3-Amino-4-hydroxybutyric acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-amino-4-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZICZZQJDLXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307808 | |
| Record name | 3-Amino-4-hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-44-6 | |
| Record name | 3-Amino-4-hydroxybutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-hydroxybutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-4-hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IRA1O887Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Endogenous Function of 3-Amino-4-hydroxybutyric Acid (GABOB)
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-hydroxybutyric acid (GABOB), an endogenous hydroxylated derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a molecule of significant interest within the central nervous system (CNS).[1] Despite its structural similarity to GABA, GABOB exhibits a unique pharmacological profile, characterized by stereoselective interactions with multiple GABA receptor subtypes and the ability to cross the blood-brain barrier more readily than its parent compound.[2] This guide provides a comprehensive technical overview of GABOB's endogenous function, consolidating current knowledge on its biosynthesis, metabolic fate, detailed mechanisms of action, and physiological roles. We delve into the critical stereospecificity of its enantiomers, (R)-(-)-GABOB and (S)-(+)-GABOB, which dictates their distinct receptor affinities and functional outcomes. Furthermore, this document outlines state-of-the-art experimental methodologies for the in vivo quantification and functional characterization of GABOB, offering a robust framework for future research and therapeutic development.
Introduction: GABOB in the Landscape of GABAergic Neurotransmission
The delicate balance between neuronal excitation and inhibition is fundamental to CNS homeostasis, with GABA serving as the primary inhibitory neurotransmitter.[3][4] Perturbations in the GABAergic system are implicated in a wide array of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.[3][5][6][7] GABOB, or 4-Amino-3-hydroxybutanoic acid, emerges as an important endogenous modulator within this system.[1] It is a metabolic product of GABA, distinguished by the addition of a hydroxyl group at the C3 position, which introduces a chiral center and results in two stereoisomers: (R)-(-)-GABOB and (S)-(+)-GABOB.[1][2] This structural modification is not trivial; it profoundly influences the molecule's pharmacological properties, conferring distinct affinities for GABA receptor subtypes and endowing it with anticonvulsant properties.[1][2] Understanding the endogenous lifecycle and function of GABOB is therefore critical for elucidating its role in neural regulation and for harnessing its therapeutic potential.
Biosynthesis and Metabolism of GABOB
The endogenous concentration of GABOB in the CNS is subject to debate, with reported values varying significantly.[1] Its production is believed to occur via two primary metabolic pathways, positioning it as a key node in polyamine and GABA metabolism.
Key Biosynthetic Pathways:
-
Hydroxylation of GABA: The most direct route involves the hydroxylation of GABA at the third carbon (C3). This pathway directly links GABOB production to the GABA shunt, a critical metabolic cycle for GABA synthesis and degradation.[1][8]
-
Metabolism of Putrescine: An alternative pathway begins with the hydroxylation of the polyamine precursor putrescine to form 2-hydroxyputrescine. This intermediate then undergoes oxidative N-dealkylation to yield GABOB.[1] The presence of 2-hydroxyputrescine throughout the brain lends support to this as a viable endogenous source.[1]
The catabolism of GABOB is less clearly defined but is presumed to follow pathways similar to GABA, eventually feeding into the tricarboxylic acid (TCA) cycle.
Mechanism of Action: A Stereoselective Interaction with GABA Receptors
GABOB exerts its neuromodulatory effects by acting as an agonist at all three major classes of GABA receptors: ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors.[1][2] The critical insight for drug development professionals is that the biological activity is highly dependent on its stereochemistry.
-
(S)-(+)-GABOB: Exhibits higher affinity for GABA-A receptors.[1]
-
(R)-(-)-GABOB: Is the more potent agonist at GABA-B and GABA-C receptors.[1]
Interaction with Ionotropic GABA-A and GABA-C Receptors
Activation of GABA-A and GABA-C receptors by GABOB leads to the opening of an integrated chloride (Cl⁻) ion channel.[2][9] The resulting influx of Cl⁻ hyperpolarizes the neuron, increasing the threshold for firing an action potential and thus producing a net inhibitory effect.[10]
A key structural determinant for this interaction has been identified in the GABA-C ρ1 receptor. Homology modeling and site-directed mutagenesis studies have revealed that the threonine residue at position 244 (T244) in the ligand-binding loop C forms a crucial hydrogen bond with the hydroxyl group of GABOB.[1] The causality of this interaction is profound: mutating T244 to a serine (T244S) dramatically alters the pharmacology of GABOB enantiomers. At this mutant receptor, (R)-(-)-GABOB acts as a weak partial agonist, while (S)-(+)-GABOB paradoxically becomes a competitive antagonist.[1] This demonstrates that the T244 residue is not merely a binding anchor but is intrinsically involved in the conformational changes that couple agonist binding to channel gating.[1]
Interaction with Metabotropic GABA-B Receptors
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals.[9][11][12] (R)-(-)-GABOB is a potent agonist at these receptors.[1] Upon activation, the receptor's associated G-protein (typically Gαi/o) dissociates, initiating a downstream signaling cascade.[13][14]
The primary downstream effects include:
-
Activation of K⁺ Channels: The Gβγ subunit directly binds to and opens G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to K⁺ efflux and membrane hyperpolarization.[11][13]
-
Inhibition of Ca²⁺ Channels: The Gβγ subunit inhibits voltage-gated Ca²⁺ channels, primarily at presynaptic terminals. This reduces Ca²⁺ influx and subsequently suppresses neurotransmitter release.[10][12]
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production, which modulates the activity of protein kinase A (PKA) and other downstream effectors.[11][14]
While (S)-(+)-GABOB can also activate GABA-B receptors, it acts as a partial agonist, eliciting a submaximal response compared to the full agonism of (R)-(-)-GABOB.[1]
Summary of Receptor Activity
The distinct pharmacological profiles of GABOB enantiomers are critical for designing subtype-selective ligands.
| Compound | Receptor Subtype | Activity | Potency (EC50 / KB) | Source |
| (R)-(-)-GABOB | GABA-A | Agonist | - | [1] |
| GABA-B | Full Agonist | More potent than S-(+)-GABOB | [1] | |
| GABA-C (ρ1) | Full Agonist | EC50 = 19 μM | [1] | |
| (S)-(+)-GABOB | GABA-A | Agonist | More potent than R-(-)-GABOB | [1] |
| GABA-B | Partial Agonist | - | [1] | |
| GABA-C (ρ1) | Full Agonist | EC50 = 45 μM | [1] | |
| (S)-(+)-GABOB | GABA-C (ρ1 T244S Mutant) | Competitive Antagonist | KB = 204 μM | [1] |
Table 1: Comparative pharmacological activity of GABOB enantiomers at wild-type and mutant GABA receptors.
Physiological Functions and Pathological Relevance
The primary physiological role attributed to endogenous GABOB is the modulation of neuronal inhibition, leading to anticonvulsant effects.[1][2] Its ability to cross the blood-brain barrier, unlike GABA itself, makes it a molecule of high therapeutic interest.[2][15] Deficiencies in the broader GABA system are linked to numerous CNS disorders, and by extension, dysregulation of GABOB could contribute to the pathophysiology of:
-
Epilepsy: Given its demonstrated anticonvulsant activity, insufficient GABOB levels or function could lower the seizure threshold.[1][7] The mechanism likely involves potentiation of both phasic (GABA-A) and tonic (GABA-B) inhibition.
-
Anxiety and Mood Disorders: GABAergic agents are mainstays in anxiolytic therapy. GABOB's action at GABA-A and GABA-B receptors suggests it plays a role in regulating anxiety, stress, and fear responses.[4][6]
-
Spasticity: The GABA-B receptor agonist baclofen is a first-line treatment for spasticity.[11] The potent agonism of (R)-(-)-GABOB at these same receptors points to its potential endogenous role in motor control.
Methodologies for the Study of GABOB
Advancing our understanding of GABOB requires robust and validated experimental protocols. Here, we outline two core methodologies: in vivo quantification and in vitro functional characterization.
In Vivo Quantification by Magnetic Resonance Spectroscopy (MRS)
Causality: Determining the physiological concentration of GABOB in the brain is fundamental to understanding its function. However, its low concentration and spectral overlap with more abundant metabolites like creatine make detection challenging.[16] J-difference editing techniques, such as MEGA-PRESS, are the gold standard for reliably detecting low-concentration J-coupled molecules like GABA and can be adapted for GABOB.[17]
Protocol: Principles of MEGA-PRESS for GABOB Detection
This protocol is a self-validating system that uses an "edit-off" spectrum as an internal control for the "edit-on" spectrum, allowing for the specific isolation of the target molecule's signal.
-
Voxel Placement: A volume of interest (VOI) is precisely located in the brain region of interest (e.g., occipital lobe) using anatomical MRI scans.[17]
-
Data Acquisition (EDIT-OFF): A standard PRESS sequence is acquired. This spectrum contains signals from all abundant metabolites, including overlapping signals that obscure the GABOB signal.
-
Data Acquisition (EDIT-ON): A frequency-selective 180° editing pulse is applied to a specific resonance of GABOB's coupled spin system before the PRESS sequence. This inverts the multiplet structure of the target GABOB resonance.
-
Spectral Subtraction: The EDIT-OFF spectrum is subtracted from the EDIT-ON spectrum.
-
Self-Validation: Signals from uncoupled metabolites and those unaffected by the editing pulse are identical in both spectra and are therefore canceled out.
-
Result: The remaining signal is the "edited spectrum," which ideally contains only the signal from the J-coupled GABOB molecule.[17]
-
-
Quantification: The GABOB signal is quantified by fitting the peak and referencing it to an internal standard, such as total creatine (tCr) or unsuppressed water, measured from the same VOI.[18]
Functional Characterization by Two-Electrode Voltage Clamp (TEVC)
Causality: To precisely define the pharmacological effect (e.g., agonist, antagonist, partial agonist) and potency (EC50) of GABOB enantiomers on ionotropic receptors, a controlled heterologous expression system is required. Xenopus laevis oocytes provide a robust and high-expression platform for GABA receptor subunits.[2] TEVC allows for the direct measurement of ion flow across the oocyte membrane in response to ligand application.[2]
Protocol: TEVC Assay for GABOB Activity at GABA-C Receptors
-
Oocyte Preparation:
-
Harvest oocytes from a Xenopus laevis frog.
-
Inject the oocytes with cRNA encoding the human GABA receptor subunits of interest (e.g., ρ1 for GABA-C).[2]
-
Incubate the oocytes for 2-5 days to allow for receptor expression on the cell membrane.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes: one for voltage clamping (V_m) and one for measuring current (I_m).
-
Clamp the membrane potential at a fixed holding potential (e.g., -70 mV).
-
-
Experimental Procedure (Self-Validating):
-
Baseline: Record the baseline current in the absence of any ligand.
-
Control Application: Apply a saturating concentration of the native agonist (GABA) to determine the maximum receptor response (I_max). This validates that the receptors are expressed and functional.
-
Washout: Perfuse the chamber with buffer until the current returns to baseline, ensuring the removal of the ligand.
-
Dose-Response: Apply increasing concentrations of the test compound (e.g., (R)-(-)-GABOB) and record the peak current at each concentration. A thorough washout is performed between each application.
-
Data Analysis: Plot the normalized current response against the log of the GABOB concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal effect) and the E_max (maximal effect relative to GABA).
-
-
Antagonist Testing: To test for antagonist activity (e.g., (S)-(+)-GABOB at the T244S mutant), co-apply a fixed concentration of the antagonist with a range of GABA concentrations. A rightward shift in the GABA dose-response curve indicates competitive antagonism.
Conclusion and Future Directions
This compound is far more than a simple GABA derivative. It is a stereochemically sophisticated endogenous neuromodulator with a distinct and nuanced pharmacological profile. Its ability to potently activate multiple GABA receptor subtypes, coupled with its capacity to traverse the blood-brain barrier, positions GABOB as a molecule of immense interest for both fundamental neuroscience and therapeutic development. The enantioselective nature of its receptor interactions, particularly the opposing effects of its isomers at the mutated GABA-C receptor, provides a compelling structural basis for the rational design of next-generation GABAergic drugs. Future research should focus on elucidating the specific enzymes responsible for GABOB biosynthesis, mapping its distribution with greater precision using advanced imaging and spectroscopic techniques, and exploring its role in animal models of neurological disease. Such efforts will be crucial in translating our understanding of this fascinating endogenous molecule into novel treatments for a range of CNS disorders.
References
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γ-Amino-β-hydroxybutyric Acid (GABOB): A Technical Guide on its Role as a GABA Metabolite
Abstract
γ-Amino-β-hydroxybutyric acid (GABOB), a hydroxylated derivative of γ-aminobutyric acid (GABA), is an endogenous neuromodulator found within the mammalian central nervous system (CNS). While structurally similar to the principal inhibitory neurotransmitter GABA, the addition of a hydroxyl group at the β-position confers unique biochemical and pharmacological properties. This technical guide provides an in-depth exploration of GABOB, designed for researchers, neuroscientists, and drug development professionals. We will examine its metabolic pathways, stereoselective interactions with GABA receptors, physiological functions, and established methodologies for its quantification in biological matrices. The objective is to synthesize current knowledge and provide a practical framework for future research into the therapeutic potential of this intriguing GABA metabolite.
Introduction and Biochemical Profile
γ-Amino-β-hydroxybutyric acid (GABOB), systematically named 4-amino-3-hydroxybutanoic acid, is a naturally occurring GABA analogue.[1][2] It exists as a white crystalline solid with high water solubility and a molecular weight of 119.12 g/mol .[1][3] The presence of a hydroxyl group on the third carbon (the β-carbon) relative to the carboxyl group introduces a chiral center, resulting in two distinct stereoisomers: (S)-(+)-GABOB and (R)-(−)-GABOB.[4] This stereochemistry is a critical determinant of its biological activity, with each enantiomer displaying different affinities and efficacies at GABA receptor subtypes.[4] Although found endogenously in the mammalian brain, its physiological concentrations can vary.[4] GABOB's ability to cross the blood-brain barrier more readily than GABA has made it a compound of significant pharmacological interest, particularly for its anticonvulsant properties.[1][5]
Key Physicochemical Properties:
-
Molar Mass: 119.120 g·mol⁻¹[1]
-
Systematic Name: 4-amino-3-hydroxybutanoic acid[3]
-
CAS Number: 924-49-2 (racemic)[1]
Metabolic Pathways of GABOB
GABOB is an endogenous metabolite of GABA, though its precise metabolic pathways are complex and not fully elucidated.[1][2] Current evidence points to two primary routes for its formation.[4]
Anabolism (Synthesis):
-
Hydroxylation of GABA: The most direct pathway involves the hydroxylation of GABA at the β-position. This reaction adds a hydroxyl group to the third carbon of the GABA molecule.[4]
-
Metabolism from Putrescine: An alternative pathway involves the polyamine, putrescine. Putrescine can be hydroxylated to form 2-hydroxyputrescine, which is then converted to GABOB through oxidative N-dealkylation.[4]
The catabolism of GABOB is presumed to follow pathways similar to other GABA analogues, eventually feeding into the citric acid cycle. GABA itself is catabolized by GABA transaminase (GABA-T) to succinic semialdehyde, which is then oxidized by succinate-semialdehyde dehydrogenase (SSADH) to succinate.[8][9]
Caption: Putative metabolic pathways for the synthesis of GABOB.
Physiological Role and Pharmacological Profile
GABOB exerts its physiological effects primarily by interacting with the GABAergic system, acting as an agonist at all three major classes of GABA receptors: GABA_A, GABA_B, and GABA_C (also known as GABA_A-ρ).[4][10] However, its action is stereoselective, with each enantiomer possessing a distinct pharmacological profile.[1][4]
-
(S)-(+)-GABOB: This isomer shows a higher affinity for GABA_A receptors and acts as a partial agonist at GABA_B receptors.[4]
-
(R)-(−)-GABOB: This isomer is the more potent agonist at GABA_B and GABA_C receptors.[4] It is also considered the more potent anticonvulsant.[4]
This differential activity highlights the structural nuances of GABA receptor binding pockets. The anticonvulsant effects of GABOB, sold under brand names like Gamibetal, are its most well-documented therapeutic application, particularly in the treatment of epilepsy.[1][6] While its potency as a standalone therapy is considered modest, it has shown utility as an adjunctive treatment.[1][5] Beyond seizure control, GABOB has been investigated for its effects on the endocrine system, where it has been shown to stimulate the release of prolactin and growth hormone in humans at certain doses.[3][11]
Comparative Receptor Affinities
The interaction of GABOB with GABA receptors is complex and has been quantified in various studies. The following table summarizes key binding and efficacy data.
| Compound/Isomer | Receptor Target | Affinity / Efficacy Metric | Reported Value (µM) |
| GABOB (Racemic) | GABA_A | IC₅₀ (Inhibition of GABA uptake) | 67[3] |
| GABA_A | IC₅₀ (Binding) | 1[3] | |
| GABA_B | IC₅₀ (Binding) | 0.35[3] | |
| GABA_C | EC₅₀ (Agonist activity) | 19[3] | |
| (R)-(−)-GABOB | GABA_B | Agonist | More potent than (S)-isomer[4] |
| GABA_C | Agonist | More potent than (S)-isomer[4] | |
| (S)-(+)-GABOB | GABA_A | Agonist | Higher affinity than (R)-isomer[4] |
| GABA_B | Partial Agonist | Less potent than (R)-isomer[4] |
Causality Insight: The higher potency of (R)-(−)-GABOB at GABA_B receptors is a key factor in its more pronounced anticonvulsant effects. GABA_B receptors are metabotropic G-protein coupled receptors that mediate long-lasting inhibition by modulating Ca²⁺ and K⁺ channels, a mechanism highly effective at dampening neuronal hyperexcitability that underlies seizures.[12][13]
Analytical Methodologies for GABOB Quantification
Accurate quantification of GABOB in biological matrices like plasma, cerebrospinal fluid (CSF), and brain tissue is essential for pharmacokinetic studies and for understanding its physiological roles. Due to its polar nature and similarity to other endogenous amino acids, chromatographic techniques coupled with mass spectrometry (MS) are the methods of choice.
Protocol: Quantification of GABOB in Plasma using UPLC-MS/MS
This protocol outlines a robust method for GABOB analysis, adapted from standard practices for quantifying small polar endogenous molecules in biological fluids.[14][15]
1. Principle and Rationale: This method employs Ultra-Performance Liquid Chromatography (UPLC) for rapid and efficient separation of GABOB from matrix components, followed by tandem mass spectrometry (MS/MS) for highly sensitive and selective detection. A stable isotope-labeled internal standard (e.g., GABOB-d₂) is used to ensure accuracy by correcting for matrix effects and variations during sample preparation and injection.
2. Materials and Reagents:
-
GABOB certified reference standard
-
GABOB-d₂ (or other suitable stable isotope) internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free) for calibration standards
-
0.1 M Zinc Sulfate solution
-
Solid Phase Extraction (SPE) cartridges (Mixed-Mode Cation Exchange)
3. Step-by-Step Methodology:
-
Step 1: Preparation of Standards and Quality Controls (QCs)
-
Prepare a 1 mg/mL stock solution of GABOB and GABOB-d₂ in 50:50 methanol:water.
-
Perform serial dilutions to create working solutions for calibration standards (e.g., 1-1000 ng/mL) and QCs (low, mid, high concentrations) by spiking into drug-free human plasma.
-
Rationale: Using the same matrix for calibrators as the unknown samples is critical to mimic the extraction efficiency and potential matrix effects, ensuring accurate quantification.[15]
-
-
Step 2: Sample Preparation (Protein Precipitation & SPE)
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the GABOB-d₂ IS working solution.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Rationale: Protein precipitation is a crucial first step to remove the bulk of interfering macromolecules. Cold acetonitrile enhances the precipitation efficiency.
-
Condition an SPE cartridge with 1 mL methanol followed by 1 mL water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute GABOB with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Rationale: SPE provides a more thorough cleanup than protein precipitation alone, removing salts and other polar interferences that can cause ion suppression in the MS source.
-
-
Step 4: UPLC-MS/MS Analysis
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: HILIC column (e.g., CORTECS UPLC HILIC, 1.6 µm, 2.1 x 100 mm).[14]
-
Mobile Phase A: 10 mM Ammonium Acetate in water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 95% B, hold for 0.5 min, ramp to 50% B over 3 min, hold for 1 min, then return to 95% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole (e.g., Sciex QTRAP 6500 or Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions (example):
-
GABOB: Q1 120.1 -> Q3 102.1
-
GABOB-d₂ (IS): Q1 122.1 -> Q3 104.1
-
-
Rationale: HILIC (Hydrophilic Interaction Liquid Chromatography) is ideal for retaining and separating highly polar analytes like GABOB which have poor retention on traditional reversed-phase columns. Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
-
-
Step 5: Data Analysis and Validation
-
Integrate the peak areas for GABOB and the IS.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Quantify GABOB in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Self-Validation: The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[14]
-
Caption: UPLC-MS/MS analytical workflow for GABOB quantification.
Future Directions and Research Perspectives
The study of GABOB presents several compelling avenues for future research. While its anticonvulsant properties are recognized, its broader role in CNS physiology remains an area ripe for exploration. Key questions include:
-
Enzymatic Machinery: What specific enzymes are responsible for the β-hydroxylation of GABA to GABOB in the brain, and how are they regulated?
-
Neuromodulatory Role: Beyond direct receptor agonism, does endogenous GABOB act as a subtle modulator of GABAergic tone in specific brain circuits?
-
Therapeutic Potential: Could the development of selective agonists for GABOB's preferred receptor targets (e.g., potent (R)-(-)-GABOB analogues for the GABA_B receptor) lead to new therapeutics for epilepsy, spasticity, or other neurological disorders with improved side-effect profiles compared to existing drugs like baclofen?[12][16]
-
Biomarker Utility: Do levels of GABOB in CSF or plasma correlate with specific neurological disease states, potentially serving as a diagnostic or prognostic biomarker?
Answering these questions will require a combination of advanced analytical chemistry, molecular pharmacology, and in vivo neuroscience, positioning GABOB as a molecule of continued interest in the field.
References
- γ-Amino-β-hydroxybutyric acid. (n.d.). Grokipedia.
- γ-Amino-β-hydroxybutyric acid. (n.d.). Wikipedia.
- Chebib, M., et al. (2011). Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors. ACS Chemical Neuroscience.
- Kumar, K., et al. (2013). Therapeutic potential of GABA(B) receptor ligands in drug addiction, anxiety, depression and other CNS disorders. Pharmacology, Biochemistry, and Behavior.
- gamma-amino-beta-hydroxybutyric acid. (n.d.). chemeurope.com.
- Wu, C., et al. (2024). Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. PubMed Central.
- Agabio, R., & Colombo, G. (2014). GABAB receptor as therapeutic target for drug addiction: from baclofen to positive allosteric modulators. PubMed.
- Xu, Q., et al. (2024). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. PubMed Central.
- The GABA metabolic pathway. (n.d.). ResearchGate.
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The Biological Role of 3-Amino-4-hydroxybutyric Acid (GABOB): A Technical Guide for Researchers
Abstract
3-Amino-4-hydroxybutyric acid (GABOB), a naturally occurring analogue and metabolite of γ-aminobutyric acid (GABA), represents a molecule of significant interest in neuroscience and pharmacology. Unlike its parent neurotransmitter, GABOB possesses a hydroxyl group that confers stereoisomerism and distinct pharmacological properties, including an enhanced ability to cross the blood-brain barrier. This guide provides an in-depth examination of the biological role of GABOB, synthesizing current knowledge on its endogenous biosynthesis, stereoselective mechanism of action at GABA receptors, and its established and emerging physiological functions. We delve into its primary application as an anticonvulsant, its role in cardiovascular modulation, and provide detailed, field-proven protocols for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of GABOB's biology and therapeutic potential.
Introduction: The Significance of a Hydroxylated GABA Analogue
In the landscape of central nervous system (CNS) modulators, the GABAergic system stands as a cornerstone of inhibitory control. GABA, the principal inhibitory neurotransmitter in the mature mammalian brain, maintains the delicate balance between neuronal excitation and inhibition, a disruption of which is implicated in numerous neurological disorders, including epilepsy.[1][2] While GABA itself has therapeutic limitations due to poor blood-brain barrier permeability, its endogenous analogues provide a valuable avenue for research and drug development.
This compound (GABOB), also known as β-hydroxy-GABA, is one such analogue. It is an endogenous molecule found within the CNS that has been developed as an anticonvulsant medication in several countries.[3] The key structural feature of GABOB is the addition of a hydroxyl group at the β-position (C3) relative to the carboxyl group, creating a chiral center. This results in two distinct stereoisomers, (R)-(−)-GABOB and (S)-(+)-GABOB, which possess remarkably different biological activities and receptor affinities, offering a fascinating case study in stereopharmacology. This guide will elucidate the synthesis, mechanism, and function of this important neuromodulator.
Endogenous Biosynthesis and Metabolism
The presence of GABOB in the mammalian CNS is not incidental; it is the product of specific metabolic pathways. Understanding its origin is critical to appreciating its physiological context. Evidence points to two primary routes for its formation, with the pathway originating from putrescine being more clearly elucidated through in vivo studies.
The 2-Hydroxyputrescine Pathway
The principal pathway for GABOB biosynthesis in the brain involves the oxidative deamination of 2-hydroxyputrescine.[4][5] This multi-step process begins with the common polyamine precursor, putrescine.
-
Hydroxylation of Putrescine: Putrescine is first hydroxylated to form 2-hydroxyputrescine. The specific enzyme catalyzing this initial step requires further investigation.
-
Oxidative Deamination: 2-hydroxyputrescine then undergoes oxidative deamination to yield GABOB. In vivo experiments using enzyme inhibitors suggest that this crucial conversion is mediated by both monoamine oxidase (MAO) and diamine oxidase (DAO), with DAO appearing to play the predominant role within the brain.[4]
The R(-) enantiomer of 2-hydroxyputrescine demonstrates a more pronounced anticonvulsant effect, which is believed to be dependent on its conversion to the corresponding R-(-)-GABOB isomer within the brain.[4]
Putative Pathway via GABA Hydroxylation
An alternative, more direct pathway has also been proposed: the direct hydroxylation of GABA at its third carbon (C3).[3] While chemically plausible, the specific enzyme responsible for this biotransformation in mammals has not been definitively identified, and this route has less direct in vivo evidence compared to the putrescine pathway.
Metabolism and Catabolism
The degradation pathways for GABOB are not as extensively characterized as those for GABA itself. It is presumed to be catabolized by general amino acid metabolic pathways. A key enzyme in GABA degradation, GABA transaminase (GABA-T), facilitates the conversion of GABA to succinic semialdehyde.[1][6] It is plausible that GABOB is also a substrate for GABA-T or similar transaminases, which would convert it to a hydroxylated keto-acid before entering central metabolism.
Molecular Mechanism of Action: A Tale of Two Receptors
GABOB exerts its biological effects by directly interacting with the primary receptors for GABA: the ionotropic GABA_A receptors and the metabotropic GABA_B receptors. A critical aspect of its pharmacology is the stereoselective nature of these interactions, where the R and S enantiomers exhibit distinct receptor affinities and functional outcomes.
Stereoselective Receptor Interactions
The orientation of the hydroxyl group profoundly impacts how GABOB binds to and activates GABA receptors. Comparative studies using rat brain membrane preparations have revealed a clear divergence in stereoselectivity between the two major receptor types.[3]
-
GABA_A Receptors: These ligand-gated chloride channels are more potently activated by the (S)-(+)-GABOB isomer.[3] Activation leads to an influx of chloride ions, hyperpolarizing the neuronal membrane and producing rapid synaptic inhibition.[7]
-
GABA_B Receptors: These G-protein coupled receptors (GPCRs) are preferentially activated by the (R)-(−)-GABOB isomer.[3] This enantiomer is a more potent agonist at GABA_B sites than its (S) counterpart.
This stereoselectivity is fundamentally important, as the (R)-(-) isomer, which preferentially targets GABA_B receptors, is the more potent anticonvulsant.[3]
| Parameter | GABA_A Receptor | GABA_B Receptor | Primary Anticonvulsant Effect |
| More Potent Isomer | (S)-(+)-GABOB | (R)-(−)-GABOB | (R)-(−)-GABOB |
| Receptor Type | Ionotropic (Ligand-gated Cl⁻ channel) | Metabotropic (G-protein coupled) | - |
| Reference | [3] | [3] | [3] |
| Note: Specific K_i values for GABOB enantiomers are not widely reported in the surveyed literature, but relative potencies have been established. |
Downstream Signaling Cascades
Upon binding to its target receptors, GABOB triggers distinct downstream signaling events that culminate in neuronal inhibition.
At Presynaptic Terminals: Activation of GABA_B autoreceptors by (R)-GABOB is a key mechanism for suppressing hyperexcitability. The activated G_i/o protein dissociates, and its Gβγ subunit directly inhibits voltage-gated Ca²⁺ channels (Ca_V).[7] This reduction in calcium influx is the direct cause for a decrease in the release of neurotransmitters, including glutamate, from the presynaptic terminal.
At Postsynaptic Membranes: GABOB mediates inhibition through two distinct postsynaptic mechanisms.
-
(S)-GABOB at GABA_A Receptors: Binding opens the integral chloride channel, leading to Cl⁻ influx and a rapid hyperpolarization known as an Inhibitory Postsynaptic Potential (IPSP).
-
(R)-GABOB at GABA_B Receptors: Activation of the G_i/o protein leads to Gβγ subunit-mediated opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7][8] The resulting efflux of K⁺ ions causes a slow, prolonged hyperpolarization, dampening neuronal excitability. The Gα_i/o subunit also inhibits adenylyl cyclase, reducing intracellular cAMP levels.[7]
Biological Roles and Therapeutic Applications
The unique pharmacology of GABOB translates into distinct physiological effects, with its role as an anticonvulsant being the most well-established.
Primary Role: Anticonvulsant Activity
GABOB is clinically used for the treatment of epilepsy.[4] Its efficacy stems directly from its ability to enhance GABAergic inhibition, thereby raising the seizure threshold and preventing the aberrant, synchronized neuronal firing that characterizes a seizure. The superior anticonvulsant potency of the (R)-(-) isomer strongly suggests that GABA_B receptor activation is the principal mechanism behind its anti-epileptic effects.[3] This is logical, as presynaptic GABA_B-mediated suppression of glutamate release would effectively dampen the excessive excitation that drives seizure activity. While GABOB is used clinically in some regions, detailed efficacy data from large-scale, placebo-controlled clinical trials, such as median percentage reduction in seizure frequency, are not widely available in the surveyed English-language scientific literature. Its therapeutic utility is primarily supported by preclinical studies and regional clinical use.
Cardiovascular Modulation
The GABAergic system is integral to the central regulation of cardiovascular function.[9][10] Studies in anesthetized rats have shown that intravenous administration of GABOB produces a dose-dependent hypotensive (blood pressure-lowering) response.[4] The causality of this effect was investigated using receptor-specific antagonists. The finding that GABA_A receptor antagonists could prevent the GABOB-induced hypotension indicates that this cardiovascular effect is primarily mediated through GABA_A receptors, not the GABA_B receptors associated with its anticonvulsant action.[4] This highlights the functional diversity of GABOB, where different biological effects are mediated by distinct receptor subtypes.
Other Investigational Roles
The broader physiological roles of GABOB are an area of active investigation.
-
Cognition and Memory: While some studies on GABA supplementation suggest potential cognitive benefits, the direct effects of GABOB are less clear.[11] Research into GABA_B receptor modulation shows a complex relationship with cognition, where both agonists and antagonists are being explored for treating cognitive impairments under different pathological conditions.[12]
-
Anxiolytic Effects: Given its mechanism of enhancing central inhibition, a role in modulating anxiety and stress is plausible. GABOB is included in some wellness supplements for stress management, though rigorous clinical data is needed to substantiate these claims.
Methodologies for Preclinical Evaluation
For drug development professionals, robust and reproducible preclinical assays are paramount. The evaluation of a compound like GABOB requires a multi-tiered approach, from in vivo functional assays to in vitro mechanistic studies.
Protocol: In Vivo Assessment of Anticonvulsant Activity (PTZ Model)
This protocol describes a standard method for evaluating the anticonvulsant efficacy of a test compound against seizures induced by pentylenetetrazole (PTZ), a GABA_A receptor antagonist. The rationale is to determine if the test compound can raise the seizure threshold.
Objective: To assess the dose-dependent anticonvulsant activity of GABOB in a rodent model of chemically-induced clonic-tonic seizures.
Materials:
-
Male Wistar rats or Swiss albino mice (e.g., 20-25g).
-
Test Compound: (R,S)-GABOB or individual isomers, dissolved in sterile saline.
-
Positive Control: Diazepam (e.g., 5 mg/kg).
-
Vehicle Control: Sterile saline.
-
Convulsant Agent: Pentylenetetrazole (PTZ), dissolved in saline (e.g., 85 mg/kg for mice, s.c.).
-
Administration supplies (syringes, needles for i.p. or p.o. administration).
-
Observation chambers (transparent, one per animal).
-
Timer.
Methodology:
-
Acclimatization: Acclimatize animals to the laboratory environment for at least one week prior to the experiment. Fast animals overnight before the study, with water ad libitum.
-
Grouping: Randomly assign animals to experimental groups (n=8-10 per group):
-
Group 1: Vehicle Control (Saline)
-
Group 2: Positive Control (Diazepam, 5 mg/kg, i.p.)
-
Group 3: GABOB (e.g., 10 mg/kg, i.p.)
-
Group 4: GABOB (e.g., 20 mg/kg, i.p.)
-
Group 5: GABOB (e.g., 40 mg/kg, i.p.) (Rationale for Dosing: A dose-response study is essential. Doses are selected based on literature for similar GABAergic modulators, spanning a range expected to show minimal to maximal effects).[13]
-
-
Compound Administration: Administer the vehicle, positive control, or test compound (GABOB) via intraperitoneal (i.p.) injection. Allow for a 30-minute pre-treatment period for drug absorption and distribution.
-
Induction of Seizures: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneously). The subcutaneous route provides a slightly slower onset than i.p., allowing for clearer observation.
-
Observation: Immediately after PTZ injection, place each animal in an individual observation chamber and start a timer. Observe continuously for 30 minutes.
-
Data Collection: Record the following parameters for each animal:
-
Latency to first myoclonic jerk (seconds): The time from PTZ injection to the first generalized muscle twitch.
-
Latency to generalized clonic-tonic seizure (seconds): The time to the onset of a full seizure with loss of righting reflex.
-
Protection (%): The percentage of animals in each group that do not exhibit a generalized clonic-tonic seizure within the 30-minute observation period.
-
-
Statistical Analysis: Analyze latency data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) comparing GABOB groups to the vehicle control. Analyze protection data using Fisher's exact test. A p-value < 0.05 is considered significant.
Protocol: Radioligand Receptor Binding Assay
This protocol outlines the methodology to determine the binding affinity (K_i) of GABOB for GABA_A and GABA_B receptors. The principle is competitive displacement: the test compound (GABOB) competes with a radiolabeled ligand of known high affinity for the receptor. The concentration of GABOB required to displace 50% of the radioligand (IC₅₀) is used to calculate its inhibitory constant (K_i).
Objective: To quantify the binding affinity of (R)- and (S)-GABOB for GABA_A and GABA_B receptors.
Materials:
-
Rat brain tissue (cortex or cerebellum).
-
Assay Buffers (e.g., Tris-HCl for GABA_A; Tris-HCl with Ca²⁺/Mg²⁺ for GABA_B).
-
Radioligands: [³H]Muscimol or [³H]SR95531 (for GABA_A); [³H]Baclofen or [³H]CGP54626 (for GABA_B).
-
Non-specific binding control: Unlabeled GABA (high concentration, e.g., 1 mM).
-
Test Compounds: (R)-GABOB and (S)-GABOB in a range of concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Membrane Preparation: a. Homogenize fresh or frozen rat brain tissue in ice-cold buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. c. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. d. Wash the membrane pellet by resuspension and re-centrifugation multiple times to remove endogenous GABA. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
Binding Assay Setup (in triplicate): a. Total Binding: Add membrane preparation, radioligand (at a concentration near its K_d), and assay buffer to tubes. b. Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of unlabeled GABA (e.g., 1 mM). c. Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (e.g., (R)-GABOB or (S)-GABOB, from 1 nM to 1 mM).
-
Incubation: Incubate all tubes at a specified temperature (e.g., 4°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: a. Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). b. Quickly wash the filters with ice-cold assay buffer to reduce non-specific binding.
-
Quantification: a. Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: a. Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. d. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Conclusion and Future Directions
This compound is a compelling endogenous neuromodulator whose biological profile is defined by its stereochemistry. Its primary role as an anticonvulsant appears to be driven by the (R)-isomer's preferential agonism at GABA_B receptors, leading to presynaptic inhibition of neurotransmitter release. Concurrently, its influence on the cardiovascular system via GABA_A receptors underscores its multifaceted nature.
For drug development professionals, GABOB serves as both a therapeutic agent and a valuable pharmacological tool. However, significant opportunities for further research remain. Key future directions should include:
-
Definitive Elucidation of Biosynthesis: Identifying the specific hydroxylase that converts GABA to GABOB would complete our understanding of its endogenous regulation.
-
Quantitative Pharmacology: Rigorous determination of the binding affinities (K_i) and functional potencies (EC₅₀) for the GABOB enantiomers at various GABA receptor subtypes is needed to build precise structure-activity relationships.
-
Clinical Efficacy Studies: Publication of data from well-controlled, large-scale clinical trials is necessary to firmly establish its efficacy and safety profile in the treatment of epilepsy compared to newer generation antiseizure medications.
-
Exploring New Indications: The roles of GABOB in cognition, anxiety, and other neurological conditions are underexplored and warrant further preclinical and clinical investigation.
By addressing these knowledge gaps, the scientific community can fully harness the potential of GABOB and its derivatives to develop more refined and effective therapies for neurological disorders.
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Introduction: Situating GABOB in the GABAergic Landscape
An In-Depth Technical Guide to the Neurotransmitter Activity of 3-Amino-4-hydroxybutyric Acid (GABOB)
This compound (GABOB), an endogenous metabolite of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a molecule of significant interest in neuropharmacology.[1][2] Unlike its precursor GABA, which is the most common inhibitory neurotransmitter in the central nervous system (CNS), GABOB's structure incorporates a hydroxyl group, leading to stereoisomerism and a distinct pharmacological profile.[3][4][5][6] This guide provides a technical deep-dive into the neurotransmitter activity of GABOB, focusing on its enantioselective interactions with GABA receptor subtypes, the experimental methodologies used to elucidate these actions, and its potential as a modulator of CNS function.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of GABOB's mechanism of action, moving from its fundamental receptor pharmacology to detailed, actionable experimental protocols.
Part 1: Molecular Mechanism of Action - A Tale of Two Enantiomers
GABOB exerts its influence by directly interacting with the three main classes of GABA receptors: GABA-A, GABA-B, and GABA-C.[1] A critical aspect of its pharmacology is the differential activity of its two optical isomers: the (R)-(-) and (S)-(+) enantiomers. This stereoselectivity is fundamental to understanding its biological effects.
The Primary Target: GABA-B Receptor Agonism
The most pronounced activity of GABOB is mediated through the metabotropic GABA-B receptors.[7][8] These G-protein coupled receptors (GPCRs) are responsible for slow and prolonged inhibitory neurotransmission.[6][7]
-
Enantioselective Potency : The (R)-(-)-GABOB enantiomer is the more potent agonist at GABA-B receptors.[1] Its binding affinity, while less potent than the prototypical GABA-B agonist (R)-baclofen, is significant and drives its primary physiological effects.[9]
-
Signaling Cascade : Upon binding of (R)-GABOB, the GABA-B receptor heterodimer (composed of GABAB1 and GABAB2 subunits) activates its associated Gi/o protein.[7][9] This activation initiates several downstream events:
-
Inhibition of Adenylyl Cyclase : The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][9]
-
Activation of GIRK Channels : The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels.[7][9][10] The resulting efflux of K+ ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential.[10]
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs) : The Gβγ subunit also inhibits presynaptic N-type and P/Q-type VGCCs, which reduces Ca2+ influx and subsequently decreases the release of neurotransmitters.[7][9]
-
Interaction with Ionotropic GABA-C Receptors
GABOB also functions as an agonist at GABA-C receptors, which are ligand-gated chloride channels primarily composed of ρ (rho) subunits.[11]
-
Enantioselective Potency : Similar to GABA-B receptors, the (R)-(-)-GABOB enantiomer is more potent at GABA-C receptors than the (S)-(+)-GABOB form.[1][11]
-
Mechanism of Action : Agonist binding to GABA-C receptors opens the integrated chloride ion channel, leading to an influx of Cl- and subsequent hyperpolarization of the cell membrane.
-
Structural Insights : Research has shown that the threonine 244 (T244) residue within the ligand-binding site of the ρ1 subunit is crucial for the agonistic activity of GABOB.[1][2] Mutating this residue can dramatically alter the pharmacology of GABOB, turning the (S)-(+)-enantiomer into a competitive antagonist, which underscores the precise structural interactions required for channel gating.[1][2]
Modest Activity at GABA-A Receptors
GABOB's interaction with GABA-A receptors is less pronounced and shows an inverted stereoselectivity compared to GABA-B and GABA-C receptors.
-
Enantioselective Potency : The (S)-(+)-GABOB enantiomer demonstrates a higher affinity for GABA-A receptors than its (R)-(-) counterpart.[1]
-
Mechanism of Action : GABA-A receptors are also ligand-gated chloride ion channels, and their activation leads to fast synaptic inhibition.[7][12] GABOB's activity at these sites is generally weaker than that of GABA itself.
Part 2: Quantitative Pharmacology & Data Summary
The characterization of GABOB's activity relies on quantitative pharmacological assays to determine its binding affinity (Kᵢ) and functional potency (EC₅₀). The data below is synthesized from multiple studies.
Table 1: Quantitative Pharmacological Data for GABOB Enantiomers at GABA Receptors
| Compound | Receptor Subtype | Parameter | Value | Species/Tissue | Assay Type | Reference |
|---|---|---|---|---|---|---|
| (R)-(-)-GABOB | GABA-B | IC₅₀ (est.) | ~0.15 µM | Cat Cerebellum | Radioligand Binding ([³H]baclofen) | [9] |
| (R)-(-)-GABOB | GABA-C (ρ1) | EC₅₀ | 19 µM | Recombinant | Two-Electrode Voltage Clamp | [1][11] |
| (S)-(+)-GABOB | GABA-C (ρ1) | EC₅₀ | 45 µM | Recombinant | Two-Electrode Voltage Clamp | [1][11] |
| (R)-Baclofen | GABA-B | IC₅₀ | 0.015 µM | Cat Cerebellum | Radioligand Binding ([³H]baclofen) | [9] |
| GABA | GABA-C (ρ1) | EC₅₀ | ~1-5 µM | Recombinant | Two-Electrode Voltage Clamp | [11] |
Reference compounds are shown in italics for comparison.
Part 3: Experimental Protocols for Characterizing GABOB Activity
The following protocols are foundational for assessing the interaction of GABOB with GABA receptors. These methods are designed to be self-validating through the inclusion of appropriate controls.
Protocol: Radioligand Competition Binding Assay for GABA-B Receptors
This assay determines the binding affinity (Kᵢ) of GABOB by measuring its ability to displace a specific radiolabeled GABA-B agonist, such as [³H]baclofen, from the receptor.
Causality : We use a competition assay because it allows us to determine the affinity of an unlabeled compound (GABOB) by observing how effectively it competes with a labeled compound ([³H]baclofen) of known affinity. The use of a highly selective radioligand ensures we are measuring binding specifically to the GABA-B receptor.
Methodology :
-
Membrane Preparation :
-
Homogenize rat brain tissue (or cells expressing recombinant GABA-B receptors) in 50 volumes of ice-cold Tris-citrate buffer.[13]
-
Centrifuge at 50,000 x g for 10 minutes at 4°C. Discard the supernatant.[13]
-
Expert Insight : Repeat the wash/centrifugation cycle at least four times. This is critical to remove endogenous GABA, which would otherwise compete with the radioligand and artificially reduce specific binding.[13]
-
Resuspend the final pellet in binding buffer (50 mM Tris-HCl, 2.5 mM CaCl₂) to a final protein concentration of 0.5-1.0 mg/mL.[9][13]
-
-
Binding Assay Setup :
-
Prepare assay tubes/plates for three conditions:
-
Total Binding : 100 µL membrane suspension + 50 µL binding buffer + 50 µL radioligand (e.g., 5 nM [³H]baclofen).[9]
-
Non-specific Binding (NSB) : 100 µL membrane suspension + 50 µL unlabeled agonist (e.g., 1 mM GABA or baclofen) + 50 µL radioligand.[9] Trustworthiness : The NSB control is essential. It measures the amount of radioligand that binds to components other than the target receptor. Subtracting NSB from Total Binding yields the specific binding.
-
Competitor Binding : 100 µL membrane suspension + 50 µL of varying concentrations of GABOB + 50 µL radioligand.[9]
-
-
-
Incubation & Filtration :
-
Quantification & Data Analysis :
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of GABOB.
-
Use non-linear regression (one-site competition model) to determine the IC₅₀ value (the concentration of GABOB that displaces 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]
-
Protocol: [³⁵S]GTPγS Binding Assay for Functional GABA-B Activity
This functional assay measures the direct consequence of receptor activation: the binding of GTP to the Gα subunit. It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify G-protein activation.
Causality : This assay provides functional data, moving beyond simple binding affinity. It directly measures the first step in the signaling cascade, confirming that GABOB is not just binding but is also an agonist capable of activating the receptor's associated G-protein.
Methodology :
-
Assay Setup :
-
In a 96-well plate, add 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing varying concentrations of (R)-GABOB.[9]
-
Add buffer alone for basal binding and a saturating concentration of a known full agonist (e.g., baclofen) for maximal binding.
-
Add 25 µL of membrane suspension (5-20 µg of protein) to each well.[9]
-
Add 25 µL of assay buffer containing GDP (e.g., 10 µM final concentration) to facilitate the exchange reaction.[9]
-
-
Initiation and Incubation :
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS.
-
Incubate for 30-60 minutes at 30°C with gentle agitation.[9]
-
-
Termination and Filtration :
-
Quantification and Analysis :
Part 4: In Vivo and Physiological Relevance
While in vitro assays are crucial for mechanistic understanding, in vivo studies provide context for GABOB's potential physiological effects.[15]
-
Neuroendocrine Modulation : Studies in humans have shown that intravenous administration of GABOB can stimulate the release of both prolactin and growth hormone from the pituitary gland, suggesting a role for GABAergic systems in hypothalamic-pituitary function.[16]
-
Behavioral Effects : While direct behavioral studies on GABOB are less common than for its analogue γ-hydroxybutyrate (GHB), the potent GABA-B agonism of (R)-GABOB suggests it would share some of the behavioral effects mediated by this receptor.[17] These effects, demonstrated with other GABA-B agonists like baclofen and GHB, include sedation, muscle relaxation, and potential anticonvulsant properties.[8][18][19] The involvement of GABA-B receptors in the behavioral effects of GHB is well-documented, providing a strong rationale for predicting similar, though not identical, outcomes for GABOB.[18][20]
Part 5: Future Directions and Therapeutic Potential
The distinct pharmacological profile of GABOB, particularly the potent GABA-B agonism of its (R)-enantiomer, positions it as a valuable tool for research and a potential scaffold for therapeutic development.
-
Neurological Disorders : Given the role of GABA-B receptors in neuronal excitability, compounds targeting these receptors have potential applications in treating conditions like spasticity, pain, and certain types of epilepsy.[8]
-
Cognitive Function : The role of GABA-B antagonists in treating cognitive dysfunction has been explored, suggesting that modulators of this system could be relevant for cognitive disorders.[8]
-
Substance Abuse : The GABA-B system is implicated in the rewarding effects of drugs of abuse, and agonists like baclofen have been investigated for treating addiction.[18]
Future research should focus on developing enantiomerically pure GABOB derivatives with improved pharmacokinetic profiles and greater receptor subtype selectivity to fully exploit their therapeutic potential while minimizing off-target effects.
References
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- Fioretti, P., et al. (1978). Gamma-amino-beta-hydroxy butyric acid stimulates prolactin and growth hormone release in normal women. PubMed.
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The Discovery and Neuropharmacological Journey of γ-Amino-β-hydroxybutyric Acid (GABOB): A Technical Guide
Abstract
This technical guide provides a comprehensive overview of γ-Amino-β-hydroxybutyric acid (GABOB), a naturally occurring analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). We delve into the historical context of its discovery, tracing its origins from an endogenous metabolite to its synthesis and investigation as a therapeutic agent. The core of this guide focuses on the intricate neuropharmacology of GABOB, detailing its stereoselective interactions with GABA receptor subtypes and elucidating the downstream signaling cascades. Furthermore, we present a critical analysis of its clinical and research applications, supported by quantitative data, and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of GABOB's scientific and therapeutic landscape.
Introduction: The Emergence of a GABA Analogue
In the landscape of neuropharmacology, the study of analogues of endogenous neurotransmitters has been a fertile ground for the discovery of novel therapeutic agents. γ-Amino-β-hydroxybutyric acid (GABOB), also known as β-hydroxy-γ-aminobutyric acid (β-hydroxy-GABA), stands as a compelling example.[1] As a structural derivative of GABA, GABOB was identified as an endogenous metabolite in the mammalian central nervous system (CNS).[1] Its discovery spurred investigations into its physiological role and potential therapeutic applications, particularly in conditions characterized by neuronal hyperexcitability, such as epilepsy. This guide will navigate the scientific journey of GABOB, from its foundational discovery to its current standing in neuroscience research and drug development.
A Historical Perspective: From Discovery to Synthesis
While GABA was first synthesized in 1883 and identified in the mammalian brain in 1950, the timeline for GABOB's specific discovery is more nuanced.[2] It was recognized as a naturally occurring metabolite of GABA, and its presence in the CNS suggested a potential physiological role.[1] The anticonvulsant properties of GABOB were a key focus of early research, driving the development of synthetic routes to produce the compound for further investigation.[3] Numerous synthetic approaches have been developed over the decades, with a significant focus on stereoselective synthesis to isolate its biologically active enantiomers.[4]
The Core of GABOB's Action: Mechanism and Signaling Pathways
GABOB exerts its effects primarily through its interaction with GABA receptors, the main inhibitory receptors in the CNS. A critical aspect of GABOB's pharmacology is its stereoselectivity, with its two enantiomers, (R)-(-)-GABOB and (S)-(+)-GABOB, exhibiting distinct receptor binding profiles and potencies.
Stereoselective Interaction with GABA Receptors
-
GABAA Receptors: The (S)-(+)-GABOB enantiomer shows a higher affinity for GABAA receptors compared to the (R)-(-)-enantiomer.[5] GABAA receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[6]
-
GABAB Receptors: Conversely, (R)-(-)-GABOB is a more potent agonist at GABAB receptors.[5] GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory signals.[7]
The differential affinity of GABOB's stereoisomers for GABA receptor subtypes is a crucial consideration in understanding its overall pharmacological profile and in the design of GABOB-related therapeutics.
GABAB Receptor-Mediated Signaling Cascade
The activation of GABAB receptors by agonists like (R)-(-)-GABOB initiates a cascade of intracellular events mediated by G-proteins. This signaling pathway plays a pivotal role in modulating neuronal excitability.
The key steps in the GABAB receptor signaling pathway are as follows:
-
Agonist Binding: (R)-(-)-GABOB binds to the GABAB1 subunit of the heterodimeric GABAB receptor.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein (Gαi/o). The G-protein dissociates into its Gα and Gβγ subunits.
-
Downstream Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. Simultaneously, it inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.[7]
-
This multifaceted signaling cascade culminates in a reduction of neuronal excitability, which is the basis for GABOB's anticonvulsant effects.
Clinical and Research Applications
GABOB has been primarily investigated and utilized for its anticonvulsant properties in the treatment of epilepsy.[1] Both preclinical and clinical studies have explored its efficacy, often as an add-on therapy.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from selected studies on GABOB, providing insights into its dose-dependent anticonvulsant effects and receptor binding affinities.
Table 1: Preclinical Anticonvulsant Activity of GABOB
| Animal Model | Seizure Type | GABOB Dose | Effect | Reference |
| Mice | Pentylenetetrazol (PTZ)-induced clonic seizures | 100 mg/kg, i.p. | Significant increase in seizure threshold | [8] |
| Rats | Amygdala-kindled seizures | 50-100 mg/kg, i.p. | Reduction in seizure severity and duration | [9] |
Table 2: Clinical Efficacy of GABOB in Epilepsy
| Study Design | Patient Population | GABOB Dosage | Primary Outcome | Key Finding | Reference |
| Open-label, add-on | 25 adults with severe focal epilepsy | 250 mg twice daily for 26 weeks | Reduction in total seizure frequency | 25% of patients showed a 50% reduction in seizure frequency. No serious adverse effects were reported. | [2] |
Table 3: GABOB Binding Affinities for GABA Receptors
| Receptor Subtype | Enantiomer | Binding Affinity (Ki) | Reference |
| GABAA | (S)-(+)-GABOB | Higher affinity | [5] |
| GABAA | (R)-(-)-GABOB | Lower affinity | [5] |
| GABAB | (R)-(-)-GABOB | ~10 µM | [10] |
| GABAB | (S)-(+)-GABOB | Lower affinity (partial agonist) | [5] |
Experimental Protocols
To facilitate further research and development, this section provides a representative experimental protocol for the synthesis of GABOB and a standard protocol for evaluating its biological activity.
Synthesis of (R,S)-GABOB via Malic Acid
This protocol outlines a common synthetic route for racemic GABOB starting from malic acid. For enantiomerically pure GABOB, chiral separation techniques or stereoselective synthesis methods would be required.[11]
Materials:
-
DL-Malic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Ethanol
Procedure:
-
Formation of Malic Anhydride: DL-Malic acid is heated with an excess of thionyl chloride to form the corresponding malic anhydride. The reaction is typically carried out under reflux, and the excess thionyl chloride is removed by distillation.
-
Amidation: The resulting malic anhydride is then reacted with an aqueous solution of ammonia. This opens the anhydride ring to form the corresponding monoamide of malic acid.
-
Hofmann Rearrangement: The monoamide is subjected to a Hofmann rearrangement by treating it with a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide). This reaction converts the amide group into a primary amine, yielding GABOB.
-
Purification: The reaction mixture is acidified with hydrochloric acid, and the precipitated GABOB hydrochloride is collected by filtration. The free base can be obtained by neutralizing the hydrochloride salt with a base and recrystallizing from a suitable solvent like ethanol-water.
In Vitro Evaluation of GABOB Activity: Radioligand Binding Assay
This protocol describes a standard radioligand binding assay to determine the affinity of GABOB for GABAB receptors.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
[³H]-Baclofen (radioligand)
-
Unlabeled GABOB (competitor)
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Rat brain tissue is homogenized in ice-cold Tris-HCl buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in fresh buffer.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of [³H]-Baclofen in the presence of varying concentrations of unlabeled GABOB.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of GABOB that inhibits 50% of the specific binding of [³H]-Baclofen (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
GABOB represents a fascinating molecule at the intersection of neurochemistry and pharmacology. Its journey from an endogenous metabolite to a therapeutic candidate for epilepsy underscores the value of studying naturally occurring compounds. The stereoselective nature of its interaction with GABA receptors highlights the importance of chirality in drug design. While GABOB itself has seen limited clinical use, its structure and mechanism of action continue to inspire the development of novel GABAergic modulators with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on further elucidating the physiological roles of endogenous GABOB and exploring the therapeutic potential of its enantiomers and novel derivatives in a wider range of neurological and psychiatric disorders.
References
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- Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Advances in pharmacology (San Diego, Calif.), 79, 55–90.
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- Al-Zoubi, R. M., et al. (2021). A Journey toward the Syntheses of γ-Amino-β-hydroxybutyric Acid (GABOB) and Carnitine. Organic Process Research & Development, 25(9), 2008-2019.
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chemical properties of 3-Amino-4-hydroxybutyric acid
An In-depth Technical Guide on the Chemical Properties of 3-Amino-4-hydroxybutyric Acid
Introduction
This compound, commonly known as GABOB, is a structurally significant derivative of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[1][2] Its structural similarity to GABA allows it to interact with the GABAergic system, making it a compound of considerable interest in the fields of neuroscience and drug development.[1][2] GABOB is also an endogenous metabolite of GABA.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, stability, and biological interactions of this compound, designed for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white to off-white solid.[1][2] Its chemical structure features a four-carbon backbone with a carboxylic acid group at one end, an amino group at the third position (β-position relative to the hydroxyl group), and a hydroxyl group at the fourth position (γ-position relative to the carboxyl group).[1] This structure classifies it as a β-amino acid and a hydroxy monocarboxylic acid.[5]
Stereochemistry
GABOB is a chiral molecule, existing as two stereoisomers: (R)-(-)-GABOB and (S)-(+)-GABOB.[3] This stereoisomerism is crucial as the biological activity is stereoselective. For instance, (R)-GABOB is a more potent agonist at GABA-B receptors, while the (S)-enantiomer is a more potent agonist at GABA-A receptors.[1][2][3] The anticonvulsant activity of the (S)-isomer is approximately twice that of the (R)-isomer.[4]
Physicochemical Data
A summary of the key physicochemical properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | (3R)-3-amino-4-hydroxybutanoic acid (for R-isomer) | [1][5] |
| (3S)-3-amino-4-hydroxybutanoic acid (for S-isomer) | [6] | |
| Synonyms | GABOB, β-Hydroxy-γ-aminobutyric acid, GOBAB | [3][7][8] |
| CAS Number | 589-44-6 (Racemic) | [7][8] |
| 16504-56-6 ((+)-isomer, (R)-GABOB) | [1][2][5] | |
| 16504-57-7 ((-)-isomer, (S)-GABOB) | [6] | |
| Molecular Formula | C₄H₉NO₃ | [1][7] |
| Molecular Weight | 119.12 g/mol | [1][7] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 200-203 °C | [1] |
| 213-215 °C (decomposition) | [2] | |
| 216 °C | [8] | |
| Solubility | Soluble in water | [2] |
| Soluble in PBS (pH 7.2) at 10 mg/mL | [1][9] | |
| pKa (estimated) | Acidic pKa ~4, Basic pKa ~10.6 (estimated based on GABA) | [1] |
| Calculated LogP | -4.1 | [1][7] |
| Specific Rotation [α]D20 | -20.5° (c=2.08, H₂O) for (R)-isomer | [2] |
| +20.1° (c 2.3, H₂O) for (S)-isomer | [10] |
Synthesis and Manufacturing
The synthesis of GABOB can be achieved through various routes, often focusing on enantioselective methods to obtain the desired stereoisomer.
Synthetic Pathways
Several methods have been described for the synthesis of GABOB. A three-step synthesis starting from inexpensive crotonic acid has been reported, which involves bromination, conversion with ammonium hydroxide, and subsequent reflux in the presence of a strong acid resin.[11] Another approach utilizes allyl cyanide, with ultrasonically promoted epoxidation as a key step, achieving an overall yield of 38% in four steps.[12] Enantioselective synthesis is critical for pharmacological studies. One common method involves using a chiral precursor, such as starting from D- and L-arabinose to produce optically pure forms of (S)- and (R)-GABOB, respectively.[10]
Representative Enantioselective Synthesis Protocol
The following protocol is a representative method adapted for the synthesis of (R)-3-Amino-4-hydroxybutanoic acid starting from a chiral precursor.[2]
Step 1: Formation of (R)-4-hydroxy-2-pyrrolidone
-
Treat (2S,4R)-4-hydroxyproline methyl ester hydrochloride with an alkali metal alkoxide.
-
Follow this with the addition of t-butyl hypochlorite and a tertiary amine in an anhydrous ether solvent.
-
This sequence of reactions facilitates the formation of the chiral intermediate, (R)-4-hydroxy-2-pyrrolidone.
Step 2: Hydrolysis to (R)-3-Amino-4-hydroxybutanoic acid
-
Subject the formed (R)-4-hydroxy-2-pyrrolidone to acidic or basic hydrolysis.
-
This step opens the lactam ring to yield the final product.
-
Purify the resulting (R)-3-Amino-4-hydroxybutanoic acid by recrystallization or ion-exchange chromatography.[10]
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An In-Depth Technical Guide to 3-Amino-4-hydroxybutyric Acid (GABOB)
For Researchers, Scientists, and Drug Development Professionals
Foreword
3-Amino-4-hydroxybutyric acid (GABOB), a structurally simple yet pharmacologically significant molecule, stands at the intersection of neuroscience and medicinal chemistry. As a naturally occurring analogue and metabolite of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, GABOB presents a compelling case for in-depth study.[1][2][3] This guide offers a comprehensive technical exploration of GABOB's molecular structure, synthesis, and biological interactions. It is designed to serve as a foundational resource for researchers investigating novel therapeutics for neurological disorders and for drug development professionals seeking to leverage the unique properties of this GABAergic compound. By synthesizing established knowledge with actionable experimental insights, this document aims to empower the scientific community to unlock the full potential of this compound and its derivatives.
Core Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 3-amino-4-hydroxybutanoic acid, is a four-carbon carboxylic acid featuring both an amino group and a hydroxyl group.[4] Its molecular formula is C4H9NO3, and it has a molecular weight of approximately 119.12 g/mol .[4][5]
Stereochemistry: The Criticality of Chirality
The presence of a chiral center at the third carbon (C3) atom means that GABOB exists as two distinct stereoisomers: (R)- and (S)-3-amino-4-hydroxybutyric acid. This stereoisomerism is not a trivial structural detail; it is a fundamental determinant of the molecule's biological activity. The differential interaction of these enantiomers with their biological targets, primarily GABA receptors, underscores the importance of stereospecific synthesis and characterization in any research or drug development endeavor. It has been observed that the stereospecificity of the beta-carbon is crucial for the binding of the molecule to the GABA receptor.[6]
Physicochemical Data Summary
For ease of reference, the key physicochemical properties of GABOB are summarized in the table below. These parameters are crucial for experimental design, formulation development, and pharmacokinetic modeling.
| Property | Value | Source |
| Molecular Formula | C4H9NO3 | [4] |
| Molecular Weight | 119.12 g/mol | [4][5] |
| IUPAC Name | 3-amino-4-hydroxybutanoic acid | [4] |
| CAS Number | 589-44-6 | [4] |
| Melting Point | 202 °C (decomposes) | [7] |
| pKa | (Predicted) | Not explicitly found in search results |
| LogP | -4.1 | [4] |
Synthesis and Characterization: A Protocol-Driven Approach
The synthesis of GABOB, particularly in its enantiomerically pure forms, is a key step for detailed pharmacological investigation. Various synthetic strategies have been developed, ranging from racemic preparations to more complex enantioselective routes.
Enantioselective Synthesis of (R)- and (S)-GABOB
A robust and well-documented method for preparing optically pure (R)- and (S)-GABOB starts from readily available chiral precursors.[8][9] One such approach utilizes D- and L-arabinose to produce S-(+)-GABOB and R-(-)-GABOB, respectively.[8] Another efficient synthesis starts from commercially available ethyl (R)- and (S)-4-chloro-3-hydroxybutyrate.[9]
Workflow for Enantioselective Synthesis:
Caption: Enantioselective synthesis pathways for (R)- and (S)-GABOB.
Detailed Protocol: Synthesis of S-(+)-GABOB from Potassium D-erythronate
This protocol is adapted from a literature procedure and exemplifies a common strategy for GABOB synthesis.[8]
Step 1: Bromination
-
React potassium D-erythronate with hydrogen bromide in acetic acid (HBA).
-
Follow with a methanol treatment to yield the crystalline methyl ester of 2,4-dibromo-2,4-dideoxy-D-threonic acid.
Step 2: Selective Hydrogenolysis
-
Perform selective hydrogenolysis of the dibromoester to yield the 2,4-dideoxy-4-bromo ester.
Step 3: Azide Formation
-
React the bromo ester with sodium azide in dimethylformamide to form the corresponding azide.
Step 4: Reduction to Amine
-
Hydrogenate the azide in an acidic solution in the presence of a platinum catalyst to yield the aminoester.
Step 5: Hydrolysis and Purification
-
Hydrolyze the aminoester and purify the resulting S-(+)-GABOB using an ion-exchange resin.
Structural Validation: Spectroscopic Analysis
Confirmation of the molecular structure and purity of synthesized GABOB is paramount. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. Expected signals for GABOB include multiplets for the CH, CH2, and NH2 protons.[10]
-
¹³C NMR: Reveals the carbon skeleton of the molecule. For S-GABOB, characteristic peaks are observed around 179.3 ppm (C-1), 66.4 ppm (C-3), 45.0 ppm (C-4), and 43.2 ppm (C-2).[8]
Mass Spectrometry (MS):
-
Determines the molecular weight and fragmentation pattern. The exact mass of GABOB is 119.058243149 Da.[4] Mass spectrometry data is available in public databases like PubChem.[4][5]
Infrared (IR) Spectroscopy:
-
Identifies functional groups present in the molecule. The IR spectrum of GABOB will show characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), N-H (amine), and C=O (carboxylic acid) functional groups.[11]
| Spectroscopic Data for GABOB | |
| ¹H NMR | Signals corresponding to the protons on the butyric acid backbone.[10] |
| ¹³C NMR | Peaks for the four distinct carbon atoms.[7][8] |
| Mass Spec (Exact Mass) | 119.058243149 Da[4] |
| IR Spectroscopy | Characteristic peaks for -OH, -NH2, and -C=O groups.[11] |
Mechanism of Action: Interaction with the GABAergic System
GABOB exerts its biological effects primarily by interacting with the GABAergic system, the main inhibitory neurotransmitter system in the brain.[1][2][3] Its structural similarity to GABA allows it to modulate GABAergic neurotransmission, although with distinct properties.
Interaction with GABA Receptors
The central nervous system contains two major classes of GABA receptors: GABA-A and GABA-B.[3][12]
-
GABA-A Receptors: These are ionotropic receptors that form a chloride ion channel.[13][14] Activation leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[14] Many anticonvulsant and anxiolytic drugs, such as benzodiazepines and barbiturates, act by modulating GABA-A receptors.[13][15][16]
-
GABA-B Receptors: These are metabotropic G protein-coupled receptors that mediate slower, more prolonged inhibitory signals.[12][17][18] Their activation leads to downstream effects such as the opening of potassium channels and the inhibition of calcium channels.[18]
GABOB interacts with both GABA-A and GABA-B receptors, but the affinity and functional consequences differ between its stereoisomers. The stereospecificity of the β-carbon of GABOB is critical for its binding to the GABA receptor.[6]
Signaling Pathway Overview:
Caption: GABOB's interaction with GABA-A and GABA-B receptor pathways.
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of GABOB and its biological activity is crucial for the design of new, more potent, and selective therapeutic agents. Key SAR insights include:
-
Free Amino Group: A free amino group is generally required for interaction with GABA receptors.[6]
-
Stereochemistry at C3: As previously mentioned, the configuration at the C3 chiral center significantly influences receptor binding and pharmacological activity.[6]
-
Modifications to the Carbonyl and Hydroxyl Groups: Alterations to these functional groups can impact binding affinity and selectivity for different GABA receptor subtypes.
Research into GABA transport inhibitors and derivatives of GABA provides a broader context for understanding the SAR of GABAergic compounds.[19][20]
Pharmacological Effects and Therapeutic Potential
The primary pharmacological effect of GABOB is the modulation of neuronal excitability, which translates into several potential therapeutic applications.
Anticonvulsant Properties
GABOB has been investigated for its anticonvulsant effects. By enhancing GABAergic inhibition, GABOB can help to suppress the excessive neuronal firing that characterizes seizures.[15] The mechanism of action of many established antiepileptic drugs involves the potentiation of GABAergic neurotransmission.[13][15][21] While drugs like phenobarbital and benzodiazepines directly modulate the GABA-A receptor, others like vigabatrin and tiagabine increase the synaptic concentration of GABA.[13][15] GABOB's ability to act on GABA receptors places it within this class of compounds with anticonvulsant potential.
Other Potential Applications
Given the widespread role of the GABA system in the central nervous system, GABOB and its derivatives may have potential in treating a range of neurological and psychiatric disorders, including:
-
Anxiety disorders
-
Spasticity
-
Pain
Further research is needed to fully elucidate the therapeutic window and efficacy of GABOB in these conditions.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical viability. While specific pharmacokinetic data for GABOB is not extensively detailed in the provided search results, the metabolism of the related compound gamma-hydroxybutyric acid (GHB) has been studied.[22][23][24][25] GHB is metabolized in the body and its pharmacokinetics can be complex and nonlinear.[23] It is reasonable to assume that GABOB, as a structural analogue, may share some metabolic pathways. Further research into the ADME properties of GABOB is a critical next step in its development as a therapeutic agent.
Future Directions and Conclusion
This compound represents a valuable lead compound for the development of novel therapeutics targeting the GABAergic system. Its well-defined stereochemistry and known interactions with GABA receptors provide a solid foundation for further investigation.
Key areas for future research include:
-
Elucidation of Enantiomer-Specific Pharmacology: A more detailed characterization of the binding affinities and functional activities of (R)- and (S)-GABOB at different GABA receptor subtypes is needed.
-
Comprehensive Pharmacokinetic Profiling: In-depth studies of the ADME properties of both enantiomers are essential to understand their in vivo behavior.
-
Medicinal Chemistry Efforts: The synthesis and evaluation of novel GABOB derivatives could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
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stereoisomers of 3-Amino-4-hydroxybutyric acid
An In-Depth Technical Guide to the Stereoisomers of 3-Amino-4-hydroxybutyric Acid
Authored by: A Senior Application Scientist
This compound (GABOB), a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a molecule of significant interest in neuroscience and pharmacology.[1] Its structure contains two chiral centers, giving rise to four distinct stereoisomers. The spatial arrangement of these atoms is not a trivial distinction; it is a critical determinant of biological activity, dictating how each isomer interacts with chiral biological targets like receptors and enzymes.[2][3][4] Consequently, the therapeutic potential of GABOB as a neuromodulator, antiepileptic, and hypotensive agent is intrinsically linked to its stereochemistry.[5][6] This guide provides a comprehensive technical overview of the four stereoisomers of GABOB, detailing their synthesis, separation, characterization, and distinct pharmacological profiles. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the pivotal role stereochemistry plays in the function of this important molecule.
The Stereochemical Landscape of this compound
The presence of two stereogenic centers at the C3 and C4 positions of the butyric acid backbone results in the existence of four stereoisomers. These are organized into two pairs of enantiomers (non-superimposable mirror images) and four pairs of diastereomers (stereoisomers that are not mirror images).
The four stereoisomers are:
-
(3S,4R)-3-Amino-4-hydroxybutyric acid
-
(3R,4S)-3-Amino-4-hydroxybutyric acid
-
(3S,4S)-3-Amino-4-hydroxybutyric acid
-
(3R,4R)-3-Amino-4-hydroxybutyric acid
The relationship between these isomers is fundamental to understanding their synthesis and biological activity.
Stereoselective Synthesis: The Foundation of Purity
The synthesis of enantiomerically pure GABOB is paramount for elucidating the specific biological roles of each isomer. Strategies typically rely on the "chiral pool," using naturally occurring, enantiopure molecules as starting materials to transfer their stereochemistry to the target molecule.
Key Synthetic Approaches:
-
From Carbohydrates: D- and L-arabinose can be converted into optically pure S- and R-GABOB, respectively, through a series of well-defined chemical transformations.[7] This approach leverages the defined stereocenters of the starting sugar.
-
From Amino Acids: The naturally occurring amino acid (2S,4R)-4-hydroxyproline serves as a robust starting material for preparing (R)-4-amino-3-hydroxybutyric acid.[8]
-
From Versatile Chiral Building Blocks: Commercially available chiral precursors like malic acid and ascorbic acid (Vitamin C) provide efficient routes to specific GABOB stereoisomers.[5][6][8] For instance, an efficient synthesis of (R)-(-)-GABOB starting from (+) tartaric acid has been described.[5]
While stereoselective syntheses are preferred, racemic GABOB can be produced from inexpensive starting materials like crotonic acid or allyl cyanide, which then requires subsequent resolution.[9][10]
Resolution of Enantiomers: Isolating the Active Moiety
For racemic mixtures, separating the enantiomers—a process known as resolution—is a critical step. The choice of method depends on the desired scale, purity, and available resources.[11]
Core Resolution Methodologies:
-
Diastereomeric Salt Formation: This classical technique involves reacting the racemic GABOB with a single enantiomer of a chiral base (a resolving agent), such as cinchonidine or (R)-1-phenylethylamine.[11] This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility), allowing them to be separated by fractional crystallization.[11] This method is particularly well-suited for large-scale industrial applications.[11]
-
Enzymatic Resolution: Leveraging the high enantioselectivity of enzymes like lipases, this method selectively modifies one enantiomer in the racemic mixture.[11] The resulting modified enantiomer can then be easily separated from the unreacted one. While offering excellent selectivity under mild conditions, the theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.[11]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful method for both analytical quantification and small-scale preparative separation.[11][12] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.
Experimental Protocol: Chiral HPLC Separation of GABOB
This protocol outlines a general approach for the analytical separation of GABOB enantiomers. Optimization is essential based on the specific column and system used.
-
Sample Preparation (Derivatization): Direct analysis of underivatized amino acids can be challenging.[13] Derivatization is often employed to improve chromatographic behavior and enhance UV detection.[11][14] A common approach involves reacting GABOB with a chiral derivatizing agent, such as Marfey's reagent (FDAA), to form diastereomers that can be separated on a standard reverse-phase column.[15]
-
Chromatographic System:
-
Column: A macrocyclic glycopeptide-based CSP, such as one using teicoplanin, is highly effective for resolving underivatized amino acid enantiomers.[13] Alternatively, polysaccharide-based CSPs are widely used.[11][16]
-
Mobile Phase: The choice of mobile phase is critical. For macrocyclic glycopeptide columns, a polar ionic mode is often used, typically consisting of a mixture of methanol or acetonitrile with water, containing acid and base additives to control ionization.[13][17]
-
Example Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an additive like 0.05 M KH₂PO₄ adjusted to a specific pH (e.g., 3.5).[18]
-
-
Analysis Conditions:
-
Data Interpretation: The two enantiomers will appear as distinct peaks in the chromatogram. The area under each peak corresponds to the relative amount of that enantiomer in the sample, allowing for the determination of enantiomeric excess (ee).
Structural Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of the synthesized and isolated isomers.[1] ¹H NMR provides detailed information about the proton environment within the molecule.
¹H NMR Spectral Data for (R)-3-Amino-4-hydroxybutanoic acid (in D₂O)
| Proton Designation | Chemical Shift (δ, ppm) | Multiplicity | Inferred Coupling Constants (J, Hz) |
| H-2a, H-2b | ~2.45 | dd (doublet of doublets) | J(2a,2b) ≈ 16.5, J(2a,3) ≈ 8.0, J(2b,3) ≈ 5.0 |
| H-3 | ~4.22 | m (multiplet) | - |
| H-4a, H-4b | ~3.07 | m (multiplet) | - |
| Note: Data is based on analysis of the racemic mixture with proposed assignments. Chemical shifts are referenced to the residual water peak.[1][19] |
Key Interpretive Insights:
-
Diastereotopic Protons: The protons on C2 (H-2a/b) and C4 (H-4a/b) are diastereotopic due to the adjacent chiral center at C3. This means they are chemically non-equivalent and are expected to show complex splitting patterns.[1]
-
Solvent Effects: Using deuterium oxide (D₂O) as the solvent causes the labile protons of the amino (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) groups to exchange with deuterium, making them "silent" in the ¹H NMR spectrum.[1]
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the GABOB isomer into a clean NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity D₂O.
-
Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).[1]
-
Homogenization: Vortex the tube until the sample is completely dissolved.
-
Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher) and acquire the ¹H spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before performing the Fourier transformation.[1] Phase and baseline correct the resulting spectrum.
The Pharmacological Divide: Stereochemistry and Biological Activity
The precise three-dimensional arrangement of functional groups in a drug molecule determines its ability to bind to its biological target. This principle of stereoselectivity is vividly demonstrated by the GABOB enantiomers, which exhibit markedly different affinities and activities at various subtypes of the GABA receptor.[20][21]
Enantioselective Activity at GABA Receptors:
A study on recombinant human GABA receptors revealed a clear divergence in the activity of the R- and S-enantiomers of GABOB.[20]
| Receptor Subtype | R-Enantiomer Activity | S-Enantiomer Activity | Enantioselectivity |
| GABA(A) | Lower Potency Agonist | Higher Potency Agonist | S > R |
| GABA(B) | Higher Potency Agonist | Lower Potency Agonist | R > S |
| GABA(C) | Full Agonist | Lower Potency Agonist | R > S |
| (Source: Hinton et al., 2007)[20] |
This data compellingly illustrates that the stereochemical requirements for binding and activation are distinct for each GABA receptor subtype.[20] The R-enantiomer is more potent at GABA(B) and GABA(C) receptors, while the S-enantiomer is more potent at GABA(A) receptors.[20] Such findings are critical for drug development, as they suggest that a single enantiomer (a process known as a "chiral switch") could offer a more targeted therapeutic effect with potentially fewer side effects compared to a racemic mixture.[21][22]
Conclusion and Future Outlook
The study of this compound stereoisomers serves as a powerful case study in the principles of medicinal chemistry and pharmacology. The four distinct isomers, arising from two chiral centers, are not chemical curiosities but unique entities with individual biological signatures. Advances in stereoselective synthesis and chiral resolution techniques have enabled the isolation and study of these isomers, revealing a clear enantioselective preference at their target GABA receptors. This knowledge underscores the necessity of considering stereochemistry as a primary factor in drug design and development. For researchers in the field, the path forward involves leveraging this understanding to develop more selective and efficacious therapeutics, moving beyond racemic mixtures to single-isomer agents that offer optimized pharmacological profiles and improved patient outcomes.
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The Stereochemical Dichotomy of GABOB: A Technical Guide to the Differential Activities of (R)-(-)- and (S)-(+)-Enantiomers
Abstract
4-Amino-3-hydroxybutanoic acid (GABOB), a naturally occurring analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), presents a fascinating case of stereopharmacology. The introduction of a hydroxyl group at the β-position creates a chiral center, giving rise to the (R)-(-)- and (S)-(+)-enantiomers. While structurally similar, these stereoisomers exhibit markedly different pharmacological profiles, profoundly influencing their interaction with GABA receptors and, consequently, their therapeutic potential. This technical guide provides an in-depth exploration of the contrasting activities of (R)-(-)-GABOB and (S)-(+)-GABOB, detailing their receptor selectivity, mechanisms of action, and the experimental methodologies used to elucidate these differences. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GABAergic neurotransmission and the development of novel therapeutics targeting this system.
Introduction: The Significance of Chirality in a GABA Analogue
GABOB is an endogenous molecule found in the mammalian central nervous system (CNS) and is known for its anticonvulsant properties.[1] Unlike its parent molecule, GABA, GABOB's chirality is a critical determinant of its biological activity. The spatial arrangement of the hydroxyl group in the (R) and (S) configurations dictates the molecule's ability to bind to and activate the three main classes of GABA receptors: GABAA, GABAB, and GABAC (also known as GABAA-ρ).[2] This stereoselectivity has significant implications for the therapeutic applications of each enantiomer, as their distinct receptor affinities translate to different physiological effects. Notably, (R)-(-)-GABOB is recognized as the more potent anticonvulsant.[1] This guide will dissect the molecular basis for these differences, providing a comprehensive overview for researchers seeking to leverage the unique properties of each GABOB enantiomer.
Contrasting Pharmacological Profiles: (R)-(-)-GABOB vs. (S)-(+)-GABOB
The differential activity of the GABOB enantiomers is most evident in their interactions with the various GABA receptor subtypes. The following table summarizes the key pharmacological distinctions based on available quantitative data.
| Parameter | (R)-(-)-GABOB | (S)-(+)-GABOB | Receptor Subtype | Comments |
| Functional Activity | More potent agonist | Higher affinity at GABAA receptors | GABAA Receptor | (S)-(+)-GABOB demonstrates greater affinity for the GABAA receptor, while both enantiomers act as agonists.[2][3] |
| Functional Activity | More potent agonist | Partial agonist | GABAB Receptor | (R)-(-)-GABOB is the more potent agonist at GABAB receptors.[2] |
| Functional Activity | Full agonist (EC50 = 19 µM) | Full agonist (EC50 = 45 µM) | GABAC ρ1 wild-type Receptor | Both are full agonists, with (R)-(-)-GABOB being more potent.[4] |
| Functional Activity | Weak partial agonist | Competitive antagonist (KB = 204.0 µM) | GABAC ρ1 T244S mutant Receptor | A single point mutation dramatically alters the activity of (S)-(+)-GABOB from an agonist to an antagonist.[4] |
| Anticonvulsant Activity | More potent | Less potent | In vivo (animal models) | The greater anticonvulsant effect of the (R)-enantiomer has been demonstrated in various animal models.[1] |
Mechanisms of Action: A Tale of Two Enantiomers
The distinct pharmacological profiles of (R)-(-)-GABOB and (S)-(+)-GABOB stem from their differential interactions with the ligand-binding domains of GABA receptors.
Interaction with GABAA and GABAB Receptors
At GABAA receptors, the stereochemical orientation of the hydroxyl group in (S)-(+)-GABOB appears to be more favorable for binding, leading to its higher affinity compared to the (R)-enantiomer.[2] Conversely, at the metabotropic GABAB receptors, (R)-(-)-GABOB is the more potent agonist.[2] This suggests that the binding pocket of the GABAB receptor has a stereospecific preference for the (R) configuration. The activation of GABAB receptors by (R)-(-)-GABOB leads to the inhibition of adenylyl cyclase and the modulation of ion channels, contributing to its physiological effects.
The Intriguing Case of GABAC Receptor Interaction
The interaction of the GABOB enantiomers with GABAC receptors provides a striking example of stereoselective pharmacology. Both enantiomers are full agonists at the wild-type ρ1 GABAC receptor, with (R)-(-)-GABOB exhibiting higher potency.[4] However, a single point mutation in the receptor's binding site, specifically replacing threonine at position 244 with serine (T244S), leads to a dramatic divergence in their activities. In this mutant receptor, (R)-(-)-GABOB acts as a weak partial agonist, while (S)-(+)-GABOB transforms into a competitive antagonist.[4] This highlights the critical role of the T244 residue in the enantioselective interaction and activation of the GABAC receptor by GABOB.
Caption: Differential activity of GABOB enantiomers at GABA receptors.
Experimental Protocols for Assessing GABOB Enantiomer Activity
The characterization of the differential activities of (R)-(-)-GABOB and (S)-(+)-GABOB relies on a combination of in vitro and in vivo experimental techniques. Below are representative protocols for key assays.
Radioligand Binding Assay for GABAA Receptors
This protocol describes a competitive binding assay to determine the affinity of the GABOB enantiomers for the GABAA receptor.
Materials:
-
Rat brain membranes (or cells expressing recombinant GABAA receptors)
-
[³H]Muscimol (Radioligand)
-
(R)-(-)-GABOB and (S)-(+)-GABOB (Test compounds)
-
Unlabeled GABA (for non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation counter and vials
Procedure:
-
Membrane Preparation: Homogenize rat brains in a sucrose buffer and perform a series of centrifugations to isolate the membrane fraction. Wash the membranes repeatedly to remove endogenous GABA.[5]
-
Assay Setup: In microcentrifuge tubes, combine the membrane preparation (0.1-0.2 mg of protein), [³H]Muscimol (e.g., 5 nM), and varying concentrations of the GABOB enantiomer.[6]
-
Total and Non-specific Binding: For total binding, omit the GABOB enantiomer. For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 mM).[6]
-
Incubation: Incubate the tubes at 4°C for 45 minutes.[6]
-
Termination: Terminate the binding reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each enantiomer and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Electrophysiological Recording of GABAC Receptor Activity
This protocol outlines the use of two-electrode voltage-clamp electrophysiology in Xenopus oocytes to functionally characterize the effects of the GABOB enantiomers on GABAC receptors.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the human ρ1 GABAC receptor subunit
-
Two-electrode voltage-clamp setup
-
Perfusion system
-
Recording solution (e.g., an appropriate frog Ringer's solution)
-
(R)-(-)-GABOB and (S)-(+)-GABOB solutions
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with the cRNA encoding the GABAC receptor. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte at a holding potential of -60 mV.[1]
-
Drug Application: Perfuse the oocyte with the recording solution to establish a stable baseline current. Apply increasing concentrations of each GABOB enantiomer via the perfusion system and record the elicited currents.[2]
-
Data Acquisition and Analysis: Measure the peak current amplitude at each concentration. Construct dose-response curves by plotting the normalized current response against the logarithm of the agonist concentration. Fit the data with the Hill equation to determine the EC50 and Hill coefficient for each enantiomer.[7] For antagonists, co-apply with a fixed concentration of GABA to determine the KB value.
Therapeutic Implications and Future Directions
The differential activities of the GABOB enantiomers have significant therapeutic implications. The greater anticonvulsant potency of (R)-(-)-GABOB suggests its potential as a more effective treatment for epilepsy with a potentially better side-effect profile compared to the racemic mixture.[1] Further clinical investigation into the efficacy and safety of enantiomerically pure (R)-(-)-GABOB is warranted.
The discovery that (S)-(+)-GABOB can act as a competitive antagonist at a mutant GABAC receptor opens up new avenues for research.[4] This finding suggests that it may be possible to develop subtype-selective GABAC receptor antagonists based on the GABOB scaffold, which could be valuable tools for studying the physiological roles of these receptors and may have therapeutic potential in conditions where GABAC receptor hyperexcitability is implicated.
While some clinical trials have been conducted on GABA and its analogues for various conditions, specific, large-scale clinical trials focusing on the individual enantiomers of GABOB are not extensively documented in publicly available databases.[8][9] The preclinical data strongly support the need for such trials to fully elucidate the therapeutic potential of each stereoisomer.
Conclusion
The stereoisomers of GABOB provide a compelling illustration of the principle that chirality can be a major determinant of pharmacological activity. (R)-(-)-GABOB and (S)-(+)-GABOB, while mirror images of each other, interact with GABA receptors in distinct ways, leading to different functional outcomes. A thorough understanding of these differences, gained through rigorous experimental investigation using techniques such as radioligand binding assays and electrophysiology, is crucial for the rational design and development of novel GABAergic drugs with improved efficacy and selectivity. The continued exploration of the unique properties of each GABOB enantiomer holds promise for advancing our understanding of the GABA system and for the development of new treatments for a range of neurological and psychiatric disorders.
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The GABAergic Modulation of 3-Amino-4-hydroxybutyric Acid: A Technical Guide to its Mechanism of Action
Introduction
3-Amino-4-hydroxybutyric acid (GABOB), a naturally occurring analogue of the principal inhibitory neurotransmitter gamma-aminobutyric acid (GABA), has garnered significant interest within the neuroscience and drug development communities. Its structural similarity to GABA positions it as a key modulator of the GABAergic system, which plays a critical role in regulating neuronal excitability throughout the central nervous system (CNS). This technical guide provides an in-depth exploration of the mechanism of action of GABOB, with a particular focus on its biologically active enantiomer, (R)-3-Amino-4-hydroxybutyric acid. We will delve into its receptor binding profile, downstream signaling cascades, and its ultimate impact on synaptic transmission, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Molecular Interactions: Receptor Binding Profile of (R)-GABOB
The physiological effects of (R)-GABOB are primarily mediated through its interaction with the two major classes of GABA receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. Understanding the stereoselective affinity of (R)-GABOB for these receptors is fundamental to elucidating its pharmacological profile.
Preferential Binding to GABAB Receptors
Experimental evidence strongly indicates that (R)-GABOB exhibits a pronounced preferential affinity for GABAB receptors over GABAA receptors. While it is considered a weak agonist at GABAB receptors, its interaction at this site is significantly more potent than at GABAA receptors, where it demonstrates low affinity.[1] This preferential binding is a key determinant of its primary mechanism of action. Studies have shown that the enantioselectivity for GABOB at GABAB receptors favors the (R)-isomer, which is in contrast to GABAA receptors where the (S)-isomer is more potent.[1][2]
| Compound | Receptor | Affinity Metric (IC50) | Species/Tissue | Radioligand |
| (R)-GABOB | GABAB | ~0.15 µM (estimated) | Cat Cerebellum | [³H]baclofen |
| (R)-Baclofen | GABAB | 0.015 µM | Cat Cerebellum | [³H]baclofen |
| (S)-GABOB | GABAA | More potent than (R)-GABOB | - | - |
Table 1: Comparative binding affinities of (R)-GABOB and the reference GABAB agonist, (R)-baclofen. The IC50 for (R)-GABOB is estimated based on findings that it is 10-fold less potent than racemic baclofen.
Downstream Signaling Cascades: The GABAB Receptor Pathway
Activation of the GABAB receptor by (R)-GABOB initiates a cascade of intracellular events mediated by G-proteins. The GABAB receptor is a heterodimer composed of GABAB1 and GABAB2 subunits, and its activation leads to the dissociation of the associated G-protein into its Gα and Gβγ subunits.[3] This dissociation triggers several downstream effector pathways that collectively contribute to a reduction in neuronal excitability.
Key Effector Pathways:
-
Inhibition of Adenylyl Cyclase: The Gα subunit, typically of the Gαi/o family, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP can modulate the activity of various downstream proteins, including protein kinase A (PKA).
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, leading to an efflux of potassium ions (K⁺) from the neuron.[3] This results in hyperpolarization of the postsynaptic membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits the opening of presynaptic N-type (Cav2.2) and P/Q-type (Cav2.1) voltage-gated calcium channels.[3] This reduction in calcium influx into the presynaptic terminal is a critical mechanism for inhibiting the release of neurotransmitters.
Impact on Neuronal Excitability and Synaptic Transmission
The culmination of the signaling events initiated by (R)-GABOB binding to GABAB receptors is a significant reduction in neuronal excitability. Electrophysiological studies on the closely related compound, gamma-hydroxybutyric acid (GHB), have demonstrated that activation of presynaptic GABAB receptors leads to a dose-dependent and reversible decrease in the amplitude of excitatory postsynaptic potentials (EPSPs).[4] This effect is a direct consequence of the inhibition of neurotransmitter release from the presynaptic terminal.
The hyperpolarization of the postsynaptic membrane, mediated by the activation of GIRK channels, further contributes to the inhibitory effect by increasing the threshold for action potential generation. In essence, (R)-GABOB acts as a brake on synaptic transmission, dampening the excitatory signals between neurons. This modulation of synaptic strength is a cornerstone of its physiological and potential therapeutic effects. For instance, studies on GHB have shown that it can decrease the amplitude of corticothalamic EPSCs, an effect that is mediated by GABAB receptors.[5]
Metabolic Fate of this compound
While the specific metabolic pathway of GABOB has not been as extensively characterized as that of its parent compound, GHB, its structural similarity allows for informed predictions about its metabolic fate. GHB is known to be metabolized in the brain and other tissues.[6] A primary route involves its conversion to succinic semialdehyde, a key intermediate in the GABA shunt.[6] This intermediate can then enter the Krebs cycle (tricarboxylic acid cycle) to be utilized for energy production.[6] Furthermore, there is evidence that GHB can be converted back to GABA in the brain.[6] It is highly probable that GABOB undergoes a similar metabolic transformation, being integrated into central carbon metabolism. Additionally, as a β-hydroxybutyrate derivative, it may also be subject to pathways involved in ketone body metabolism.[7][8][9]
Experimental Protocols
The elucidation of GABOB's mechanism of action relies on a suite of well-established experimental techniques. The following protocols provide a framework for investigating the binding and functional activity of GABOB at GABAB receptors.
Protocol 1: Radioligand Binding Assay for GABAB Receptors
This protocol is designed to determine the binding affinity of (R)-GABOB for the GABAB receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat brain membranes (or cells expressing recombinant GABAB receptors)
-
[³H]baclofen or [³H]GABA (Radioligand)
-
(R)-GABOB (Test compound)
-
Unlabeled GABA or baclofen (for non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail and counter
Workflow:
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and prepare a crude membrane fraction through differential centrifugation.
-
Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of (R)-GABOB. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled ligand).
-
Incubation: Incubate the tubes at 4°C for a predetermined time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of (R)-GABOB. Use non-linear regression to determine the IC50 value (the concentration of (R)-GABOB that inhibits 50% of specific radioligand binding). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Electrophysiological Recording of GABAB Receptor Activity
This protocol uses whole-cell patch-clamp electrophysiology to measure the functional effects of (R)-GABOB on neuronal activity.
Materials:
-
Brain slice preparation (e.g., hippocampus or thalamus)
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
(R)-GABOB solution
Procedure:
-
Slice Preparation: Prepare acute brain slices from a rodent and maintain them in oxygenated aCSF.
-
Neuron Identification: Identify a target neuron (e.g., a pyramidal neuron) under a microscope.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from the selected neuron.
-
Baseline Recording: Record baseline synaptic activity, such as spontaneous EPSPs or evoked EPSPs by stimulating afferent pathways.
-
Drug Application: Perfuse the brain slice with a known concentration of (R)-GABOB.
-
Record Effects: Record the changes in the amplitude and frequency of EPSPs in the presence of (R)-GABOB.
-
Washout: Wash out the drug with aCSF and record the recovery of synaptic activity to baseline levels.
-
Data Analysis: Quantify the percentage reduction in EPSP amplitude in the presence of (R)-GABOB to determine its inhibitory effect on synaptic transmission.
Conclusion
This compound, particularly its (R)-enantiomer, exerts its primary modulatory effects on the central nervous system through its action as a weak agonist at GABAB receptors. This interaction triggers a well-defined G-protein-mediated signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of synaptic transmission. Its metabolic fate is likely intertwined with central energy and neurotransmitter metabolic pathways. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of GABOB and other novel modulators of the GABAergic system, which holds significant promise for the development of new therapeutic agents for a range of neurological and psychiatric disorders.
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An In-depth Technical Guide to the Receptor Binding Affinity of 3-Amino-4-hydroxybutyric Acid
This guide offers a comprehensive exploration of the receptor binding affinity of 3-Amino-4-hydroxybutyric acid (GABOB), a key molecule in neuroscience research. Designed for researchers, scientists, and drug development professionals, this document provides a detailed analysis of GABOB's interactions with its primary targets, the GABA receptors. We will delve into the theoretical underpinnings of these interactions, present detailed experimental protocols for their characterization, and discuss the interpretation of binding affinity data in the context of drug discovery and development.
Introduction to this compound (GABOB)
This compound is a structural analog of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[1] Its chemical structure, featuring a hydroxyl group at the 4-position, imparts distinct pharmacological properties compared to GABA. GABOB is a chiral molecule, existing as (R)- and (S)-enantiomers, with the (R)-enantiomer being the more biologically active form.[2] The primary pharmacological activity of GABOB is centered on its ability to modulate GABA receptors, making it a molecule of significant interest for the development of therapeutics targeting a range of neurological and psychiatric disorders.[1][2]
Primary Molecular Targets: The GABA Receptor Family
GABOB exerts its effects primarily by interacting with the GABA receptor superfamily, which is broadly classified into two main types: GABAA and GABAB receptors.[3] A third class, GABAC receptors (now primarily classified as a subset of GABAA receptors), also shows some interaction.[4]
-
GABAA Receptors: These are ionotropic receptors, meaning they form a ligand-gated ion channel.[5] Upon binding of an agonist like GABA, the channel opens, allowing the influx of chloride ions (Cl⁻) into the neuron.[4] This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing a rapid inhibitory effect.[4] GABAA receptors are pentameric structures composed of various subunits (α, β, γ, δ, ε, π, and θ), with the specific subunit composition determining the receptor's pharmacological properties.[6]
-
GABAB Receptors: These are metabotropic receptors, belonging to the G-protein coupled receptor (GPCR) family.[7] Unlike GABAA receptors, their effects are not mediated by a direct ion channel. Instead, agonist binding activates a G-protein signaling cascade.[7] GABAB receptors are obligate heterodimers, composed of GABAB1 and GABAB2 subunits.[7] This activation leads to downstream effects such as the inhibition of adenylyl cyclase and the modulation of K⁺ and Ca²⁺ channels, resulting in a slower but more prolonged inhibitory signal.[8]
Quantitative Analysis of GABOB Receptor Binding Affinity
The interaction of GABOB with GABA receptors has been quantified in various studies. The binding affinity is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ), with lower values indicating a higher affinity.
| Compound | Receptor Subtype | Interaction | Parameter | Value (µM) |
| (R)-3-Amino-4-hydroxybutyric acid | GABAA | Antagonist/Weak Partial Agonist | IC₅₀ | 1 |
| GABAB | Agonist | IC₅₀ | 0.35 | |
| GABAC (ρ1) | Agonist | EC₅₀ | 19 | |
| GABA (endogenous ligand) | GABAA | Agonist | Kᵢ (nM) | 10 - 1000 |
| GABAB | Agonist | Kᵢ (nM) | 50 - 200 | |
| Baclofen | GABAB | Agonist | Kᵢ (nM) | 30 - 150 |
| Muscimol | GABAA | Agonist | Kᵢ (nM) | 2 - 20 |
| Bicuculline | GABAA | Antagonist | IC₅₀ (nM) | 2000 |
Data compiled from multiple sources.[9]
Signaling Pathways of GABOB's Primary Targets
To fully appreciate the consequences of GABOB binding, it is crucial to understand the downstream signaling pathways of its primary receptor targets.
GABAA Receptor Signaling
The binding of an agonist to the GABAA receptor initiates a rapid inhibitory signal through the influx of chloride ions.
Caption: Overview of GABAB Receptor Signaling Pathways.
Experimental Protocols for Determining Binding Affinity
A variety of robust techniques are employed to quantify the binding affinity of ligands like GABOB to their receptor targets. Each method has its own set of principles and experimental considerations.
Radioligand Binding Assay
This is a classic and widely used method to study receptor-ligand interactions. It relies on the use of a radiolabeled ligand that binds to the receptor of interest.
Principle: A radiolabeled compound (e.g., [³H]muscimol for GABAA or [³H]baclofen for GABAB) is incubated with a preparation of membranes containing the receptor. The amount of radioactivity bound to the membranes is then measured. In competition binding assays, a fixed concentration of the radiolabeled ligand is co-incubated with varying concentrations of an unlabeled test compound (e.g., GABOB). The ability of the test compound to displace the radioligand from the receptor is used to determine its binding affinity.
Step-by-Step Methodology for GABAB Receptor Binding Assay:
-
Membrane Preparation:
-
Homogenize rat brain tissue in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors). [10] * Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris. [10] * Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes. [10] * Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. This step is crucial to remove endogenous GABA. [11] * Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration. [10]
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of the membrane preparation (50 - 120 µg protein). [10] * 50 µL of the unlabeled test compound (GABOB) at various concentrations or buffer for total binding.
-
50 µL of the radioligand solution (e.g., [³H]baclofen). [10] * To determine non-specific binding, a separate set of wells should contain a high concentration of a known GABAB ligand (e.g., unlabeled baclofen).
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation. [10]
-
-
Separation of Bound and Free Ligand:
-
Quantification and Data Analysis:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail. [10] * Measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value from the curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [10]
-
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An In-Depth Technical Guide to the Physiological Effects of γ-Amino-β-hydroxybutyric Acid (GABOB) Administration
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
γ-Amino-β-hydroxybutyric acid (GABOB), an endogenous metabolite of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), presents a compelling profile for neuropharmacological research and therapeutic development. This technical guide provides a comprehensive exploration of the physiological effects of GABOB administration, delving into its stereoselective mechanism of action, pharmacokinetics, and its impact on the central nervous, cardiovascular, and endocrine systems. Detailed experimental protocols, quantitative data summaries, and comparative analyses with other GABAergic modulators are provided to equip researchers and drug development professionals with the foundational knowledge to investigate and harness the therapeutic potential of GABOB.
Introduction: GABOB as a Chiral Neuromodulator
GABOB, also known as β-hydroxy-GABA, is a structural analog of GABA that possesses a chiral center, resulting in two enantiomers: (R)-(-)-GABOB and (S)-(+)-GABOB.[1] This stereochemistry is a critical determinant of its physiological effects, as the enantiomers exhibit distinct affinities and efficacies at GABA receptor subtypes.[2] While GABOB is used as an anticonvulsant in some countries, its full therapeutic potential remains an active area of investigation.[3] This guide will dissect the nuanced physiological responses to GABOB administration, providing a framework for its further study and application.
Mechanism of Action: A Tale of Two Enantiomers
GABOB exerts its physiological effects primarily through its interaction with GABA receptors, which are broadly classified into ionotropic GABA-A and metabotropic GABA-B receptors. The two enantiomers of GABOB display marked stereoselectivity in their receptor interactions.[2]
(S)-(+)-GABOB demonstrates a higher affinity for GABA-A receptors .[2] Activation of these ligand-gated chloride ion channels leads to an influx of chloride ions, hyperpolarizing the neuron and producing a rapid inhibitory effect. This action is central to GABOB's anticonvulsant properties.
(R)-(-)-GABOB , in contrast, is a more potent agonist at GABA-B receptors .[2][4] These G-protein coupled receptors mediate slower, more prolonged inhibitory signals through the modulation of adenylyl cyclase and ion channels. (R)-(-)-GABOB is also an agonist at GABA-C receptors (also known as GABA-A-rho receptors).[1]
The differential receptor activation by the GABOB enantiomers underpins the diverse physiological responses observed upon administration of the racemic mixture or individual isomers.
Signaling Pathways of GABOB Enantiomers
Figure 1: GABOB enantiomer-selective signaling pathways.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME profile of GABOB is crucial for designing effective dosing regimens and interpreting physiological outcomes.
-
Absorption: GABOB is well absorbed after oral administration in rats, with serum levels being quite similar to those after intravenous administration.[5]
-
Distribution: Following administration, GABOB distributes to various organs, with the highest concentrations found in the liver and kidneys.[5] Importantly, radioactivity from labeled GABOB has been detected in the brain, and investigations have shown this to be primarily the unchanged parent compound, suggesting it can cross the blood-brain barrier.[5] The exact transport mechanism across the blood-brain barrier is an area of ongoing research, but its hydroxyl group may play a role in facilitating transport.
-
Metabolism: The metabolic fate of GABOB is not fully elucidated but is presumed to follow the general pathway of GABA metabolism. The key enzymes in GABA catabolism are GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), which convert GABA to succinate for entry into the Krebs cycle.[6][7] It is likely that GABOB is also a substrate for these enzymes.
-
Excretion: In rats, GABOB and its metabolites are excreted in both urine and feces. After oral administration, approximately 26.5% of the dose is excreted in the urine and 1.6% in the feces over six days.[5] Biliary excretion appears to be a minor route of elimination.[5]
Physiological Effects of GABOB Administration
Central Nervous System Effects: Anticonvulsant Properties
GABOB is recognized for its anticonvulsant effects, which are primarily attributed to the action of (S)-(+)-GABOB at GABA-A receptors.[2] It has been investigated as an add-on therapy for focal epilepsy.[3] In a clinical trial involving adult patients with severe partial epilepsy, GABOB administered at 250 mg twice daily as an add-on therapy resulted in a 50% reduction in total seizure frequency in 25% of patients.[3]
Cardiovascular Effects: Hypotensive Response
Intravenous administration of GABOB in anesthetized rats produces a dose-dependent hypotensive response.[4] This effect is mediated by the stimulation of GABA-A receptors, as it can be prevented by GABA-A receptor antagonists.[4] The hypotensive effect of GABAergic compounds is thought to involve a reduction in central sympathetic outflow.[8]
Endocrine Effects: Modulation of Hormone Release
GABOB administration has been shown to influence the secretion of pituitary hormones. Intravenous injection of GABOB in humans has been demonstrated to stimulate the release of both prolactin (PRL) and growth hormone (GH).[9][10][11] This effect is dose-dependent, with a significant increase in plasma GH and PRL levels observed after a 100 mg intravenous dose.[9][10] The mechanism is believed to be centrally mediated, as intrathecal administration also elicits these effects.[11]
Data Presentation: Quantitative Analysis of GABOB Activity
The following table summarizes the available quantitative data on the activity of GABOB enantiomers at GABA receptors.
| Enantiomer | Receptor Subtype | Parameter | Value | Reference |
| (R)-(-)-GABOB | GABA-C (ρ1) | EC50 | 19 µM | [1] |
| (S)-(+)-GABOB | GABA-C (ρ1) | EC50 | 45 µM | [1] |
| (R)-(-)-GABOB | GABA-B | Potency | 10-fold less potent than racemic baclofen in binding experiments | [4] |
| (S)-(+)-GABOB | GABA-B | Activity | Partial agonist | [4] |
| (S)-(+)-GABOB | GABA-A | Affinity | Higher than (R)-(-)-GABOB | [2] |
EC50: Half-maximal effective concentration
Experimental Protocols
In Vivo Assessment of Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Model
This protocol describes a method to evaluate the anticonvulsant efficacy of GABOB against chemically induced seizures in mice.
Materials:
-
Pentylenetetrazol (PTZ)
-
GABOB (racemic mixture or individual enantiomers)
-
Sterile saline solution (0.9%)
-
Male Swiss mice (20-25 g)
-
Observation chambers
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Drug Preparation: Dissolve PTZ in sterile saline to a concentration of 8.5 mg/mL (for an 85 mg/kg dose in a 10 mL/kg injection volume). Dissolve GABOB in sterile saline to the desired concentrations.
-
Experimental Groups: Divide mice into groups (n=8-10 per group): Vehicle control (saline), GABOB-treated groups (various doses), and a positive control group (e.g., diazepam).
-
Drug Administration: Administer GABOB or vehicle intraperitoneally (i.p.) 30 minutes before PTZ administration.
-
Seizure Induction: Administer PTZ (85 mg/kg, i.p.) to induce clonic-tonic seizures.
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures for 30 minutes. The severity of seizures can be scored using a standardized scale.
-
Data Analysis: Compare the seizure latency and severity scores between the GABOB-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
In Vitro Characterization: Radioligand Binding Assay for GABA-B Receptors
This protocol outlines a method to determine the binding affinity of GABOB enantiomers for GABA-B receptors.
Materials:
-
Rat brain membranes (prepared from whole brain or specific regions like the cerebellum)
-
[³H]-Baclofen (radioligand)
-
(R)-(-)-GABOB and (S)-(+)-GABOB
-
Unlabeled baclofen (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of the GABOB enantiomer (or unlabeled baclofen for the standard curve), and a fixed concentration of [³H]-Baclofen to the wells.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the GABOB concentration. Determine the IC50 value (the concentration of GABOB that inhibits 50% of specific [³H]-Baclofen binding) by non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Sources
- 1. Effects of gamma-aminobutyric acid (GABA) receptor agonists on the neurotoxicity and anticonvulsant activity of barbiturates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption, distribution and excretion of DL-gamma-amino-beta-hydroxybutyric acid-1-14C (GABOB-1-14C) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Activation of GABA receptors in the hypothalamus stimulates secretion of growth hormone and prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gamma-amino-beta-hydroxy butyric acid stimulates prolactin and growth hormone release in normal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulatory effects of gamma-aminohydroxybutyric acid (GABOB) on growth hormone, prolactin and cortisol release in man - PubMed [pubmed.ncbi.nlm.nih.gov]
GABOB (γ-Amino-β-hydroxybutyric Acid): A Technical Guide to its Anticonvulsant Properties
Abstract
This technical guide provides a comprehensive exploration of the anticonvulsant properties of γ-Amino-β-hydroxybutyric acid (GABOB), an endogenous metabolite of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanistic actions, preclinical evaluation, and clinical evidence supporting GABOB's role in seizure modulation. We will examine its stereoselective interactions with GABA receptors, detail established experimental protocols for its assessment, and present available data on its efficacy and safety. This guide aims to serve as an in-depth resource, synthesizing technical data with practical insights to facilitate further research and development in the field of epilepsy therapeutics.
Introduction: The Rationale for GABOB in Epilepsy Research
The quest for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability is a cornerstone of neuroscience research. The GABAergic system, being the primary inhibitory network in the central nervous system (CNS), represents a well-established and highly validated target for anticonvulsant therapies[1]. Diminished GABAergic inhibition is a key factor in the pathophysiology of epilepsy[1]. GABOB, or β-hydroxy-GABA, is a naturally occurring GABA analogue that has garnered significant interest due to its potential to modulate neuronal excitability[2].
Unlike its parent molecule, GABA, which exhibits limited permeability across the blood-brain barrier (BBB), GABOB's structural modification—the addition of a hydroxyl group—is thought to enhance its ability to enter the CNS[2]. This property, combined with its direct interaction with GABA receptors, positions GABOB as a compelling molecule for investigation in the context of seizure disorders. This guide will provide a detailed examination of the scientific underpinnings of GABOB's anticonvulsant activity.
Molecular Mechanism of Action: A Stereoselective Interaction with GABA Receptors
GABOB exerts its anticonvulsant effects primarily through its interaction with GABA receptors, the main gateways for inhibitory neurotransmission in the brain. The presence of a chiral center at the β-carbon results in two stereoisomers, (R)-(-)-GABOB and (S)-(+)-GABOB, each possessing a distinct pharmacological profile[3].
Interaction with GABAA Receptors
GABAA receptors are ligand-gated ion channels that mediate fast synaptic inhibition through the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuronal membrane. Evidence suggests that the (S)-(+)-enantiomer of GABOB has a higher affinity for GABAA receptors compared to the (R)-(-)-enantiomer[3]. The binding of (S)-(+)-GABOB to the GABAA receptor is believed to potentiate the GABA-mediated chloride current, thereby enhancing inhibitory neurotransmission and raising the seizure threshold.
Caption: (S)-(+)-GABOB signaling at the GABA-A receptor.
Interaction with GABAB Receptors
GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals. The (R)-(-)-enantiomer of GABOB is the more potent agonist at GABAB receptors[3]. Activation of presynaptic GABAB receptors inhibits the release of neurotransmitters by reducing calcium (Ca²⁺) influx, while postsynaptic activation leads to hyperpolarization through the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This dual action contributes to a reduction in overall neuronal excitability.
Caption: (R)-(-)-GABOB signaling at pre- and postsynaptic GABA-B receptors.
Table 1: Enantioselectivity of GABOB at GABA Receptors
| Receptor Subtype | Enantiomer | Binding Affinity/Potency | Functional Activity |
| GABAA | (S)-(+)-GABOB | Higher affinity than (R)-(-)-GABOB[3] | Agonist |
| (R)-(-)-GABOB | Lower affinity[3] | Agonist | |
| GABAB | (R)-(-)-GABOB | More potent agonist than (S)-(+)-GABOB[3] | Agonist |
| (S)-(+)-GABOB | Less potent | Partial Agonist[3] | |
| GABAC | (R)-(-)-GABOB | More potent agonist than (S)-(+)-GABOB[3] | Full Agonist[3] |
| (S)-(+)-GABOB | Less potent | Full Agonist[3] |
Preclinical Evaluation of Anticonvulsant Activity
The anticonvulsant potential of GABOB has been investigated in a variety of preclinical models of epilepsy. These models are essential for characterizing the efficacy of a compound against different seizure types and for elucidating its mechanism of action.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical screen for identifying compounds effective against generalized tonic-clonic seizures. It assesses the ability of a drug to prevent the spread of seizures.
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
-
Animal Preparation: Adult male mice (e.g., ICR strain, 20-25g) are used. Animals are acclimatized to the laboratory environment before testing.
-
Drug Administration: GABOB is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. A vehicle control group receives the vehicle alone.
-
Pre-treatment Time: The test is conducted at the time of peak effect of the drug, determined in preliminary studies.
-
Seizure Induction: A corneal electrode is placed on the eyes of the mouse, and a drop of saline is applied to ensure good electrical contact. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Observation: The mice are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.
-
Data Analysis: The number of animals protected from tonic hindlimb extension in each group is recorded, and the median effective dose (ED₅₀) is calculated.
Caption: Workflow for the Maximal Electroshock (MES) test.
Pentylenetetrazol (PTZ) Seizure Model
The PTZ model is used to screen for drugs effective against absence and myoclonic seizures. PTZ is a GABAA receptor antagonist that induces clonic seizures.
Experimental Protocol: Pentylenetetrazol (PTZ) Test in Mice
-
Animal Preparation: Adult male mice are used and acclimatized as in the MES test.
-
Drug Administration: GABOB is administered at various doses to different groups of mice, with a control group receiving the vehicle.
-
Pre-treatment Time: The test is conducted at the time of peak drug effect.
-
Seizure Induction: A sub-convulsive dose of PTZ (e.g., 60-85 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures, characterized by rhythmic contractions of the limbs. The latency to the first seizure and the seizure severity can also be scored.
-
Data Analysis: The number of animals protected from clonic seizures is recorded, and the ED₅₀ is calculated.
Amygdala Kindling Model
The kindling model is a chronic model of temporal lobe epilepsy, which is often drug-resistant. It involves repeated sub-convulsive electrical stimulation of a limbic structure, typically the amygdala, leading to the progressive development of more severe seizures. This model is valuable for assessing the antiepileptogenic potential of a compound.
Experimental Protocol: Amygdala Kindling in Rats
-
Electrode Implantation: Under anesthesia, a bipolar electrode is stereotaxically implanted into the basolateral amygdala of adult rats.
-
Recovery: Animals are allowed to recover from surgery.
-
Kindling Stimulation: Daily or twice-daily electrical stimulation is delivered to the amygdala at an intensity that initially elicits a brief afterdischarge but no behavioral seizure.
-
Seizure Scoring: With each stimulation, the behavioral seizure severity is scored using a standardized scale (e.g., Racine's scale).
-
Drug Administration: Once the animals are fully kindled (i.e., consistently exhibit generalized seizures), GABOB is administered to assess its ability to suppress kindled seizures.
-
Data Analysis: The effect of GABOB on seizure severity, duration, and the afterdischarge threshold is evaluated.
Clinical Evidence of Anticonvulsant Efficacy
Clinical investigations have explored the utility of GABOB as an adjunctive therapy in patients with epilepsy.
A clinical trial involving 25 adult patients with severe, refractory partial epilepsy (temporal and frontal lobe epilepsy) evaluated the efficacy of GABOB as an add-on therapy[4]. Patients received 250 mg of GABOB twice daily for a 26-week period, in addition to their existing antiepileptic medication regimen[4]. The primary outcome was the change in total seizure frequency.
Table 2: Clinical Trial of GABOB in Refractory Partial Epilepsy
| Parameter | Value |
| Number of Patients | 25 |
| Epilepsy Type | Temporal and Frontal Lobe Epilepsy |
| Study Design | Add-on Therapy |
| GABOB Dosage | 250 mg twice daily |
| Treatment Duration | 26 weeks |
| Primary Outcome | 25% of patients experienced a ≥50% reduction in total seizure frequency[4] |
| Adverse Effects | No serious adverse effects were reported[4] |
These findings suggest that GABOB may have a beneficial effect in reducing seizure frequency in some patients with difficult-to-treat partial epilepsy. However, the relatively small sample size and open-label design of this study highlight the need for larger, placebo-controlled trials to definitively establish its efficacy and safety profile.
Pharmacokinetics and Blood-Brain Barrier Transport
A critical aspect of any CNS-acting drug is its ability to reach its target in the brain. While specific pharmacokinetic data for GABOB is limited in the publicly available literature, its structural similarity to GABA and other small molecules provides some insight into its potential disposition.
The enhanced CNS effects of GABOB compared to GABA are attributed to its increased ability to cross the BBB[2]. The mechanism of this transport is not fully elucidated but may involve one or more carrier-mediated transport systems. The GABA transporter GAT2/BGT-1, which is expressed at the BBB, is a potential candidate for GABOB transport[5]. Additionally, given its structural resemblance to monocarboxylic acids, transporters of this class (MCTs) could also play a role in its brain uptake.
Further pharmacokinetic studies are warranted to determine key parameters such as oral bioavailability, plasma half-life, volume of distribution, and clearance of both GABOB enantiomers. This information is crucial for designing optimal dosing regimens and for understanding potential drug-drug interactions.
Synthesis of GABOB
The synthesis of GABOB, particularly in its enantiomerically pure forms, is of significant interest for research and potential therapeutic development. Various synthetic routes have been developed, often starting from commercially available chiral precursors.
One efficient method for the stereospecific synthesis of both (R)- and (S)-GABOB utilizes commercially available ethyl (R)- and (S)-4-chloro-3-hydroxybutyrate as starting materials[6]. This approach involves the conversion of the chlorohydrin to a protected amino alcohol through organoselenium intermediates, with retention of the original stereochemistry[6].
Illustrative Synthetic Scheme for (R)-GABOB
Caption: A simplified synthetic pathway to (R)-GABOB.
Conclusion and Future Directions
GABOB presents a compelling profile as a potential anticonvulsant agent. Its mechanism of action, centered on the direct modulation of both GABAA and GABAB receptors in a stereoselective manner, offers a multi-faceted approach to dampening neuronal hyperexcitability. Preclinical studies have demonstrated its efficacy in established seizure models, and initial clinical data suggests a potential benefit in patients with refractory partial epilepsy.
However, to fully realize the therapeutic potential of GABOB, several key areas require further investigation:
-
Quantitative Pharmacodynamics: A thorough characterization of the binding affinities (Ki) and functional potencies (EC₅₀) of both (R)- and (S)-GABOB at various GABA receptor subtypes is essential.
-
Comprehensive Pharmacokinetics: Detailed pharmacokinetic studies in multiple species, including humans, are needed to establish its absorption, distribution, metabolism, and excretion profile.
-
Robust Clinical Trials: Larger, randomized, double-blind, placebo-controlled clinical trials are necessary to definitively assess the efficacy, safety, and optimal dosing of GABOB in different epilepsy syndromes.
-
Blood-Brain Barrier Transport: Further elucidation of the specific transporters involved in GABOB's entry into the CNS will aid in optimizing drug delivery and predicting potential interactions.
References
- [The role of gamma-aminobutyric acid in the mechanism of action of anticonvulsant drugs].
- gamma-Amino-beta-hydroxybutyric acid as add-on therapy in adult patients with severe focal epilepsy - PubMed.
- (PDF) An efficient synthesis of (R)-GABOB and of (±) - ResearchGate.
- Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB) - ResearchGate.
- Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC - PubMed Central.
- γ-Amino-β-hydroxybutyric acid - Wikipedia.
- GAT2/BGT-1 as a system responsible for the transport of gamma-aminobutyric acid at the mouse blood-brain barrier - PubMed.
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- 4. gamma-Amino-beta-hydroxybutyric acid as add-on therapy in adult patients with severe focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Demographic and Clinical Correlates of Seizure Frequency: Findings fro" by Martha Sajatovic, Ashley Bukach et al. [commons.case.edu]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Neuroprotective Effects of 3-Amino-4-hydroxybutyric Acid (GABOB)
Introduction
3-Amino-4-hydroxybutyric acid (GABOB), a chiral derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has garnered significant interest within the neuroscience and drug development communities.[1] Its structural similarity to GABA allows it to interact with the GABAergic system, a key regulator of neuronal excitability in the central nervous system (CNS).[1] The delicate balance between excitatory glutamatergic and inhibitory GABAergic signaling is paramount for maintaining neuronal homeostasis.[2][3] Disruption of this equilibrium, often leading to excessive glutamate release and subsequent excitotoxicity, is a common pathological hallmark of numerous neurological disorders, including cerebral ischemia and neurodegenerative diseases.[2][3] This technical guide provides an in-depth exploration of the neuroprotective potential of GABOB, delineating its mechanisms of action, presenting experimental evidence, and offering detailed protocols for its investigation.
Physicochemical Properties of (R)-3-Amino-4-hydroxybutyric Acid
The (R)-enantiomer of GABOB is often the focus of research due to its specific interactions with GABA receptors. A summary of its key physicochemical properties is presented below.
| Property | Value |
| Molecular Formula | C₄H₉NO₃ |
| Molecular Weight | 119.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 213-215 °C (decomposition) |
| Solubility | Soluble in water |
| CAS Number | 16504-56-6 |
(Data sourced from BenchChem[1])
Core Mechanism of Action: Modulation of GABAergic Neurotransmission
GABOB exerts its neuroprotective effects primarily through its interaction with GABA receptors, with a notable affinity for the GABA-B receptor. The activation of these receptors triggers a cascade of intracellular events that collectively contribute to a reduction in neuronal hyperexcitability and the mitigation of excitotoxic damage.
GABA-B Receptor-Mediated Signaling
The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like GABOB, initiates a signaling cascade that leads to neuronal inhibition.[1] This process can be broken down into several key steps:
-
Agonist Binding: GABOB binds to the GABA-B1 subunit of the heterodimeric GABA-B receptor.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gαi/o). The G-protein then dissociates into its Gαi/o and Gβγ subunits.
-
Downstream Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions (K+), resulting in hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, thereby decreasing the release of neurotransmitters, most notably glutamate.
-
-
The following diagram illustrates the canonical GABA-B receptor signaling pathway activated by GABOB.
Experimental Evidence for Neuroprotection
The neuroprotective properties of GABOB are substantiated by a growing body of in vitro and in vivo evidence. These studies typically involve subjecting neuronal cultures or animal models to neurotoxic insults that mimic pathological conditions and then assessing the protective effects of GABOB.
In Vitro Evidence: Attenuation of Excitotoxicity and Oxidative Stress
In vitro models are invaluable for dissecting the cellular and molecular mechanisms of neuroprotection. A common approach involves inducing excitotoxicity in primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y, HT-22) with glutamate or N-methyl-D-aspartate (NMDA), followed by treatment with GABOB. The neuroprotective effects are then quantified using a variety of assays.
Quantitative Data on GABOB and Related Compounds
| Compound | Assay | Model | Effect | Concentration/Dose | Reference |
| (R)-GABOB | GABA-A Receptor Binding | Rat brain synaptosomes | IC₅₀ | 1 µM | Cayman Chemical[4] |
| (R)-GABOB | GABA-B Receptor Binding | Rat brain synaptosomes | IC₅₀ | 0.35 µM | Cayman Chemical[4] |
| (R)-GABOB | GABA-C Receptor Agonism | Human recombinant (Xenopus oocytes) | EC₅₀ | 19 µM | Cayman Chemical[4] |
| β-hydroxybutyrate | MTT Assay | HT-22 cells (glucose deprivation) | Increased cell viability | 80-160 µmol/L | PubMed Central[2] |
| β-hydroxybutyrate | Oxidative Stress | HT-22 cells | Decreased ROS, increased glutathione | 250-500 µM | Semantic Scholar[5] |
Experimental Protocol: In Vitro Neuroprotection Assessment using the MTT Assay
This protocol outlines a standard procedure for evaluating the neuroprotective effects of GABOB against glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y).
-
Cell Seeding:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS).
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of GABOB in sterile, deionized water or a suitable buffer.
-
Prepare a stock solution of glutamate in a similar solvent.
-
On the day of the experiment, replace the culture medium with fresh, serum-free medium.
-
Add GABOB to the designated wells at various concentrations (e.g., 1, 10, 100 µM).
-
Incubate for 1-2 hours.
-
Add glutamate to the appropriate wells to a final concentration that induces approximately 50% cell death (this concentration should be determined in preliminary experiments, e.g., 25-100 µM).
-
Include control wells with no treatment, GABOB alone, and glutamate alone.
-
Incubate for 24 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the concentration of GABOB to generate a dose-response curve and determine the EC₅₀ for neuroprotection.
-
The following diagram illustrates the experimental workflow for assessing the in vitro neuroprotective effects of GABOB.
In Vivo Evidence: Amelioration of Ischemic Brain Injury
Animal models of neurological disorders are crucial for evaluating the therapeutic potential of neuroprotective compounds in a more complex physiological setting. The middle cerebral artery occlusion (MCAO) model in rodents is a widely used and well-characterized model of focal cerebral ischemia.
Experimental Protocol: In Vivo Neuroprotection Assessment in a Rat MCAO Model
This protocol provides a general framework for assessing the neuroprotective effects of GABOB in a rat model of transient focal cerebral ischemia.
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300g).
-
Anesthetize the animals with an appropriate anesthetic (e.g., isoflurane).
-
Maintain body temperature at 37°C using a heating pad.
-
-
Induction of Middle Cerebral Artery Occlusion (MCAO):
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, carefully withdraw the suture to allow for reperfusion.
-
-
GABOB Administration:
-
Prepare a sterile solution of GABOB for injection (e.g., intraperitoneal - IP).
-
Administer GABOB at a predetermined dose (e.g., 20-50 mg/kg) either before the onset of ischemia (pre-treatment) or at the time of reperfusion (post-treatment).
-
A vehicle-treated control group should be included.
-
-
Neurological Deficit Scoring:
-
At 24 hours post-MCAO, assess the neurological deficits of each animal using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animals and perfuse the brains with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brains and section them coronally.
-
Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
-
Data Analysis:
-
Compare the neurological deficit scores and infarct volumes between the GABOB-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Blood-Brain Barrier Permeability
A critical factor for the therapeutic potential of any CNS-acting drug is its ability to cross the blood-brain barrier (BBB). While direct studies on GABOB's BBB transport are limited, research on its close structural analog, γ-hydroxybutyrate (GHB), provides valuable insights. GHB has been shown to cross the BBB via a carrier-mediated process, likely involving a monocarboxylate transporter (MCT).[6] This suggests that GABOB may also utilize a similar transport system to enter the CNS.
Conclusion and Future Directions
This compound demonstrates significant promise as a neuroprotective agent. Its primary mechanism of action, centered on the activation of GABA-B receptors, effectively counteracts the excitotoxic cascade that underlies many neurological disorders. The experimental evidence, though still emerging, supports its potential to mitigate neuronal damage in both in vitro and in vivo models of neuronal injury.
Future research should focus on several key areas to further elucidate the therapeutic potential of GABOB:
-
Pharmacokinetic and Pharmacodynamic Studies: A comprehensive understanding of GABOB's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its dose-response relationship in various models of neurological disease, is essential.
-
Elucidation of Downstream Signaling Pathways: While the primary interaction with GABA-B receptors is established, further investigation into the specific downstream signaling cascades that mediate its neuroprotective effects, including its influence on apoptotic and pro-survival pathways, is warranted.
-
Chronic Disease Models: The efficacy of GABOB should be evaluated in chronic models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, to assess its potential for long-term therapeutic intervention.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients with neurological disorders.
References
- Frontiers in Cellular Neuroscience. (2022). GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes. [Link]
- PubMed Central. (2016).
- PubMed. (2016). GHB (gamma-hydroxybutyrate) carrier-mediated transport across the blood-brain barrier. [Link]
- PubMed Central. (2025).
- Semantic Scholar. (2021). β-hydroxybutyric acid attenuates oxidative stress and - improves markers of mitochondrial function in the HT-22 hippocampal cell line. [Link]
- PubMed Central. (2019).
- PubMed Central. (2015). Role of GABA plasticity in stroke recovery. [Link]
- Frontiers.
- PubMed. GHB (gamma-hydroxybutyrate) carrier-mediated transport across the blood-brain barrier. [Link]
- Frontiers. GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes. [Link]
- PubMed Central.
- Semantic Scholar. β-hydroxybutyric acid attenuates oxidative stress and - improves markers of mitochondrial function in the HT-22 hippocampal cell line. [Link]
- PubMed Central.
- PubMed Central. Role of GABA plasticity in stroke recovery. [Link]
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- 6. BDNF controls GABAAR trafficking and related cognitive processes via autophagic regulation of p62 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Amino-4-hydroxybutyric Acid (GABOB): A Detailed Guide for Researchers
Introduction: The Significance of 3-Amino-4-hydroxybutyric Acid (GABOB)
This compound, commonly known as GABOB, is a fascinating molecule with significant implications in neuroscience and pharmacology. As a close structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), GABOB has garnered considerable interest for its potential therapeutic applications. Unlike GABA, the hydroxyl group in GABOB allows it to cross the blood-brain barrier more readily. The stereochemistry of GABOB is crucial, with the (R)-enantiomer demonstrating greater biological activity as a neuromediator in the mammalian central nervous system.[1] This has led to its investigation in the management of epilepsy and hypertension.
The unique biological importance and structure of GABOB have made its synthesis a topic of great interest for organic chemists.[2] This guide provides detailed protocols for two distinct and reliable synthetic routes to GABOB, designed to be a practical resource for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and aim to provide a clear path to obtaining this valuable compound.
Method 1: Chiral Pool Synthesis of (R)-3-Amino-4-hydroxybutyric Acid from (2S,4R)-4-Hydroxyproline
This synthetic approach leverages the inherent chirality of a readily available starting material, (2S,4R)-4-hydroxyproline, to produce the desired enantiomerically pure (R)-GABOB. This multi-step synthesis involves the formation of an intermediate, (R)-4-hydroxy-2-pyrrolidone, which is then hydrolyzed to yield the final product.[3][4]
Rationale for this Approach
Utilizing a chiral precursor like 4-hydroxyproline is an efficient strategy to ensure the correct stereochemistry in the final product, avoiding the need for chiral resolution steps which can be costly and reduce overall yield. This method is well-documented and provides a reliable pathway to high-purity (R)-GABOB.
Experimental Workflow
Caption: Workflow for the synthesis of (R)-GABOB from (2S,4R)-4-Hydroxyproline.
Detailed Protocol
Step 1: Formation of (R)-4-hydroxy-1-pyrroline-2-carboxylic acid ester
-
Suspend 7.24 g (40 mmoles) of thoroughly dried (2S,4R)-4-hydroxyproline methyl ester hydrochloride in 40.0 ml of a 1N solution of sodium methoxide in anhydrous methanol.[3]
-
Agitate the suspension by swirling.
-
Concentrate the mixture by evaporation in a rotary evaporator at a bath temperature of 25°C to obtain an oily residue.[3]
-
Further steps involve treatment with t-butyl hypochlorite and triethylamine, typically in an anhydrous ether solvent like tetrahydrofuran, at a reduced temperature (between -20°C and +10°C) to form the intermediate ester.[4]
Step 2: Conversion to (R)-4-hydroxy-2-pyrrolidone
-
The non-isolated ester from the previous step is then treated with an alkali metal hydroxide (e.g., sodium hydroxide) and hydrogen peroxide.[4]
-
These reagents should be added in a 1 to 1.05-fold molar amount relative to the starting (2S,4R)-4-hydroxyproline ester hydrochloride.[4]
-
The reaction is typically performed at a temperature between 20°C and 50°C.[4]
-
Following the reaction, the mixture is acidified with a mineral acid.
Step 3: Acid Hydrolysis
-
The isolated (R)-4-hydroxy-2-pyrrolidone is hydrolyzed by heating in the presence of a mineral acid (e.g., hydrochloric acid).
-
The mineral acid should be added in a 5 to 10-fold molar amount relative to the (R)-4-hydroxy-2-pyrrolidone.[3]
-
Perform the hydrolysis at a temperature between 90°C and the reflux temperature of the reaction mixture.[3][4]
Step 4: Purification
-
After the hydrolysis is complete, the reaction mixture is worked up by treating it with a strongly acidic ion exchanger in the H+ form.[3][4]
-
Elute the (R)-4-amino-3-hydroxybutanoic acid with a diluted aqueous ammonia solution.[3][4]
-
Concentrate the eluate to dryness by evaporation under reduced pressure to obtain the final product.[3]
Quantitative Data Summary
| Parameter | Value/Condition | Source |
| Starting Material | (2S,4R)-4-Hydroxyproline methyl ester hydrochloride | [3] |
| Key Intermediate | (R)-4-hydroxy-2-pyrrolidone | [3][4] |
| Hydrolysis Temp. | 90°C to reflux | [3] |
| Purification | Ion-exchange chromatography | [3][5] |
| Final Product | (R)-3-Amino-4-hydroxybutyric acid | [3] |
Method 2: Synthesis of Racemic (RS)-3-Amino-4-hydroxybutyric Acid from Crotonic Acid
This method provides a straightforward, three-step synthesis of racemic GABOB from the inexpensive and readily available starting material, crotonic acid.[6] This approach is suitable for applications where the racemic mixture is acceptable or as a starting point for subsequent chiral resolution.
Rationale for this Approach
The key advantages of this method are the low cost of the starting material and the mild reaction conditions employed. It avoids complex protecting group chemistry and provides a good overall yield of the racemic product.
Reaction Scheme
Caption: Reaction scheme for the synthesis of (RS)-GABOB from crotonic acid.
Detailed Protocol
Step 1: Bromination of Crotonic Acid
-
Crotonic acid is brominated using the Wohl-Ziegler reaction to yield 4-bromocrotonic acid.[6] This reaction typically involves N-Bromosuccinimide (NBS) and a radical initiator in a non-polar solvent.
Step 2: Amination of 4-Bromocrotonic Acid
-
The resulting 4-bromocrotonic acid is then converted to 4-aminocrotonic acid using ammonium hydroxide.[6]
Step 3: Hydration of 4-Aminocrotonic Acid
-
The 4-aminocrotonic acid is refluxed in water in the presence of a strong acid resin.[6]
-
This step facilitates the hydration of the double bond to afford (RS)-4-amino-3-hydroxybutyric acid in good yields.[6]
Quantitative Data Summary
| Parameter | Value/Condition | Source |
| Starting Material | Crotonic Acid | [6] |
| Key Intermediates | 4-Bromocrotonic acid, 4-Aminocrotonic acid | [6] |
| Final Reaction | Reflux in water with a strong acid resin | [6] |
| Final Product | (RS)-4-Amino-3-hydroxybutyric acid | [6] |
Troubleshooting and Optimization
In chiral syntheses, a primary concern is the potential for racemization, which can lead to a low enantiomeric excess (e.e.).[7]
-
Harsh Reaction Conditions: The use of strong bases, high temperatures, or extended reaction times can lead to the epimerization of stereocenters. It is crucial to maintain low temperatures during critical steps and monitor reaction progress closely to avoid unnecessarily long reaction times.[7]
-
Reagent Purity: The purity of all reagents and solvents is paramount. Impurities can lead to side reactions and lower yields.
-
Protecting Groups: The choice of protecting groups for amino and hydroxyl functionalities is critical. Inappropriate protecting groups can increase the acidity of the α-proton, making the stereocenter more susceptible to epimerization.[7]
Conclusion
The synthesis of this compound can be approached through various strategies, each with its own advantages. The chiral pool synthesis from 4-hydroxyproline offers a reliable route to the biologically more active (R)-enantiomer, while the synthesis from crotonic acid provides an economical method for producing the racemic mixture. The choice of method will ultimately depend on the specific requirements of the research, including the desired stereochemistry, scale of the synthesis, and available resources. By carefully following the detailed protocols and considering the potential for optimization, researchers can successfully synthesize GABOB for further investigation into its promising pharmacological properties.
References
- A Journey toward the Syntheses of γ-Amino-β-hydroxybutyric Acid (GABOB) and Carnitine. (2021-08-18). Organic Process Research & Development.
- An In-depth Technical Guide to (R)-3-Amino-4-hydroxybutanoic Acid - Benchchem.
- A Journey toward the Syntheses of γ-Amino-β-hydroxybutyric Acid (GABOB) and Carnitine. (2021-08-17). Organic Process Research & Development.
- Technical Support Center: Synthesis of (R)-3-Amino-4-hydroxybutanoic Acid - Benchchem.
- Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica.
- Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. (1978-01). Journal of Pharmaceutical Sciences.
- An Efficient Synthesis of (3R)-4-Amino-3-Hydroxy Butyric Acid (GABOB) via Cyclic Sulfite Methodology. SciSpace.
- Method of preparing (R)-4-amino-3-hydroxybutyric acid.
- Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone deriv
- An efficient synthesis of (R)-GABOB and of (±).
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Authored by: A Senior Application Scientist
An Application Guide to the Chiral Synthesis of (R)- and (S)-γ-Amino-β-hydroxybutyric Acid (GABOB)
Abstract
γ-Amino-β-hydroxybutyric acid (GABOB) is a structurally simple yet pharmacologically significant analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The introduction of a hydroxyl group at the β-position creates a stereocenter, resulting in two enantiomers, (R)- and (S)-GABOB, which exhibit distinct biological activities. This differential pharmacology underscores the critical need for robust and efficient methods for their enantioselective synthesis. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic approaches and detailed protocols for synthesizing optically pure GABOB enantiomers. We will explore methodologies ranging from chiral pool synthesis and enzymatic resolutions to modern asymmetric catalysis, providing both the theoretical basis and practical, field-proven protocols.
Introduction: The Stereochemical Imperative in GABOB Pharmacology
In neuropharmacology, stereochemistry is often the determinant of biological function. The enantiomers of a chiral drug can exhibit widely different potencies, metabolic pathways, and even opposing pharmacological effects[1]. This principle is clearly illustrated by GABOB. While both enantiomers act as agonists at GABA receptors, their receptor subtype selectivity and potency differ significantly[2][3].
-
(R)-(-)-GABOB is the more potent anticonvulsant and demonstrates higher agonist activity at GABAB and GABAC receptors[2][3][4]. Its therapeutic potential has been explored for epilepsy and hypertension[4].
-
(S)-(+)-GABOB shows a higher affinity for GABAA receptors compared to its (R)-counterpart[2][3].
This enantiomeric divergence in activity necessitates the production of single-isomer GABOB for accurate pharmacological studies and the development of stereochemically pure therapeutics. This guide focuses on the primary strategies to achieve this goal.
Strategic Overview of Chiral GABOB Synthesis
The synthesis of enantiomerically pure GABOB can be approached through several distinct strategies. The choice of method often depends on factors such as starting material availability, scalability, cost, and the desired level of enantiopurity. Over the past few decades, numerous synthetic routes have been developed, which can be broadly categorized into three main approaches[5][6].
| Synthetic Strategy | Core Principle | Key Advantages | Common Challenges |
| Chiral Pool Synthesis | Utilizes readily available, inexpensive, and enantiopure natural products (e.g., carbohydrates, amino acids, terpenes) as starting materials[7][8]. | Cost-effective; predictable stereochemistry; well-established transformations. | Limited to the inherent chirality of the starting material; may require multi-step sequences. |
| Enzymatic Kinetic Resolution (EKR) | Employs enzymes (typically lipases) to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two[9][10]. | High enantioselectivity (high E-values); mild reaction conditions; environmentally benign. | Theoretical maximum yield for one enantiomer is 50%; requires efficient separation of product and unreacted substrate. |
| Asymmetric Catalysis | Uses a small amount of a chiral catalyst (metal-ligand complex or organocatalyst) to convert a prochiral substrate into a chiral product with high enantioselectivity[11][12]. | High catalytic efficiency; potential for high yields (>50%) and excellent enantiomeric excess (ee); broad substrate scope. | Catalyst development can be complex and expensive; optimization of reaction conditions is often required. |
Key Synthetic Methodologies and Protocols
Here, we provide detailed protocols for two highly effective and widely cited methods representing different strategic approaches.
Strategy 1: Chiral Pool Synthesis from Ethyl (R)-4-chloro-3-hydroxybutanoate
This is one of the most practical and frequently employed routes, starting from a commercially available chiral building block. The protocol describes the synthesis of (R)-GABOB; the corresponding (S)-enantiomer can be synthesized identically by starting with ethyl (S)-4-chloro-3-hydroxybutanoate[4][13].
Caption: Workflow for Chiral Pool Synthesis of (R)-GABOB.
Protocol: Synthesis of (R)-γ-Amino-β-hydroxybutyric Acid ((R)-GABOB)
-
Objective: To synthesize (R)-GABOB from ethyl (R)-4-chloro-3-hydroxybutanoate via an azide intermediate.
-
Safety Precaution: Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with metal spatulas and acids.
Step 1: Synthesis of Ethyl (R)-4-azido-3-hydroxybutanoate
-
To a solution of ethyl (R)-4-chloro-3-hydroxybutanoate (1.0 eq) in dimethylformamide (DMF, approx. 5 mL per 1 g of starting material), add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Note: The SN2 reaction substitutes the chloride with an azide nucleophile. This proceeds with an inversion of configuration at the C4 position, but since the stereocenter is at C3, the overall configuration of the target molecule is retained from the starting material. DMF is an excellent polar aprotic solvent for this type of reaction.
-
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude azide product, which is often used in the next step without further purification.
Step 2: Reduction of the Azide to the Amine
-
Dissolve the crude ethyl (R)-4-azido-3-hydroxybutanoate from Step 1 in methanol (MeOH) or ethanol (EtOH).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol% by weight).
-
Fit the reaction flask with a hydrogen balloon or place it in a Parr hydrogenator. Purge the system with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (1 atm or ~50 psi in a hydrogenator) for 6-12 hours at room temperature.
-
Causality Note: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. The reaction releases nitrogen gas as the only byproduct.
-
-
Upon completion (monitored by TLC), carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino ester.
Step 3: Hydrolysis of the Ester to (R)-GABOB
-
Dissolve the crude amino ester from Step 2 in a mixture of water and a co-solvent like THF or methanol.
-
Add an excess of aqueous lithium hydroxide (LiOH, ~2-3 eq) or reflux with 6N hydrochloric acid (HCl).
-
Causality Note: Base-mediated saponification (LiOH) or acid-catalyzed hydrolysis (HCl) cleaves the ethyl ester to yield the final carboxylic acid. The choice of acidic or basic conditions depends on the stability of other functional groups and the desired salt form of the final product.
-
-
Stir the reaction at room temperature (for LiOH) or reflux (for HCl) until the starting material is consumed.
-
If using LiOH, acidify the reaction mixture to a pH of ~6-7 with 1N HCl. The product will often precipitate or can be isolated using ion-exchange chromatography. If using HCl, the product will be the hydrochloride salt, which can be isolated by evaporation of the solvent.
-
Recrystallize the crude product from a water/ethanol or water/isopropanol mixture to obtain pure (R)-GABOB.
-
Expected Outcome: Good overall yield (typically 50-70% over 3 steps) with excellent enantiomeric excess (>98% ee).
-
Strategy 2: Enzymatic Kinetic Resolution (EKR) of a Racemic Precursor
EKR is a powerful technique that leverages the high stereoselectivity of enzymes. A common approach involves the lipase-catalyzed acylation of a racemic alcohol. The enzyme selectively acylates one enantiomer much faster than the other, allowing for their separation.
Caption: Principle of Enzymatic Kinetic Resolution for Chiral Alcohols.
Protocol: Lipase-Catalyzed Resolution of a GABOB Precursor
-
Objective: To resolve a racemic GABOB precursor, such as 4-azido-3-hydroxybutanenitrile, using Candida antarctica Lipase B (CAL-B). This protocol is adapted from general principles of lipase-catalyzed resolutions[14][15][16].
-
Precursor Synthesis: The racemic precursor can be synthesized from commercially available starting materials like epichlorohydrin.
Step 1: Enzymatic Acylation
-
In a dry flask, dissolve the racemic alcohol precursor (e.g., rac-4-azido-3-hydroxybutanenitrile) (1.0 eq) in an anhydrous organic solvent such as toluene or methyl tert-butyl ether (MTBE).
-
Add the acyl donor, typically vinyl acetate (2.0-3.0 eq).
-
Causality Note: Vinyl acetate is an irreversible acyl donor. The enol byproduct tautomerizes to acetaldehyde, driving the reaction forward.
-
-
Add the immobilized lipase, such as Novozym® 435 (Candida antarctica Lipase B, CAL-B) (typically 10-20 mg per 100 mg of substrate).
-
Seal the flask and shake or stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress carefully using chiral HPLC or GC. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the unreacted alcohol and the newly formed ester.
-
Trustworthiness Note: The success of EKR hinges on reaching ~50% conversion. Going beyond this point will decrease the enantiomeric purity of the unreacted starting material.
-
Step 2: Separation and Deprotection
-
Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate. The resulting mixture contains the unreacted alcohol enantiomer and the acylated ester enantiomer.
-
Separate the two components using standard column chromatography on silica gel.
-
Take each separated, enantiopure intermediate and proceed with the necessary chemical transformations (e.g., hydrolysis of the ester, reduction of the azide, hydrolysis of the nitrile) to obtain the final (R)- and (S)-GABOB products. For example:
-
From the unreacted alcohol: Proceed with nitrile hydrolysis and azide reduction.
-
From the acylated ester: First, hydrolyze the ester group under mild basic conditions, then proceed with nitrile hydrolysis and azide reduction.
-
Conclusion and Future Perspectives
The synthesis of GABOB enantiomers is a well-established field with a variety of reliable methods at the disposal of the modern chemist. Chiral pool synthesis offers a direct, economical, and scalable route when the appropriate starting materials are available. For resolving racemic intermediates, enzymatic kinetic resolution provides an elegant and green chemistry approach with exceptional selectivity.
Looking forward, the application of advanced asymmetric catalysis, such as enantioselective Michael additions to nitroolefins[17][18][19] or asymmetric hydrogenations of unsaturated precursors[11][20], will likely offer even more direct and efficient routes. These methods, while sometimes requiring more complex catalyst systems, hold the promise of reducing step counts and improving overall yields, further enabling the exploration of GABOB's fascinating and stereospecific pharmacology.
References
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- Ivšić, T., et al. (2014). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). European Journal of Organic Chemistry.
- Reddy, K. L., et al. (2007). A Journey toward the Syntheses of γ-Amino-β-hydroxybutyric Acid (GABOB) and Carnitine. Organic Preparations and Procedures International.
- Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering.
- Reddy, K. L., et al. (2021). A Journey toward the Syntheses of γ-Amino-β-hydroxybutyric Acid (GABOB) and Carnitine. Organic Process Research & Development.
- Khaunina, R. A. (1971). [Pharmacological activity of optical isomers of beta-phenyl-gamma-aminobutyric acid]. Biulleten' Eksperimental'noi Biologii i Meditsiny.
- Sahin, E., et al. (2007). An efficient synthesis of (R)-GABOB and of (±)-GABOB. Organic Preparations and Procedures International.
- Steen, R., et al. (2019). Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions. Journal of the American Chemical Society.
- Reddy, K. L., et al. (2021). A Journey toward the Syntheses of γ-Amino-β-hydroxybutyric Acid (GABOB) and Carnitine. Organic Process Research & Development.
- Soloshonok, V. A., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules.
- Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering.
- Tótoli, E. G., et al. (2007). Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA. Chembiochem.
- Nakao, J., et al. (1991). Formation of GABOB from 2-hydroxyputrescine and its anticonvulsant effect. Pharmacology Biochemistry and Behavior.
- Carretero, J. C., et al. (2003). Enantioselective Synthesis and Absolute Configuration Assignment of Gabosine O. Synthesis of (+)- and (−)-Gabosine N and (+)- and (−)-Epigabosines N and O. The Journal of Organic Chemistry.
- Soloshonok, V. A., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules.
- Li, G., et al. (2018). Synthesis of chiral GABAA receptor subtype selective ligands as potential agents to treat schizophrenia as well as depression. ARKIVOC.
- Soloshonok, V. A., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules.
- Kumar, P., & Singh, R. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. ChemistrySelect.
- Shoba, V. (2018). Oxime-directed Catalytic Asymmetric Hydroboration and Hydrogenation. University of Nebraska - Lincoln.
- Maimone, T. J., & Burns, N. Z. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Chemical Reviews.
- Wikipedia contributors. (2023). Chiral pool. Wikipedia.
- University of Basel. (2015). Asymmetric Hydrogenation.
- Soloshonok, V. A., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules.
- Wang, Z., et al. (2022). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
- Maimone, T. J., & Burns, N. Z. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Chemical Reviews.
- Le, C., et al. (2025). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. Chimia.
- Ríos-Lombardía, N., et al. (2023). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2-(Quinolin-8-yl)benzylalcohols. The Journal of Organic Chemistry.
- Wever, R., et al. (2004). Synthesis and enzymatic kinetic resolution of alpha,alpha-disubstituted cyclic hydroxy nitriles. The Journal of Organic Chemistry.
- McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary Care Companion to the Journal of Clinical Psychiatry.
- de Mattos, M. C., et al. (2019). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen.
- Szymańska, A., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. International Journal of Molecular Sciences.
- Li, H., et al. (2023). Chiral pool-engineered homochiral covalent organic frameworks for catalytic asymmetric synthesis of drug intermediate. Chemical Communications.
- de Miranda, A. S., et al. (2016). Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Journal of Chemical Education.
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Application Notes and Protocols for the Synthesis of 3-Amino-4-hydroxybutyric Acid (GABOB) from Inexpensive Starting Materials
Introduction
3-Amino-4-hydroxybutyric acid (GABOB) is a fascinating molecule with significant neurological activity, acting as a metabolite of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The stereochemistry of GABOB is crucial, with the (R)-enantiomer exhibiting more potent biological effects, including anticonvulsant and hypotensive activities.[1] The development of cost-effective and scalable synthetic routes to GABOB is of paramount importance for researchers in neuroscience, pharmacology, and drug development. This comprehensive guide provides detailed protocols and mechanistic insights into various synthetic strategies for GABOB, commencing from readily available and inexpensive starting materials. We will explore both classical chemical syntheses to produce racemic and enantiomerically pure GABOB, as well as modern biocatalytic approaches that offer green and highly selective alternatives.
Strategic Approaches to GABOB Synthesis
The synthesis of GABOB can be approached from several strategic starting points, each with its own set of advantages and challenges. The choice of a particular route will often depend on the desired stereochemistry (racemic vs. enantiopure), available laboratory equipment, and scale of the synthesis. Here, we will detail four distinct and cost-effective strategies:
-
Chiral Pool Synthesis from L-Malic Acid: A robust method for the asymmetric synthesis of the biologically active (R)-GABOB.
-
Racemic Synthesis from Crotonic Acid: A straightforward, three-step synthesis ideal for producing racemic GABOB for initial screening or as a starting point for resolution.
-
Racemic Synthesis from Allyl Cyanide: A four-step route offering a good overall yield for racemic GABOB.
-
Chemoenzymatic Synthesis: A modern and green approach leveraging the high selectivity of enzymes to produce enantiomerically pure GABOB.
Chiral Pool Synthesis of (R)-GABOB from L-Malic Acid
This strategy is a prime example of chiral pool synthesis, where a readily available and inexpensive enantiopure natural product, L-malic acid, is used as the starting material to impart the desired stereochemistry in the final product. This route is particularly valuable for producing the biologically active (R)-GABOB.[2]
Overall Synthetic Workflow
The synthesis begins with the protection of the carboxylic acid groups of L-malic acid as methyl esters. One of the ester groups is then selectively reduced to a primary alcohol. This alcohol is subsequently converted into a good leaving group to facilitate nucleophilic substitution with an azide ion. Finally, a hydrogenation reaction simultaneously reduces the azide to an amine and the remaining ester to a carboxylic acid, followed by deprotection to yield (R)-GABOB.[2]
Caption: Synthetic workflow for (R)-GABOB from L-malic acid.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-Dimethyl malate [2]
-
Rationale: The carboxylic acid groups are esterified to prevent their interference in the subsequent reduction step. Thionyl chloride in methanol is a classic and efficient method for this transformation.
-
Procedure:
-
To a solution of L-malic acid (13.4 g, 0.1 mol) in methanol (200 mL), slowly add thionyl chloride (15 mL, 0.2 mol) at 0 °C.
-
Stir the mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain (S)-dimethyl malate as a colorless oil.
-
Step 2: Synthesis of (S)-Methyl 3,4-dihydroxybutanoate [2]
-
Rationale: Borane-dimethyl sulfide complex is a selective reducing agent that will reduce one of the ester groups to a primary alcohol while leaving the other intact.
-
Procedure:
-
Dissolve (S)-dimethyl malate (16.2 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add borane-dimethyl sulfide complex (10 M, 11 mL, 0.11 mol) dropwise.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction by the slow addition of methanol (20 mL) at 0 °C.
-
Remove the solvent under reduced pressure. The crude product is used in the next step without further purification.
-
Step 3: Synthesis of (S)-Methyl 3-hydroxy-4-azidobutanoate [2]
-
Rationale: The primary hydroxyl group is a poor leaving group. It is converted to a mesylate, which is an excellent leaving group, facilitating its displacement by the azide nucleophile in an SN2 reaction.
-
Procedure:
-
Dissolve (S)-methyl 3,4-dihydroxybutanoate (13.4 g, 0.1 mol) in anhydrous dimethylformamide (DMF, 150 mL).
-
Add triethylamine (21 mL, 0.15 mol) and cool the mixture to 0 °C.
-
Add methanesulfonyl chloride (8.5 mL, 0.11 mol) dropwise.
-
Stir the reaction for 2 hours at 0 °C, then add sodium azide (9.75 g, 0.15 mol).
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into ice water (300 mL) and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is used in the next step without further purification.
-
Step 4: Synthesis of (R)-4-Amino-3-hydroxybutanoic acid ((R)-GABOB) [2]
-
Rationale: Catalytic hydrogenation with palladium on carbon is a standard method for the reduction of azides to primary amines. Under these conditions, the methyl ester is also hydrolyzed to the carboxylic acid.
-
Procedure:
-
Dissolve the crude (S)-methyl 3-hydroxy-4-azidobutanoate (15.9 g, 0.1 mol) in water (100 mL).
-
Add 10% palladium on carbon (1 g) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the Celite with water.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the resulting solid from a mixture of water and ethanol to afford pure (R)-GABOB.
-
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Yield (%) |
| 1 | (S)-Dimethyl malate | L-Malic acid | SOCl₂, CH₃OH | 95 |
| 2 | (S)-Methyl 3,4-dihydroxybutanoate | (S)-Dimethyl malate | BH₃·S(CH₃)₂ | 85 |
| 3 | (S)-Methyl 3-hydroxy-4-azidobutanoate | (S)-Methyl 3,4-dihydroxybutanoate | MsCl, NaN₃ | Crude |
| 4 | (R)-GABOB | (S)-Methyl 3-hydroxy-4-azidobutanoate | H₂, Pd/C | High |
Racemic Synthesis of GABOB from Crotonic Acid
This approach provides a rapid and straightforward synthesis of racemic GABOB from the inexpensive and commercially available crotonic acid.[3]
Overall Synthetic Workflow
The synthesis involves an initial bromination of crotonic acid, followed by amination of the resulting bromo-acid with ammonium hydroxide to introduce the amino group. The final step is a hydration of the double bond to install the hydroxyl group, which is facilitated by a strong acid resin.[3]
Caption: Synthetic workflow for (RS)-GABOB from crotonic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromocrotonic acid
-
Rationale: The Wohl-Ziegler reaction is a well-established method for the allylic bromination of alkenes using N-bromosuccinimide (NBS) and a radical initiator.[3] This selectively brominates the methyl group of crotonic acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve crotonic acid (8.6 g, 0.1 mol) in carbon tetrachloride (150 mL).
-
Add N-bromosuccinimide (17.8 g, 0.1 mol) and a catalytic amount of benzoyl peroxide (0.2 g).
-
Reflux the mixture for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromocrotonic acid.
-
Step 2: Synthesis of 4-Aminocrotonic acid
-
Rationale: The bromo group is a good leaving group and can be displaced by ammonia in a nucleophilic substitution reaction to introduce the amino group.[3]
-
Procedure:
-
Dissolve the crude 4-bromocrotonic acid from the previous step in a minimal amount of ethanol.
-
Add this solution dropwise to an excess of concentrated ammonium hydroxide (e.g., 100 mL of 28-30% solution) at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the excess ammonia and solvent under reduced pressure.
-
The resulting solid is 4-aminocrotonic acid, which can be used in the next step without further purification.
-
Step 3: Synthesis of (RS)-4-Amino-3-hydroxybutyric acid ((RS)-GABOB)
-
Rationale: The hydration of the double bond is catalyzed by a strong acid resin. This proceeds via a carbocation intermediate, leading to the formation of the racemic product.[3]
-
Procedure:
-
Dissolve the crude 4-aminocrotonic acid in water (100 mL).
-
Add a strong acid ion-exchange resin (e.g., Amberlite IR-120, H+ form, ~20 g).
-
Reflux the mixture for 8-12 hours.
-
Filter off the resin and wash it with hot water.
-
Concentrate the combined filtrate and washings under reduced pressure.
-
Recrystallize the crude product from a water/ethanol mixture to obtain pure (RS)-GABOB.
-
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Yield |
| 1 | 4-Bromocrotonic acid | Crotonic Acid | NBS, Benzoyl Peroxide | Good |
| 2 | 4-Aminocrotonic acid | 4-Bromocrotonic acid | NH₄OH | High |
| 3 | (RS)-GABOB | 4-Aminocrotonic acid | Strong Acid Resin | Good |
Racemic Synthesis of GABOB from Allyl Cyanide
This four-step synthesis provides racemic GABOB with a reported overall yield of 38%.[4] It begins with the readily available and inexpensive allyl cyanide.
Overall Synthetic Workflow
The synthesis starts with the epoxidation of the double bond in allyl cyanide. The resulting epoxide is then opened by an azide nucleophile. The azide is subsequently reduced to an amine, and the nitrile group is hydrolyzed to a carboxylic acid to give the final product.[4]
Caption: Synthetic workflow for (RS)-GABOB from allyl cyanide.
Detailed Experimental Protocol
Step 1: Synthesis of Oxiranylacetonitrile
-
Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the epoxidation of alkenes. The reaction is often promoted by sonication.[4]
-
Procedure:
-
Dissolve allyl cyanide (6.7 g, 0.1 mol) in dichloromethane (150 mL).
-
Add m-CPBA (77%, 22.4 g, 0.1 mol) portion-wise at 0 °C.
-
The reaction can be placed in an ultrasonic bath to promote the reaction.
-
Stir at room temperature for 12 hours.
-
Filter off the m-chlorobenzoic acid.
-
Wash the filtrate with a saturated solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain oxiranylacetonitrile.
-
Step 2: Synthesis of 4-Azido-3-hydroxybutyronitrile
-
Rationale: The epoxide ring is opened by the azide ion in a nucleophilic attack. The reaction is typically regioselective, with the nucleophile attacking the less substituted carbon of the epoxide.[5]
-
Procedure:
-
Dissolve oxiranylacetonitrile (8.3 g, 0.1 mol) in a mixture of methanol (100 mL) and water (20 mL).
-
Add sodium azide (7.8 g, 0.12 mol) and ammonium chloride (6.4 g, 0.12 mol).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Step 3 & 4: Hydrogenation and Hydrolysis to (RS)-GABOB
-
Rationale: The azide is reduced to a primary amine via catalytic hydrogenation. The nitrile group is then hydrolyzed to a carboxylic acid under acidic conditions with heating.[4]
-
Procedure:
-
Dissolve the crude 4-azido-3-hydroxybutyronitrile in methanol (100 mL).
-
Add 10% palladium on carbon (0.5 g).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.
-
Filter off the catalyst through Celite and concentrate the filtrate.
-
To the residue, add 6 M hydrochloric acid (100 mL) and reflux for 6 hours.
-
Cool the solution and concentrate under reduced pressure.
-
The crude product can be purified by ion-exchange chromatography or recrystallization from water/ethanol.
-
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Overall Yield (%) |
| 1-4 | (RS)-GABOB | Allyl Cyanide | m-CPBA, NaN₃, H₂/Pd-C, H₃O⁺ | 38 |
Chemoenzymatic Synthesis of Enantiopure GABOB
This modern approach combines a chemical step with a highly selective enzymatic step to produce enantiomerically pure GABOB. The use of ω-transaminases is particularly attractive as they can stereoselectively introduce an amino group onto a keto-acid precursor.[6][7]
Overall Synthetic Workflow
The synthesis starts with the preparation of a β-keto acid, 4-hydroxy-3-oxobutanoic acid, which can be synthesized from inexpensive starting materials like succinic anhydride. This keto acid is then subjected to a biocatalytic reductive amination using an ω-transaminase to stereoselectively install the amino group and form either (R)- or (S)-GABOB, depending on the stereoselectivity of the chosen enzyme.
Caption: Chemoenzymatic workflow for enantiopure GABOB.
Conceptual Protocol
Part 1: Chemical Synthesis of 4-Hydroxy-3-oxobutanoic acid
-
Rationale: Succinic anhydride can be converted to a β-keto acid through a series of reactions. A plausible route involves monoesterification, conversion to the acid chloride, and reaction with a malonic acid equivalent like Meldrum's acid, followed by hydrolysis and decarboxylation.
-
Hypothetical Procedure:
-
Monoesterification: Reflux succinic anhydride with one equivalent of an alcohol (e.g., ethanol) to form the monoethyl succinate.
-
Acid Chloride Formation: Treat the monoester with thionyl chloride to form the corresponding acid chloride.
-
Acylation: React the acid chloride with Meldrum's acid in the presence of a base like pyridine.
-
Hydrolysis and Decarboxylation: Acidic hydrolysis of the resulting adduct will yield the desired β-keto acid, 4-hydroxy-3-oxobutanoic acid.
-
Part 2: Biocatalytic Amination
-
Rationale: ω-Transaminases catalyze the transfer of an amino group from an amine donor (like L-alanine or isopropylamine) to a keto acceptor.[6] By selecting an appropriate (R)- or (S)-selective ω-transaminase, the desired enantiomer of GABOB can be produced with high enantiomeric excess.
-
Procedure:
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve the 4-hydroxy-3-oxobutanoic acid.
-
Add the amine donor (e.g., L-alanine) in excess.
-
Add pyridoxal 5'-phosphate (PLP) as a cofactor.
-
Initiate the reaction by adding the selected ω-transaminase (either as a whole-cell catalyst or a purified enzyme).
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or other suitable analytical methods.
-
Upon completion, the enzyme can be removed by centrifugation or filtration.
-
The product, enantiopure GABOB, can be isolated and purified from the reaction mixture using ion-exchange chromatography.
-
Conclusion
This guide has detailed several practical and cost-effective synthetic routes to this compound, catering to the needs of researchers and drug development professionals. The choice of synthesis will be dictated by the specific requirements of the research, particularly the need for stereochemical purity. The chiral pool synthesis from L-malic acid stands out for its efficiency in producing the biologically active (R)-GABOB. The routes from crotonic acid and allyl cyanide offer rapid access to racemic GABOB, which can be invaluable for initial biological testing. Furthermore, the chemoenzymatic approach highlights the power of modern biocatalysis in achieving high enantioselectivity under environmentally benign conditions, a consideration of increasing importance in chemical synthesis. By understanding the underlying principles and experimental details of these diverse synthetic strategies, researchers are well-equipped to access this important neuromodulatory compound for their scientific investigations.
References
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- Katritzky, A. R., Yao, J., Qi, M., & Zhou, Y. (1998). RING OPENING REACTIONS OF SUCCINIMIDES. HETEROCYCLES, 48(12), 2677-2690.
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Topic: Purification of 3-Amino-4-hydroxybutyric Acid (GABOB)
An Application Note and Protocol Guide
Abstract
3-Amino-4-hydroxybutyric acid (GABOB), a structural analog of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a molecule of significant pharmacological interest.[1] It exists as two stereoisomers, (R)- and (S)-GABOB, which exhibit distinct biological activities; for instance, (S)-(+)-GABOB is a more potent anticonvulsant and acts on GABA-A receptors, while (R)-(-)-GABOB is an agonist of the GABA-B receptor.[1][2][3] Given this stereoselectivity and its therapeutic potential, the acquisition of high-purity GABOB is paramount for accurate pharmacological studies, preclinical development, and eventual clinical application. This document provides a comprehensive guide to the established methods for purifying GABOB, detailing the underlying principles, step-by-step protocols for recrystallization and ion-exchange chromatography, and methods for assessing final purity.
Foundational Principles: Physicochemical Properties of GABOB
A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties. GABOB is a zwitterionic amino acid, possessing both a basic amino group and an acidic carboxylic acid group, which dictates its behavior in different solvent and pH environments.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₄H₉NO₃ | Basic structural information.[4] |
| Molecular Weight | 119.12 g/mol | Used for calculating molar quantities and yields.[4] |
| Appearance | Colorless/white crystalline solid | Visual indicator of purity; colored impurities can be removed. |
| Melting Point | ~213–215 °C (with decomposition) | A sharp melting point in this range indicates high purity. A low or broad melting point suggests the presence of impurities.[5][6] |
| Solubility | Highly soluble in water; less soluble in alcohols like ethanol. | This differential solubility is the basis for recrystallization using a water/ethanol solvent system.[5][6][7] |
| pKa Values | Like other amino acids, it has pKa values for the carboxyl group (~2-3) and the amino group (~9-10). | Critical for ion-exchange chromatography, as the molecule's net charge is pH-dependent. At low pH, it is cationic (+); at high pH, it is anionic (-). |
Core Purification Strategies
The selection of a purification method depends on the nature of the impurities, the required scale, and the desired final purity (e.g., chemical vs. enantiomeric purity).
Recrystallization: The Workhorse of Chemical Purification
Recrystallization is a fundamental technique for removing soluble and insoluble impurities from a solid sample. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For GABOB, a mixture of water and ethanol has proven highly effective.[5][6][8]
Causality of Method Choice:
-
High Solubility in Hot Solvent: GABOB is dissolved in a minimal amount of a hot water/ethanol mixture to create a saturated solution.
-
Low Solubility in Cold Solvent: As the solution cools slowly, the solubility of GABOB decreases, forcing the pure compound to crystallize out of the solution.
-
Impurities Remain Solubilized: Ideally, impurities are either insoluble in the hot solvent (and can be filtered out initially) or are present in much smaller quantities and remain dissolved in the cold solvent (the "mother liquor").
-
Use of Activated Carbon: If colored impurities are present, activated carbon can be added to the hot solution. Its high surface area adsorbs these impurities, which are then removed via hot filtration.[5][6]
Ion-Exchange Chromatography (IEX): Separation by Charge
IEX is a powerful liquid chromatography technique that separates molecules based on their net surface charge.[9][10] As a zwitterionic amino acid, GABOB's charge is pH-dependent, making it an ideal candidate for this method. Cation-exchange chromatography is most commonly employed.
Causality of Method Choice:
-
Binding: The crude GABOB sample is dissolved in an acidic solution (low pH). This ensures the amino group is fully protonated (-NH₃⁺), imparting a net positive charge to the molecule. This cationic GABOB is then loaded onto a column packed with a negatively charged cation-exchange resin (e.g., a strongly acidic resin like Amberlite IR-120 in its H⁺ form).[5][8] The positively charged GABOB binds to the negatively charged resin.
-
Washing: Neutral and negatively charged impurities do not bind to the resin and are washed away.
-
Elution: The purified GABOB is recovered by disrupting the electrostatic interaction with the resin. This is typically achieved by introducing a basic solution, such as dilute aqueous ammonia.[6][8] The high pH deprotonates the -NH₃⁺ group, neutralizing the charge on GABOB and releasing it from the resin.
Chiral Purification: Resolving Enantiomers
Since (R)- and (S)-GABOB have different pharmacological profiles, separating the racemic mixture is often necessary.[1]
-
Chiral Chromatography: This is the most direct method, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.[11] This technique is suitable for both analytical and preparative scales.
-
Diastereomeric Salt Resolution: A classical chemical method where the racemic GABOB is reacted with a pure chiral resolving agent (e.g., a chiral acid or base). This reaction forms two diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization. Afterward, the resolving agent is removed to yield the pure enantiomer.
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these procedures.
Protocol 1: Purification by Recrystallization
This protocol is designed for the general purification of crude GABOB to remove chemical impurities.
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Application Notes and Protocols for the Analytical Determination of 3-Amino-4-hydroxybutyric Acid (GABOB)
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 3-Amino-4-hydroxybutyric Acid (GABOB) Analysis
This compound (GABOB), a hydroxylated analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a molecule of significant interest in neuroscience and pharmaceutical development.[1] As an endogenous metabolite, its accurate quantification in biological matrices is crucial for understanding its physiological roles and its implications in various neurological conditions. Furthermore, GABOB itself has demonstrated therapeutic potential, particularly as an anticonvulsant.[1]
A key feature of GABOB is its chirality, existing as (R)-(-)- and (S)-(+)-enantiomers. These enantiomers exhibit distinct pharmacological profiles; for instance, the (R)-enantiomer is a more potent agonist at GABA-B receptors, while the (S)-enantiomer shows higher affinity for GABA-A receptors.[2][3][4] This stereoselectivity underscores the necessity for analytical methods capable of not only detecting and quantifying total GABOB but also resolving its enantiomers to fully elucidate its biological effects and to support the development of stereospecific therapeutics.
This comprehensive guide provides detailed application notes and protocols for the analysis of GABOB in various samples, addressing the needs of researchers in both academic and industrial settings. We will explore a range of analytical techniques, from High-Performance Liquid Chromatography (HPLC) with and without derivatization to advanced mass spectrometric methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). For each method, we will delve into the principles, provide step-by-step protocols, and discuss the rationale behind key experimental choices, ensuring scientific integrity and practical applicability.
Navigating the Analytical Landscape for GABOB
The analytical determination of GABOB presents several challenges due to its physicochemical properties. As a small, polar, and zwitterionic molecule, it lacks a strong chromophore, making direct UV detection difficult.[5][6] Consequently, many analytical strategies rely on derivatization to enhance its detectability. Furthermore, its high polarity can lead to poor retention on traditional reversed-phase HPLC columns. The choice of analytical method is therefore a critical decision, contingent on the required sensitivity, selectivity, sample matrix, and the need for chiral separation.
Herein, we present a comparative overview of the most effective analytical methodologies for GABOB determination.
| Method | Principle | Throughput | Sensitivity | Selectivity | Chiral Separation Capability |
| Direct HPLC-UV | Ion-pairing reversed-phase chromatography with UV detection at low wavelength. | Moderate | Low | Moderate | No |
| HPLC-FLD (OPA Derivatization) | Pre-column derivatization with o-phthalaldehyde (OPA) to form a fluorescent isoindole derivative, separated by reversed-phase HPLC and detected by fluorescence. | High | High | High | No (unless with chiral derivatizing agent) |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase (CSP) with UV or other detectors. | Moderate | Moderate | High | Yes |
| LC-MS/MS | Liquid chromatographic separation followed by highly selective and sensitive detection using tandem mass spectrometry. | High | Very High | Very High | Yes (with chiral column) |
| GC-MS | Derivatization to increase volatility, followed by gas chromatographic separation and mass spectrometric detection. | Moderate | High | High | Yes (with chiral column) |
Method 1: Direct Analysis by Reversed-Phase HPLC with UV Detection
For the analysis of GABOB in pharmaceutical formulations where concentrations are relatively high, a direct HPLC method without derivatization offers a straightforward and rapid approach. The key to this method is the use of an ion-pairing agent in the mobile phase to improve the retention of the polar GABOB molecule on a reversed-phase column.
Scientific Rationale
GABOB, being a zwitterion, is poorly retained on conventional C18 columns with standard mobile phases. The addition of an ion-pairing agent, such as sodium heptanesulfonate, to the mobile phase at an acidic pH ensures that the amine group of GABOB is protonated.[5][6] The negatively charged sulfonate group of the ion-pairing agent then forms an ion pair with the protonated GABOB, rendering the complex more hydrophobic and thus increasing its retention on the nonpolar stationary phase. Detection at a low UV wavelength (e.g., 210 nm) is employed to capture the absorbance of the carboxyl group.[5][6]
Experimental Protocol: GABOB in Pharmaceutical Tablets
1. Sample Preparation: a. Weigh and finely powder a representative number of tablets. b. Accurately weigh a portion of the powder equivalent to a single dose of GABOB. c. Transfer the powder to a volumetric flask and add a suitable solvent (e.g., a mixture of mobile phase and methanol). d. Sonicate for 15-20 minutes to ensure complete dissolution of GABOB. e. Allow the solution to cool to room temperature and dilute to the mark with the solvent. f. Centrifuge or filter a portion of the solution through a 0.45 µm filter to remove excipients.
2. HPLC Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: 0.01 M Sodium Heptanesulfonate in water, pH adjusted to 2.4 with phosphoric acid.[5][6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25 °C
3. Validation Parameters (Typical):
Method 2: High-Sensitivity Analysis by HPLC with Fluorescence Detection (FLD) via OPA Derivatization
For the quantification of GABOB in biological matrices where concentrations are much lower, a highly sensitive method is required. Pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) converts the primary amine of GABOB into a highly fluorescent isoindole derivative, enabling detection at picomole levels.
Scientific Rationale
The reaction of OPA with the primary amine of GABOB in an alkaline environment and in the presence of a thiol proceeds rapidly at room temperature to form a stable, fluorescent product.[7][8] This derivatization step is crucial as it attaches a fluorophore to the GABOB molecule, dramatically increasing the sensitivity and selectivity of the analysis. The resulting derivative is less polar than the parent compound and can be readily separated by reversed-phase HPLC.
Experimental Workflow: OPA Derivatization for HPLC-FLD
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- 1. researchgate.net [researchgate.net]
- 2. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. actascientific.com [actascientific.com]
- 5. HILIC Overview | Thermo Fisher Scientific - HK [thermofisher.com]
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- 7. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications [mdpi.com]
- 8. Separation of 4-Amino-3-hydroxybutyric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
HPLC method for 4-amino-3-hydroxybutyric acid analysis.
An Application Note and Protocol for the determination of 4-amino-3-hydroxybutyric acid (GABOB) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization and fluorescence detection has been developed.
Introduction: The Analytical Challenge of GABOB
4-Amino-3-hydroxybutyric acid (GABOB), also known as γ-amino-β-hydroxybutyric acid (GABOB), is a naturally occurring hydroxylated derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It is found in the central nervous system and has been investigated for its potential anticonvulsant and hypotensive activities. Accurate quantification of GABOB in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and clinical studies. However, GABOB presents a significant analytical challenge due to its polar nature and lack of a strong native chromophore or fluorophore, rendering direct detection by UV or fluorescence HPLC methods impractical.
To overcome this, a pre-column derivatization strategy is employed. This application note describes a robust and sensitive method for the analysis of GABOB utilizing pre-column derivatization with o-phthaldialdehyde (OPA) and 3-mercaptopropionic acid (3-MPA), followed by separation and quantification using RP-HPLC with fluorescence detection (FLD).
Principle of the Method: OPA Derivatization
The primary amine group of GABOB reacts rapidly with OPA in the presence of a thiol, such as 3-MPA, at an alkaline pH to form a highly fluorescent and stable isoindole derivative. This reaction is specific to primary amines and allows for the sensitive detection of GABOB.
The derivatization reaction proceeds as follows:
-
Step 1: OPA reacts with the primary amine of GABOB.
-
Step 2: The thiol (3-MPA) then reacts with the intermediate to form a stable, fluorescent 1-alkyl-2-thio-substituted isoindole derivative.
This derivatization step is critical as it imparts the necessary spectroscopic properties to the GABOB molecule, allowing for its detection at very low concentrations.
Experimental Protocols
Reagents and Materials
-
GABOB Standard: 4-Amino-3-hydroxybutyric acid (≥98% purity)
-
Derivatization Reagent A (OPA Solution): Dissolve 10 mg of o-phthaldialdehyde in 1 mL of methanol.
-
Derivatization Reagent B (3-MPA Solution): Add 10 µL of 3-mercaptopropionic acid to 1 mL of methanol.
-
Borate Buffer: 0.4 M, pH 10.2. Dissolve boric acid in water, adjust pH with concentrated NaOH, and dilute to final volume.
-
Mobile Phase A: 25 mM Sodium Acetate buffer with 0.5% Tetrahydrofuran, pH 6.5.
-
Mobile Phase B: Methanol.
-
Sample Diluent: 0.1 M HCl.
-
All reagents should be of HPLC or analytical grade. Use ultrapure water.
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a binary pump, an autosampler with derivatization capabilities, a column thermostat, and a fluorescence detector.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B (see Table 2) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Fluorescence Detection | Excitation: 340 nm, Emission: 450 nm |
Table 1: HPLC Instrument and Chromatographic Conditions.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 60 | 40 |
| 18.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Table 2: Gradient Elution Program.
Protocol for Standard and Sample Preparation
1. Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of GABOB standard and dissolve in 10 mL of 0.1 M HCl.
2. Working Standard Solutions:
-
Prepare a series of working standards by serial dilution of the stock solution with 0.1 M HCl to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
3. Sample Preparation (from Plasma):
-
To 200 µL of plasma, add 20 µL of 35% sulfosalicylic acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for derivatization.
Automated Pre-column Derivatization Protocol
This protocol is designed for an autosampler with derivatization capabilities.
-
Transfer 50 µL of the standard or sample supernatant to an autosampler vial.
-
Add 100 µL of Borate Buffer (pH 10.2).
-
Add 20 µL of OPA Solution (Reagent A).
-
Add 20 µL of 3-MPA Solution (Reagent B).
-
Mix for 1 minute.
-
Inject 20 µL of the mixture onto the HPLC system.
Caption: Automated workflow for GABOB analysis.
Method Validation and Performance
To ensure the trustworthiness of the method, it should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: The method should be linear over the tested concentration range, with a correlation coefficient (r²) > 0.999.
-
Accuracy: Determined by spike-recovery experiments, with recovery values typically between 95% and 105%.
-
Precision: Expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses, which should be < 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. For this method, LOD can be in the low ng/mL range.
-
Specificity: The ability to assess the analyte in the presence of other components. The chromatogram should show a well-resolved peak for the GABOB derivative, free from interference from other sample matrix components.
| Parameter | Typical Result |
| Linearity (r²) | > 0.999 |
| Accuracy (%) | 95 - 105% |
| Precision (RSD%) | < 2% |
| LOQ (µg/mL) | ~0.5 µg/mL |
Table 3: Typical Method Validation Performance.
Discussion and Field-Proven Insights
-
Choice of Thiol: While 2-mercaptoethanol is also commonly used, 3-mercaptopropionic acid often forms more stable isoindole derivatives with OPA, which is advantageous for automated analysis where samples may wait in the autosampler tray.
-
pH Control: The pH of the derivatization reaction is critical. A pH between 9.5 and 10.5 is optimal for the reaction to proceed quickly and completely.[1] The use of a borate buffer is standard for this purpose.
-
Stability of Derivatives: OPA derivatives are known for their limited stability.[2] Therefore, it is crucial to automate the derivatization and injection process to ensure consistent reaction times for all standards and samples, leading to high reproducibility. The derivatization should be performed just prior to injection.
-
Mobile Phase Composition: The addition of a small amount of tetrahydrofuran to the aqueous mobile phase can improve the resolution of the OPA-amino acid derivatives. The gradient elution is necessary to separate the polar GABOB derivative from potential interferences and to elute more hydrophobic compounds from the column efficiently.
Sources
Application Notes and Protocols for the NMR Spectroscopic Characterization of 3-Amino-4-hydroxybutyric Acid (GABOB)
Abstract
This document provides a comprehensive guide for the structural elucidation and characterization of 3-Amino-4-hydroxybutyric acid (GABOB) using Nuclear Magnetic Resonance (NMR) spectroscopy. GABOB, a gamma-amino acid and a metabolite of γ-aminobutyric acid (GABA), plays a significant role as a neuromodulator and anticonvulsant.[1][2] Accurate structural verification and purity assessment are critical for its application in research and drug development. These application notes detail the rationale behind experimental choices, provide step-by-step protocols for sample preparation, and outline a suite of 1D and 2D NMR experiments for unambiguous characterization. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for GABOB and related small molecules.
Introduction: The Significance of GABOB and the Role of NMR
This compound (GABOB) is a chiral molecule existing as (R)- and (S)-enantiomers, both of which exhibit biological activity.[1] Notably, it acts as a GABA receptor agonist, with stereoselectivity observed in its interactions with different receptor subtypes.[2][3] Given its therapeutic potential, rigorous characterization is essential to ensure its identity, purity, and structural integrity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[4] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For a molecule like GABOB, NMR is indispensable for:
-
Confirming the carbon skeleton and the position of functional groups.
-
Verifying the presence of amino, hydroxyl, and carboxylic acid moieties.
-
Distinguishing between stereoisomers (with appropriate chiral derivatizing agents or chiral solvation agents, though not covered in this protocol).
-
Quantifying the analyte and identifying impurities.
This guide adheres to the principles of Good Manufacturing Practice (GMP) by providing a framework for developing and validating robust analytical methods.[5][6][7][8][9]
Experimental Design: A Logic-Driven Approach
The characterization of GABOB by NMR follows a hierarchical approach, starting with simple 1D experiments and progressing to more complex 2D techniques to build a complete structural picture.
Caption: Experimental workflow for GABOB characterization by NMR.
Sample Preparation Protocol
The quality of the NMR spectrum is highly dependent on proper sample preparation.[10]
Materials:
-
This compound (GABOB) sample
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Vortex mixer
-
Pipettes
Protocol:
-
Weighing the Sample: Accurately weigh 5-25 mg of GABOB for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[12]
-
Solvent Selection: GABOB is highly polar, making deuterium oxide (D₂O) the solvent of choice.[3] D₂O also serves to exchange the labile protons of the -OH, -NH₂, and -COOH groups, simplifying the ¹H spectrum.
-
Dissolution: Add 0.6-0.7 mL of D₂O to the vial.[11][13] Vortex the sample until the solid is completely dissolved. A homogeneous solution is crucial for high-quality spectra.[13]
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[10]
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, unscratched 5 mm NMR tube.[10][12] Ensure a sample height of at least 4.5 cm.[11]
-
Labeling: Clearly label the NMR tube with the sample identification.[12]
NMR Data Acquisition Protocols
The following protocols are based on a standard 400 or 500 MHz NMR spectrometer.
1D ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
Protocol:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal from D₂O.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters. A presaturation pulse sequence should be used to suppress the residual HDO signal.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual HDO peak (typically ~4.79 ppm).
1D ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
Protocol:
-
Tune the probe for ¹³C.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
2D NMR Spectroscopy
2D NMR experiments are essential for unambiguously assigning the signals and confirming the molecular structure.[14][15]
a) COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[16][17]
b) HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.[16][17]
c) HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together molecular fragments.[16][17]
Data Interpretation and Expected Results
The structure of GABOB with IUPAC numbering is as follows:
Caption: Structure of this compound (GABOB).
Expected Chemical Shifts and Coupling Constants
The following table summarizes the expected ¹H and ¹³C chemical shifts for GABOB in D₂O. Note that the exact chemical shifts can vary depending on pH and concentration.[18]
| Position | Atom | Expected ¹H δ (ppm) | Multiplicity | Expected ¹³C δ (ppm) |
| 1 | -COOH | - | - | ~179.3 |
| 2 | -CH₂- | ~2.45 | dd | ~43.2 |
| 3 | -CH- | ~4.22 | m | ~66.4 |
| 4 | -CH₂- | ~3.18, ~2.97 | m | ~45.0 |
Data compiled from references[3][19][20].
Analysis of 2D NMR Spectra
-
COSY: Cross-peaks will be observed between the protons at C2 and C3, and between the protons at C3 and C4, confirming the connectivity of the carbon backbone.
-
HSQC: Correlations will be seen between the protons at C2 and the carbon at C2, the proton at C3 and the carbon at C3, and the protons at C4 and the carbon at C4.
-
HMBC: Long-range correlations will be critical for confirming the assignment. For example, the protons at C2 should show a correlation to the carboxylic carbon at C1. The protons at C4 should show correlations to the carbon at C3.
Caption: Expected 2D NMR correlations for GABOB.
Trustworthiness and Method Validation
For use in a regulated environment, the described NMR methods must be validated to ensure they are fit for purpose.[5][8] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
NMR spectroscopy is a powerful and indispensable tool for the comprehensive characterization of this compound. The systematic application of 1D and 2D NMR techniques, coupled with robust sample preparation and data analysis, provides unambiguous structural confirmation and purity assessment. The protocols and guidelines presented herein offer a solid foundation for researchers and drug development professionals to ensure the quality and integrity of their GABOB samples, in alignment with rigorous scientific and regulatory standards.
References
- Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Validation Services for Reliable Release Testing. Emery Pharma. (2025).
- NMR Sample Preparation: The Complete Guide. Organomation.
- The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. Almac.
- Great resources for learning NMR (Nuclear Magnetic Resonance). OSU Chemistry.
- NMR sample preparation guidelines.
- NMR under GxP in Drug Development and Manufacturing. Almac.
- Good resources for learning the theory behind NMR? Reddit. (2022).
- Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Google Books.
- NMR Textbooks. University of Oxford.
- NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility.
- How to make an NMR sample. University of Ottawa NMR Facility.
- Christensen, B. W., Kjaer, A. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica, 37b, 239-243.
- Synthesis and Proton NMR Spectroscopy of Intra-Vesicular Gamma-Aminobutyric Acid (GABA). (2016). Magnetic Resonance in Medical Sciences, 15(3), 325–330.
- What is analytical method validation in GMP. (2024).
- Becker, E. D. (2000).
- 4-Amino-3-hydroxybutanoic acid. PubChem.
- Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. (2023). LCGC North America, 41(11), 524-529.
- Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). ResearchGate. (2025).
- 13C NMR Chemical Shifts. Organic Chemistry Data.
- Synthesis and proton NMR spectroscopy of intra-vesicular gamma-aminobutyric acid (GABA). PubMed. (2016).
- Two-dimensional NMR spectra of compound 1: a HSQC; b HMBC; c TOCSY; d COSY. ResearchGate.
- This compound, (+)-. PubChem.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. (2020).
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
- High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2016-2024.
- High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. PubMed. (2021).
- This compound. PubChem.
- γ-Amino-β-hydroxybutyric acid. Wikipedia.
- Advanced 2D NMR Techniques Guide. Scribd.
- 13C Chemical Shift Reference. Center for In Vivo Metabolism.
- 2D NMR A correlation map between two NMR parameters.
- dl-4-Amino-3-hydroxybutyric acid - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 13-C NMR Chemical Shift Table.pdf.
- NMR structure of an intracellular third loop peptide of human GABA(B) receptor. PubMed. (2001).
- low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone. Doc Brown's Advanced Organic Chemistry.
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Application Note: Experimental Protocols for In Vivo Studies of GABOB
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for In Vivo Investigation of GABOB
γ-Amino-β-hydroxybutyric acid (GABOB), a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a compelling subject for neuropharmacological research.[1] As an endogenous metabolite of GABA, GABOB has demonstrated therapeutic potential as an anticonvulsant and is utilized in the treatment of epilepsy in several countries.[1] Unlike its parent molecule, GABA, which exhibits notoriously poor penetration of the blood-brain barrier (BBB), GABOB is suggested to have a greater capacity to cross into the central nervous system (CNS), potentially leading to more potent inhibitory effects.[1][2][3]
The central challenge in designing robust in vivo studies for GABOB lies in its stereochemistry and complex pharmacology. GABOB exists as two stereoisomers, (R)-(-) and (S)-(+), which possess distinct pharmacological profiles.[1] (S)-(+)-GABOB acts as a partial agonist at GABAB receptors and an agonist at GABAA receptors, whereas (R)-(-)-GABOB is a more potent agonist at GABAB and GABAC receptors.[1][4] This stereoselectivity is a critical experimental variable that must be controlled and specified.
This guide provides a structured, causality-driven framework for the in vivo evaluation of GABOB. It moves beyond simple procedural lists to explain the scientific rationale behind protocol design, enabling researchers to generate reproducible and mechanistically informative data.
Part 1: Foundational Considerations & Compound Formulation
Scientific rigor begins before the first animal is dosed. The choice of GABOB isomer, vehicle, and administration route dictates the interpretability of all subsequent data.
1.1. Stereoisomer Selection: A Critical Decision Point
The differential activity of GABOB's stereoisomers necessitates a clear choice based on the research question.
-
(S)-(+)-GABOB: Due to its action at GABAA receptors, this isomer is often investigated for broader anticonvulsant and anxiolytic effects, mirroring the actions of benzodiazepines which enhance GABAA receptor function.[1][5]
-
(R)-(-)-GABOB: As a more potent GABAB agonist, this isomer is ideal for studies targeting GABAB-mediated pathways, such as those involved in spasticity or certain types of pain.[4]
-
Racemic Mixture (DL-GABOB): While used medically, its use in preclinical research can confound mechanistic interpretation due to the mixed pharmacological actions.[1] It is recommended to study the isomers separately before evaluating the racemic mixture.
1.2. Vehicle Selection and Compound Preparation Protocol
GABOB is water-soluble. The primary goal is to create a sterile, isotonic solution to minimize irritation and ensure consistent absorption.
Protocol: GABOB Formulation for Injection
-
Weighing: Accurately weigh the chosen GABOB isomer using a calibrated analytical balance.
-
Solubilization: Dissolve GABOB in sterile, pyrogen-free 0.9% saline (isotonic saline). Warm the saline slightly (to ~37°C) if needed to aid dissolution, but do not boil.
-
pH Adjustment: Check the pH of the solution. Adjust to a physiological pH of ~7.4 using sterile 0.1 M NaOH or 0.1 M HCl. This is critical to prevent injection site pain and inflammation.
-
Final Concentration: Add saline to reach the final desired concentration (e.g., 10 mg/mL). Ensure the final volume is accurate.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared solution at 4°C for short-term use (up to 1 week) or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Part 2: Pharmacodynamic Evaluation: Assessing CNS Effects
Pharmacodynamic studies aim to answer the question: "What does GABOB do to the body?" For a centrally-acting compound, this involves well-validated behavioral assays.
Protocol 2.1: Anticonvulsant Activity via Pentylenetetrazol (PTZ)-Induced Seizure Model
Rationale: The PTZ model is a widely used, clinically validated screen for drugs effective against generalized myoclonic and absence seizures.[6][7] PTZ is a non-competitive GABAA receptor antagonist; therefore, this model is particularly sensitive to compounds that enhance GABAergic inhibition.
Caption: Experimental workflow for the PTZ-induced seizure model.
Step-by-Step Methodology:
-
Animals: Use adult male Swiss Webster or C57BL/6 mice (18-25 g). House animals appropriately with a 12-hour light/dark cycle and access to food and water ad libitum. Allow at least one week for acclimation.[8]
-
Grouping: Randomly assign animals to groups (n=8-10 per group): Vehicle Control (0.9% Saline), GABOB (e.g., 25, 50, 100 mg/kg), and a Positive Control (e.g., Diazepam, 2 mg/kg).
-
Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection. The i.p. route provides rapid systemic absorption.
-
Pretreatment Time: Allow a 30-60 minute pretreatment period for the compound to be absorbed and distributed.[9]
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) via subcutaneous (s.c.) injection.[9]
-
Observation: Immediately place each mouse into an individual observation chamber and start a timer for 30 minutes.[8]
-
Scoring: Record the latency (time in seconds) to the first myoclonic jerk and the onset of generalized clonic-tonic seizures. A common endpoint is the protection against tonic hindlimb extension.[9]
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Latency to First Jerk (s) | % Protection (Tonic Extension) |
|---|---|---|---|
| Vehicle | - | Mean ± SEM | 0% |
| GABOB | 25 | Mean ± SEM | % |
| GABOB | 50 | Mean ± SEM | % |
| GABOB | 100 | Mean ± SEM | % |
| Diazepam | 2 | Mean ± SEM | 100% |
Protocol 2.2: Anxiolytic Activity via the Elevated Plus Maze (EPM) Test
Rationale: The EPM is a standard assay for assessing anxiety-like behavior in rodents.[10][11][12] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[10] Anxiolytic compounds, particularly those acting on the GABAA receptor, typically increase the time spent in the open arms.[13][14]
Step-by-Step Methodology:
-
Apparatus: A plus-shaped maze elevated 50-55 cm from the floor, with two open arms and two enclosed by high walls.[10]
-
Habituation: Allow animals to habituate to the testing room for at least 45-60 minutes before the trial.[12] This reduces stress from handling and novel environments.
-
Administration: Administer GABOB or vehicle i.p. 30 minutes prior to the test.
-
Trial: Place the mouse in the center of the maze, facing one of the closed arms.[12] Allow the animal to explore freely for 5 minutes.[11] The entire trial should be recorded by an overhead camera for later analysis.
-
Data Analysis: Use automated tracking software (e.g., ANY-maze) to quantify key parameters.[11]
-
Primary Endpoints:
-
Time spent in the open arms (s)
-
Percentage of entries into the open arms
-
-
Locomotor Control:
-
Total number of arm entries (to ensure the drug did not cause sedation, which would confound results).
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms | Total Arm Entries |
|---|---|---|---|
| Vehicle | - | Mean ± SEM | Mean ± SEM |
| GABOB | 25 | Mean ± SEM | Mean ± SEM |
| GABOB | 50 | Mean ± SEM | Mean ± SEM |
| Diazepam | 1 | Mean ± SEM | Mean ± SEM |
Part 3: Mechanism of Action & Target Engagement
Beyond behavioral outcomes, it is crucial to demonstrate that GABOB engages its intended targets in the CNS. In vivo microdialysis allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions.[15][16]
Caption: GABOB's proposed mechanism of action at the GABAergic synapse.
Protocol 3.1: In Vivo Microdialysis for Extracellular GABA Measurement
Rationale: This technique directly assesses whether systemic administration of GABOB alters the steady-state or evoked levels of GABA in a target brain region, such as the hippocampus or cortex.[17] While GABOB acts as an agonist, feedback mechanisms could potentially alter endogenous GABA release or reuptake, which microdialysis can detect.[18]
Step-by-Step Methodology:
-
Surgical Implantation: Anesthetize a rat (e.g., Sprague-Dawley) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., ventral hippocampus). Allow the animal to recover for 3-5 days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20-30 minutes for at least 2 hours to establish a stable baseline of extracellular GABA concentration.
-
Drug Administration: Administer GABOB (i.p.) and continue collecting dialysate samples for several hours.
-
Sample Analysis: Analyze the GABA concentration in the dialysate samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[17]
-
Data Normalization: Express the results as a percentage change from the average baseline concentration for each animal.
Conclusion and Future Directions
The protocols outlined provide a multi-tiered approach to characterizing the in vivo properties of GABOB. By systematically evaluating its behavioral effects in validated models and directly probing its impact on CNS neurochemistry, researchers can build a comprehensive profile of this promising GABA analog. Future studies should focus on pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate brain concentration with behavioral effects and explore GABOB's efficacy in chronic epilepsy models. Adherence to these rigorous, mechanistically-grounded protocols will ensure the generation of high-quality, translatable data for drug development professionals.
References
- Wikipedia. γ-Amino-β-hydroxybutyric acid. [Link]
- Singh, S. K., & IDE, J. S. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 10(6), 629-644. [Link]
- Chebib, M., et al. (2009). Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors. ACS Chemical Neuroscience, 1(1), 59-67. [Link]
- Nyitrai, G., et al. (2006). Extracellular Level of GABA and Glu: In Vivo Microdialysis-HPLC Measurements. Current Topics in Medicinal Chemistry, 6(10), 935-940. [Link]
- protocols.io. (2023).
- protocols.io. (2023).
- Melior Discovery.
- PubMed. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements. [Link]
- PubMed. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse. [Link]
- RJPT SimLab.
- PubMed Central. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. [Link]
- International Journal of Novel Research in Pharmaceutical Sciences. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. [Link]
- Boonstra, E., et al. (2015). Neurotransmitters as food supplements: the effects of GABA on brain and behavior. Frontiers in psychology, 6, 1520. [Link]
- Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]
- Troscriptions. (2024). GABA and the blood-brain barrier. [Link]
- Barker-Haliski, M., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurobiology of disease, 145, 105060. [Link]
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GABOB Administration in Animal Models of Epilepsy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Scientific Rationale for Investigating GABOB in Epilepsy
γ-Amino-β-hydroxybutyric acid (GABOB) is a naturally occurring analogue of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[1] Its structural similarity to GABA has positioned it as a compound of significant interest for modulating inhibitory neurotransmission, with historical and ongoing investigations into its anticonvulsant and anxiolytic properties.[2] The core challenge in leveraging GABAergic agonists for therapeutic purposes lies in their ability to cross the blood-brain barrier. GABOB presents a potential advantage in this regard, with some studies suggesting it may penetrate the central nervous system more effectively than GABA itself.[1]
The pathophysiology of epilepsy is complex, but a critical element is an imbalance between excitatory and inhibitory signaling in the brain.[3] A reduction in GABA-mediated inhibition can lead to the hyperexcitability of neurons, a hallmark of seizure activity.[4] Consequently, therapeutic strategies often focus on enhancing GABAergic tone.[3] GABOB is understood to exert its effects through interaction with GABA receptors. It is a racemic mixture, with its stereoisomers showing different affinities for GABA receptor subtypes. The (R)-(-)-GABOB isomer is a moderate agonist of the GABAB receptor, while the (S)-(+)-GABOB isomer acts as a partial agonist at GABAB receptors and an agonist at GABAA receptors.[1] The (S)-(+)-GABOB isomer has demonstrated approximately double the anticonvulsant potency of the (R)-(-)-GABOB form.[1]
This document provides detailed application notes and protocols for the administration of GABOB in two common preclinical animal models of epilepsy: the Pentylenetetrazol (PTZ)-induced acute seizure model in rats and the penicillin-induced focal epilepsy model in cats. The subsequent sections are designed to provide researchers with the necessary technical guidance to rigorously evaluate the anticonvulsant potential of GABOB.
Proposed Signaling Pathway of GABOB's Anticonvulsant Action
The anticonvulsant effect of GABOB is believed to be primarily mediated through its interaction with GABAA and GABAB receptors, leading to an overall enhancement of inhibitory neurotransmission. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of GABOB action on GABAergic signaling.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the in vivo evaluation of GABOB. It is imperative that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.
Protocol 1: GABOB Administration in the Pentylenetetrazol (PTZ)-Induced Acute Seizure Model in Rats
The PTZ model is a widely used preclinical screen for potential anticonvulsant compounds. PTZ is a GABAA receptor antagonist that, when administered to rodents, induces predictable, dose-dependent convulsive seizures.
Materials:
-
Male Wistar rats (180-220 g)
-
GABOB (racemic mixture)
-
Pentylenetetrazol (PTZ)
-
Sterile 0.9% saline
-
Vehicle (e.g., sterile water or 0.9% saline)
-
Heating pad
-
Observation chambers (transparent, allowing for clear video recording)
-
Video recording equipment
-
Syringes and needles for intraperitoneal (IP) injection (23-25 gauge)
-
Animal scale
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment to minimize stress-related variability.
-
GABOB Solution Preparation:
-
Prepare a stock solution of GABOB in the chosen vehicle (sterile water or saline are common). The concentration should be calculated based on the desired dosage and a standard injection volume (e.g., 1-2 mL/kg). For example, to administer a 100 mg/kg dose in an injection volume of 2 mL/kg, a 50 mg/mL solution is required.
-
Ensure GABOB is fully dissolved. Gentle warming and vortexing may be necessary. Allow the solution to return to room temperature before injection.
-
-
Experimental Groups:
-
Divide animals into a minimum of three groups:
-
Vehicle control + PTZ
-
Low-dose GABOB + PTZ
-
High-dose GABOB + PTZ
-
-
A positive control group (e.g., diazepam + PTZ) is highly recommended for assay validation.
-
-
GABOB Administration:
-
Weigh each rat immediately before dosing.
-
Administer the appropriate dose of GABOB or vehicle via intraperitoneal (IP) injection. A 30-minute pretreatment time is a common starting point for assessing the effects of a test compound.
-
-
Seizure Induction:
-
Thirty minutes after GABOB or vehicle administration, administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, subcutaneously or intraperitoneally). The optimal dose of PTZ should be determined in-house to reliably induce tonic-clonic seizures in control animals.
-
-
Behavioral Observation:
-
Immediately after PTZ injection, place the animal in the observation chamber and begin video recording.
-
Observe the animal's behavior continuously for at least 30 minutes.
-
Score the seizure severity using a standardized scale (e.g., a modified Racine scale).
-
Record the latency to the first myoclonic jerk and the onset of tonic-clonic seizures.
-
-
Data Analysis:
-
Compare the seizure scores, latencies, and duration of seizures between the GABOB-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant increase in seizure latency and a decrease in seizure severity in the GABOB-treated groups would indicate anticonvulsant activity.
-
Experimental Workflow Diagram:
Caption: Experimental workflow for the PTZ-induced seizure model.
Protocol 2: GABOB Administration in the Penicillin-Induced Focal Epilepsy Model in Cats
The penicillin-induced epilepsy model is a classic approach for studying focal epilepsy. Direct application of penicillin to the cerebral cortex creates a localized, epileptogenic focus that generates spontaneous, recurrent seizures.
Materials:
-
Adult cats (of either sex)
-
GABOB
-
Penicillin G potassium
-
Anesthetic (e.g., a combination of ketamine and xylazine for induction, followed by a gaseous anesthetic like isoflurane for maintenance)
-
Stereotaxic frame
-
Surgical instruments for craniotomy
-
EEG recording equipment (cortical electrodes, amplifier, data acquisition system)
-
Intravenous (IV) catheter supplies
-
Sterile 0.9% saline
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the cat and place it in a stereotaxic frame. Maintain body temperature with a heating pad.
-
Perform a craniotomy over the desired cortical area (e.g., the sensorimotor cortex) to expose the dura mater.
-
Place cortical recording electrodes to monitor EEG activity.
-
-
Induction of Epileptic Focus:
-
Create a small opening in the dura.
-
Apply a small amount of penicillin G potassium solution directly to the cortical surface. This will induce an epileptic focus, characterized by the appearance of epileptiform discharges (spikes and sharp waves) on the EEG.
-
-
GABOB Administration (Two Routes):
-
Topical Application:
-
Prepare GABOB solutions in sterile saline at various concentrations (e.g., 1%, 5%, 10%).
-
After establishing a stable epileptic focus, apply the GABOB solution directly to the cortical surface.
-
Continuously monitor the EEG for changes in the frequency and amplitude of epileptiform discharges.
-
-
Intravenous Administration:
-
Place an IV catheter in a suitable vein (e.g., the cephalic vein).
-
After establishing a stable epileptic focus, administer a bolus dose of GABOB intravenously. While specific dose-ranging studies for GABOB in this model are not extensively published, a starting point could be extrapolated from other GABAergic compounds, followed by dose-escalation studies.
-
Continuously monitor the EEG for at least 30-60 minutes post-injection to assess the effect on seizure activity.
-
-
-
Data Analysis:
-
Quantify the EEG data by measuring the frequency and amplitude of epileptiform discharges before and after GABOB administration.
-
For IV administration, a time-course analysis of the anticonvulsant effect should be performed.
-
A significant reduction in the frequency and/or amplitude of epileptiform discharges following GABOB administration indicates an anticonvulsant effect.
-
Data Presentation: Summary of GABOB's Anticonvulsant Activity
The following table summarizes key findings from preclinical studies of GABOB in animal models of epilepsy. It is important to note that detailed, modern dose-response studies are somewhat limited in the publicly available literature, and further research is warranted to establish precise ED50 values.
| Animal Model | Seizure Induction Agent | Route of GABOB Administration | Dosage/Concentration | Key Findings | Reference |
| Cat | Penicillin (focal application) | Topical (cortical) | 1% - 10% solution | Decrease in voltage and frequency of bilateral spikes and polyspikes. | [5] |
| Cat | Penicillin (focal application) | Intravenous | Not specified in mg/kg | Significant decrease in epileptic bursts within the first 30 minutes post-injection. | [5] |
| Cat | Penicillin (chronic model) | Chronic Intravenous | Not specified in mg/kg | Mean decrease in epileptic bursts greater than 50%. | [5] |
| Rat | Pentylenetetrazol (PTZ) | Intraperitoneal | Not specified | General anticonvulsant effect. | [6] |
Trustworthiness and Self-Validation in Protocols
The integrity of any pharmacological study hinges on the robustness of its protocols. The methodologies outlined above incorporate several self-validating systems:
-
Dose-Response Relationship: The inclusion of at least two different doses of GABOB allows for the assessment of a dose-dependent effect. A clear relationship between increasing doses and a greater anticonvulsant effect strengthens the evidence for a specific pharmacological action.
-
Appropriate Controls: The use of a vehicle control group is essential to ensure that the observed effects are due to GABOB and not the injection vehicle or procedure. A positive control (a known anticonvulsant) validates the experimental model's sensitivity to detect anticonvulsant activity.
-
Blinded Observation: When scoring behavioral seizures, it is crucial that the observer is blinded to the treatment group of each animal to prevent observer bias.
-
Quantitative and Objective Measures: While behavioral scoring is a cornerstone of seizure models, complementing it with objective measures like EEG recordings provides a more robust and quantitative assessment of anticonvulsant efficacy.
Conclusion and Future Directions
GABOB continues to be a compound of interest in the field of epilepsy research due to its close structural and functional relationship with GABA. The protocols detailed in this document provide a framework for the systematic evaluation of its anticonvulsant properties in established animal models. Future research should aim to conduct more detailed dose-response studies to determine the ED50 of GABOB in various seizure models. Furthermore, exploring the efficacy of the individual (R) and (S) enantiomers of GABOB would provide valuable insights into the specific roles of GABAA and GABAB receptor activation in its anticonvulsant effects. Such studies will be instrumental in fully elucidating the therapeutic potential of GABOB and its derivatives in the management of epilepsy.
References
- Mutani, R., & Durelli, L. (1980). Effect of gamma-amino-beta-hydroxybutyric acid (GABHB) on experimentally-induced epileptic activity. Rivista di Neurologia, 50(1), 53-61. [Link]
- Wikipedia. (n.d.). γ-Amino-β-hydroxybutyric acid. In Wikipedia.
- Okada, Y., & Yoneda, Y. (1982). Formation of GABOB from 2-hydroxyputrescine and its anticonvulsant effect. Neurochemical Research, 7(11), 1481-1485. [Link]
- Caring Sunshine. (n.d.). Ingredient: Gamma amino beta-hydroxybutyric acid.
- Czapiński, P., Blaszczyk, B., & Czuczwar, S. J. (2005). The role of gamma-aminobutyric acid in the mechanism of action of anticonvulsant drugs. Postepy Higieny i Medycyny Doswiadczalnej, 59, 538-547. [Link]
- Ben-Ari, Y. (2006). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. CNS Drugs, 20(3), 217-230. [Link]
- Caddick, S. J., & Hosford, D. A. (2012). GABAB Receptor and Absence Epilepsy. Current Neuropharmacology, 10(3), 229-238. [Link]
- Steriade, M., & Contreras, D. (1998). The Role of GABAB Mechanisms in Animal Models of Absence Seizures. Epilepsy Research, 32(1-2), 107-122. [Link]
- Treiman, D. M. (2001). GABAergic mechanisms in epilepsy. Epilepsia, 42(Suppl 3), 8-12. [Link]
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- 3. Comparative study of the anticonvulsant effect of gamma-aminobutyric acid agonists in the feline kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of GABAB receptor antagonism on the development of pentylenetetrazol-induced kindling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Brain GABOB: An Application Guide to In Vivo Microdialysis
Introduction: The Significance of GABOB in Neurotransmission
Gamma-amino-beta-hydroxybutyric acid (GABOB), a hydroxylated derivative of the principal inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is an endogenous neuromodulator with significant implications for central nervous system (CNS) function.[1][2][3] While GABA's role in mediating fast inhibitory signals is well-established, GABOB presents a more nuanced profile, influencing neuronal excitability and demonstrating potential therapeutic relevance in conditions such as epilepsy and anxiety.[4][5] Understanding the dynamic, real-time fluctuations of GABOB in the brain's extracellular space is crucial for elucidating its physiological roles and for the development of novel neurotherapeutics.
In vivo microdialysis is a powerful and minimally invasive technique that allows for the continuous sampling of unbound molecules from the extracellular fluid of virtually any tissue, including discrete brain regions.[6][7] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the application of in vivo microdialysis for the precise measurement of GABOB in the brain. The protocols detailed herein are synthesized from established methodologies for similar small, polar neurotransmitters and are designed to ensure scientific integrity and experimental success.[8][9]
Core Principles of In Vivo Microdialysis for GABOB Measurement
In vivo microdialysis operates on the principle of passive diffusion across a semi-permeable membrane.[10] A microdialysis probe, consisting of a concentric tube with a dialysis membrane at its tip, is stereotaxically implanted into the brain region of interest.[11] The probe is continuously perfused with a physiological solution (perfusate) at a slow, constant flow rate. As the perfusate traverses the membrane, extracellular molecules, including GABOB, diffuse down their concentration gradient into the probe's lumen. The resulting solution, termed the dialysate, is collected at timed intervals for subsequent neurochemical analysis.[6]
The concentration of GABOB in the dialysate is directly proportional to its concentration in the extracellular fluid. However, the recovery of the analyte is incomplete and is influenced by several factors, including probe membrane characteristics, perfusion flow rate, and the diffusion properties of GABOB in the brain tissue. Therefore, accurate quantification necessitates a robust calibration of the microdialysis probe.[8]
Experimental Workflow for GABOB Microdialysis
The successful implementation of an in vivo microdialysis experiment for GABOB measurement involves a series of critical steps, from probe preparation to data analysis. The following diagram illustrates the overall experimental workflow.
Figure 1. Experimental workflow for in vivo microdialysis of GABOB.
Detailed Protocols
PART 1: Microdialysis Probe Preparation and Calibration
Rationale: Proper probe preparation is essential to remove any residual substances from manufacturing and to ensure consistent performance. Calibration is a critical step to determine the in vitro recovery rate, which provides an estimate of the probe's efficiency in capturing the analyte of interest.
Materials:
-
Microdialysis probe (select a molecular weight cut-off appropriate for GABOB, e.g., 6-20 kDa)
-
Artificial cerebrospinal fluid (aCSF)
-
GABOB standard solutions of known concentrations
-
Syringe pump
-
Microcentrifuge tubes for sample collection
Protocol:
-
Probe Flushing: Slowly perfuse the new microdialysis probe with sterile, deionized water for at least 30 minutes to remove glycerol and other preservatives.
-
Equilibration: Switch the perfusion medium to aCSF and allow the probe to equilibrate for at least 1 hour.
-
In Vitro Recovery Determination:
-
Prepare a series of GABOB standard solutions in aCSF (e.g., 10, 50, 100, 500 nM).
-
Immerse the probe in the first GABOB standard solution.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 0.5 - 2.0 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least three consecutive stable collections.
-
Repeat this process for each GABOB standard solution.
-
Analyze the GABOB concentration in the collected dialysates using the analytical method described in Part 4.
-
Calculate the in vitro recovery (%) for each concentration using the formula: Recovery (%) = (Concentration in Dialysate / Concentration in Standard Solution) x 100
-
| Parameter | Recommended Value | Rationale |
| Probe MWCO | 6-20 kDa | Allows for efficient diffusion of small molecules like GABOB while excluding larger proteins. |
| Perfusion Rate | 0.5 - 2.0 µL/min | Slower flow rates generally result in higher recovery but lower temporal resolution. |
| Calibration Solutions | 3-5 concentrations | Provides a comprehensive assessment of probe performance across a range of expected physiological concentrations. |
Table 1. Recommended parameters for microdialysis probe calibration.
PART 2: Stereotaxic Surgical Implantation of the Microdialysis Probe
Rationale: Accurate and minimally traumatic implantation of the microdialysis probe into the target brain region is paramount for obtaining reliable and reproducible data. Stereotaxic surgery ensures precise placement based on a three-dimensional coordinate system.
Materials:
-
Rodent (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Surgical drill
-
Dental cement
-
Sutures or wound clips
-
Analgesics for post-operative care
Protocol:
-
Anesthesia: Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Stereotaxic Mounting: Secure the animal in the stereotaxic frame, ensuring the head is level.
-
Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. Use a stereotaxic atlas to determine the coordinates for the target brain region. Mark the coordinates on the skull and perform a craniotomy using a surgical drill.
-
Probe Implantation: Slowly lower the microdialysis probe to the predetermined dorsal-ventral coordinate.
-
Securing the Probe: Secure the probe to the skull using dental cement.
-
Wound Closure: Suture or clip the incision.
-
Post-Operative Care: Administer analgesics and allow the animal to recover in a warm, clean environment. A recovery period of at least 24-48 hours is recommended before commencing the microdialysis experiment to allow for the stabilization of the tissue surrounding the probe.[12]
PART 3: In Vivo Microdialysis and Sample Collection
Rationale: This phase involves the continuous collection of extracellular fluid from the awake and freely moving animal, providing a dynamic profile of GABOB levels.
Materials:
-
Syringe pump
-
Liquid swivel (to allow free movement of the animal)
-
Fraction collector (optional, for automated collection)
-
Microcentrifuge tubes
Protocol:
-
Connect the Probe: Connect the indwelling microdialysis probe to the syringe pump and collection vials via a liquid swivel.
-
Perfusion: Begin perfusing the probe with aCSF at the desired flow rate (typically the same as used for calibration).
-
Equilibration Period: Allow the system to equilibrate for at least 1-2 hours before collecting baseline samples.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., 20-30 minutes) into pre-chilled microcentrifuge tubes.
-
Experimental Manipulations: After establishing a stable baseline, pharmacological or behavioral manipulations can be introduced.
-
Sample Storage: Immediately freeze the collected samples on dry ice or at -80°C to prevent degradation of GABOB.
PART 4: Analytical Quantification of GABOB
Rationale: Due to the low concentrations of GABOB in microdialysates and its polar nature, a highly sensitive and specific analytical method is required. High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.[13][14][15][16][17] As GABOB lacks a native chromophore or fluorophore, a pre-column derivatization step is necessary to enable sensitive detection.[18][19][20][21]
Recommended Method: HPLC with Fluorescence Detection after Dansyl Chloride Derivatization
Materials:
-
Dansyl chloride
-
Acetone
-
Sodium bicarbonate buffer
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Protocol:
-
Derivatization:
-
To 10 µL of dialysate sample or GABOB standard, add 90 µL of sodium bicarbonate buffer (0.1 M, pH 9.5).
-
Add 100 µL of dansyl chloride solution (e.g., 1 mg/mL in acetone).
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
Allow the mixture to cool to room temperature.
-
-
HPLC-FLD Analysis:
-
Inject an aliquot of the derivatized sample onto the HPLC system.
-
Separate the dansylated GABOB using a gradient elution on a C18 column.
-
Detect the derivatized GABOB using a fluorescence detector with appropriate excitation and emission wavelengths for dansyl derivatives.
-
-
Quantification:
-
Generate a standard curve by plotting the peak areas of the derivatized GABOB standards against their known concentrations.
-
Determine the concentration of GABOB in the dialysate samples by interpolating their peak areas from the standard curve.
-
| Parameter | Recommended Setting | Rationale |
| Derivatization Reagent | Dansyl Chloride | Forms stable and highly fluorescent derivatives with primary and secondary amines. |
| Separation Column | Reversed-phase C18 | Provides good retention and separation of the derivatized GABOB. |
| Detection Method | Fluorescence | Offers high sensitivity for detecting the low concentrations of GABOB in microdialysates. |
Table 2. Recommended parameters for the analytical quantification of GABOB.
Data Interpretation and Considerations
The final concentration of GABOB in the extracellular fluid is calculated by correcting the measured dialysate concentration for the in vitro recovery of the probe. It is important to note that in vivo recovery can differ from in vitro recovery due to tissue tortuosity and other biological factors. For more accurate quantification, in vivo calibration methods such as the no-net-flux or retrodialysis techniques can be employed.[8]
It is also crucial to consider that the basal levels of GABA, and likely GABOB, in microdialysates may not solely represent synaptic release but could also reflect glial metabolism and transporter activity.[9] Therefore, interpreting changes in GABOB levels in response to stimuli requires careful consideration of the underlying neurochemical processes.
Conclusion
In vivo microdialysis coupled with sensitive analytical techniques provides a powerful platform for investigating the neurochemistry of GABOB in the living brain. The detailed protocols and considerations presented in this application note offer a robust framework for researchers to successfully measure dynamic changes in extracellular GABOB concentrations. This methodology will undoubtedly contribute to a deeper understanding of GABOB's role in health and disease, and aid in the development of novel therapeutic strategies targeting the GABAergic system.
References
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Introduction: Understanding GABOB, a Key Modulator of GABAergic Neurotransmission
An Application Guide to the Electrophysiological Characterization of GABOB
Gamma-amino-beta-hydroxybutyric acid (GABOB), also known as β-hydroxy-GABA, is a structural analog of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA).[1][2] Found endogenously in the mammalian brain, GABOB is a metabolite of GABA and is recognized for its role as an anticonvulsant, utilized in the treatment of epilepsy in several countries.[1][2] Unlike GABA, GABOB demonstrates a greater capacity to cross the blood-brain barrier, potentially contributing to more potent inhibitory effects on the CNS.[1][2]
The pharmacological activity of GABOB is centered on its function as a direct agonist at GABA receptors.[1][3] The molecule exists as two stereoisomers with distinct receptor affinities and functional profiles.[1][4]
-
(S)-(+)-GABOB acts as an agonist at GABA_A receptors and a partial agonist at GABA_B receptors.[4]
-
(R)-(–)-GABOB is the more potent anticonvulsant and functions as a moderate-potency agonist at GABA_B receptors and also shows activity at GABA_C receptors.[1][4]
Given that GABOB is used medically as a racemic mixture, its observed effects are a composite of its interactions with multiple GABA receptor subtypes.[1] Electrophysiological techniques are therefore indispensable for dissecting the specific contributions of GABOB's actions on ionotropic (GABA_A) and metabotropic (GABA_B) receptors, which ultimately govern its influence on neuronal excitability. This guide provides a detailed overview and protocols for characterizing the effects of GABOB using whole-cell patch-clamp, extracellular field potential, and in vivo single-unit recording techniques.
Part 1: Whole-Cell Patch-Clamp Analysis of GABOB-Evoked Currents
Whole-cell patch-clamp is the gold-standard method for investigating how a compound directly affects the ion channels of a single neuron. It offers high-resolution analysis of both the rapid, ionotropic GABA_A receptor-mediated currents and the slower, metabotropic GABA_B receptor-mediated currents that GABOB can evoke.
Scientific Principle
GABA_A and GABA_B receptors mediate inhibition through distinct mechanisms.
-
GABA_A Receptors: These are ligand-gated chloride ion channels.[5][6] In mature neurons, the intracellular chloride concentration is low, so the activation of GABA_A receptors by an agonist like (S)-(+)-GABOB causes an influx of Cl⁻, leading to membrane hyperpolarization and rapid synaptic inhibition.[6][7]
-
GABA_B Receptors: These are G-protein coupled receptors (GPCRs).[8] Agonist binding, for instance by (R)-(–)-GABOB, activates G-proteins that in turn open G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7] The resulting efflux of K⁺ causes a slow, prolonged hyperpolarization.[7] Presynaptically, GABA_B activation can also inhibit voltage-gated Ca²⁺ channels, thereby reducing neurotransmitter release.[7]
The patch-clamp protocol is designed to isolate and characterize these distinct ionic currents based on their kinetics and pharmacology.
Visualizing the GABOB Mechanism of Action
Caption: Workflow for field potential recording of GABOB effects.
Detailed Protocol: Field Potential Recording
1. Preparation:
-
Prepare and recover acute hippocampal slices as described in the patch-clamp protocol.
2. Electrode Placement & Stimulation:
-
Transfer a slice to the recording chamber.
-
Place a stimulating electrode in the Schaffer collaterals (axons projecting from CA3 to CA1).
-
Place a glass recording microelectrode in the stratum radiatum of the CA1 region to record fEPSPs.
3. Recording Procedure:
-
Deliver brief electrical pulses (e.g., 0.1 ms duration) every 30 seconds to evoke fEPSPs. Adjust stimulus intensity to elicit a response that is 30-40% of the maximal amplitude.
-
Record a stable baseline for at least 20 minutes.
-
Bath-apply GABOB (e.g., 100 µM) and continue recording for 30-40 minutes.
-
Perform a washout by perfusing with standard aCSF for at least 40 minutes to observe recovery.
4. Data Analysis:
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize the data to the average slope during the baseline period.
-
Plot the normalized fEPSP slope over time to visualize the inhibitory effect of GABOB and its reversal upon washout.
Part 3: In Vivo Single-Unit Recording
In vivo single-unit recording is a powerful technique for assessing how GABOB affects the firing rate and pattern of individual neurons within the complex, intact circuitry of a living animal.
Scientific Principle
A high-impedance microelectrode is advanced into a specific brain region to isolate and record the extracellular action potentials (spikes) from a single nearby neuron. [9]The frequency and pattern of this spiking activity provide a direct measure of the neuron's output. Systemic or local application of GABOB, an inhibitory agonist, is expected to decrease the spontaneous firing rate of neurons.
Detailed Protocol: Single-Unit Recording in Anesthetized Animals
1. Animal Preparation:
-
Anesthetize the animal (e.g., rat or mouse) following approved institutional protocols.
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., cortex, substantia nigra).
2. Recording Procedure:
-
Slowly lower a microelectrode into the target brain region using a microdrive.
-
Monitor the audio and visual output from the amplifier to identify single-unit spike activity. A single unit is characterized by a consistent spike waveform and a clear refractory period in the inter-spike interval histogram. [9]* Once a stable neuron is isolated, record its baseline spontaneous firing rate for 5-10 minutes.
3. Drug Administration:
-
Administer GABOB systemically (e.g., via intraperitoneal injection) or locally through a multi-barreled microiontophoresis pipette attached to the recording electrode.
-
Continue recording the neuron's activity for an extended period (e.g., 30-60 minutes) to observe the full time-course of the drug's effect.
4. Data Analysis:
-
Count the number of spikes in discrete time bins (e.g., 10 seconds).
-
Convert spike counts to firing rate (in Hz).
-
Plot the firing rate over time, aligning the data to the point of drug administration, to visualize the inhibitory effect of GABOB.
Visualizing the In Vivo Experimental Logic
Caption: Logical flow of an in vivo single-unit GABOB experiment.
Ensuring Trustworthiness: Controls and Validation
To ensure the scientific validity of electrophysiological data, a rigorous set of controls is essential.
-
Vehicle Control: In separate experiments, apply the vehicle solution (the solvent for GABOB) alone to ensure it has no effect on the recorded parameters.
-
Time Control: For long-duration experiments, especially in slices, monitor baseline activity for the full duration of the experiment to rule out time-dependent rundown of the preparation.
-
Pharmacological Antagonism: The most critical validation step is to demonstrate that the effects of GABOB can be blocked or reversed by specific GABA receptor antagonists. A successful blockade by bicuculline confirms GABA_A receptor mediation, while a blockade by a GABA_B antagonist like CGP 35348 confirms GABA_B receptor involvement. [10]* Dose-Dependency: A reliable pharmacological effect should exhibit a clear concentration-response relationship, where increasing concentrations of GABOB lead to a greater effect, up to a saturation point.
By integrating these controls, researchers can confidently attribute observed changes in neuronal activity to the specific pharmacological actions of GABOB on GABAergic systems.
References
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developing drug formulations with GABOB
An Application Guide to the Formulation Development of GABOB-Based Therapeutics
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of γ-Amino-β-hydroxybutyric acid (GABOB). GABOB, a GABA analogue with anticonvulsant properties, presents unique opportunities and challenges in formulation design.[1] This guide delineates a science-driven, systematic approach, beginning with essential pre-formulation studies to characterize the active pharmaceutical ingredient (API), followed by strategies for rational formulation design, and concluding with detailed protocols for analytical quality control and in-vitro performance testing. The methodologies described herein are grounded in international regulatory standards to ensure the development of robust, stable, and effective GABOB drug products.
Introduction to GABOB and its Therapeutic Rationale
γ-Amino-β-hydroxybutyric acid (GABOB) is an endogenous metabolite of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] Unlike GABA, GABOB demonstrates a greater capacity to cross the blood-brain barrier, enabling it to exert more potent inhibitory effects on the central nervous system.[1] It is utilized as an anticonvulsant for the treatment of epilepsy in several regions, often as an adjuvant therapy.[1][3]
The core of GABOB's pharmacological activity lies in its interaction with GABA receptors. Understanding this mechanism is fundamental to appreciating the formulation goals, which are to ensure the drug reaches its site of action in sufficient concentration to elicit a therapeutic effect.
Mechanism of Action
GABOB is an agonist at GABA receptors, but it displays notable stereoselectivity. The molecule exists as two stereoisomers, (R)-(-) and (S)-(+), which differ in their receptor affinity and potency.[1][2]
-
(R)-(–)-GABOB is a moderate-potency agonist of the GABAB receptor.[1]
-
(S)-(+)-GABOB acts as a partial agonist at the GABAB receptor and an agonist at the GABAA receptor.[1]
This differential activity underscores the importance of controlling the stereochemical purity of the API, though GABOB is often used medically as a racemic mixture.[1]
Caption: GABOB's stereoselective action on GABA receptors.
Pre-formulation Studies: The Scientific Foundation
A thorough pre-formulation investigation is non-negotiable. It provides the empirical data necessary to de-risk the development process and make informed decisions on the dosage form and excipient selection. The overall workflow from pre-formulation to final testing is outlined below.
Caption: Overall workflow for GABOB formulation development.
Protocol: Equilibrium Solubility Determination (BCS-Based)
Objective: To determine the equilibrium solubility of GABOB across the physiological pH range (1.2-6.8) at 37 °C, as recommended by WHO guidelines for Biopharmaceutics Classification System (BCS) assessment.[4][5] This data is critical for predicting oral absorption and identifying potential dissolution-related bioavailability challenges.
Methodology:
-
Prepare Buffer Media: Prepare three buffer solutions: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[4] Verify the pH of all buffers at 37 ± 1 °C.[5]
-
Drug Addition: Add an excess amount of GABOB powder to vials containing a known volume (e.g., 10 mL) of each buffer medium. The amount should be sufficient to ensure a saturated solution with undissolved solids remaining.
-
Equilibration: Place the sealed vials in an orbital shaker or similar apparatus maintained at 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24-48 hours) until equilibrium is reached. Preliminary experiments can establish the necessary time to reach equilibrium.[5]
-
Sample Collection & Separation: After equilibration, allow the samples to stand briefly. Withdraw an aliquot from the supernatant. Immediately separate the solid and liquid phases by centrifuging at high speed or filtering through a suitable non-adsorptive syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of dissolved GABOB using a validated analytical method, such as HPLC-UV.[6]
-
pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[4]
-
Data Analysis: Perform the experiment in triplicate for each pH condition. Calculate the mean solubility and standard deviation.
Data Presentation:
Table 1: Equilibrium Solubility Data of GABOB at 37 ± 1 °C
| pH of Medium | Buffer System | Mean Solubility (mg/mL) | Standard Deviation |
| 1.2 | 0.1 N HCl | [Insert Experimental Data] | [Insert Data] |
| 4.5 | Acetate Buffer | [Insert Experimental Data] | [Insert Data] |
| 6.8 | Phosphate Buffer | [Insert Experimental Data] | [Insert Data] |
Protocol: ICH-Compliant Stability Assessment
Objective: To evaluate the stability of the GABOB drug substance under various environmental conditions as mandated by ICH guideline Q1A(R2).[7][8] This "forced degradation" study helps identify potential degradation pathways and establish recommended storage conditions.
Methodology:
-
Stress Conditions: Expose samples of GABOB powder to a range of stress conditions:
-
Acid/Base Hydrolysis: Suspend GABOB in 0.1 N HCl and 0.1 N NaOH and hold at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat GABOB solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Store solid GABOB at elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.[8]
-
Photostability: Expose solid GABOB to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be stored under the same conditions.[8]
-
-
Sample Analysis: At specified time points, withdraw samples and analyze for degradation using a stability-indicating HPLC method. The method must be capable of separating the intact GABOB peak from any degradation products.
-
Formal Stability Study Design: Based on forced degradation results, design a formal stability study using at least three primary batches.[8] Store samples under long-term and accelerated conditions relevant to the intended climatic zone.
Data Presentation:
Table 2: ICH-Compliant Stability Study Protocol Design for GABOB
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Note: Conditions are for Climatic Zones I and II. A "significant change" is defined as a failure to meet the specification.[9]
Formulation Development for an Oral Solid Dosage Form
For a highly water-soluble API like GABOB, developing an immediate-release (IR) oral tablet is a common and logical starting point. The primary formulation challenge is not dissolution, but ensuring good powder flow, content uniformity, and mechanical strength of the tablet, while also considering potential bioavailability issues related to permeability.
Rationale for Excipient Selection
The selection of excipients must be justified based on their function and compatibility with GABOB.[10]
-
Diluents/Fillers: These agents increase the bulk of the formulation to a practical size for compression. Microcrystalline cellulose (MCC) is an excellent choice due to its good binding and disintegration properties. Dibasic calcium phosphate is another option, offering good flowability.[11]
-
Binders: Binders are added to ensure granules and tablets can be formed with the required mechanical strength. Given GABOB's solubility, a dry granulation or direct compression process may be feasible, potentially reducing the need for a strong binder. Low-viscosity HPMC or pregelatinized starch could be used if wet granulation is necessary.[11]
-
Disintegrants: These are crucial for ensuring the tablet breaks down rapidly in the gastrointestinal tract to release the drug. Superdisintegrants like croscarmellose sodium or sodium starch glycolate are effective at low concentrations.[12]
-
Lubricants/Glidants: Lubricants (e.g., magnesium stearate) prevent the tablet from sticking to the press tooling, while glidants (e.g., colloidal silicon dioxide) improve the flow of the powder blend.[11]
Table 3: Recommended Excipients for GABOB Immediate-Release Tablets
| Excipient Class | Example | Typical Concentration (% w/w) | Rationale / Function |
| Diluent | Microcrystalline Cellulose | 20 - 90 | Excellent binder and disintegrant properties. |
| Binder | Pregelatinized Starch | 5 - 20 | Aids in particle agglomeration (granulation). |
| Disintegrant | Croscarmellose Sodium | 0.5 - 5 | Rapid swelling and tablet breakup. |
| Glidant | Colloidal Silicon Dioxide | 0.1 - 0.5 | Improves powder flowability. |
| Lubricant | Magnesium Stearate | 0.25 - 2 | Reduces friction during tablet ejection. |
Strategies for Bioavailability Enhancement
While GABOB is water-soluble, its polar nature (Log P ≈ -3.17) suggests that membrane permeability might be a rate-limiting step for absorption.[13] While extensive formulation work may be required, initial strategies to consider include:
-
Particle Size Reduction (Micronization): Although primarily used for poorly soluble drugs, reducing particle size can increase the surface area available for dissolution, which may be beneficial.[14]
-
Use of Permeation Enhancers: Certain excipients can transiently and reversibly alter the intestinal epithelium to increase drug absorption. This is an advanced strategy requiring significant safety and efficacy evaluation.
-
Nanotechnology Approaches: Encapsulating GABOB in nanocarriers like nanoparticles or liposomes could potentially improve its absorption profile.[15]
Analytical Methods for Formulation Quality Control
A robust, validated analytical method is required to quantify GABOB in the drug product, ensuring dosage accuracy and consistency.
Protocol: Quantification of GABOB by Reversed-Phase HPLC
Objective: To provide a step-by-step protocol for the assay of GABOB in a tablet formulation using HPLC with UV detection, based on established methods.[6]
Methodology:
-
Standard Preparation: Accurately weigh and dissolve GABOB reference standard in mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to cover the expected concentration range (e.g., 0.1 - 0.6 mg/mL).
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 GABOB tablets.
-
Accurately weigh a portion of the powder equivalent to one average tablet weight.
-
Transfer the powder to a suitable volumetric flask. Add approximately 70% of the flask volume with mobile phase.
-
Sonicate for 15-20 minutes to dissolve the GABOB, then dilute to volume with mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of filtrate.
-
-
Chromatographic Analysis: Inject the standard and sample solutions onto the HPLC system using the parameters outlined in Table 4.
-
Calculation: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of GABOB in the sample solution from the calibration curve and calculate the amount of GABOB per tablet.
Table 4: HPLC Method Parameters for GABOB Quantification
| Parameter | Condition |
| Column | RP-18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 0.01 M Sodium Heptanesulfonate, pH adjusted to 2.4 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or 30 °C) |
| Run Time | 10 minutes |
In-Vitro Performance Testing
Dissolution testing is a critical quality control procedure that measures the rate and extent of drug release from the dosage form.[16] It is used to assess batch-to-batch consistency and can serve as a predictor of in-vivo performance.[17]
Protocol: In-Vitro Dissolution Testing for GABOB IR Tablets
Objective: To assess the in-vitro release profile of GABOB from an immediate-release tablet formulation according to FDA and USP guidelines.[18][19]
Methodology:
-
Apparatus Setup: Assemble the dissolution apparatus (USP Apparatus 2 is common for tablets) and allow the dissolution medium to equilibrate to 37 ± 0.5 °C.[18]
-
Test Execution:
-
Place one GABOB tablet in each of the six dissolution vessels.
-
Immediately start the apparatus at the specified paddle speed.
-
At predetermined time points (e.g., 5, 10, 15, 20, 30, 45 minutes), withdraw an aliquot of the dissolution medium from each vessel.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium if necessary.
-
-
Sample Analysis: Filter the collected samples and analyze the concentration of dissolved GABOB using the validated HPLC method described in Section 4.1.
-
Data Analysis: Calculate the percentage of the labeled amount of GABOB dissolved at each time point for each vessel. Plot the mean percentage dissolved versus time to generate the dissolution profile. The acceptance criteria for an IR product are typically that not less than 80% (Q) of the labeled amount is dissolved within 30-45 minutes.
Table 5: Dissolution Test Parameters for GABOB Tablets
| Parameter | Recommended Condition | Rationale |
| Apparatus | USP Apparatus 2 (Paddle) | Standard for conventional tablets. |
| Medium | 900 mL of 0.1 N HCl | Simulates gastric fluid. |
| Temperature | 37 ± 0.5 °C | Mimics physiological temperature.[19] |
| Paddle Speed | 50 RPM | Provides gentle agitation. |
| Sampling Times | 5, 10, 15, 20, 30, 45 min | To characterize the release profile. |
| Acceptance Criteria | NLT 80% (Q) dissolved in 30 min | Typical for immediate-release products. |
Conclusion
The development of a successful GABOB formulation is a multidisciplinary endeavor that hinges on a robust understanding of the API's physicochemical and pharmacological properties. By systematically applying the principles of pre-formulation science, rational excipient selection, and rigorous analytical testing as outlined in this guide, researchers can navigate the complexities of formulation development. The protocols provided offer a validated starting point for creating a GABOB drug product that is stable, consistent, and optimized for therapeutic performance.
References
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- PubMed. (1982). Gamma-amino-beta-hydroxy butyric acid stimulates prolactin and growth hormone release in normal women.
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- Slideshare. (2015). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs.
- PubMed Central. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- PubMed. (1991). Formation of GABOB from 2-hydroxyputrescine and its anticonvulsant effect.
- ResearchGate. (2025). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review.
- PubMed. (1992). Stability studies of gabapentin in aqueous solutions.
- PubMed. (2000). Enantioselective Actions of 4-amino-3-hydroxybutanoic Acid and (3-amino-2-hydroxypropyl)
- PubMed. (2012). Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABA(C) ρ(1) Receptors.
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Application Notes & Protocols: A Comprehensive Guide to Assessing the Blood-Brain Barrier Penetration of GABOB
Introduction: The Challenge of Delivering Neurologically Active Compounds to the Brain
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for protecting the brain from toxins and pathogens.[3] However, it also poses a significant challenge for the delivery of therapeutic agents to the brain.[2] More than 98% of small-molecule drugs are unable to cross the BBB, hindering the treatment of many neurological disorders.[1]
γ-Amino-β-hydroxybutyric acid (GABOB), also known as β-hydroxy-γ-aminobutyric acid, is a GABA analogue that has been used as an anticonvulsant for the treatment of epilepsy.[4] Structurally similar to the main inhibitory neurotransmitter GABA, GABOB's therapeutic potential in other neurological conditions is an area of active research.[4][5] A critical determinant of its efficacy for any centrally acting indication is its ability to penetrate the BBB. While its parent compound, GABA, is widely considered to have very limited ability to cross the BBB, some evidence suggests that GABOB may have a greater capacity to do so.[3][4][6][7][8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to rigorously assess the BBB penetration of GABOB. We will detail both in vitro and in vivo methodologies, from initial screening to definitive quantitative analysis in a preclinical setting. The protocols provided are designed to be self-validating, with explanations of the scientific principles behind each step to ensure robust and reproducible data.
Physicochemical Properties of GABOB
Understanding the physicochemical properties of a molecule is the first step in predicting its potential for BBB penetration.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₃ | [5] |
| Molecular Weight | 119.12 g/mol | [5] |
| Appearance | White crystalline solid | [5] |
| Water Solubility | Approx. 453 g/L | [5] |
| LogP (predicted) | -2.5 to -3.0 |
The high water solubility and low predicted LogP of GABOB suggest that its passive diffusion across the lipid-rich BBB is likely to be limited. This characteristic points towards the potential involvement of carrier-mediated transport systems for its entry into the CNS.
Overall Experimental Workflow for Assessing GABOB's BBB Penetration
The assessment of a compound's ability to cross the BBB is a multi-step process, beginning with high-throughput in vitro models and progressing to more complex and physiologically relevant in vivo studies.
Caption: Overall workflow for assessing GABOB's BBB penetration.
Part 1: In Vitro Assessment of GABOB's BBB Permeability
In vitro models of the BBB provide a valuable initial screening tool to estimate the permeability of compounds.[10][11][12] The most common model utilizes a Transwell system with a monolayer of brain capillary endothelial cells.[10][11]
Protocol 1: In Vitro GABOB Permeability Using a Transwell BBB Model
This protocol describes the use of a co-culture model of brain capillary endothelial cells and astrocytes to create a more physiologically relevant BBB model with enhanced tight junction formation.
Materials:
-
Human or rat brain capillary endothelial cells (e.g., hCMEC/D3 or primary cells)
-
Primary astrocytes (rat or human)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Endothelial cell growth medium
-
Astrocyte growth medium
-
GABOB
-
Lucifer Yellow (paracellular marker)
-
Trans-Epithelial Electrical Resistance (TEER) meter
Methodology:
-
Astrocyte Seeding: Seed astrocytes on the bottom of a 24-well plate and culture until they reach confluence.
-
Endothelial Cell Seeding: Seed the brain capillary endothelial cells on the apical side of the Transwell inserts.
-
Co-culture: Once the endothelial cells are confluent, place the inserts into the 24-well plate containing the confluent astrocyte layer.
-
BBB Model Maturation: Allow the co-culture to mature for 4-6 days. Monitor the integrity of the endothelial monolayer by measuring the TEER daily. A stable and high TEER value (e.g., >150 Ω·cm²) indicates the formation of tight junctions.
-
Permeability Assay:
-
Wash the apical and basolateral compartments with transport buffer (e.g., HBSS).
-
Add a known concentration of GABOB to the apical (donor) chamber.
-
Include a paracellular marker, such as Lucifer Yellow, to assess the integrity of the monolayer during the experiment.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Replace the volume removed with fresh transport buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of GABOB and Lucifer Yellow in the collected samples using a validated analytical method, such as LC-MS/MS.
Data Analysis:
The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of GABOB across the monolayer (µmol/s).
-
A is the surface area of the Transwell membrane (cm²).
-
C₀ is the initial concentration of GABOB in the apical chamber (µmol/cm³).
Caption: Workflow for the in vitro Transwell BBB permeability assay.
Part 2: In Vivo Assessment of GABOB's BBB Penetration
In vivo studies are essential for confirming the BBB penetration of a compound in a physiological setting.[13][14] These methods provide a more accurate representation of the complex interactions that occur at the BBB.
Protocol 2: In Situ Brain Perfusion
The in situ brain perfusion technique allows for the precise control of the composition of the perfusate and the measurement of the unidirectional influx of a compound into the brain.
Materials:
-
Anesthetized rat
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
GABOB
-
[¹⁴C]-Sucrose (vascular space marker)
-
Surgical instruments
-
Brain tissue homogenization buffer
-
Scintillation counter
-
LC-MS/MS system
Methodology:
-
Surgical Preparation: Anesthetize the rat and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery.
-
Perfusion: Begin perfusion with the perfusion buffer containing a known concentration of GABOB and [¹⁴C]-sucrose.
-
Perfusion Duration: Perfuse for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
Brain Collection: At the end of the perfusion, decapitate the animal and collect the brain.
-
Sample Preparation: Dissect the brain into different regions, weigh them, and homogenize them.
-
Analysis:
-
Determine the amount of [¹⁴C]-sucrose in the brain homogenate using a scintillation counter to calculate the vascular space.
-
Quantify the concentration of GABOB in the brain homogenate using LC-MS/MS.
-
Data Analysis:
The brain uptake clearance (K_in) is calculated as:
K_in = (C_br - V_v * C_pf) / (C_pf * T)
Where:
-
C_br is the concentration of GABOB in the brain tissue (nmol/g).
-
V_v is the vascular volume (mL/g).
-
C_pf is the concentration of GABOB in the perfusate (nmol/mL).
-
T is the perfusion time (min).
Caption: Experimental setup for in situ brain perfusion.
Protocol 3: Brain Microdialysis
Brain microdialysis is a powerful technique for measuring the unbound concentration of a drug in the brain extracellular fluid, which is the concentration that is pharmacologically active.[13][15]
Materials:
-
Freely moving rat with a surgically implanted guide cannula
-
Microdialysis probe
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
GABOB
-
LC-MS/MS system
Methodology:
-
Surgical Implantation: Surgically implant a guide cannula into the brain region of interest (e.g., hippocampus, striatum) and allow the animal to recover.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples to determine the endogenous levels of GABOB (if any).
-
GABOB Administration: Administer GABOB systemically (e.g., intravenously or intraperitoneally).
-
Sample Collection: Collect dialysate samples at regular intervals for several hours.
-
Sample Analysis: Quantify the concentration of GABOB in the dialysate samples using a highly sensitive LC-MS/MS method.
Data Analysis:
The data is typically presented as the concentration of GABOB in the dialysate over time. The brain-to-plasma concentration ratio can be calculated to assess the extent of BBB penetration.
Caption: Experimental setup for brain microdialysis.
Part 3: Quantitative Analysis of GABOB
Accurate and sensitive quantification of GABOB in biological matrices is crucial for all BBB penetration studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[10][16][17]
Protocol 4: LC-MS/MS Quantification of GABOB in Brain Homogenate and CSF
Sample Preparation:
-
Brain Homogenate: Homogenize brain tissue in a suitable buffer and precipitate proteins with a solvent like acetonitrile. Centrifuge and collect the supernatant.
-
Cerebrospinal Fluid (CSF): For free GABOB, dilute the CSF with an internal standard solution.[10] For total GABOB, acid hydrolysis is required to release bound forms.[10]
LC-MS/MS Parameters:
The following table provides a starting point for developing a robust LC-MS/MS method for GABOB quantification.
| Parameter | Suggested Conditions |
| LC Column | HILIC or C18 column suitable for polar compounds |
| Mobile Phase | Gradient of acetonitrile and water with a modifier like formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor ion (Q1): [M+H]⁺ of GABOB; Product ion (Q3): specific fragment ion |
| Internal Standard | Stable isotope-labeled GABOB (e.g., GABOB-d₂) |
Part 4: Investigating Potential Transport Mechanisms
Given GABOB's physicochemical properties, carrier-mediated transport is a likely mechanism for its entry into the brain. Potential candidates include organic cation transporters (OCTs) and the L-carnitine transporter, given GABOB's structural similarity to L-carnitine.[6][7][12][18]
Experimental Approaches:
-
In Vitro Inhibition Studies: In the Transwell assay, co-incubate GABOB with known inhibitors of specific transporters (e.g., cimetidine for OCTs) to see if its permeability is reduced.
-
In Situ Brain Perfusion with Inhibitors: Include transporter inhibitors in the perfusion buffer during the in situ brain perfusion experiment to assess their impact on GABOB's brain uptake.
Conclusion
Assessing the blood-brain barrier penetration of GABOB is a critical step in evaluating its potential as a CNS therapeutic. The multi-faceted approach outlined in these application notes, combining in vitro screening with definitive in vivo quantification, will provide the robust data necessary to make informed decisions in a drug development program. By carefully following these protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data to elucidate the brain uptake of GABOB and pave the way for its potential therapeutic applications in neurological disorders.
References
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Troubleshooting & Optimization
Technical Support Center: 3-Amino-4-hydroxybutyric Acid (GABOB) Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 3-Amino-4-hydroxybutyric acid (GABOB). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important GABA analogue.[1][2] This guide provides in-depth technical information, troubleshooting advice, and detailed experimental protocols in a user-friendly question-and-answer format.
Section 1: Understanding Common Impurities in GABOB Synthesis
The purity of GABOB is critical for its intended applications, particularly in pharmaceutical development. Impurities can arise from various sources, including starting materials, side reactions during synthesis, and degradation of the final product.[3] This section details the common impurities associated with prevalent synthetic routes.
Frequently Asked Questions (FAQs): Impurity Identification
Q1: What are the most common classes of impurities I should be aware of during GABOB synthesis?
A1: Generally, impurities in GABOB synthesis can be categorized as follows:
-
Process-Related Impurities: These are substances related to the manufacturing process and include unreacted starting materials, intermediates, and byproducts from side reactions.[3]
-
Degradation Products: GABOB can degrade under certain conditions, leading to the formation of impurities. The most common degradation pathway is intramolecular cyclization to form a lactam.[4]
-
Enantiomeric Impurities: If a specific stereoisomer of GABOB is desired, the other enantiomer is considered an impurity.[5]
Q2: I'm synthesizing GABOB from crotonic acid. What specific impurities should I look out for?
A2: The synthesis from crotonic acid typically involves a Wohl-Ziegler bromination step.[6][7] Potential impurities include:
-
Unreacted Crotonic Acid: Incomplete bromination can leave residual crotonic acid in your reaction mixture.
-
Di-brominated Species: Over-bromination can lead to the formation of di-brominated butyric acid derivatives.
-
Byproducts from the Radical Initiator: If AIBN (Azobisisobutyronitrile) is used as the initiator, its decomposition products, such as isobutyronitrile, can be present.
-
Succinimide: This is a byproduct from the N-bromosuccinimide (NBS) used in the bromination reaction.[7]
Q3: My synthesis route starts with allyl cyanide and involves an epoxidation step. What are the likely impurities?
A3: The epoxidation of allyl cyanide, often with m-chloroperoxybenzoic acid (m-CPBA), is a key step.[8] Common impurities include:
-
Unreacted Allyl Cyanide: Incomplete epoxidation will result in the presence of the starting material.
-
m-Chlorobenzoic Acid: This is the byproduct of the m-CPBA oxidant.[9][10]
-
Diol Impurities: Ring-opening of the epoxide by water can lead to the formation of the corresponding diol.
Q4: I am performing an enantioselective synthesis of GABOB. What are the critical impurities to monitor?
A4: In enantioselective synthesis, the primary impurity of concern is the undesired enantiomer.[5][11] The enantiomeric excess (e.e.) is a critical quality attribute. Other process-related impurities will depend on the specific chiral auxiliary or catalyst used in your synthesis.
Section 2: Troubleshooting Guides for Common Synthesis Issues
This section provides practical advice for troubleshooting common problems encountered during GABOB synthesis and purification.
Issue 1: Unexpected Peaks in HPLC Analysis
Symptom: Your HPLC chromatogram shows unexpected peaks in addition to your GABOB product peak.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Confirm the identity of the peak by comparing its retention time with that of an authentic standard of the starting material.- Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to drive the reaction to completion. |
| Process-Related Byproducts | - Based on your synthetic route, predict potential byproducts and, if possible, synthesize or purchase standards for identification.- Adjust reaction conditions to minimize side reactions (e.g., lower temperature, different solvent). |
| Degradation of GABOB | - The most common degradation product is the lactam. This can be confirmed by LC-MS analysis.[4][8] - Avoid high temperatures and extreme pH during workup and storage. Store GABOB solutions at low temperatures.[4] |
Issue 2: Poor Yield After Purification
Symptom: The final yield of pure GABOB is significantly lower than expected after purification by ion exchange chromatography or crystallization.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Elution from Ion Exchange Column | - Ensure the pH of the elution buffer is appropriate to displace GABOB from the resin. For cation exchange, a basic eluent like ammonium hydroxide is typically used.[4] - Increase the ionic strength of the elution buffer.[12] |
| Co-elution of Impurities | - Optimize the gradient or isocratic elution conditions in your chromatography method to improve the resolution between GABOB and the impurity.[12] - Consider a different type of ion exchange resin or an alternative purification technique like preparative HPLC. |
| Loss of Product During Crystallization | - Screen different solvent systems to find one where GABOB has low solubility at low temperatures but is soluble at higher temperatures.[5] - Ensure slow cooling to promote the formation of pure crystals. |
Issue 3: Incorrect Enantiomeric Excess (e.e.)
Symptom: Chiral HPLC analysis shows a lower than expected enantiomeric excess for your target GABOB enantiomer.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Chiral Resolution | - Optimize the chiral HPLC method, including the choice of chiral stationary phase, mobile phase composition, and temperature.[13][14] - If using diastereomeric salt crystallization, screen different resolving agents and crystallization solvents.[5] |
| Racemization During a Synthetic Step | - Review your synthetic route for any steps that might induce racemization (e.g., harsh acidic or basic conditions).- If a problematic step is identified, explore milder reaction conditions. |
Section 3: Experimental Protocols
This section provides detailed protocols for the analysis and purification of GABOB.
Protocol 1: HPLC-UV Analysis of GABOB Purity
This method is suitable for assessing the purity of a GABOB sample and detecting non-chiral impurities.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
GABOB reference standard.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the GABOB sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
-
Analysis: Inject the sample and the reference standard. Compare the retention time of the main peak in the sample to the standard to confirm the identity of GABOB. Quantify impurities by calculating the area percentage of all peaks.
Protocol 2: Purification of GABOB using Strong Cation Exchange Chromatography
This protocol is effective for removing neutral and anionic impurities from a crude GABOB sample.[4]
Instrumentation and Materials:
-
Chromatography column.
-
Strong cation exchange resin (H+ form).
-
1 M HCl.
-
1 M NH4OH.
-
Deionized water.
Procedure:
-
Resin Preparation: Swell the resin in deionized water and pack it into the chromatography column.
-
Column Equilibration: Wash the packed column with 3-5 column volumes of 1 M HCl, followed by deionized water until the eluent is neutral.
-
Sample Loading: Dissolve the crude GABOB in a minimal amount of deionized water and adjust the pH to ~2-3 with 1 M HCl. Apply the sample to the top of the column.
-
Washing: Wash the column with several column volumes of deionized water to remove unbound impurities. Monitor the eluent with a UV detector at 210 nm until the baseline is stable.
-
Elution: Elute the bound GABOB with 1 M NH4OH.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of GABOB using TLC or HPLC.
-
Product Isolation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified GABOB.
Section 4: Visualizing Impurity Formation and Purification Workflows
Diagram 1: Potential Impurity Formation in GABOB Synthesis from Crotonic Acid
Caption: GABOB purification and analysis workflow.
References
- BenchChem. (2025). Degradation pathways of (R)-3-Amino-4-hydroxybutanoic acid in solution.
- BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Amino-4-hydroxybutanoic Acid.
- Master Organic Chemistry. (2011). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
- PubMed. (n.d.). HPLC determination of γ-aminobutyric acid and its analogs in human serum using precolumn fluorescence labeling with 4-(carbazole-9-yl)
- Cytiva. (n.d.).
- SciSpace. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). [Link]
- ResearchGate. (2005). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. [Link]
- PubMed. (n.d.). Mass spectrometric study of selected precursors and degradation products of chemical warfare agents. [Link]
- Wikipedia. (n.d.). Prilezhaev reaction. [Link]
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
- BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Amino-4-hydroxybutanoic Acid.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
- National Institutes of Health. (n.d.).
- MDPI. (2022). Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]
- Wikipedia. (n.d.). γ-Amino-β-hydroxybutyric acid. [Link]
- PubChem. (n.d.). This compound, (+)-. [Link]
- RSC Publishing. (2008). Chiral HPLC for efficient resolution of enantiomers. [Link]
- PubMed. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. [Link]
- ResearchGate. (2008). Chiral HPLC for efficient resolution of enantiomers. [Link]
- Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. [Link]
- Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]
- Phenomenex. (n.d.).
- MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]
- PubChem. (n.d.). 4-Amino-3-hydroxybutanoic acid. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). [Analysis and identification of degradation products of buagafuran by high performance liquid chromatography-diode array detection-tandem mass spectrometry]. [Link]
- PubMed. (n.d.). Mass spectrometric analysis of chemical warfare agents and their degradation products in soil and synthetic samples. [Link]
- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. [Link]
Sources
- 1. DL-4-Amino-3-hydroxybutyric acid(352-21-6) 1H NMR [m.chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 8. Mass spectrometric study of selected precursors and degradation products of chemical warfare agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Prilezhaev reaction - Wikipedia [en.wikipedia.org]
- 11. Troubleshooting Purification Methods [sigmaaldrich.com]
- 12. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.cn]
- 13. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 14. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
GABOB Synthesis Technical Support Center: A Guide to Overcoming Side Reactions
Welcome to the GABOB (γ-Amino-β-hydroxybutyric acid) Synthesis Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists dedicated to the synthesis of this critical neurotransmitter analogue. In the pursuit of high-purity GABOB, particularly its enantiomerically pure forms, chemists often encounter a series of challenging side reactions that can compromise yield, purity, and stereochemical integrity.
This document moves beyond standard protocols to provide a deeper understanding of the underlying mechanisms of these side reactions. It offers a structured troubleshooting guide in a question-and-answer format to directly address common issues encountered in the lab, providing not just solutions but the scientific rationale behind them.
Troubleshooting Guide: Navigating the Maze of GABOB Synthesis
The synthesis of GABOB, while achievable through several routes, is often plagued by the formation of isomeric impurities, racemization, and cyclized byproducts. This section addresses the most common challenges and provides actionable solutions.
Q1: My synthesis is producing a significant amount of the γ-amino-α-hydroxybutyric acid isomer. What is the likely cause and how can I prevent it?
Root Cause Analysis: The formation of the γ-amino-α-hydroxybutyric acid isomer is a common issue, particularly in syntheses that proceed through an epoxide intermediate, such as the route starting from allyl cyanide. The epoxide ring opening with an amine or azide source is not always perfectly regioselective. The nucleophile can attack either the α- or β-carbon of the epoxide. While attack at the β-carbon is desired to form GABOB, attack at the α-carbon leads to the undesired α-hydroxy isomer.
Preventative Measures & Protocol Adjustments:
-
Choice of Nucleophile and Catalyst: The regioselectivity of the epoxide opening is highly dependent on the nucleophile and the presence of a catalyst. Using a bulkier nucleophile can favor attack at the less sterically hindered β-position. The choice of Lewis acid catalyst can also influence the regioselectivity.
-
Reaction Conditions: Temperature and solvent polarity can affect the regioselectivity. It is recommended to run small-scale experiments to optimize these parameters. Generally, lower temperatures and less polar solvents may favor the desired β-attack.
Diagram of Isomer Formation:
GABOB Enantioseparation Technical Support Center
Welcome to the technical support center for the enantiomeric separation of γ-Amino-β-hydroxybutyric acid (GABOB). This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of resolving GABOB enantiomers. As a zwitterionic, hydrophilic molecule, GABOB presents unique challenges that demand a nuanced approach beyond standard chromatographic methods.
This document moves beyond generic protocols to provide in-depth, field-tested insights into the causal factors governing successful separation. We will explore common failure points, provide logical troubleshooting workflows, and ground our recommendations in established scientific principles and authoritative literature.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise when developing a GABOB enantioseparation method.
Q1: Why is the enantiomeric separation of GABOB so critical?
The biological activity of GABOB is stereospecific. The (R)-(-)-GABOB isomer is a known anticonvulsant and antihypertensive agent that readily crosses the blood-brain barrier, whereas the (S)-(+)-GABOB isomer shows significantly lower physiological activity. Consequently, accurately quantifying each enantiomer is a regulatory and scientific necessity in pharmaceutical development and clinical diagnostics to ensure product safety and efficacy.
Q2: What are the primary challenges in separating GABOB enantiomers?
GABOB's structure is the root of its analytical difficulty:
-
Zwitterionic Nature: It possesses both a carboxylic acid group and an amino group, making it highly polar and poorly retained on traditional reversed-phase columns.
-
Lack of a Chromophore: GABOB does not absorb UV light, necessitating either derivatization or the use of alternative detection methods like mass spectrometry (MS), evaporative light scattering detection (ELSD), or refractive index (RI) detection.
-
High Polarity: Its hydrophilicity makes it challenging to find suitable mobile phase and stationary phase combinations that provide adequate retention and chiral recognition.
Q3: What are the most common analytical techniques for GABOB enantioseparation?
The most prevalent methods involve chiral ligand-exchange chromatography (CLEC) or derivatization followed by chromatography.
-
Direct Methods (No Derivatization): Chiral Ligand-Exchange HPLC is a powerful technique. A chiral selector (e.g., an amino acid derivative) is either coated on the stationary phase or added to the mobile phase. It forms transient, diastereomeric complexes with the GABOB enantiomers, which have different stabilities and thus different retention times.
-
Indirect Methods (With Derivatization): This "classic" approach involves reacting GABOB with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column (e.g., C18). A common agent is o-phthalaldehyde (OPA) in the presence of a chiral thiol. Alternatively, the amino and hydroxyl groups can be derivatized to make the molecule more volatile for Gas Chromatography (GC) analysis on a chiral column.
Part 2: Troubleshooting Guide for Common Issues
This section provides a problem-solving framework for specific experimental failures, grounded in scientific causality.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5) in Chiral HPLC
You are injecting your GABOB sample, but the enantiomers are co-eluting as a single peak or are only partially resolved into a small shoulder.
Q: My resolution is terrible. I'm using a well-known chiral stationary phase (CSP). What's going wrong?
The success of a chiral separation hinges on the delicate balance of interactions that create a sufficient energy difference (ΔΔG) between the two transient diastereomeric complexes formed with the CSP. If this difference is too small, resolution will be poor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Breakdown:
-
Re-evaluate Your Chiral Stationary Phase (CSP): For a small, polar, zwitterionic molecule like GABOB, polysaccharide-based CSPs (like cellulose or amylose derivatives) may not provide sufficient interaction points. The most successful direct separations of GABOB have been achieved using crown ether-based CSPs, specifically those designed for primary amines like the CROWNPAK CR-I(+) . This CSP uses a chiral crown ether that forms inclusion complexes with the protonated amino group of GABOB, providing strong chiral recognition.
-
Systematically Optimize the Mobile Phase (The "Engine" of the Separation):
-
Aqueous Phase pH: This is the most critical parameter for GABOB. You must use an acidic mobile phase (typically pH 1.0 - 2.0) to ensure the primary amine is fully protonated (-NH3+) and the carboxylic acid is protonated (-COOH). This protonated amine is essential for interaction with the crown ether CSP. Perchloric acid is commonly used.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) modulate retention time and can influence resolution. A lower percentage of organic modifier generally increases retention and may improve resolution, but can also lead to broader peaks. Start with a low percentage (e.g., 10-15% Methanol) and adjust as needed.
-
Ligand-Exchange Additives: If using a ligand-exchange mechanism, the concentration of the metal salt (e.g., Copper (II) Sulfate) and the chiral selector in the mobile phase is paramount. The stoichiometry of the complex formation dictates the separation.
-
-
Control the Column Temperature: Chiral separations can be highly sensitive to temperature.
-
Enthalpy vs. Entropy: Most chiral separations are enthalpically driven, meaning lower temperatures favor the formation of the more stable diastereomeric complex, leading to better resolution. Try running your method at a reduced temperature (e.g., 10-15°C).
-
Kinetics: Conversely, sometimes higher temperatures can improve peak shape and efficiency, which might indirectly improve a poor resolution. It is essential to test a range (e.g., 15°C, 25°C, 40°C) to find the optimum.
-
Issue 2: Inconsistent Retention Times and Poor Peak Shape
Your peaks are tailing, fronting, or their retention times are drifting between injections.
Q: My peaks are broad and tailing, and my retention times are not reproducible. What causes this?
This is often due to unwanted secondary interactions between GABOB and the stationary phase or issues with the mobile phase equilibrium.
Causality & Solutions:
-
Cause: Residual silanol groups on the silica support of the CSP can interact ionically with the protonated amine of GABOB, causing peak tailing.
-
Solution: Ensure your mobile phase has a sufficiently low pH and adequate ionic strength. The high concentration of protons (from the acid) will effectively "shield" the GABOB from these silanol interactions.
-
Cause: The column has not been properly equilibrated with the mobile phase. Chiral separations, especially with complex mobile phases, can require long equilibration times.
-
Solution: Flush the column with at least 20-30 column volumes of the mobile phase before the first injection. Monitor the baseline until it is stable.
-
Cause: Sample solvent is too strong compared to the mobile phase, causing peak distortion.
-
Solution: Always dissolve your GABOB standard and samples in the initial mobile phase. Injecting a sample dissolved in a much stronger solvent (e.g., pure methanol) will cause the local mobile phase strength at the point of injection to be too high, leading to distorted peaks.
Part 3: Experimental Protocol Example
This section provides a validated, step-by-step protocol for the direct enantiomeric separation of GABOB using a crown ether-based CSP.
Protocol: Direct HPLC-MS/MS Analysis of GABOB Enantiomers
This method is adapted from established literature for the direct analysis of GABOB without derivatization.
1. Materials & Instrumentation:
-
HPLC System: A binary or quaternary pump system with a column thermostat and autosampler.
-
Detector: Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.
-
Chiral Column: Daicel CROWNPAK CR-I(+) (5 µm, 3.0 x 150 mm).
-
Chemicals: Perchloric acid (70%), Methanol (HPLC grade), Ultrapure water, (R)-GABOB and (S)-GABOB reference standards.
2. Mobile Phase Preparation:
-
Prepare a 100 mM perchloric acid solution in water.
-
Carefully add perchloric acid to the water (Caution: Always add acid to water). Adjust the final pH to 2.0.
-
Mobile Phase A: pH 2.0 aqueous solution (from step above).
-
Mobile Phase B: Methanol.
-
Filter and degas all mobile phases.
3. Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm) | Specifically designed for primary amines; provides strong chiral recognition. |
| Mobile Phase | 85:15 (v/v) Mobile Phase A : Mobile Phase B | Balances retention with reasonable run time. |
| Flow Rate | 0.4 mL/min | Slower flow rate enhances interaction time with the CSP. |
| Column Temp. | 25°C | A good starting point; can be lowered to 10-15°C to improve resolution. |
| Injection Vol. | 5 µL | Minimizes potential for column overload. |
| Run Time | 15 minutes | Sufficient to elute both enantiomers with good separation. |
4. Mass Spectrometer Conditions (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 120.1 (for [M+H]+ of GABOB).
-
Product Ion (Q3): m/z 102.1 (corresponding to loss of H2O).
-
Note: Other parameters like capillary voltage, source temperature, and gas flows must be optimized for your specific instrument.
5. System Suitability Test (SST):
-
Prepare a solution containing both (R)- and (S)-GABOB.
-
Inject six replicate samples.
-
Acceptance Criteria:
-
Resolution (Rs) between the two enantiomer peaks should be ≥ 2.0.
-
Relative Standard Deviation (RSD) for retention times should be ≤ 1.0%.
-
RSD for peak areas should be ≤ 2.0%.
-
Part 4: Visualizing Chiral Recognition
Understanding the mechanism of separation is key to troubleshooting it.
Caption: Principle of chiral recognition on a crown ether CSP.
The separation on a CROWNPAK column is based on the principle of host-guest chemistry. The chiral crown ether (host) has a cavity perfectly suited to include the protonated primary amine (-NH3+) of GABOB (the guest). The different spatial arrangements of the hydroxyl and carboxyl groups on the (R) and (S) enantiomers lead to one enantiomer forming a much more stable, multi-point interaction complex than the other. This difference in complex stability results in different retention times and, thus, separation.
References
- Title: Pharmacological properties of γ-amino-β-hydroxybutyric acid Source: Wikipedia URL:[Link]
- Title: Enantiomeric separation of GABA analogues by chiral ligand-exchange chromatography Source: Journal of Chrom
- Title: Enantiomeric separation of γ-amino-β-hydroxybutyric acid by precolumn derivatization with o-phthalaldehyde and a chiral thiol Source: Journal of Chrom
- Title: Direct enantiomeric separation of γ-amino-β-hydroxybutyric acid by high-performance liquid chromatography on a chiral crown ether stationary phase Source: Journal of Chrom
Technical Support Center: Optimizing GABOB Yield and Purity
Document ID: GABOB-TSG-2601 Version: 1.0 Last Updated: January 10, 2026
Introduction
γ-Amino-β-hydroxybutyric acid (GABOB), a hydroxylated analog of the primary inhibitory neurotransmitter GABA, is a compound of significant interest in neuroscience and drug development for its anticonvulsant properties.[1][2] Achieving high yield and exceptional purity, particularly with respect to stereochemistry, is paramount for reproducible pharmacological studies and clinical applications. The (R)-enantiomer is known to exhibit the primary biological activity.[3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to assist researchers in overcoming common challenges during the synthesis, purification, and analysis of GABOB.
Section 1: Synthesis Optimization (Troubleshooting & FAQ)
This section addresses common hurdles encountered during the chemical synthesis of GABOB, focusing on reaction yield, side-product formation, and stereochemical control.
Frequently Asked Questions
Question 1: My overall reaction yield is consistently low. What are the most common causes?
Answer: Low yield in GABOB synthesis is a frequent issue that can typically be traced back to one of three areas: 1) inefficient intermediate formation, 2) suboptimal reaction conditions, or 3) reagent quality.
-
Inefficient Intermediate Formation: Many GABOB syntheses proceed via a nucleophilic substitution to introduce the amine, often an amination or azide displacement followed by reduction. In reductive amination routes, for instance, the initial formation of the imine/iminium ion is a critical, pH-dependent equilibrium.[4] If the pH is too low (<4), the amine starting material is excessively protonated and non-nucleophilic; if too high (>6), the dehydration step to form the iminium ion is inefficiently catalyzed.[4]
-
Troubleshooting:
-
pH Control: Maintain a pH between 4-6 by adding a catalytic amount of a weak acid like acetic acid.
-
Monitor Intermediate: Before adding a reducing agent, confirm imine formation via TLC or crude ¹H NMR.
-
Water Removal: For condensation steps, consider using a dehydrating agent like anhydrous MgSO₄ or molecular sieves (3Å or 4Å) to drive the equilibrium forward.[5]
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. For instance, in steps involving borohydride reagents, ensure strict moisture control with oven-dried glassware and anhydrous solvents, as these reagents are water-sensitive.[4] Some sluggish reactions may benefit from gentle heating, but this can also promote side reactions if not carefully controlled.
-
Reagent Quality: The purity of starting materials and the activity of reagents are crucial. Reducing agents, in particular, can degrade with improper storage.[5] Always use freshly opened or properly stored reagents. The purity of precursors like ethyl 4-chloro-3-hydroxybutyrate is vital, as impurities can carry through and complicate purification.
Question 2: I'm struggling with controlling stereoselectivity. How can I obtain the desired (R)- or (S)-GABOB enantiomer?
Answer: Achieving high enantiomeric excess (e.e.) is a primary challenge. Non-stereoselective syntheses will produce a racemic mixture (a 50:50 mix of enantiomers), which is optically inactive and may have different pharmacological profiles compared to a pure enantiomer.[6][7] There are three primary strategies to achieve stereocontrol:
-
Chiral Pool Synthesis: Start with an inexpensive, enantiomerically pure starting material. Commercially available (R)- or (S)-4-chloro-3-hydroxybutyrate, derived from sources like D-mannitol or malic acid, are common choices.[8] This approach embeds the desired stereochemistry from the beginning.
-
Asymmetric Catalysis: Employ a chiral catalyst to favor the formation of one enantiomer over the other. For example, asymmetric dihydroxylation of an alkene precursor can set the stereocenter of the hydroxyl group early in the synthesis.[8]
-
Chiral Auxiliaries: Temporarily attach a chiral molecule (an auxiliary) to your substrate. This auxiliary directs a subsequent reaction to occur stereoselectively. A well-known example is the Evans asymmetric alkylation, which can be adapted to set the stereocenter before introducing the amine functionality.[9] After the key step, the auxiliary is cleaved and can often be recovered.
If you are producing a racemic mixture, the enantiomers must be separated in a process called chiral resolution . This is often done by forming diastereomeric salts with a chiral resolving agent (e.g., (S)-mandelic acid), which can then be separated by crystallization due to their different physical properties.[1]
Question 3: My final product is contaminated with byproducts. What are the likely culprits and how can I avoid them?
Answer: Byproduct formation is highly dependent on the synthetic route. However, some common issues include:
-
Over-alkylation/Dialkylation: In reductive amination, the newly formed secondary amine can sometimes react again with the aldehyde, leading to a tertiary amine byproduct.
-
Prevention: Use a milder, more sterically hindered reducing agent like sodium triacetoxyborohydride (STAB), which is more selective for the iminium ion over the carbonyl group.[5] Using a slight excess of the amine can also disfavor this side reaction.
-
-
Byproducts from Coupling Reagents: If your synthesis involves forming an amide bond (e.g., protecting group manipulation), be aware of byproducts from the coupling reagents themselves. For example, carbodiimides like DCC or EDC form urea byproducts (DCU and EDU, respectively) that must be removed.[10][11]
-
Prevention: Choose a reagent whose byproduct has convenient solubility properties for removal (e.g., water-soluble EDU from EDC for easy extraction, or insoluble DCU from DCC for filtration).
-
-
Ring-Closing/Lactamization: GABOB contains both an amine and a carboxylic acid. Under certain conditions (e.g., high heat, strong acid/base catalysis during deprotection), it can undergo intramolecular cyclization to form 4-hydroxy-2-pyrrolidinone.[12]
-
Prevention: Use mild deprotection conditions. For example, if using a Boc protecting group, favor acidic conditions (e.g., TFA in DCM) at room temperature or below over harsh thermal methods.
-
Troubleshooting Decision Tree for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formation of GABOB from 2-hydroxyputrescine and its anticonvulsant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Racemic mixture - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. bachem.com [bachem.com]
- 12. Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability of 3-Amino-4-hydroxybutyric Acid: A Technical Support Guide
Welcome to the technical support center for 3-Amino-4-hydroxybutyric acid (GABOB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this valuable compound. Understanding the stability and degradation pathways of GABOB is critical for ensuring the integrity of your experiments and the reliability of your results. This document offers a comprehensive overview of GABOB's stability profile, potential degradation pathways, and recommended analytical methods for its assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of GABOB in solution?
A1: The stability of this compound in an aqueous solution is primarily dictated by three main factors: pH, temperature, and the presence of oxidizing agents. Extreme pH conditions, both acidic and basic, can significantly accelerate degradation. Similarly, elevated temperatures can promote thermal degradation. GABOB is also susceptible to oxidative stress, and its stability can be compromised in the presence of oxidizing agents.[1]
Q2: What are the optimal storage conditions for GABOB?
A2: To ensure the long-term stability of GABOB, it is crucial to adhere to the following storage recommendations:
| Form | Storage Temperature | Recommended Duration | Additional Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a desiccated environment. |
| 4°C | Up to 2 years | Keep in a cool, dry, well-ventilated area. | |
| In Solution | -80°C | Up to 6 months | Aliquot to prevent multiple freeze-thaw cycles. |
| -20°C | 1 to 3 months | Protect from light. |
Q3: What are the known degradation pathways of GABOB?
A3: Based on its chemical structure, GABOB is susceptible to three primary degradation pathways in solution:
-
Intramolecular Cyclization (Lactamization): GABOB can undergo an intramolecular cyclization to form a six-membered ring lactam, known as (R)-4-amino-tetrahydro-2H-pyran-2-one.[1]
-
Oxidation: The secondary alcohol and primary amine functional groups in GABOB are vulnerable to oxidation, which can lead to the formation of corresponding ketones, aldehydes, or carboxylic acids.[1]
-
Decarboxylation: Under thermal stress, GABOB can undergo decarboxylation, resulting in the formation of 3-amino-propan-1-ol and carbon dioxide.[1]
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of GABOB.
Problem 1: I am observing a progressive loss of GABOB in my aqueous stock solution stored at room temperature. What is the likely cause?
Possible Cause: The observed degradation is likely due to a combination of factors, primarily pH-dependent intramolecular cyclization (lactamization) and potential microbial contamination if the solution is not sterile. The rate of degradation is also accelerated at ambient temperatures compared to refrigerated or frozen conditions.
Investigative Steps:
-
pH Measurement: Measure the pH of your stock solution. Deviations from a neutral pH can accelerate degradation.
-
Analytical Confirmation: Analyze your stock solution using a stability-indicating HPLC method (see "Experimental Protocols" section) to identify and quantify the parent GABOB peak and any emerging degradation peaks. The appearance of a new peak with a different retention time could indicate the formation of the lactam or other degradation products.
-
Microbial Check: If the solution is not sterile, consider performing a microbial count to rule out contamination as a contributing factor.
Solution:
-
Prepare fresh stock solutions in a suitable buffer at a neutral pH.
-
Store aliquots of the stock solution at -20°C or -80°C to minimize degradation.[1]
-
Avoid repeated freeze-thaw cycles.
-
For long-term storage, sterile filtration of the solution is recommended.
Problem 2: My HPLC analysis of a GABOB sample subjected to oxidative stress shows multiple unknown peaks. What could these be?
Possible Cause: The presence of multiple peaks upon treatment with an oxidizing agent like hydrogen peroxide suggests the formation of various oxidation products. The secondary alcohol and primary amine groups of GABOB are susceptible to oxidation, leading to a mixture of degradants.
Investigative Steps:
-
Review the Forced Degradation Protocol: Ensure your oxidative stress conditions (e.g., concentration of H₂O₂, temperature, duration) are appropriate to induce partial degradation (typically 5-20%) without completely degrading the parent compound.[2]
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will provide crucial information about their molecular weights and help in their identification.
-
Literature Review: Consult scientific literature on the oxidation of β-amino acids to identify potential degradation products and their characteristic analytical profiles.
Solution:
-
Optimize the oxidative stress conditions to achieve a controlled level of degradation. This will simplify the resulting chromatogram and aid in the identification of the primary degradation products.
-
Utilize LC-MS to elucidate the structures of the unknown peaks.
-
Once identified, these degradation products can be used as markers in future stability studies.
GABOB Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound.
Caption: Major degradation pathways of GABOB.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method. The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[2][3]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of GABOB in a suitable solvent (e.g., water or a buffer at neutral pH).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.
3. Sample Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
Caption: Workflow for a forced degradation study.
Stability-Indicating HPLC Method
This method is suitable for the determination of GABOB in the presence of its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: RP-18 column.
-
Mobile Phase: 0.01 M sodium heptasulfonate solution, with the pH adjusted to 2.4.
-
Detection: UV detection at 210 nm.
-
Flow Rate: To be optimized for adequate separation, typically around 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.
References
- Degradation pathways of (R)-3-Amino-4-hydroxybutanoic acid in solution - Benchchem.
- development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product (21).
- Development of forced degradation and stability indicating studies of drugs—A review - NIH.
- Degradation Profiling by RP- HPLC: A Review - IJPPR.
- Stability Indicating Forced Degradation Studies - RJPT.
Sources
GABOB Stability Testing Protocol: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to establishing a robust stability testing protocol for γ-Amino-β-hydroxybutyric acid (GABOB). This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a thorough understanding of the principles of stability testing in a regulatory context.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of a GABOB stability study.
Q1: Why is a formal stability testing protocol for GABOB necessary?
A1: A formal stability testing protocol is essential to understand how the quality of GABOB varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This is a critical regulatory requirement for any drug substance to establish a re-test period or shelf life and to ensure its safety and efficacy for the patient.[3] The data generated will determine the recommended storage conditions and ensure that the final product meets its specifications throughout its lifecycle.
Q2: What are the key components of a GABOB stability testing protocol?
A2: A comprehensive protocol should be designed based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][4] The core components include:
-
Stress Testing (Forced Degradation): To identify likely degradation products and establish the intrinsic stability of the molecule.[2][5]
-
Selection of Batches: At least three primary batches of the drug substance should be included in formal stability studies to assess batch-to-batch variability.[2]
-
Container Closure System: The stability of GABOB should be evaluated in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Specification: A list of tests, analytical procedures, and acceptance criteria for the physical, chemical, and microbiological attributes of GABOB.
-
Testing Frequency: Testing should be performed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) to establish the stability profile.
-
Storage Conditions: Studies should be conducted under long-term, intermediate, and accelerated storage conditions as defined by ICH guidelines.[3]
Q3: What are the expected degradation pathways for GABOB?
A3: Based on the chemical structure of GABOB (an amino acid with a hydroxyl group), and by analogy to its close structural analog GABA, the following degradation pathways are plausible under stress conditions:
-
Thermal Degradation: May lead to the elimination of a water molecule to form a lactam ring (γ-butyrolactam derivative). Dimerization reactions may also occur at elevated temperatures.
-
Hydrolytic Degradation: GABOB may be susceptible to hydrolysis across a wide range of pH values.[2] This could potentially lead to the opening of the carbon chain or other structural rearrangements.
-
Oxidative Degradation: The amino and hydroxyl groups in GABOB could be susceptible to oxidation, leading to the formation of various degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[6] A photostability study is a required part of stress testing under ICH Q1B.[1][7]
Q4: How do I develop a stability-indicating analytical method for GABOB?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[8] For GABOB, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is a suitable approach.[9] The development and validation of such a method should demonstrate specificity, linearity, accuracy, precision, and robustness.[10][11] Forced degradation samples are crucial for demonstrating the specificity of the method.[12]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may be encountered during GABOB stability testing experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant degradation observed during forced degradation studies. | The stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent, duration of exposure) are not stringent enough. | Increase the severity of the stress conditions incrementally. For example, increase the temperature in 10°C increments or use a higher concentration of the stressor. Ensure the goal of 5-20% degradation is achieved to provide confidence in the stability-indicating nature of the analytical method. |
| Mass balance is not within the acceptable range (e.g., 98-102%). | 1. Co-elution of degradation products with the main peak or other peaks. 2. Degradation products do not have a chromophore and are not detected by the UV detector. 3. The response factor of the degradation product is significantly different from that of GABOB. 4. Precipitation of the drug or degradation products. | 1. Optimize the chromatographic method (e.g., change mobile phase composition, gradient, or column chemistry) to improve resolution. 2. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector. 3. If the degradation product is identified, determine its relative response factor and apply it to the calculation. 4. Ensure complete dissolution of the sample before analysis. |
| Poor peak shape for GABOB or its degradation products in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Interaction of the analyte with active sites on the column. | 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of GABOB. 2. Reduce the concentration of the sample being injected. 3. Use a column with end-capping or add a competing base to the mobile phase. |
| Inconsistent results between different time points in the stability study. | 1. Issues with the stability chamber (temperature and humidity fluctuations). 2. Inconsistent sample preparation or analytical procedure. 3. Contamination of samples. | 1. Ensure the stability chambers are properly qualified and monitored. 2. Strictly follow the validated analytical procedure and sample preparation protocol. 3. Implement proper handling and storage procedures to prevent contamination. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in a GABOB stability testing program.
Protocol 1: Forced Degradation (Stress Testing) of GABOB
Objective: To generate potential degradation products of GABOB and to demonstrate the specificity of the stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis:
-
Dissolve a known concentration of GABOB in 0.1 M Hydrochloric Acid.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M Sodium Hydroxide, and dilute to the target concentration with the mobile phase.
-
Analyze by the stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Dissolve a known concentration of GABOB in 0.1 M Sodium Hydroxide.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M Hydrochloric Acid, and dilute to the target concentration with the mobile phase.
-
Analyze by the stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Dissolve a known concentration of GABOB in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot and dilute to the target concentration with the mobile phase.
-
Analyze by the stability-indicating HPLC method.
-
-
Thermal Degradation:
-
Place the solid GABOB powder in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, and 72 hours).
-
At each time point, withdraw a sample, dissolve it in the mobile phase to the target concentration, and analyze by the stability-indicating HPLC method.
-
-
Photostability Testing:
-
Expose the solid GABOB powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][7]
-
A control sample should be protected from light by wrapping in aluminum foil.
-
After exposure, dissolve the samples in the mobile phase to the target concentration and analyze by the stability-indicating HPLC method.
-
Protocol 2: Development and Validation of a Stability-Indicating RP-HPLC Method for GABOB
Objective: To establish a validated RP-HPLC method capable of quantifying GABOB in the presence of its degradation products.
Proposed Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted to 3.0) and a polar organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: As GABOB lacks a strong chromophore, derivatization or detection at a low UV wavelength (e.g., 210 nm) may be necessary. Alternatively, a mass spectrometer or charged aerosol detector could be used.
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze blank, GABOB standard, and forced degradation samples to demonstrate that the method can resolve GABOB from its degradation products and any other potential interferences.
-
Linearity: Analyze a series of at least five concentrations of GABOB over the range of 50% to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo with known amounts of GABOB at three different concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze a minimum of six replicate preparations of the same sample. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: The analysis should be performed by different analysts, on different days, and with different equipment. The RSD between the results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of GABOB that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
Section 4: Visualizations
Experimental Workflow for GABOB Stability Testing
Caption: Workflow for a comprehensive GABOB stability study.
Potential Degradation Pathways of GABOB
Caption: Plausible degradation pathways for GABOB under stress.
References
- ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency.
- ICH Stability Guidelines. LSC Group®.
- Validation of an Analysis Method for 4-amino-3-hydroxybutyric Acid by Reversed-Phase Liquid Chromatography. PubMed.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.
- Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration.
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- γ-Amino-β-hydroxybutyric acid. Wikipedia.
- Hydrolysis in pharmaceutical formulations. PubMed.
- New Insights into γ-Aminobutyric Acid Catabolism: Evidence for γ-Hydroxybutyric Acid and Polyhydroxybutyrate Synthesis in Saccharomyces cerevisiae. ASM Journals.
- Hydrolysis in Pharmaceutical Formulations. Taylor & Francis Online.
- Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information.
- EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series.
- Photodegradation. Wikipedia.
- A Novel Stability Indicating Rp-Hplc Method Development and Validation for Simultaneous Estimation of Gabapentin and Lidocaine in Topical Gel Formulation. African Journal of Biomedical Research.
- Hydrolysis in Pharmaceutical Formulations. ResearchGate.
- Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR. Taylor & Francis Online.
- A Stability-indicating RP-HPLC Method for the Development and Validation of Edoxaban. Journal of Pharmaceutical Research International.
- Manufacturing and Degradation Impurities. Hypha Discovery.
- Development and validation of a stability indicating HPLC method for the determination of buprenorphine in transdermal patch. Journal of Food and Drug Analysis.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
- Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. Indian Journal of Pharmaceutical Sciences.
- Identification of Major Degradation Products of Ketoconazole. National Center for Biotechnology Information.
- Isolation, identification and determination of the major degradation product in alprazolam tablets during their stability assay. PubMed.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ikev.org [ikev.org]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. Isolation, identification and determination of the major degradation product in alprazolam tablets during their stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Aminobutyric acid promotes stress tolerance, physiological adjustments, as well as broad epigenetic changes at DNA and RNA nucleobases in field elms (Ulmus minor) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Development and validation of a stability indicating HPLC method for t" by C.-L. Liao, C.-Y. Lee et al. [jfda-online.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of GABOB
Welcome to the technical support center for the LC-MS/MS analysis of γ-amino-β-hydroxybutyric acid (GABOB). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in the bioanalysis of this important analyte. As a small, polar, and zwitterionic molecule, GABOB is particularly prone to variability in ionization efficiency, which can compromise the accuracy and reproducibility of your results.[1][2] This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to ensure the integrity of your GABOB quantification.
Section 1: Understanding Matrix Effects with GABOB
This section addresses the fundamental questions surrounding matrix effects in the context of GABOB analysis.
Q1: What are matrix effects, and why is my GABOB assay so susceptible?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[3][4] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which can lead to inaccurate quantification.[3][5]
GABOB's susceptibility stems from its physicochemical properties:
-
High Polarity and Zwitterionic Nature: GABOB is highly soluble in water and exists as a zwitterion at physiological pH.[1] This makes it difficult to retain on traditional reversed-phase C18 columns, often causing it to elute early in the chromatogram with other polar endogenous components like salts and phospholipids, which are notorious for causing ion suppression.[5][6]
-
Competition in the Ion Source: During electrospray ionization (ESI), co-eluting matrix components can compete with GABOB for access to the droplet surface for charge acquisition or can alter the physical properties of the droplets, such as surface tension and evaporation efficiency, thereby hindering the release of gas-phase GABOB ions.[3][7]
Q2: What are the common signs of matrix effects in my GABOB LC-MS/MS data?
A2: Be vigilant for the following indicators of matrix effects:
-
Poor Reproducibility: High variability in peak areas or area ratios between replicate injections of the same sample.
-
Inaccurate Quantification: Results from quality control (QC) samples consistently falling outside of the acceptance criteria (typically ±15% of the nominal concentration).[8][9]
-
Non-linear Calibration Curves: The calibration curve may not be linear, especially at the lower end.
-
Inconsistent Internal Standard (IS) Response: If you are using an internal standard, its peak area may vary significantly across different samples.
-
Peak Shape Distortion: In some cases, matrix components can even affect the chromatography, leading to distorted peak shapes.[4]
Section 2: Diagnosing Matrix Effects in Your GABOB Assay
This section provides practical workflows for identifying and quantifying matrix effects in your experiments.
Troubleshooting Guide: Unexplained Variability in GABOB Quantification
If you are observing inconsistent results, follow this diagnostic workflow:
Caption: Workflow for diagnosing matrix effects in GABOB analysis.
Experimental Protocol 1: Qualitative Assessment via Post-Column Infusion
This method provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.[10][11]
Objective: To identify the retention time windows where matrix components suppress or enhance the GABOB signal.
Methodology:
-
Prepare a GABOB solution: Prepare a solution of GABOB in your mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Set up the infusion: Using a syringe pump and a T-connector, infuse the GABOB solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
Acquire a baseline: Start the data acquisition without an injection to obtain a stable baseline signal for the infused GABOB.
-
Inject a blank matrix extract: Inject a blank matrix sample (prepared using your standard extraction procedure) onto the LC column.
-
Analyze the chromatogram: Monitor the signal of the infused GABOB. Any dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.[3]
Interpretation: If a significant dip in the GABOB signal is observed at or near its expected retention time, this confirms that co-eluting matrix components are causing ion suppression.
Experimental Protocol 2: Quantitative Assessment via Post-Extraction Spike
This experiment quantifies the extent of matrix effects by calculating the Matrix Factor (MF).[10][12]
Objective: To quantitatively determine the degree of ion suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): GABOB spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the extracted residue is spiked with GABOB at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): GABOB is spiked into the biological matrix before extraction. This set is used to determine recovery, but is not needed for the MF calculation itself.
-
-
Analyze the samples: Inject and analyze replicates (n=6-8 from different matrix lots) of Set A and Set B.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean peak area of GABOB in Set B) / (Mean peak area of GABOB in Set A)
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
According to regulatory guidelines, the precision of the matrix factor across different lots of matrix should be ≤15% CV.[5][9]
Section 3: Mitigation Strategies & Protocol Optimization
This section offers detailed strategies to minimize or eliminate matrix effects in your GABOB assay.
Strategy 1: Optimizing Sample Preparation
The goal of sample preparation is to remove interfering matrix components while maximizing the recovery of GABOB.
Caption: Decision tree for GABOB sample preparation.
Comparison of Sample Preparation Techniques for GABOB:
| Technique | Principle | Pros for GABOB | Cons for GABOB |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile).[13] | Fast, simple, and cost-effective.[14] | Least selective; often results in significant co-extraction of phospholipids and other polar interferences, leading to strong matrix effects.[15] |
| Liquid-Liquid Extraction (LLE) | GABOB is partitioned between two immiscible liquid phases (aqueous and organic).[13] | More selective than PPT, providing a cleaner extract.[14] | As a highly polar molecule, GABOB has poor partitioning into common non-polar organic solvents, leading to low and variable recovery.[16] |
| Solid-Phase Extraction (SPE) | GABOB is retained on a solid sorbent while interferences are washed away.[17] | Most selective method, providing the cleanest extracts and minimizing matrix effects.[18] Can also be used to concentrate the sample. | More time-consuming and requires more method development. |
Recommendation for GABOB: For a robust and reliable GABOB assay, Solid-Phase Extraction (SPE) is the recommended approach. Consider using a mixed-mode or ion-exchange SPE sorbent that can effectively retain the zwitterionic GABOB while allowing for rigorous washing steps to remove interfering matrix components.
Strategy 2: Chromatographic Optimization
Separating GABOB from interfering matrix components is a powerful way to mitigate matrix effects.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase chromatography for highly polar compounds like GABOB.[19][20] It uses a polar stationary phase and a high-organic mobile phase. In HILIC, GABOB will be well-retained and will elute later in the chromatogram, after many of the early-eluting phospholipids and salts that cause suppression in reversed-phase systems have been washed away.[21][22] The high organic content of the mobile phase in HILIC can also enhance ESI sensitivity.[20]
-
Derivatization: Chemical derivatization can be employed to improve the chromatographic retention and mass spectrometric detection of GABOB.[23][24] By reacting GABOB with a derivatizing agent, its polarity can be decreased, making it more amenable to reversed-phase chromatography and potentially moving its retention time away from interfering matrix components. This has been successfully applied to the related compound, GABA.[25][26]
Strategy 3: Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a SIL-IS (e.g., GABOB-d4) is the gold standard for compensating for matrix effects.[27][28] A SIL-IS is chemically identical to the analyte and will co-elute with it. Therefore, it will experience the same degree of ion suppression or enhancement as GABOB.[28] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized.
Strategy 4: The Method of Standard Addition
In cases where a SIL-IS is not available or matrix effects are particularly severe and variable, the method of standard addition can be used.[29][30] This technique involves adding known amounts of a GABOB standard to aliquots of the unknown sample.[31] A calibration curve is then generated for each individual sample, which inherently accounts for the specific matrix effects present in that sample.[10][32]
Section 4: Advanced Troubleshooting & FAQs
Q3: I've optimized my sample preparation and chromatography, but I still see matrix effects. What else can I do?
A3:
-
Check for Co-eluting Metabolites: Ensure that your chromatography is separating GABOB from any of its metabolites that may have the same mass transition.
-
Dilute the Sample: A simple yet effective strategy can be to dilute the sample with the mobile phase. This reduces the concentration of all matrix components, thereby lessening their impact on GABOB's ionization.[10]
-
Change the Ionization Source: If you are using ESI, consider trying Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less susceptible to matrix effects than ESI, although it may provide lower sensitivity for some compounds.[5]
Q4: My matrix effects seem to vary between different lots of plasma. How do I handle this?
A4: This is a common issue and highlights the importance of evaluating matrix effects in multiple lots of the biological matrix during method validation, as recommended by regulatory agencies like the FDA and EMA.[5][9][33] You should test at least six different lots of matrix. If significant variability is observed, a more robust sample cleanup method (like SPE) or the use of a SIL-IS is strongly recommended.
Q5: Are there specific guidelines from regulatory agencies regarding matrix effects?
A5: Yes, both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines on bioanalytical method validation that explicitly address the need to investigate and minimize matrix effects.[8][9][34][35][36] These guidelines provide acceptance criteria for selectivity, accuracy, and precision in the presence of matrix components.[37][38] Adhering to these guidelines is crucial for ensuring that your data is reliable and will be accepted by regulatory authorities.[39]
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- Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]
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- Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
- γ-Amino-β-hydroxybutyric acid. Grokipedia. [Link]
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- Bioanalytical Method Validation - Guidance for Industry.
- Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantit
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]
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- Bioanalytical method valid
- Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
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- Understanding the Standard Addition Method in Quantit
- Method of Standard Addition to Minimize M
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- Hydrophilic interaction chrom
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- Hydrophilic Interaction Chromatography.
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Technical Support Center: Strategies to Enhance GABOB Delivery to the Central Nervous System
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to advancing the delivery of β-hydroxy-γ-aminobutyric acid (GABOB) to the central nervous system (CNS). This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to support your experimental endeavors. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower your research and development.
Introduction to the Challenge: GABOB and the Blood-Brain Barrier
GABOB, an endogenous metabolite of GABA, presents a promising therapeutic avenue for various neurological disorders due to its role as a GABA receptor agonist.[1] Unlike its parent molecule, GABA, which exhibits notoriously poor penetration of the blood-brain barrier (BBB), GABOB is believed to possess a greater capacity to cross this formidable barrier.[1][2] However, achieving therapeutic concentrations of GABOB in the CNS remains a significant challenge, necessitating innovative delivery strategies. This guide will explore key methodologies to enhance GABOB's CNS delivery, focusing on prodrug design, nanocarrier encapsulation, and advanced analytical techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries researchers encounter when working with GABOB delivery systems.
Q1: Is GABOB inherently more BBB-permeable than GABA? If so, why?
A1: Yes, evidence suggests that GABOB has a greater capacity to cross the BBB compared to GABA.[1] The introduction of a hydroxyl group at the β-position increases the molecule's polarity, which would typically hinder passive diffusion. However, this modification may facilitate recognition by specific endogenous transport systems at the BBB that are not available to GABA. The exact mechanism is still under investigation, but it is hypothesized that GABOB may be a substrate for amino acid or organic anion transporters. It's important to note that while permeability is improved, it may still be insufficient for robust therapeutic effects without further enhancement.
Q2: Which GABOB enantiomer, (S)-(+)-GABOB or (R)-(−)-GABOB, should I focus on for my CNS delivery studies?
A2: The choice of enantiomer is critical and depends on the therapeutic target. (R)-(−)-GABOB is a more potent agonist at GABAB and GABAC receptors, while (S)-(+)-GABOB shows higher affinity for GABAA receptors.[3] From a therapeutic standpoint, (S)-(+)-GABOB has been reported to be a more potent anticonvulsant.[1] Therefore, for epilepsy research, (S)-(+)-GABOB may be the preferred candidate.[4] However, it is crucial to consider that the BBB transport itself could be stereoselective. Preliminary in vitro permeability studies with both enantiomers are recommended to determine if one has superior transport characteristics.
Q3: What are the primary challenges I can expect when formulating GABOB into nanoparticles?
A3: GABOB is a small, hydrophilic molecule. Encapsulating such molecules into lipid-based or polymeric nanoparticles with high efficiency can be challenging.[5] Key issues include:
-
Low Encapsulation Efficiency: GABOB's water solubility can lead to its partitioning into the aqueous phase during nanoparticle formation, resulting in low entrapment.
-
Burst Release: A significant portion of the encapsulated GABOB may be released rapidly upon administration before reaching the CNS target.
-
Stability: The formulation must be stable in biological fluids, preventing premature drug release and nanoparticle aggregation.
Q4: Can I use magnetic resonance spectroscopy (MRS) to quantify GABOB in the brain non-invasively?
A4: While MRS is a powerful tool for non-invasively measuring GABA concentrations in the human brain, directly quantifying GABOB is more challenging.[6][7] The spectral signals of GABOB would likely overlap with those of GABA and other brain metabolites, making it difficult to resolve and quantify accurately without specialized editing sequences. Currently, the most reliable methods for quantifying GABOB in brain tissue are mass spectrometry-based, such as LC-MS/MS, following tissue homogenization or microdialysis.[8][9]
Part 2: Troubleshooting Guides
This section provides practical solutions to common problems encountered during GABOB delivery experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low in vitro BBB permeability of GABOB in a Transwell assay. | 1. The chosen cell line lacks the relevant transporters for GABOB. 2. The BBB model is not fully mature, leading to leaky tight junctions and masking any specific transport. 3. GABOB is a substrate for efflux pumps (e.g., P-glycoprotein). | 1. Cell Line Selection: Use a co-culture or tri-culture model incorporating astrocytes and pericytes to better mimic the in vivo environment and induce the expression of relevant transporters.[6] Human-derived iPSC models can also offer higher predictive value.[10] 2. Model Validation: Ensure high transendothelial electrical resistance (TEER) values and low permeability to paracellular markers (e.g., Lucifer yellow) before initiating GABOB transport studies. 3. Efflux Inhibition: Co-administer a known efflux pump inhibitor (e.g., verapamil for P-gp) to see if GABOB permeability increases. This will help determine if active efflux is a limiting factor. |
| High variability in brain GABOB concentrations in in vivo studies. | 1. Inconsistent dosing or administration. 2. Rapid metabolism of the GABOB formulation in the periphery. 3. Inter-animal differences in BBB permeability or transporter expression. | 1. Standardize Administration: Ensure consistent administration techniques (e.g., tail vein injection speed, oral gavage volume). 2. Pharmacokinetic Analysis: Conduct a preliminary pharmacokinetic study to determine the plasma concentration profile of your GABOB formulation. This will help understand its stability and bioavailability. 3. Increase Sample Size: A larger cohort of animals can help to mitigate the impact of biological variability. Ensure animals are age and weight-matched. |
| Poor encapsulation efficiency of GABOB in liposomes. | 1. Suboptimal lipid composition for a hydrophilic drug. 2. Inefficient hydration of the lipid film. 3. Inappropriate pH of the hydration buffer. | 1. Lipid Selection: Incorporate charged lipids (e.g., DSPG) to interact with the zwitterionic nature of GABOB. Cholesterol is also crucial for membrane stability. 2. Hydration Technique: Utilize the freeze-thaw method during hydration. This process disrupts the lipid bilayers, allowing for more efficient entrapment of the aqueous GABOB solution upon thawing and reformation of the vesicles.[11] 3. pH Optimization: Adjust the pH of the hydration buffer to a point where GABOB's charge is optimal for interaction with the chosen lipid headgroups. |
| In vivo microdialysis shows no significant increase in brain GABOB after administration. | 1. The microdialysis probe recovery is low. 2. Rapid clearance of GABOB from the extracellular space. 3. Insufficient dose administered to overcome peripheral clearance and BBB transport limitations. | 1. Probe Calibration: Perform in vitro and in vivo probe calibration to accurately determine the recovery rate for GABOB.[12] 2. Uptake Inhibition: Co-perfuse a GABA uptake inhibitor through the microdialysis probe to reduce local clearance and increase the detectable concentration of GABOB.[13] 3. Dose-Ranging Study: Conduct a dose-escalation study to identify a dose that results in measurable brain concentrations. |
Part 3: Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments in GABOB delivery research.
Protocol 1: Prodrug Synthesis – Esterification of GABOB
This protocol describes a general method for creating a more lipophilic ester prodrug of GABOB to enhance passive diffusion across the BBB.[14][15]
Objective: To mask the carboxylic acid moiety of GABOB, thereby increasing its lipophilicity.
Materials:
-
GABOB (either enantiomer or racemic mixture)
-
Thionyl chloride (SOCl₂)
-
Anhydrous alcohol (e.g., ethanol, butanol)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of Carboxylic Acid:
-
Suspend GABOB (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours, or until the reaction mixture becomes clear. This forms the acyl chloride intermediate.
-
-
Esterification:
-
In a separate flask, dissolve the chosen anhydrous alcohol (1.5 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool this solution to 0°C.
-
Slowly add the acyl chloride solution from step 1 to the alcohol solution.
-
Let the reaction stir at 0°C for 1 hour and then at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the structure of the synthesized GABOB ester prodrug using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the octanol-water partition coefficient (LogP) to confirm increased lipophilicity compared to the parent GABOB.
-
Workflow for GABOB Prodrug Strategy
Caption: Workflow of the GABOB prodrug strategy.
Protocol 2: Preparation of GABOB-Loaded Liposomes
This protocol details the thin-film hydration method followed by extrusion for preparing GABOB-encapsulated liposomes.[5][16][17]
Objective: To encapsulate hydrophilic GABOB within liposomes for enhanced stability and potential for receptor-mediated transport.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)) (optional, for creating "stealth" liposomes)
-
GABOB
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask. If using DSPE-PEG(2000), add it at this stage (e.g., 5 mol%).
-
Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (Tc of DPPC is 41°C). This will form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare a solution of GABOB in PBS at the desired concentration.
-
Hydrate the lipid film by adding the GABOB solution and rotating the flask gently at a temperature above the Tc. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Load the suspension into a mini-extruder and pass it through a polycarbonate membrane with the desired pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times). This should also be performed at a temperature above the Tc.
-
-
Purification:
-
Remove the unencapsulated GABOB by size exclusion chromatography or dialysis against PBS.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Visualize the liposome morphology using transmission electron microscopy (TEM).
-
Quantify the encapsulated GABOB by lysing the liposomes with a suitable solvent (e.g., methanol) and analyzing the GABOB concentration using LC-MS/MS. Calculate the encapsulation efficiency.
-
Logical Relationship of Liposomal Delivery
Caption: Liposomal GABOB formulation and transport.
Part 4: References
-
Anwar, A., Rajendran, K., Siddiqui, R., Shah, M. R., & Khan, N. A. (2019). Clinically Approved Drugs against CNS Diseases as Potential Therapeutic Agents To Target Brain-Eating Amoebae. ACS chemical neuroscience, 10(1), 658–666. [Link]
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Huttunen, K. M., Gynther, M., & Huttunen, J. (2016). A selective and BBB-permeable prodrug of a type 4 phosphodiesterase inhibitor for CNS-related diseases. Journal of medicinal chemistry, 59(17), 8049–8062.
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Lu, C. T., Zhao, Y. Z., Wong, H. L., Cai, J., Peng, L., & Tian, X. Q. (2014). Current approaches to enhance CNS delivery of drugs across the brain barriers. International journal of nanomedicine, 9, 2241–2257. [Link]
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Dichi, E., Diliberto, S., & Ghomi, M. (2011). Physico-chemical characterization of γ-amino n-butyric acid nanoparticles. Journal of structural chemistry, 52(6), 1109-1118.
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Avdeef, A., & Tsinman, O. (2006). In vitro human blood-brain barrier model for drug permeability testing. Methods in molecular biology (Clifton, N.J.), 327, 73–85. [Link]
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Sarmad, S., & Al-Tannak, N. F. (2020). Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier. Pharmaceuticals (Basel, Switzerland), 13(10), 294.
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γ-Amino-β-hydroxybutyric acid. (2023, November 29). In Wikipedia. [Link]
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Kandimalla, R., & Gill, K. D. (2011). Polymers for CNS drug delivery. Pharmaceutical Technology, 35(10), 66-73.
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Near, J., Edden, R. A., Evans, C. J., Paquin, R., Harris, A., & Jezzard, P. (2014). A comprehensive guide to MEGA-PRESS for GABA measurement. Magnetic resonance in medicine, 72(6), 1431–1440.
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Formulation and characterization of cholesterol-based nanoparticles of gabapentin protecting from retinal injury. (2021). Pharmaceuticals, 14(10), 1048. [Link]
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Optimized In Vitro Model of Blood Brain Permeability. (n.d.). Purdue Research Foundation.
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Formulation and characterization of cholesterol-based nanoparticles of gabapentin protecting from retinal injury. (2021). Pharmaceuticals, 14(10), 1048.
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Shinozawa, T., Nishioku, T., Yamashita, T., Hashita, T., & Imai, T. (2019). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Biological & Pharmaceutical Bulletin, 42(12), 2036-2044. [Link]
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Quantification of γ-Aminobutyric Acid in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. (2016). Methods in molecular biology (Clifton, N.J.), 1378, 141–149.
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Wilson, B., Samanta, M. K., Santhi, K., Kumar, K. P. S., & Ramasamy, M. (2014). Albumin nanoparticles for the delivery of gabapentin: preparation, characterization and pharmacodynamic studies. International journal of pharmaceutics, 473(1-2), 43–49. [Link]
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Chebib, M., Codd, R., Duke, R. K., Johnston, G. A. R., & Mewett, K. N. (2007). Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors. ACS Chemical Neuroscience, 1(1), 59-67. [Link]
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Tsai, T. H., Chen, C. F., & Wu, C. H. (2013). Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 932, 115–122. [Link]
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Tsai, T. H., Chen, C. F., & Wu, C. H. (2013). Quantification of neurotransmitters in mouse brain tissue by using liquid chromatography coupled electrospray tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 932, 115–122.
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Farthing, D. E., Farthing, C. A., Gress, R. E., & Sweet, D. H. (2017). Determination of l-glutamic acid and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS. Journal of Chromatography B, 1065–1066, 80-85. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Prodrugs and their activation mechanisms for brain drug delivery. Current medicinal chemistry, 21(33), 3783–3795. [Link]
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Ducat, E., Deprez, J., Gillet, A., Preat, V., & Vandermeulen, G. (2011). The experimental design as practical approach to develop and optimize a formulation of peptide-loaded liposomes. Pharmaceutical research, 28(4), 817–826. [Link]
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Zhang, Y., & Chen, Y. (2016). Prodrug strategy for enhanced therapy of central nervous system disease. Chemical communications (Cambridge, England), 52(80), 11888–11900. [Link]
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Boonstra, E., de Kleijn, R., Colzato, L. S., Alkemade, A., Forstmann, B. U., & Nieuwenhuis, S. (2015). Neurotransmitters as food supplements: the effects of GABA on brain and behavior. Frontiers in psychology, 6, 1520. [Link]
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Nau, R., Sörgel, F., & Eiffert, H. (2010). Penetration of Drugs through the Blood-Cerebrospinal Fluid/Blood-Brain Barrier for Treatment of Central Nervous System Infections. Clinical microbiology reviews, 23(4), 858–883. [Link]
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A Simple Procedure for Preparing Liposomes Capable of High Encapsulation Efficiency Under Mild Conditions. (n.d.). Taylor & Francis.
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Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 4(4), 447–460. [Link]
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Boonstra, E., de Kleijn, R., Colzato, L. S., Alkemade, A., Forstmann, B. U., & Nieuwenhuis, S. (2015). Neurotransmitters as food supplements: the effects of GABA on brain and behavior. Frontiers in psychology, 6, 1520.
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Anwar, A., Rajendran, K., Siddiqui, R., Shah, M. R., & Khan, N. A. (2019). Clinically Approved Drugs against CNS Diseases as Potential Therapeutic Agents To Target Brain-Eating Amoebae. ACS chemical neuroscience, 10(1), 658–666.
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Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. (2022). Pharmaceutics, 14(3), 593.
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- 3. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 6. In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The experimental design as practical approach to develop and optimize a formulation of peptide-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
overcoming GABOB solubility issues in formulations
Welcome to the technical support center for γ-Amino-β-hydroxybutyric acid (GABOB) formulations. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique solubility challenges presented by this molecule. While often cited as highly water-soluble, GABOB's zwitterionic nature creates a complex solubility profile that can be a significant hurdle in achieving stable and effective formulations. This guide provides in-depth, field-proven insights and troubleshooting protocols to overcome these issues.
Section 1: Foundational Understanding of GABOB Solubility
This section addresses the fundamental properties of GABOB that govern its behavior in solution.
Q1: Is GABOB considered a poorly soluble compound? I've seen conflicting data.
This is a critical starting point. GABOB is not a classic "brick-dust" poorly soluble compound; its solubility is nuanced and highly dependent on the formulation environment. While its solubility in pure water is very high (approximately 453 g/L), this value is often misleading in a practical formulation context.[1] In physiological media, such as phosphate-buffered saline (PBS) at pH 7.2, its solubility drops dramatically to around 10 mg/mL.[1][2]
The Causality: This discrepancy arises from GABOB's zwitterionic structure. It possesses both a basic amino group and an acidic carboxylic acid group.[3][4] The solubility is therefore exquisitely sensitive to pH and the ionic strength of the solvent, a phenomenon that is less pronounced in pure, unbuffered water.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₃ | [1][3] |
| Molecular Weight | 119.12 g/mol | [1][3] |
| Appearance | White Crystalline Solid | [1] |
| Solubility in Water | ~ 453 g/L | [1] |
| Solubility in PBS (pH 7.2) | ~ 10 mg/mL | [1][2] |
| Structure | Zwitterionic GABA analogue | [3][5] |
Q2: How does the zwitterionic nature of GABOB dictate its solubility profile?
A zwitterion contains both positive and negative charges, resulting in a net neutral charge at a specific pH known as the isoelectric point (pI). At its pI, a zwitterionic molecule's solubility is at its minimum due to strong intermolecular electrostatic interactions, which favor crystallization over solvation.
-
At Low pH (pH < pKa₁): The carboxylic acid group is protonated (-COOH) and the amino group is protonated (-NH₃⁺). The molecule carries a net positive charge and behaves like a cationic salt, generally showing good solubility.
-
At Intermediate pH (pKa₁ < pH < pKa₂): The carboxylic acid group is deprotonated (-COO⁻) and the amino group remains protonated (-NH₃⁺). This is the zwitterionic form, where solubility is lowest.
-
At High pH (pH > pKa₂): The amino group is deprotonated (-NH₂) and the carboxylic group remains deprotonated (-COO⁻). The molecule carries a net negative charge and behaves like an anionic salt, again showing increased solubility.
This relationship creates a characteristic U-shaped pH-solubility profile.
Caption: Relationship between pH, GABOB's ionic form, and solubility.
Section 2: Troubleshooting Common Formulation Scenarios
This section provides direct answers and logical workflows for issues frequently encountered during experiments.
Q3: I'm observing precipitation when adding GABOB to my buffered formulation. What's the likely cause and how do I fix it?
Likely Cause: You are likely working at a pH close to GABOB's isoelectric point (pI). In buffered systems, especially those containing divalent ions like phosphate, the solubility around the pI can be significantly depressed compared to pure water—this is the "salting-out" effect, where ions from the buffer compete for water molecules, reducing the hydration and solubility of the drug.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting GABOB precipitation in buffers.
Q4: How can I increase GABOB concentration in a physiological buffer for an injectable formulation?
Achieving high concentrations in physiological buffers (pH ~7.4) is challenging because this pH is often close to the region of minimum solubility for zwitterions.
Strategic Options:
-
pH Adjustment (Primary Strategy): The most effective method is to formulate at a pH far from the pI. For an injectable, this requires careful consideration of physiological tolerance. You might formulate a stock solution at an acidic or basic pH where GABOB is highly soluble and then buffer it to a physiologically acceptable pH upon administration, if dilution prevents precipitation.
-
Salt Formation: Prepare a salt of GABOB (e.g., GABOB hydrochloride or GABOB sodium). Salt forms often exhibit different, and potentially more favorable, solubility profiles and dissolution rates compared to the free zwitterionic form.[6][7][8] The selection of the counter-ion is critical and requires screening.[9]
-
Use of Co-solvents: Employing water-miscible solvents like propylene glycol or ethanol can increase solubility by reducing the polarity of the solvent system, which can disrupt the intermolecular interactions that favor the crystalline state.[10][11] This must be done within toxicologically acceptable limits for the intended route of administration.
Section 3: Strategic Guide to Solubility Enhancement
This section provides detailed protocols for systematically improving GABOB solubility.
Q5: What is the definitive method to determine the optimal pH for dissolving GABOB?
The definitive method is to generate an experimental pH-solubility profile. This will precisely identify the isoelectric point (pI) for your specific conditions (temperature, buffer system) and reveal the pH ranges that afford maximum solubility.
This protocol provides a self-validating system to map GABOB's solubility curve.
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to pH 10 in 1.0 unit increments). Ensure the ionic strength is consistent across all buffers.
-
Sample Preparation: Add an excess amount of GABOB powder to a known volume of each buffer in separate vials. The presence of undissolved solid at equilibrium is crucial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection & Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the supernatant from the solid material, typically by centrifugation followed by filtration through a 0.22 µm filter to avoid particulate matter.
-
Quantification: Dilute the clear filtrate as necessary and quantify the concentration of dissolved GABOB using a validated analytical method, such as RP-HPLC-UV.[12]
-
Data Analysis: Plot the measured solubility (in mg/mL or log S) on the y-axis against the measured final pH of each solution on the x-axis. The resulting U-shaped curve reveals the pH of minimum solubility (pI).
Q6: Which co-solvents are effective for GABOB, and what should I consider?
Co-solvency is a powerful technique for enhancing the solubility of drugs that are difficult to dissolve in water alone.[11][13] For GABOB, polar, water-miscible solvents are the most logical choice.
Commonly Screened Co-solvents:
-
Propylene Glycol (PG)
-
Ethanol
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
Causality of Co-solvent Action: Co-solvents work by reducing the overall polarity of the aqueous environment. This weakens the strong intermolecular hydrogen bonding and electrostatic interactions between GABOB molecules in the solid-state, making it easier for them to be solvated and enter the solution.
-
Prepare Solvent Systems: Create a series of binary solvent systems by mixing each co-solvent with water (or your chosen buffer) at different ratios (e.g., 10%, 20%, 30%, 40% v/v co-solvent).
-
Determine Solubility: Using the equilibration method described in the pH-solubility protocol, determine the saturation solubility of GABOB in each solvent mixture.
-
Plot and Analyze: Plot GABOB solubility against the percentage of co-solvent. A successful co-solvent will show a significant, often exponential, increase in solubility as its concentration increases.
-
Consider Constraints: Evaluate the results in the context of your formulation's requirements, such as viscosity, tonicity, and regulatory limits on the co-solvent concentration for the intended route of administration.
Section 4: Analytical Protocols
Accurate solubility determination relies on a robust and validated analytical method.
Q7: How do I accurately measure GABOB concentration to determine its solubility?
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a simple and reliable technique for quantifying GABOB in formulation samples.[12]
This protocol is based on a validated method and serves as an excellent starting point for in-house validation.[12]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., RP-18).
-
Mobile Phase: 0.01 M sodium heptanesulfonate solution, with pH adjusted to 2.4 using an appropriate acid (e.g., phosphoric acid). The ion-pairing agent (heptanesulfonate) is key to retaining the polar GABOB molecule on the nonpolar C18 stationary phase.
-
Flow Rate: 1.0 mL/min (typical starting point, may require optimization).
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of GABOB of known concentration in the mobile phase or water. Create a calibration curve by making a series of dilutions (e.g., covering 0.1 to 1.0 mg/mL).
-
Sample Analysis: Filter your experimental samples (from solubility studies) and dilute them with the mobile phase to fall within the linear range of your calibration curve.
-
Quantification: Calculate the concentration in the unknown samples by comparing their peak areas to the calibration curve.
Section 5: Frequently Asked Questions (FAQs)
Q: Does temperature significantly affect GABOB solubility?
A: Yes. For most solid solutes like GABOB, solubility in aqueous systems increases with temperature.[14][15][16][17] The dissolution process is typically endothermic, meaning it requires energy to break the crystal lattice bonds.[16] Applying heat provides this energy, facilitating dissolution. This can be a useful, though limited, strategy. However, formulation stability at elevated temperatures must be confirmed.
Q: My GABOB is sourced from a different supplier and now shows different solubility. Why?
A: This could be due to polymorphism. GABOB may exist in different crystalline forms (polymorphs) or as a hydrate, each having a unique crystal lattice energy and, consequently, different solubility and dissolution rates.[18] It is crucial to characterize the solid-state properties (e.g., using PXRD or DSC) of your starting material to ensure batch-to-batch consistency.
Q: Are there advanced strategies for very challenging GABOB formulations?
A: Yes. For issues that cannot be resolved by pH, salt formation, or co-solvents, more advanced drug delivery technologies can be explored. These include forming solid dispersions to maintain GABOB in a high-energy amorphous state, or using nanotechnology approaches like nanoparticles to increase surface area and dissolution velocity.[19][20][21][22] These are complex strategies that require significant formulation expertise.[23]
References
- γ-Amino-β-hydroxybutyric acid. Grokipedia.
- Validation of an Analysis Method for 4-amino-3-hydroxybutyric Acid by Reversed-Phase Liquid Chromatography. PubMed.
- γ-Amino-β-hydroxybutyric acid. Wikipedia.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Methods to boost solubility. IJSDR.
- Salt formation to improve drug solubility. PubMed.
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Zwitterionic drug nanocarriers: a biomimetic strategy for drug delivery. PubMed.
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central.
- Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies.
- Temperature and Solubility: Solids and Gases. YouTube.
- Salt Formation to Improve Drug Solubility. ResearchGate.
- Plasticity in zwitterionic drugs: the bending properties of Pregabalin and Gabapentin and their hydrates. PubMed.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate.
- Study of pH-dependent drugs solubility in water. ResearchGate.
- Co-solvency and anti-solvent method for the solubility enhancement. Co-solvency and anti-solvent method for the solubility enhancement.
- Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed.
- Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon.
- Temperature Effects on Solubility. Chemistry LibreTexts.
- Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate.
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- 2. caymanchem.com [caymanchem.com]
- 3. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Zwitterionic drug nanocarriers: a biomimetic strategy for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascendiacdmo.com [ascendiacdmo.com]
- 22. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. upm-inc.com [upm-inc.com]
GABOB Stability & Storage: A Technical Guide for Researchers
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for γ-amino-β-hydroxybutyric acid (GABOB). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of GABOB throughout its experimental lifecycle. Maintaining the chemical fidelity of your GABOB stock is paramount for reproducible and accurate results. This document provides in-depth answers to common questions, troubleshooting workflows for suspected degradation, and detailed protocols for stability assessment.
Section 1: GABOB Stability Profile (Frequently Asked Questions)
This section addresses the fundamental principles of GABOB stability.
Q1: What is GABOB and why is its stability critical?
γ-Amino-β-hydroxybutyric acid (GABOB) is an analogue of the neurotransmitter γ-aminobutyric acid (GABA) that possesses a hydroxyl group at the beta position.[1] It is investigated for its anticonvulsant properties and acts as a GABA receptor agonist.[1][2]
The stability of GABOB is critical because chemical degradation can lead to:
-
Loss of Potency: A decrease in the concentration of the active compound results in inaccurate dosing and misleading experimental outcomes.
-
Formation of Impurities: Degradation products can have unintended biological or chemical activities, confounding experimental results or exhibiting toxicity.
-
Poor Reproducibility: Using degraded material is a major source of variability between experiments and labs.
Q2: What are the primary factors that can cause GABOB to degrade?
Like many small molecules with multiple functional groups (amine, carboxylic acid, hydroxyl), GABOB is susceptible to degradation influenced by several environmental factors:
-
Temperature: Elevated temperatures significantly accelerate chemical degradation rates. For GABA analogues like Gabapentin, the rate of degradation is directly proportional to temperature.[3] Studies on GABA itself show that concentrations in an untreated liquid solution can double in just 2 hours at room temperature, whereas they remain stable at 2-4°C.[4]
-
pH: The pH of a solution dictates the ionization state of GABOB's amino and carboxyl groups. For the related compound Gabapentin, degradation is minimized at a pH of approximately 6.0, where the zwitterionic form is most stable.[3] While pure GABA solutions are reportedly stable over a wide pH range (2.0-8.0), this can change dramatically in complex mixtures.[5][6]
-
Oxidation: The secondary hydroxyl group on the GABOB molecule makes it a potential target for oxidation, a degradation pathway not present in GABA. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides.
-
Light: Exposure to UV or high-intensity visible light can provide the energy needed to initiate photochemical degradation. Photostability testing is a standard component of formal stability studies under ICH guidelines.[7]
-
Matrix Effects: The components within a formulation or solution can interact with GABOB. Studies have shown that GABA stability differs significantly between a simple aqueous solution and a complex food matrix like soymilk, indicating that interactions with other components are a critical factor.[5][6]
Q3: What are the likely degradation pathways for GABOB?
While specific degradation pathways for GABOB are not extensively published, we can infer potential routes based on its structure and the known metabolism of GABA.[8][9][10] The primary routes would be enzymatic in biological systems and chemical during storage.
A key chemical degradation pathway to consider during storage is intramolecular cyclization to form a lactam, a known instability for the related compound Gabapentin.[3]
Caption: Potential chemical degradation pathways for GABOB during storage.
Q4: How does the physical form (solid vs. solution) affect GABOB stability?
The physical form has a profound impact on stability.
-
Solid Form: As a crystalline solid, GABOB molecules are locked in a lattice, significantly restricting their mobility and reactivity.[2] When stored properly (cool, dry, dark), solid GABOB is expected to be stable for extended periods.
-
Solution Form: In solution, GABOB molecules are mobile and solvated, making them much more susceptible to degradation from factors like pH, hydrolysis, oxidation, and interaction with other solutes. Stability in solution is highly dependent on temperature, pH, and solvent choice.[3][4]
Section 2: Recommended Storage Conditions
Adherence to proper storage conditions is the most effective strategy for minimizing degradation.
| Compound Form | Storage Duration | Temperature | Atmosphere/Container | Rationale & Best Practices |
| Solid (Powder) | Long-Term (>6 months) | 2-8°C | Desiccated, tightly sealed, protected from light. | Minimizes degradation from heat and humidity. Protect from light to prevent photochemical reactions. |
| Short-Term (<6 months) | Room Temperature (≤25°C) | Desiccated, tightly sealed, protected from light. | Acceptable for short periods, but refrigeration is preferred for optimal preservation. | |
| Aqueous Solution | Long-Term (>2 weeks) | -70°C or colder | Tightly sealed, single-use aliquots. | For GABA, -70°C storage showed superior stability over -20°C for long durations.[4] Aliquoting prevents contamination and freeze-thaw cycles. |
| Short-Term (<2 weeks) | 2-8°C | Sterile, tightly sealed, protected from light. | Based on GABA analogue data, refrigeration significantly slows degradation compared to room temperature.[4] Prepare fresh solutions when possible. | |
| Working Solution | Use immediately | N/A | For maximum accuracy, prepare working solutions fresh from a refrigerated or frozen stock solution on the day of the experiment. |
Section 3: Troubleshooting Guide: Investigating GABOB Degradation
This section provides a logical workflow and protocols to assess the stability of your GABOB stock.
Q1: I suspect my GABOB stock has degraded. What are the initial signs?
-
Visual Changes: For solid GABOB, observe for any change from its expected white crystalline appearance, such as discoloration (yellowing/browning), clumping, or an unusual odor. For solutions, check for cloudiness, precipitation, or color change.
-
Performance Issues: The most common indicator is a sudden shift in experimental results, such as a loss of expected biological activity, or the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Solubility Problems: If the compound no longer dissolves as expected in a solvent it was previously soluble in, this may indicate the formation of less-soluble degradation products.
Q2: How can I confirm if my GABOB has degraded?
A systematic approach is required to confirm degradation. The following workflow outlines the necessary steps.
Caption: A logical workflow for troubleshooting suspected GABOB degradation.
Protocol 3.1: Setting Up a Simple Stability Study
This protocol allows you to assess the stability of your GABOB stock under your specific laboratory conditions.
Objective: To quantify the change in GABOB concentration over time under different storage conditions.
Materials:
-
Your GABOB stock (solid)
-
High-purity water or appropriate buffer (e.g., 10 mM phosphate buffer, pH 6.0)
-
Calibrated analytical balance and pH meter
-
Multiple sterile, sealable vials (e.g., HPLC vials, cryovials)
-
Storage environments: Room temperature (in a dark drawer), Refrigerator (2-8°C), Freezer (-20°C)
-
Analytical instrument (e.g., HPLC-UV)
Methodology:
-
Prepare Stock Solution: Accurately prepare a fresh stock solution of GABOB at a known concentration (e.g., 1 mg/mL) in your chosen buffer. Ensure it is fully dissolved. This is your T=0 sample.
-
Aliquot Samples: Dispense the stock solution into multiple, clearly labeled vials for each storage condition and time point.
-
Initial Analysis (T=0): Immediately analyze three aliquots of the freshly prepared stock solution using Protocol 3.2 to establish the baseline concentration and purity.
-
Store Samples: Place the remaining aliquots in their designated storage environments.
-
Time-Point Analysis: At predetermined intervals (e.g., T=24h, T=72h, T=1 week, T=1 month), retrieve three vials from each storage condition.
-
Sample Analysis: Allow frozen samples to thaw completely and come to room temperature. Analyze each sample using Protocol 3.2.
-
Data Evaluation: Calculate the mean concentration of GABOB for each condition and time point. Compare these values to the T=0 baseline. A significant decrease in concentration (>5%) or the appearance of new peaks in the chromatogram indicates degradation.
Protocol 3.2: Analytical Quantification of GABOB by RP-HPLC
This method is adapted from a validated procedure for GABOB analysis and does not require derivatization.[11]
Objective: To determine the concentration and purity of GABOB in a sample.
Instrumentation & Columns:
-
HPLC System: With UV Detector
-
Column: RP-18, C18 (e.g., 5 µm particle size, 4.6 x 150 mm)
Reagents & Mobile Phase:
-
Mobile Phase: 0.01 M sodium heptanesulfonate solution, adjusted to pH 2.4 with a suitable acid (e.g., phosphoric acid).
-
Solvent: HPLC-grade water.
Chromatographic Conditions:
-
Detection Wavelength: 210 nm
-
Flow Rate: 1.0 mL/min (typical, may require optimization)
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at 25°C
Procedure:
-
Standard Preparation: Prepare a series of calibration standards from a new, high-purity GABOB reference standard (if available) or your T=0 sample. A suggested range is 0.1 to 1.0 mg/mL.
-
Sample Preparation: Dilute your stability study samples with the mobile phase to fall within the calibration range.
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration. Ensure the curve has an acceptable correlation coefficient (r² > 0.995).
-
Sample Analysis: Inject the stability samples.
-
Quantification: Determine the GABOB concentration in your samples by interpolating their peak areas from the calibration curve. Calculate the percentage of GABOB remaining relative to the T=0 sample.
Section 4: Advanced Topics & Best Practices
Q1: What is the impact of freeze-thaw cycles on GABOB solutions?
Repeated freeze-thaw cycles should be avoided. This practice can:
-
Introduce Contamination: Each time a stock vial is opened, the risk of microbial or chemical contamination increases.
-
Cause pH Shifts: As a solution freezes, solutes can become concentrated in the unfrozen liquid phase, potentially causing localized pH shifts that accelerate degradation.
-
Promote Degradation: For some compounds, the physical stress of ice crystal formation can impact stability. Best Practice: Always aliquot stock solutions into single-use volumes before freezing to eliminate the need for repeated thawing of the primary stock.
Q2: How do I choose an appropriate solvent or buffer for my GABOB solution?
-
pH: Based on data from the structurally similar Gabapentin, a buffer with a pH around 6.0 is recommended to maximize stability, as this is where the degradation rate is at a minimum.[3]
-
Buffer Type: Use non-reactive buffers. Simple phosphate or acetate buffers are generally suitable. Avoid buffers with functional groups that could potentially react with GABOB.
-
Purity: Always use high-purity, sterile water (e.g., HPLC-grade, Milli-Q) and analytical-grade buffer components to avoid introducing contaminants that could catalyze degradation.
Q3: Are there any known incompatibilities with common lab materials or reagents?
While specific incompatibility data for GABOB is limited, general principles for amino acids apply. Avoid:
-
Strong Oxidizing and Reducing Agents: These can directly react with the hydroxyl and amine functional groups.
-
Reactive Carbonyls: Aldehydes and ketones can potentially react with the primary amine group to form Schiff bases.
-
Trace Metals: Certain metal ions can catalyze oxidation reactions. Use high-purity reagents and consider using metal-chelating agents like EDTA in buffers if metal contamination is a concern.
References
- Borges, N. C., et al. (2004).
- Tsoris, A. & Maroo, N. (2023). Biochemistry, Gamma Aminobutyric Acid.
- Grossman, M. H., et al. (1980). Stability of GABA levels in CSF under various conditions of storage. PubMed, [Link]
- Yokoyama, T., et al. (2014). Proteasomal degradation of γ-aminobutyric acidB receptors is mediated by the interaction of the GABAB2 C terminus with the proteasomal ATPase Rtp6 and regulated by neuronal activity. PubMed, [Link]
- Yin, R., et al. (2023).
- National Center for Biotechnology Information.
- Mei, Y., et al. (2022). GABA Metabolism, Transport and Their Roles and Mechanisms in the Regulation of Abiotic Stress (Hypoxia, Salt, Drought) Resistance in Plants. MDPI, [Link]
- Le, T. H., et al. (2019). Effects of pH and heat treatment on the stability of γ‐aminobutyric acid (GABA) in germinated soymilk.
- Quintela, O., et al. (2024). Rapid Analytical Method for Quantification of Gamma-Hydroxybutyrate (GHB) in Hair by UPLC-MS/MS. PubMed, [Link]
- Wikipedia. (n.d.). γ-Hydroxybutyric acid. Wikipedia, [Link]
- Le, T. H., et al. (2019). Effect of pH (from 2.2 to 10.8) on γ-Amino Butyric Acid (GABA) Concentration of Monascus-Fermented Rice (MFR).
- Morse, B. L. & Morris, M. E. (2022). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. PubMed Central, [Link]
- Nguyen, T. H. L., et al. (2023). Method Optimization for Quantification of GABA and Isoflavone Aglycones in Germinated Soybean. Current Research in Nutrition and Food Science Journal, [Link]
- Wikipedia. (n.d.). γ-Amino-β-hydroxybutyric acid. Wikipedia, [Link]
- Grokipedia. (n.d.). γ-Amino-β-hydroxybutyric acid. Grokipedia, [Link]
- Mascot Health Series Pvt. Ltd. (n.d.). Stability Protocol Gaba. Scribd, [Link]
- Zour, E., et al. (1992). Stability studies of gabapentin in aqueous solutions. PubMed, [Link]
- National Pharmaceutical Regulatory Agency (NPRA). (n.d.).
- Q1 Scientific. (2020). A Q&A guide to stability storage. Q1 Scientific, [Link]
- Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product. EDA, [Link]
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identifying and characterizing GABOB degradation products.
Welcome to the technical support center for the analysis of γ-amino-β-hydroxybutyric acid (GABOB). This guide is designed for researchers, analytical scientists, and drug development professionals who are working to identify and characterize the degradation products of GABOB. Here, we address common challenges and questions in a practical, Q&A format, grounding our advice in established scientific principles and regulatory expectations.
Part 1: Frequently Asked Questions (FAQs) on GABOB Stability
This section covers foundational knowledge regarding GABOB's stability profile and the regulatory framework for its analysis.
Q1: What are the primary chemical liabilities of the GABOB molecule?
GABOB (γ-amino-β-hydroxybutyric acid) possesses two key functional groups that dictate its stability: a secondary alcohol (β-hydroxy) and a primary amine (γ-amino) in proximity to a carboxylic acid. This structure presents several potential degradation pathways:
-
Intramolecular Cyclization: The most common degradation pathway for γ-amino acids is intramolecular cyclization to form a lactam.[1] In the case of GABOB, the amine group can attack the carboxylic acid, especially under thermal stress or in the presence of coupling agents, to form a five-membered ring called a γ-lactam (specifically, 4-hydroxy-pyrrolidin-2-one).
-
Oxidation: The secondary alcohol is susceptible to oxidation, which would convert it to a ketone, forming γ-amino-β-ketobutyric acid.
-
Dehydration: Under acidic conditions and/or heat, the β-hydroxy group can be eliminated, forming an unsaturated derivative.
Understanding these inherent liabilities is the first step in designing robust analytical methods and stability studies.
Q2: What is a forced degradation study and why is it necessary for GABOB?
A forced degradation, or stress testing, study is a series of experiments where a drug substance, like GABOB, is intentionally exposed to harsh conditions to accelerate its decomposition.[2] According to International Council for Harmonisation (ICH) guidelines, these studies are mandatory for regulatory submissions.[3][4]
The primary goals are to:
-
Identify Likely Degradants: The study helps uncover potential degradation products that could form during manufacturing, storage, or administration.[2]
-
Establish Degradation Pathways: It provides insight into the chemical mechanisms of degradation (e.g., hydrolysis, oxidation).[2]
-
Develop Stability-Indicating Methods: A crucial outcome is the development and validation of analytical methods that can accurately separate and quantify the intact drug from its degradation products, proving the method is "stability-indicating".[2][3][4]
For GABOB, this process is critical for ensuring that any analytical method can distinguish the parent molecule from its potential lactam, oxidized, and dehydrated forms. The typical goal is to achieve 5-20% degradation of the active ingredient to ensure that degradants are generated at a sufficient level for detection and characterization without completely destroying the sample.[3][5]
Part 2: Troubleshooting Guide for GABOB Degradation Analysis
This section provides solutions to specific experimental problems you may encounter.
Q3: I see an unexpected peak in my HPLC chromatogram during a GABOB stability study. How can I identify it?
This is a common and important challenge. A systematic approach is required to identify the unknown peak.
Initial Hypothesis: Based on GABOB's structure, the most probable degradant is its corresponding γ-lactam, 4-hydroxy-pyrrolidin-2-one, formed via intramolecular cyclization. This reaction involves the loss of a water molecule (mass = 18.01 Da).
Troubleshooting Protocol:
-
Mass Spectrometry (MS) Analysis: The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Step 1: Determine the molecular weight of the unknown peak from the MS data.
-
Step 2: Compare this molecular weight to that of GABOB. GABOB has a molecular weight of 119.12 g/mol . The γ-lactam would have a molecular weight of 101.11 g/mol (119.12 - 18.01).
-
Step 3: If the mass difference corresponds to the loss of water, this strongly supports the lactam hypothesis.
-
-
Tandem MS (MS/MS) Fragmentation:
-
Step 1: Isolate the parent ion of the unknown peak in the mass spectrometer.
-
Step 2: Fragment the ion and analyze the resulting daughter ions.
-
Step 3: Compare this fragmentation pattern to the pattern of a GABOB standard. A different fragmentation pattern confirms it is a new chemical entity. The fragmentation pattern can also provide structural clues about the unknown.
-
-
Forced Degradation Confirmation:
-
Step 1: Intentionally stress a pure GABOB standard under conditions known to promote lactam formation (e.g., heating the solution at 60-80°C for several hours).[6]
-
Step 2: Analyze the stressed sample by HPLC.
-
Step 3: If the retention time of the peak generated in the stressed sample matches your unknown peak, this provides strong evidence for its identity.
-
Below is a workflow diagram for this identification process.
Q4: My GABOB sample shows significant degradation even under mild acidic/basic conditions. How can I minimize this during sample preparation and analysis?
GABOB's stability is pH-dependent. The zwitterionic form, which is predominant near neutral pH, is generally the most stable. A study on the related compound gabapentin showed that its degradation was minimal around pH 6.0.[7]
Protocol for Minimizing Hydrolytic Degradation:
-
Buffering: Prepare all samples and mobile phases using a buffer system that maintains the pH between 5.5 and 6.5. Phosphate or acetate buffers are common choices. This helps prevent both acid- and base-catalyzed degradation.
-
Temperature Control: Keep samples cool. Use an autosampler set to 4-10°C to minimize thermal degradation in the time between sample preparation and injection. Avoid leaving samples on the benchtop for extended periods.
-
Minimize Sample Preparation Time: Develop a streamlined sample preparation workflow to reduce the time the analyte is in solution before analysis.
-
Solvent Choice: If organic solvents are needed for sample extraction or preparation, ensure they are neutral and free of acidic or basic contaminants.
Q5: What are the best starting conditions for developing a stability-indicating HPLC method for GABOB?
GABOB is a polar, zwitterionic molecule, which can make it challenging to retain on traditional reversed-phase columns.
Recommended Starting Method:
-
Column: A modern C18 or a polar-embedded C18 column (e.g., C18 AQ types) is a good starting point. These offer better retention for polar compounds.
-
Mobile Phase:
-
Aqueous (A): 20 mM Potassium Phosphate buffer, pH adjusted to 6.0.
-
Organic (B): Acetonitrile or Methanol.
-
-
Detection: GABOB lacks a strong chromophore, making UV detection difficult.
-
Pre-column Derivatization: The most common approach is derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection (FLD).[8] This provides excellent sensitivity and selectivity.[8]
-
Mass Spectrometry (MS): LC-MS is an ideal alternative, offering high sensitivity and specificity without the need for derivatization.[9][10]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors can also be used but may offer less sensitivity than FLD or MS.
-
-
Gradient: Start with a shallow gradient, for example, 5% to 40% B over 20 minutes, to effectively separate the highly polar GABOB from its potentially less polar degradants like the lactam.
Part 3: Data Interpretation & Characterization
This section focuses on interpreting the data you've collected.
Q6: How do I set up a forced degradation study for GABOB according to ICH guidelines?
A comprehensive forced degradation study should evaluate the impact of hydrolysis, oxidation, heat, and light.[3][4][5]
Experimental Protocol: Forced Degradation of GABOB
-
Sample Preparation: Prepare a stock solution of GABOB at a known concentration (e.g., 1 mg/mL) in purified water.[6]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24-48 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution (in a sealed vial) at 80°C for 72 hours.[6]
-
Photostability: Expose the stock solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A dark control sample should be stored under the same conditions but shielded from light.
-
Analysis: Before analysis by your stability-indicating HPLC method, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration.
The diagram below illustrates the parallel nature of a forced degradation study.
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- 8. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New gamma-hydroxybutyric acid (GHB) biomarkers: Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of GHB amino acid, carnitine, and fatty acid conjugates in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Analytical Method for Quantification of Gamma‐Hydroxybutyrate (GHB) in Hair by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating GABOB as a Selective GABA-B Receptor Agonist: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize γ-amino-β-hydroxybutyric acid (GABOB) as a selective GABA-B receptor agonist. Through a detailed comparison with the well-established selective agonist, baclofen, this document outlines the essential experimental procedures, presents key comparative data, and explains the underlying scientific principles for a robust validation process.
Introduction: The Quest for Selective GABA-B Agonists
The γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor (GPCR), is a critical mediator of slow and prolonged inhibitory neurotransmission in the central nervous system (CNS)[1][2]. Its activation leads to a cascade of downstream effects, including the modulation of ion channels and inhibition of adenylyl cyclase, making it a valuable target for therapeutic interventions in conditions such as muscle spasticity, pain, and substance use disorders[3][4][5]. Baclofen is the prototypical selective GABA-B receptor agonist and is used clinically as a muscle relaxant[6][7]. The exploration of other compounds, such as the endogenous molecule GABOB, is driven by the search for agents with potentially different pharmacokinetic or pharmacodynamic profiles.
This guide will walk you through the essential in vitro assays required to establish the selectivity and functional activity of GABOB at the GABA-B receptor, using baclofen as the benchmark for comparison.
Understanding the GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist initiates a series of intracellular events. As a Gi/o-coupled receptor, its activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[1]. The Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs)[8]. This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively.
Caption: GABA-B Receptor Signaling Pathway.
Experimental Validation: A Step-by-Step Approach
A thorough validation of GABOB as a selective GABA-B receptor agonist requires a multi-faceted approach, progressing from determining its binding affinity to assessing its functional consequences.
Radioligand Binding Assay: Assessing Affinity for the GABA-B Receptor
This assay directly measures the affinity of a test compound for the receptor by competing with a radiolabeled ligand.
Principle: A radiolabeled ligand with known high affinity for the GABA-B receptor (e.g., [³H]-baclofen or [³H]-GABA) is incubated with a preparation of cell membranes expressing the receptor[9]. The addition of a non-radiolabeled competitor, such as GABOB, will displace the radioligand in a concentration-dependent manner. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the inhibitory constant (Ki).
-
Membrane Preparation:
-
Homogenize rat brain tissue or cells expressing recombinant GABA-B receptors in ice-cold binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)[10].
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris[10].
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes[10].
-
Wash the membrane pellet by resuspension in fresh binding buffer and repeat the high-speed centrifugation. This step is crucial to remove endogenous GABA[9].
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL[10].
-
-
Assay Setup:
-
Prepare assay tubes for total binding, non-specific binding, and competitor binding[10].
-
Total Binding: Add membrane suspension, binding buffer, and a fixed concentration of radioligand (e.g., [³H]-baclofen)[10].
-
Non-specific Binding: Add membrane suspension, a high concentration of an unlabeled ligand (e.g., 1 mM baclofen), and the radioligand[10].
-
Competitor Binding: Add membrane suspension, varying concentrations of GABOB (or baclofen for comparison), and the radioligand[10].
-
-
Incubation and Filtration:
-
Incubate the tubes at 4°C for 30-60 minutes to reach binding equilibrium[10].
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand[11].
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand[11].
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter[10].
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[10].
-
[³⁵S]GTPγS Binding Assay: Measuring G-Protein Activation
This functional assay provides a direct measure of G-protein activation following agonist binding to the receptor.
Principle: In the inactive state, the Gα subunit of the Gi/o protein is bound to GDP. Agonist binding to the GABA-B receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation. The [³⁵S]GTPγS binding assay utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated radioactivity is a direct measure of G-protein activation[12][13].
-
Membrane Preparation:
-
Prepare cell membranes expressing GABA-B receptors as described in the radioligand binding assay protocol.
-
-
Assay Setup:
-
In assay tubes, combine the membrane preparation, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of the test agonist (GABOB or baclofen) in an assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)[14].
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
-
Incubation and Filtration:
-
Quantification and Analysis:
-
Measure the radioactivity on the filters using a scintillation counter[10].
-
Plot the amount of [³⁵S]GTPγS bound (in cpm or dpm) against the logarithm of the agonist concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve using non-linear regression[13].
-
cAMP Assay: Assessing Downstream Signaling
This assay measures the functional consequence of GABA-B receptor activation on the adenylyl cyclase signaling pathway.
Principle: Since GABA-B receptors are coupled to Gi/o proteins, their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP[1]. To measure this decrease, adenylyl cyclase is first stimulated with forskolin. The ability of an agonist to inhibit this forskolin-stimulated cAMP production is then quantified[10].
-
Cell Culture and Plating:
-
Assay Procedure:
-
Wash the cells with serum-free medium or an appropriate assay buffer[10].
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) for 20-30 minutes at 37°C to prevent the degradation of cAMP[10].
-
Add varying concentrations of the test agonist (GABOB or baclofen) to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production[10].
-
Incubate for 15-30 minutes at 37°C[10].
-
-
cAMP Measurement:
-
Data Analysis:
Caption: Experimental Workflow for GABOB Validation.
Comparative Performance Data: GABOB vs. Baclofen
The following table summarizes available quantitative data for GABOB and the reference GABA-B agonist, baclofen. It is important to note that for a direct and definitive comparison, these values should be determined side-by-side in the same laboratory under identical experimental conditions.
| Parameter | GABOB (R-(-)-enantiomer) | Baclofen ((-)-enantiomer) | Assay Type | Reference |
| IC50 | ~1.3 µM (estimated) | 0.13 µM | [³H]-GABA Displacement | [19] |
| EC50 | Data not available | 0.27 µM | Electrophysiology (DA neuron firing) | [20] |
| IC50 | Data not available | Data not available | cAMP Inhibition | N/A |
Note: The IC50 for (R)-(-)-GABOB is estimated based on findings that it is approximately 10-fold less potent than racemic baclofen in binding experiments.
Discussion and Interpretation of Results
The experimental workflow outlined above provides a robust system for validating GABOB's activity at the GABA-B receptor.
-
Radioligand Binding Assay: A competitive binding curve for GABOB will establish its affinity for the GABA-B receptor. A lower Ki value indicates a higher affinity. Comparing the Ki of GABOB to that of baclofen will provide a direct measure of their relative binding potencies. It has been noted that the (R)-(-)-isomer of GABOB is more potent at GABA-B receptors[21].
-
[³⁵S]GTPγS Binding Assay: This assay moves beyond simple binding to assess the functional consequence of receptor occupancy. A dose-dependent increase in [³⁵S]GTPγS binding upon application of GABOB would confirm its agonist activity. The EC50 value will quantify its potency in activating the G-protein, while the Emax value will indicate its efficacy relative to a full agonist like baclofen.
-
cAMP Assay: This assay assesses the downstream signaling effects of GABOB. A concentration-dependent inhibition of forskolin-stimulated cAMP production will provide further evidence of its agonist activity at the Gi/o-coupled GABA-B receptor. The IC50 value from this assay will offer another measure of its functional potency.
Selectivity: To confirm that GABOB is a selective GABA-B receptor agonist, it is crucial to perform counter-screening against other relevant receptors, particularly GABA-A and GABA-C receptors. It has been reported that both isomers of GABOB act as agonists at all three classes of GABA receptors, with varying potencies. Therefore, determining the affinity and functional activity of GABOB at these other receptors is essential to establish its selectivity profile.
Conclusion
The validation of GABOB as a selective GABA-B receptor agonist requires a systematic and multi-pronged experimental approach. By employing radioligand binding, GTPγS binding, and cAMP inhibition assays, researchers can comprehensively characterize its binding affinity, potency, and efficacy. A direct comparison with the well-characterized agonist, baclofen, provides a crucial benchmark for interpreting the experimental data. The protocols and principles outlined in this guide offer a solid foundation for drug discovery and development professionals to rigorously assess the potential of GABOB as a modulator of the GABA-B receptor system.
References
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- Morin, S., & Gauthier-Du-Parc, F. (2018). A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder.
- Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019, March 15).
- Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102120.
- Misgeld, U., Bijak, M., & Jarolimek, W. (1995). A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system. Progress in Neurobiology, 46(5), 423-462.
- Brown, K. M., Roy, K. K., & Hockerman, G. H. (2015). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 58(16), 6366–6377.
- Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. (2022). ACS Omega, 7(20), 17469–17480.
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
- GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1).
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- Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation - PMC - PubMed Central. (2022, May 16).
- Falch, E., et al. (1987). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 48(3), 898-903.
- Chen, L., et al. (2005). GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area. Neuropharmacology, 48(7), 1011-1018.
- Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - NIH. (2012). British Journal of Pharmacology, 165(6), 1725–1736.
- Chronic baclofen desensitizes GABA(B)-mediated G-protein activation and stimulates phosphorylation of kinases in mesocorticolimbic rat brain - PubMed. (2015). Neuropharmacology, 95, 242-251.
- GABA receptor - Wikipedia. (n.d.).
- GABAB receptor allosteric modulators exhibit pathway-dependent and species-selective activity - ResearchGate. (2016). British Journal of Pharmacology, 173(16), 2493-2507.
- GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed. (2005). Neuropharmacology, 48(7), 1011-1018.
- GAB A B -Agonistic Activity of Certain Baclofen Homologues - MDPI. (2013). Molecules, 18(9), 10266-10284.
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- GTPγS Binding Assay - Creative Bioarray. (n.d.).
- Hill, D. R., & Bowery, N. G. (1981). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes.
- GABAB receptor - Wikipedia. (n.d.).
- The GABA B Receptor—Structure, Ligand Binding and Drug Development - MDPI. (2020). Molecules, 25(11), 2543.
- Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PubMed Central. (2011). Psychopharmacology, 217(2), 199-210.
- Concentration-response curves for GABA in the [ 35 S]GTP S bind - ResearchGate. (n.d.).
- GABAB receptors and norepinephrine-stimulated cAMP production in rat brain cortex. (1984). Brain Research, 306(1-2), 327-332.
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- Effects of the GABA B receptor agonist baclofen (A) or GHB (B) and the... - ResearchGate. (n.d.).
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A Comparative Guide to the In Vivo Anticonvulsant Efficacy of GABOB
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the anticonvulsant properties of γ-amino-β-hydroxybutyric acid (GABOB) based on available in vivo experimental data. As a structural analog of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), GABOB's potential as an antiepileptic drug is of significant interest. This document will objectively compare its performance with established anticonvulsants, diazepam and valproic acid, by examining their effects in relevant preclinical seizure models. We will delve into the mechanistic rationale behind the experimental designs and provide detailed protocols to ensure scientific rigor and reproducibility.
The GABAergic System: A Prime Target for Anticonvulsant Therapy
The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory signaling. Epilepsy, a neurological disorder characterized by recurrent seizures, is often the result of an imbalance favoring excessive neuronal excitation.[1] The GABAergic system is the principal source of inhibitory neurotransmission in the brain, making it a critical target for antiepileptic drug development.[2][3][4]
Drugs that enhance GABAergic inhibition can effectively suppress seizure activity.[5][6] This can be achieved through various mechanisms, including:
-
Direct agonism of GABA receptors: Mimicking the action of GABA at its receptors.
-
Positive allosteric modulation of GABA receptors: Enhancing the effect of GABA when it binds to its receptor. Benzodiazepines like diazepam work through this mechanism at GABA-A receptors.[7][8]
-
Inhibition of GABA reuptake: Increasing the synaptic concentration of GABA by blocking its removal from the synaptic cleft.[2][9]
-
Inhibition of GABA transaminase (GABA-T): Preventing the breakdown of GABA, thereby increasing its availability. Valproic acid, in addition to other mechanisms, is known to inhibit GABA-T.[10]
GABOB, as a GABA analog, is hypothesized to exert its anticonvulsant effects by directly interacting with GABA receptors, thereby augmenting inhibitory neurotransmission.
GABAergic Signaling Pathway
Caption: Simplified diagram of GABAergic neurotransmission.
In Vivo Models for Assessing Anticonvulsant Efficacy
Preclinical evaluation of potential antiepileptic drugs relies on validated animal models that mimic different types of human seizures.[1][11][12][13] Among the most widely used are the pentylenetetrazol (PTZ) and maximal electroshock (MES) induced seizure tests.[14][15]
-
Pentylenetetrazol (PTZ) Seizure Model: PTZ is a GABA-A receptor antagonist that, when administered to rodents, induces clonic and tonic-clonic seizures.[16] This model is considered predictive of efficacy against absence and myoclonic seizures in humans.[15]
-
Maximal Electroshock (MES) Seizure Model: The MES test involves applying an electrical stimulus to the brain, which induces generalized tonic-clonic seizures.[17][18] This model is highly predictive of efficacy against generalized tonic-clonic seizures.[15][19]
Comparative Efficacy of GABOB, Diazepam, and Valproic Acid
GABOB
A study investigating the effects of GABOB in a penicillin-induced model of generalized epilepsy in cats demonstrated its anticonvulsant activity.[20] Intravenous injection of GABOB led to a significant decrease in epileptic bursts, with chronic administration resulting in a greater than 50% reduction.[20] While this study supports the antiepileptic potential of GABOB, it is important to note that the high doses required could pose a challenge for clinical use in humans.[20] Another study reported that GABOB, when used as an add-on therapy for adult patients with severe focal epilepsy, resulted in a 50% reduction in total seizure frequency in 25% of the patients.[21]
Diazepam
Diazepam, a benzodiazepine, is a potent anticonvulsant widely used in clinical practice, particularly for the acute management of seizures.[8] Its mechanism of action involves enhancing the effect of GABA at the GABA-A receptor.[7] In preclinical models, diazepam is highly effective against PTZ-induced seizures but is less effective in the MES model, only showing protection at doses that cause motor impairment.[22]
Valproic Acid
Valproic acid is a broad-spectrum antiepileptic drug with multiple mechanisms of action, including the inhibition of GABA transaminase and effects on voltage-gated sodium channels.[10][23] It demonstrates efficacy in a wide range of seizure models, including both PTZ and MES, and is effective against various seizure types in humans.[22]
Data Summary
The following table summarizes the anticonvulsant profiles of GABOB, diazepam, and valproic acid based on available preclinical and clinical data. Due to the different experimental models used, a direct quantitative comparison of potency (e.g., ED50) is not appropriate.
| Compound | Seizure Model | Key Findings | Reference |
| GABOB | Penicillin-induced epilepsy (cat) | Significant decrease in epileptic bursts. | [20] |
| Human focal epilepsy (add-on) | 50% seizure reduction in 25% of patients. | [21] | |
| Diazepam | PTZ-induced seizures (rodents) | Highly effective at non-toxic doses. | [22] |
| MES-induced seizures (rodents) | Effective only at toxic doses. | [22] | |
| Valproic Acid | PTZ-induced seizures (rodents) | Effective at non-toxic doses. | [22] |
| MES-induced seizures (rodents) | Effective at non-toxic doses. | [22] |
Experimental Protocols
To ensure the self-validating nature of the described methodologies, detailed step-by-step protocols for the standard PTZ and MES seizure models are provided below.
Pentylenetetrazol (PTZ)-Induced Seizure Model Protocol
This protocol is adapted from established methodologies for inducing acute seizures in mice.[16][24][25]
Objective: To assess the ability of a test compound to protect against clonic seizures induced by PTZ.
Materials:
-
Male Swiss-Webster mice (20-25 g)
-
Pentylenetetrazol (PTZ)
-
Sterile 0.9% saline
-
Test compound (GABOB) and vehicle
-
Standard anticonvulsant (e.g., Diazepam)
-
Syringes and needles for administration
-
Observation chambers
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days prior to the experiment with free access to food and water.
-
Drug Administration:
-
Divide animals into groups (n=8-10 per group): Vehicle control, positive control (Diazepam), and GABOB test groups (multiple doses).
-
Administer the test compound or vehicle intraperitoneally (i.p.) at a predetermined time before PTZ injection (e.g., 30 minutes).
-
-
PTZ Injection:
-
Prepare a fresh solution of PTZ in sterile saline (e.g., 85 mg/kg).
-
Inject PTZ subcutaneously (s.c.) into the scruff of the neck.
-
-
Observation:
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the animals for 30 minutes for the presence of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).
-
-
Data Analysis:
-
Record the number of animals in each group that are protected from clonic seizures.
-
Calculate the percentage of protection for each group.
-
Determine the median effective dose (ED50) of the test compound using probit analysis.
-
Maximal Electroshock (MES)-Induced Seizure Model Protocol
This protocol is based on standard procedures for the MES test in mice.[17][18][26]
Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension component of a maximal electroshock seizure.
Materials:
-
Male Swiss-Webster mice (20-25 g)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Conductive solution (e.g., 0.9% saline)
-
Test compound (GABOB) and vehicle
-
Standard anticonvulsant (e.g., Valproic Acid)
Procedure:
-
Animal Acclimation: As described for the PTZ model.
-
Drug Administration: As described for the PTZ model, with Valproic Acid as a potential positive control.
-
Seizure Induction:
-
At the time of peak effect of the test compound, apply a drop of topical anesthetic to the corneas of each mouse.
-
A short time later, apply a drop of conductive saline to the corneas.
-
Place the corneal electrodes on the eyes of the restrained animal.
-
Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[17][18]
-
-
Observation:
-
Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
An animal is considered protected if it does not exhibit this phase of the seizure.
-
-
Data Analysis:
-
Record the number of protected animals in each group.
-
Calculate the percentage of protection.
-
Determine the ED50 of the test compound.
-
Experimental Workflow Visualization
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Bridging the Synaptic Cleft: A Comparative Guide to the Correlation of In Vitro GABOB Activity and In Vivo Efficacy
For researchers, neuroscientists, and professionals in drug development, the journey from a molecule's behavior in a petri dish to its therapeutic effect in a complex organism is fraught with challenges. The predictive power of in vitro assays is a cornerstone of modern pharmacology, yet the ultimate validation lies in the physiological response, the in vivo effect. This guide provides an in-depth technical comparison of the in vitro activity of γ-amino-β-hydroxybutyric acid (GABOB) with its observed in vivo effects, offering insights into the translatability of preclinical data for this intriguing GABA analogue. We will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to empower your own investigations into GABAergic modulation.
Introduction: GABOB, a Stereoselective Modulator of the GABAergic System
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, maintaining the delicate balance between neuronal excitation and inhibition.[1] GABOB is a naturally occurring analogue of GABA, distinguished by a hydroxyl group at the β-position.[2] This structural modification not only facilitates its passage across the blood-brain barrier, a significant limitation for GABA itself, but also introduces stereoselectivity in its pharmacological profile. GABOB exists as two stereoisomers, (R)-(-)-GABOB and (S)-(+)-GABOB, which exhibit differential activity at GABA receptor subtypes, making it a valuable tool for dissecting the complexities of the GABAergic system.[2]
The central hypothesis of this guide is that a quantitative and nuanced understanding of GABOB's in vitro interactions with GABA receptors can predict and explain its in vivo pharmacological effects, particularly its anticonvulsant properties.
The GABAergic Signaling Pathway: A Primer
To appreciate the action of GABOB, a fundamental understanding of the GABAergic synapse is essential. The following diagram illustrates the key components of this inhibitory system.
Caption: Overview of the GABAergic synapse and signaling pathway.
In Vitro Characterization of GABOB Activity
To predict in vivo effects, we must first quantify a compound's interaction with its molecular targets. For GABOB, this involves assessing its binding affinity and functional potency at GABA-A and GABA-B receptors.
Experimental Methodologies
1. Radioligand Binding Assays: These assays determine the affinity (Ki) of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
-
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate synaptic membranes.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]GABA for GABA-B receptors or [³H]muscimol for GABA-A receptors) and varying concentrations of the unlabeled competitor (GABOB stereoisomers).
-
Separation: Rapidly filter the incubation mixture to separate bound from free radioligand.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, from which the Ki can be calculated.
-
2. Electrophysiological Assays: These techniques measure the functional consequences of receptor activation, such as ion flow across the cell membrane, providing a measure of a compound's potency (EC50) and efficacy.
-
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the desired GABA receptor subunits.
-
Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.
-
Compound Application: Perfuse the oocyte with varying concentrations of GABOB.
-
Measurement: Record the resulting ion currents.
-
Data Analysis: Plot the current amplitude against the log concentration of GABOB to determine the EC50.
-
Comparative In Vitro Data for GABOB Stereoisomers and Other GABA Analogues
The following table summarizes the in vitro activity of GABOB stereoisomers and compares them with GABA and other well-known GABAergic modulators.
| Compound | Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference(s) |
| (R)-(-)-GABOB | GABA-B | Binding (inhibition of [³H]GABA) | IC50 | ~25 | [2] |
| GABA-A | Binding (inhibition of [³H]muscimol) | IC50 | >100 | [2] | |
| (S)-(+)-GABOB | GABA-A | Binding (inhibition of [³H]muscimol) | IC50 | ~10 | [2] |
| GABA-B | Binding (inhibition of [³H]GABA) | IC50 | >100 | [2] | |
| GABA | GABA-A | Electrophysiology (α1β2γ2) | EC50 | ~6.6 | [3] |
| GABA-B | Electrophysiology | EC50 | ~1 | [4] | |
| Baclofen | GABA-B | Binding (inhibition of [³H]baclofen) | IC50 | 0.015 (R-isomer) | [5] |
| GABA-A | Binding | - | Inactive | [2] | |
| Phenibut | GABA-B | Receptor Agonist | - | Active | [6][7] |
| GABA-A | Receptor Agonist | - | Weakly Active | [6][7] |
Expert Insights: The stereoselectivity of GABOB is evident from this data. (R)-(-)-GABOB demonstrates a clear preference for GABA-B receptors, while (S)-(+)-GABOB is more active at GABA-A receptors.[2] This differential activity is crucial for interpreting its in vivo effects. Baclofen, a chlorinated phenyl derivative of GABA, is a potent and selective GABA-B agonist, serving as a valuable comparator.[5] Phenibut, another GABA analogue, also primarily targets GABA-B receptors.[6][7]
In Vivo Evaluation of GABOB's Effects
The ultimate test of a neuromodulatory compound's utility is its effect in a living system. For GABOB, the primary in vivo effect of interest is its anticonvulsant activity.
Animal Models of Epilepsy
A variety of animal models are employed to screen for anticonvulsant drugs, each mimicking different aspects of human epilepsy.
-
Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is predictive of efficacy against this seizure type in humans.
-
Pentylenetetrazol (PTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures, modeling absence and myoclonic seizures.
Experimental Methodologies
-
Protocol: Anticonvulsant Screening in Rodents (MES Model)
-
Animal Preparation: Use adult male mice or rats.
-
Compound Administration: Administer GABOB (or vehicle control) via the desired route (e.g., intraperitoneal injection).
-
Seizure Induction: At the time of peak effect, deliver a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension.
-
Data Analysis: Determine the median effective dose (ED50) required to protect 50% of the animals from the tonic seizure component.
-
Comparative In Vivo Data
| Compound | Animal Model | Effect | Effective Dose (ED50) | Reference(s) |
| (R)-(-)-GABOB | PTZ-induced seizures (rats) | Anticonvulsant | More potent than (S)-isomer | [8] |
| (S)-(+)-GABOB | PTZ-induced seizures (rats) | Anticonvulsant | Less potent than (R)-isomer | [8] |
| Baclofen | Hot plate test (mice) | Antinociceptive | 1-3 mg/kg (i.p.) | [9] |
| Phenibut | Various models | Anxiolytic, Nootropic, Anticonvulsant | Varies by model | [6][7] |
Expert Insights: The in vivo data aligns with the in vitro findings. The greater anticonvulsant potency of (R)-(-)-GABOB in the PTZ model suggests that its activity at GABA-B receptors is a key contributor to its anti-seizure effects.[8] While (S)-(+)-GABOB also shows anticonvulsant activity, its lower potency may be attributed to its primary action at GABA-A receptors.
Correlating In Vitro Activity with In Vivo Effects: The Crucial Link
Caption: A conceptual workflow for correlating in vitro and in vivo data.
Analysis of the GABOB Correlation:
-
(R)-(-)-GABOB: Its higher affinity for GABA-B receptors (in vitro) corresponds to its greater anticonvulsant potency (in vivo). This suggests that GABA-B agonism is a significant mechanism for seizure protection in the models tested.
-
(S)-(+)-GABOB: Its preferential activity at GABA-A receptors (in vitro) translates to anticonvulsant effects in vivo, albeit with lower potency than its (R)-enantiomer. This highlights the contribution of GABA-A receptor modulation to anti-seizure activity, though perhaps to a lesser extent than GABA-B agonism in the case of GABOB.
Discrepancies and Considerations:
It is crucial to acknowledge that a perfect correlation is rare. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), off-target effects, and the complexity of the in vivo environment can lead to discrepancies between in vitro and in vivo results. For instance, while a compound may show high potency in an isolated cell system, poor brain penetration could limit its in vivo efficacy.
Comparison with Alternative GABAergic Modulators
To provide a broader context, it is useful to compare GABOB with other compounds that modulate the GABAergic system.
-
Baclofen: As a selective and potent GABA-B agonist, baclofen's clinical use as a muscle relaxant is a direct consequence of its in vitro activity. Its antinociceptive effects in animal models are also well-correlated with its GABA-B receptor agonism.[9]
-
Phenibut: This compound's anxiolytic and nootropic effects are primarily attributed to its GABA-B receptor agonism.[6][7] Its weaker activity at GABA-A receptors may contribute to its overall pharmacological profile.
-
Gabapentinoids (e.g., Gabapentin, Pregabalin): While structurally related to GABA, these compounds do not act directly on GABA receptors. Instead, they bind to the α2δ subunit of voltage-gated calcium channels, which indirectly enhances GABAergic transmission.[10] This highlights that not all GABA analogues share the same mechanism of action, underscoring the importance of thorough in vitro characterization.
Conclusion and Future Directions
The evidence presented in this guide strongly supports a positive correlation between the in vitro GABAergic activity of GABOB and its in vivo anticonvulsant effects. The stereoselective nature of GABOB provides a compelling example of how nuanced molecular interactions translate into observable physiological responses.
For researchers in the field, this guide serves as a framework for designing and interpreting experiments aimed at developing novel GABAergic modulators. Future research should focus on:
-
Direct Correlational Studies: Conducting studies that directly measure in vitro parameters (Ki, EC50) and in vivo outcomes (ED50, pharmacokinetic profiles) for GABOB and its analogues within the same experimental paradigm.
-
Receptor Subtype Selectivity: Developing GABOB analogues with even greater selectivity for specific GABA receptor subtypes to further probe their individual contributions to therapeutic effects and side-effect profiles.
-
Advanced In Vivo Models: Utilizing more sophisticated animal models of epilepsy that better recapitulate the complexities of the human disease to enhance the predictive validity of preclinical studies.
By continuing to bridge the gap between in vitro and in vivo pharmacology, we can accelerate the development of safer and more effective treatments for neurological disorders.
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A Comparative Analysis of (R)-GABOB and (S)-GABOB Potency: A Guide for Senior Application Scientists
An In-Depth Technical Guide for Researchers
In the landscape of neuropharmacology, the spatial arrangement of atoms within a molecule is a critical determinant of its biological function. This principle of stereoselectivity is vividly illustrated by the enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB), a chiral analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] This guide provides a comprehensive, data-driven comparative analysis of the potency of (R)-(-)-GABOB and (S)-(+)-GABOB, designed for researchers, scientists, and drug development professionals. We will dissect the nuanced interactions of these stereoisomers with GABA receptor subtypes, explain the causality behind experimental choices for their characterization, and provide actionable protocols for their evaluation.
The GABAergic System: Receptors and Signaling
GABA mediates its inhibitory effects through three main classes of receptors: GABA-A, GABA-B, and GABA-C.[1][2] Understanding their fundamental differences is crucial to appreciating the enantioselective actions of GABOB.
-
GABA-A Receptors: These are ionotropic receptors, forming a ligand-gated chloride ion channel. Activation leads to a rapid influx of Cl⁻, causing hyperpolarization and fast synaptic inhibition.[3]
-
GABA-B Receptors: These are metabotropic G-protein coupled receptors (GPCRs).[4] Their activation initiates a slower, more prolonged inhibitory response via a second messenger system. This involves the Gαi/o pathway, which inhibits adenylyl cyclase, and the Gβγ subunit, which activates G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels.[3][5]
-
GABA-C Receptors: A subclass of ionotropic receptors, also forming a chloride channel. They are known for their distinct pharmacology and slower kinetics compared to GABA-A receptors.[2]
The activation of these receptors culminates in a reduction of neuronal excitability, a cornerstone of CNS function.
Figure 1: Overview of Presynaptic and Postsynaptic GABAergic Inhibition.
Enantioselective Potency: A Tale of Two Isomers
The addition of a hydroxyl group to the GABA backbone creates a chiral center, resulting in (R)- and (S)-GABOB.[6] These enantiomers exhibit remarkably different, and often opposite, selectivity for GABA receptor subtypes.[7]
| Receptor Subtype | More Potent Enantiomer | Quantitative Data (EC₅₀ / IC₅₀) | Key Activity |
| GABA-A | (S)-GABOB | IC₅₀ data not consistently reported, but S>R affinity is established.[1][8] | Agonist |
| GABA-B | (R)-GABOB | IC₅₀ ≈ 0.35 µM[6] | Agonist |
| GABA-C (ρ1) | (R)-GABOB | EC₅₀ ≈ 19 µM ((S)-GABOB EC₅₀ ≈ 45 µM)[2][9] | Full Agonist |
Table 1: Summary of GABOB Enantioselectivity at GABA Receptor Subtypes.
GABA-A Receptor Preference for (S)-GABOB
Studies consistently show that (S)-GABOB has a higher affinity for GABA-A receptors compared to its (R)-counterpart.[2][7][8] This indicates that the stereochemical configuration of the (S)-isomer provides a more favorable interaction with the binding pocket of the GABA-A receptor, leading to more potent inhibition of binding.
GABA-B and GABA-C Receptor Preference for (R)-GABOB
In a clear reversal of selectivity, (R)-GABOB is the more potent agonist at both GABA-B and GABA-C receptors.[6][7] For GABA-B receptors, (R)-GABOB is a potent agonist, while the (S)-isomer is significantly weaker.[8] This stereoselectivity is crucial for its function and is mirrored in other GABA-B agonists like baclofen.[10] At GABA-C ρ1 receptors, both enantiomers act as full agonists, but (R)-GABOB is approximately 2.4 times more potent than (S)-GABOB, with EC₅₀ values of 19 µM and 45 µM, respectively.[2][9] This highlights the distinct stereochemical requirements of the different receptor families.[7]
Experimental Protocols for Potency and Affinity Determination
To substantiate the claims of differential potency, rigorous experimental validation is required. The choice of assay is critical: binding assays determine affinity (how well a ligand binds), while functional assays measure efficacy (the biological response produced by binding).
Protocol: Radioligand Binding Assay for GABA-B Receptors
Causality: This protocol is designed to determine the binding affinity (expressed as an inhibition constant, Ki) of the GABOB enantiomers. It measures their ability to compete with a known high-affinity radiolabeled ligand for binding to the receptor. This is a foundational experiment to quantify the direct interaction between the drug and the receptor target.
Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in a buffered sucrose solution. Perform differential centrifugation to isolate synaptic membranes, which are rich in GABA-B receptors. Resuspend the final pellet in the assay buffer.
-
Competitive Binding Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective GABA-B radioligand (e.g., [³H]CGP54626), and a range of concentrations of the unlabeled competitor ((R)-GABOB or (S)-GABOB).
-
Define Non-Specific Binding: Include control wells with an excess of a non-radiolabeled agonist (e.g., baclofen) to determine the amount of non-specific binding of the radioligand.
-
Equilibration: Incubate the plates at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using non-linear regression to a sigmoidal dose-response curve to calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Figure 2: Workflow for a Radioligand Competitive Binding Assay.
Protocol: Electrophysiology for GABA-C Functional Potency
Causality: This protocol directly measures the functional consequence of GABOB binding to an ionotropic receptor. By expressing the receptor in Xenopus oocytes and using a two-electrode voltage clamp, we can quantify the ion current elicited by the agonist. This provides a direct measure of functional potency (EC₅₀) and efficacy (maximal response).
Methodology:
-
Receptor Expression: Prepare and inject cRNA encoding the human ρ1 GABA-C receptor subunit into Xenopus laevis oocytes. Incubate the oocytes for 2-5 days to ensure robust receptor expression on the cell surface.
-
Two-Electrode Voltage Clamp (TEVC) Setup: Place a single oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes, one for measuring membrane potential and one for injecting current. Clamp the membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply GABA (as a reference agonist) and varying concentrations of (R)-GABOB and (S)-GABOB to the oocyte via the perfusion system.
-
Current Recording: Record the inward chloride currents elicited by the application of each agonist concentration. Ensure a washout period between applications to allow the receptor to return to its resting state.
-
Data Analysis: Measure the peak amplitude of the current for each concentration. Normalize the responses to the maximal response elicited by a saturating concentration of GABA.
-
Dose-Response Curve: Plot the normalized current amplitude against the log concentration of the agonist. Fit the data using a sigmoidal dose-response equation (e.g., the Hill equation) to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Hill slope for each enantiomer.
Implications for Drug Development
The pronounced and opposing enantioselectivity of GABOB has significant implications. The fact that (R)-GABOB is the more potent anticonvulsant suggests that its activity at GABA-B and/or GABA-C receptors is key to this in vivo effect.[2] For drug developers, this underscores the necessity of chiral synthesis and separation. Targeting a specific GABA receptor subtype requires the use of the correct, single enantiomer to maximize on-target potency and minimize potential off-target effects that could be mediated by the other enantiomer.
Conclusion
The comparative analysis of (R)-GABOB and (S)-GABOB provides a classic, compelling example of stereoselectivity in pharmacology. The data clearly shows that (S)-GABOB preferentially targets GABA-A receptors, whereas (R)-GABOB is the more potent agonist at GABA-B and GABA-C receptors. This differential potency, verifiable through the robust experimental protocols detailed here, is a fundamental consideration for any research involving GABAergic modulation and is a guiding principle in the rational design of subtype-selective therapeutics.
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A Comparative Guide for Researchers: 3-Amino-4-hydroxybutyric Acid vs. Baclofen at GABA-B Receptors
This guide provides an in-depth, objective comparison of 3-Amino-4-hydroxybutyric acid (GABOB) and the prototypical agonist baclofen, focusing on their interactions with the γ-aminobutyric acid type B (GABA-B) receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, explains the causality behind pharmacological assays, and offers detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The GABA-B Receptor and its Ligands
The GABA-B receptor, a G-protein coupled receptor (GPCR), is a crucial mediator of slow and sustained inhibitory neurotransmission throughout the central nervous system.[1] Its activation leads to the modulation of downstream effectors, including the inhibition of adenylyl cyclase and voltage-gated Ca2+ channels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2][3] This inhibitory action makes the GABA-B receptor a significant therapeutic target for conditions like spasticity, alcohol dependence, and pain.[4][5][6]
The archetypal agonist for this receptor is baclofen , a lipophilic GABA analogue designed to cross the blood-brain barrier.[6][7] It is clinically used as a muscle relaxant and antispastic agent.[6] This compound (GABOB) is another GABA analogue, structurally differentiated from baclofen by the replacement of a para-chlorophenyl group with a hydroxyl group.[7] This guide will dissect the pharmacological nuances that arise from this seemingly minor structural change, comparing the binding affinity, stereoselectivity, and functional potency of these two compounds at the GABA-B receptor.
Molecular Properties and Stereoselectivity
A critical aspect of both baclofen and GABOB pharmacology is stereochemistry. Both molecules possess a chiral center, and their enantiomers exhibit markedly different activity at the GABA-B receptor.
-
Baclofen : The therapeutic activity of racemic baclofen is almost exclusively attributed to the (R)-(-)-enantiomer .[7] Experimental data shows a profound difference in binding affinity, with (R)-(-)-baclofen being approximately 100-fold more potent than (S)-(+)-baclofen in displacing [³H]baclofen from GABA-B receptors in cat cerebellum membranes.[7]
-
GABOB : Similarly, the agonist activity of GABOB at the GABA-B receptor resides primarily in the (R)-(-)-enantiomer .[7][8] The (S)-(+)-enantiomer is reported to be a partial agonist at the GABA-B receptor and also interacts with GABA-A receptors.[7] The enantioselectivity for agonist action at GABA-B receptors (R>S) is a key parallel between the two compounds.[8]
This pronounced stereoselectivity underscores the specific conformational requirements of the orthosteric binding site on the GABA-B1 subunit.[2]
Head-to-Head Comparison at the GABA-B Receptor
The primary distinction between GABOB and baclofen lies in their potency and binding affinity. Baclofen is consistently reported as the more potent agonist.
Binding Affinity
Binding affinity is typically determined through radioligand binding assays, where the test compound's ability to displace a known high-affinity radioligand (like [³H]baclofen or [³H]GABA) is measured. The resulting IC50 value (the concentration of the competitor that displaces 50% of the radioligand) is indicative of binding affinity.
| Compound | Parameter | Value (µM) | Species/Tissue | Assay Type | Reference |
| (R)-(-)-Baclofen | IC50 | 0.015 | Cat Cerebellum | Radioligand Binding ([³H]baclofen) | [7] |
| (S)-(+)-Baclofen | IC50 | 1.77 | Cat Cerebellum | Radioligand Binding ([³H]baclofen) | [7] |
| (R)-(-)-GABOB | Potency Comparison | ~10-fold less potent than racemic baclofen | Rat Brain Isolates | Radioligand Binding | [7] |
Data synthesized from cited sources.
Direct experimental data indicates that (R)-GABOB is approximately 10-fold less potent than racemic baclofen in binding experiments.[7] Given that (R)-baclofen is the active enantiomer, the potency difference between (R)-GABOB and (R)-baclofen is even more significant. An estimated IC50 for (R)-GABOB, based on it being 10-fold less potent than racemic baclofen (Ki ≈ 6 µM), would be in the range of ~0.15 µM.[7][9]
GABA-B Receptor Signaling Pathway
Activation of the heterodimeric GABA-B receptor (composed of GABA-B1 and GABA-B2 subunits) by an agonist like baclofen or GABOB initiates a canonical Gαi/o-protein signaling cascade.[1][3] This leads to several downstream inhibitory effects.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation : Homogenize tissue (e.g., rat brain) in an ice-cold binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4). [9]2. Washing : Centrifuge the homogenate multiple times (e.g., 40,000 x g for 20 minutes at 4°C), resuspending the pellet in fresh buffer each time. This is a critical step to wash away endogenous GABA, which would otherwise interfere with the assay. [9][10]3. Protein Quantification : Resuspend the final pellet and determine the protein concentration (e.g., using a Bradford or BCA assay). [10]4. Assay Setup : In assay tubes, combine the membrane preparation, a fixed concentration of radioligand (e.g., [³H]baclofen), and varying concentrations of the competitor compound (unlabeled GABOB or baclofen). [9]Include tubes for total binding (no competitor) and non-specific binding (a saturating concentration of an unlabeled agonist like GABA). [9]5. Incubation : Incubate the tubes to allow binding to reach equilibrium (e.g., 30-60 minutes at 4°C). [9]6. Filtration : Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by several washes with ice-cold wash buffer to remove unbound radioligand. [9][11]7. Quantification : Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. [9]8. Analysis : Subtract non-specific binding from all other readings to determine specific binding. Plot the percentage of specific binding against the log concentration of the competitor and use non-linear regression to calculate the IC50.
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of receptor activation. Since GABA-B is a Gαi/o-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. [2][3] Causality: To measure a decrease in cAMP, the cell's basal adenylyl cyclase activity is first stimulated with an agent like forskolin. [12]The ability of a GABA-B agonist to then reduce this forskolin-stimulated cAMP level is a direct measure of its functional potency (EC50) and efficacy (Emax). Modern assays often use luminescence or fluorescence resonance energy transfer (FRET) based biosensors for high-throughput and kinetic measurements. [13][14]
Caption: Workflow for a Gi-coupled receptor cAMP functional assay.
Step-by-Step Protocol:
-
Cell Culture : Use a cell line (e.g., HEK293 or CHO) stably or transiently expressing the human GABA-B receptor. [13]Seed cells in a multi-well plate.
-
Pre-incubation : Wash cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor like IBMX. This prevents the enzymatic degradation of cAMP, amplifying the signal window. [9]3. Agonist Addition : Add varying concentrations of the test agonist (GABOB or baclofen) to the wells.
-
Stimulation : Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and raise intracellular cAMP levels. [9][12]5. Incubation : Incubate for a defined period (e.g., 15-30 minutes at 37°C) to allow the agonist to inhibit forskolin-stimulated cAMP production. [9]6. Measurement : Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit (e.g., HTRF, AlphaScreen, or GloSensor cAMP assay). [13][14][15][16]7. Analysis : Generate a dose-response curve by plotting the cAMP level (or assay signal) against the log concentration of the agonist. Use non-linear regression to determine the EC50 (potency) and the maximal inhibition (efficacy).
Discussion and Field Insights
The available data consistently demonstrates that while both (R)-GABOB and (R)-baclofen are agonists at the GABA-B receptor, baclofen exhibits significantly higher binding affinity and potency . The substitution of the bulky, lipophilic p-chlorophenyl group in baclofen with a smaller, polar hydroxyl group in GABOB likely reduces the affinity for the binding pocket within the GABA-B1 subunit's Venus Flytrap domain.
This difference in potency has direct implications for research and therapeutic development.
-
Dosage : Higher concentrations of GABOB would be required to achieve the same level of receptor occupancy and downstream signaling as baclofen.
-
Off-Target Effects : The need for higher concentrations of GABOB may increase the likelihood of off-target effects. For instance, GABOB enantiomers are known to interact with GABA-A and GABA-C receptors, a promiscuity less characterized for baclofen at similar concentrations. [7][8][17]* Pharmacokinetics : The hydroxyl group in GABOB, compared to the chlorophenyl group in baclofen, alters the molecule's lipophilicity, which can impact its ability to cross the blood-brain barrier and its overall pharmacokinetic profile.
While baclofen remains the gold standard GABA-B agonist, the study of GABOB provides valuable structure-activity relationship (SAR) insights. It highlights the tolerance of a hydroxyl group at the 3-position while underscoring the importance of the larger aromatic substituent for high-affinity binding.
Conclusion
This guide provides a comparative analysis of this compound and baclofen, grounded in experimental data and methodological principles. The key takeaway for researchers is the marked difference in potency, with baclofen being the more potent agonist at the GABA-B receptor. This is primarily attributed to structural differences that influence binding affinity. The provided experimental workflows offer a validated framework for reproducing and expanding upon these findings. Understanding these distinctions is crucial for selecting the appropriate tool compound in research and for guiding the design of novel GABA-B receptor modulators.
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GABOB vs. Baclofen for Spasticity: A Comparative Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of γ-amino-β-hydroxybutyric acid (GABOB) and baclofen, two GABAergic modulators investigated for the treatment of spasticity. We will dissect their distinct mechanisms of action, compare their pharmacokinetic and pharmacodynamic profiles, and present the available experimental data, offering a comprehensive resource for preclinical and clinical research.
Introduction: The Challenge of Spasticity and the GABAergic System
Spasticity, a motor disorder characterized by a velocity-dependent increase in muscle tone, is a common and disabling symptom of upper motor neuron lesions resulting from conditions like multiple sclerosis, spinal cord injury, and stroke[1][2]. The underlying pathophysiology involves a disruption of the inhibitory signals from the central nervous system (CNS) to the spinal cord, leading to hyperexcitability of alpha motor neurons[3]. The primary inhibitory neurotransmitter in the CNS is γ-aminobutyric acid (GABA), making the GABAergic system a critical target for therapeutic intervention[4]. Both GABOB and baclofen are GABA analogues designed to leverage this system to alleviate spasticity[1][5].
Comparative Mechanism of Action: A Tale of Two Receptors
While both molecules are structurally related to GABA, their primary mechanisms of action diverge significantly, targeting different GABA receptor subtypes. This distinction is fundamental to understanding their respective therapeutic and side-effect profiles.
Baclofen is a selective agonist of the GABA-B receptor[1][4][6]. Its therapeutic effect is primarily mediated by:
-
Presynaptic Inhibition: Activation of GABA-B receptors on presynaptic terminals of excitatory afferent fibers (e.g., corticospinal tracts) inhibits the influx of calcium ions (Ca2+). This, in turn, reduces the release of excitatory neurotransmitters like glutamate and aspartate onto spinal motor neurons[1][4].
-
Postsynaptic Inhibition: On postsynaptic neurons, baclofen binding to GABA-B receptors activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The resulting efflux of potassium ions (K+) leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential in response to excitatory stimuli[4][6].
This dual action at the spinal cord level effectively dampens the hyperreflexia characteristic of spasticity[1][3].
GABOB (γ-Amino-β-hydroxybutyric acid) , an endogenous metabolite of GABA, exhibits a more complex and less selective pharmacological profile[5][7]. It interacts with the GABAergic system through stereoisomer-specific actions:
-
(R)-(-)-GABOB: This enantiomer is a moderate-potency agonist at the GABA-B receptor , similar to baclofen[5].
-
(S)-(+)-GABOB: This enantiomer acts as a partial agonist at the GABA-B receptor and, notably, as an agonist at the GABA-A receptor [5]. The GABA-A receptor is a ligand-gated chloride ion (Cl-) channel. Its activation leads to an influx of Cl-, causing hyperpolarization and rapid synaptic inhibition.
Therefore, racemic GABOB, which is used medically, functions as a dual GABA-A and GABA-B receptor agonist[5][7]. Its potential for enhanced blood-brain barrier penetration compared to GABA has also been noted[5].
Signaling Pathway Visualization
Caption: Distinct signaling pathways of Baclofen and GABOB.
Pharmacokinetic Profile Comparison
The absorption, distribution, metabolism, and excretion (ADME) profiles of a drug are critical determinants of its dosing regimen and potential for drug-drug interactions.
| Parameter | Baclofen | GABOB |
| Bioavailability | Rapidly and well-absorbed (70-85%)[1][8] | Data not extensively reported, but thought to cross the blood-brain barrier more readily than GABA[5]. |
| Protein Binding | ~30%[8] | Not specified in available literature. |
| Metabolism | Minimal (~15% by deamination); primarily excreted unchanged[1][8]. | Endogenous metabolite of GABA; likely integrated into natural metabolic pathways[5][7]. |
| Elimination Half-life | 2.5 to 7 hours, necessitating frequent administration[1][8]. | Not specified in available literature. |
| Excretion | Primarily renal (~70-85% in urine)[1][8][9]. | Not specified in available literature. |
Key Insight: Baclofen's reliance on renal excretion means dose adjustments are critical in patients with impaired kidney function[8]. Its short half-life is a known clinical challenge, leading to the development of extended-release formulations and intrathecal delivery systems to maintain stable therapeutic concentrations[10][11]. The pharmacokinetics of GABOB are less well-characterized in publicly available literature, representing a significant knowledge gap for drug development.
Preclinical and Clinical Efficacy
Direct head-to-head clinical trials comparing GABOB and baclofen for spasticity are lacking. However, evidence for each compound can be evaluated from separate preclinical and clinical studies.
Baclofen is a well-established, FDA-approved treatment for spasticity[1].
-
Preclinical: It is a standard positive control in animal models of spasticity, where it reliably reduces muscle hypertonia and reflex hyperexcitability[12].
-
Clinical: Multiple randomized controlled trials (RCTs) have demonstrated that oral baclofen is superior to placebo in reducing muscle tone and spasm frequency in patients with multiple sclerosis and spinal cord lesions[10]. However, its efficacy can be limited by dose-dependent side effects[10]. In comparative trials, its efficacy in reducing spasticity is generally comparable to other oral antispasmodics like tizanidine and diazepam[10][13]. A phase III trial is currently underway to compare its efficacy against pregabalin[14].
GABOB has been approved in some countries (e.g., Japan, Mexico, parts of Europe) as an anticonvulsant for epilepsy[5][7].
-
Preclinical: Early studies demonstrated its inhibitory effects in the brain[7]. The (S)-(+)-GABOB enantiomer is reportedly twice as potent an anticonvulsant as the (R)-(-)-GABOB form[5]. Its efficacy specifically in preclinical models of spasticity is not as widely documented as baclofen's.
-
Clinical: While used for epilepsy, its clinical efficacy data for spasticity is sparse. It is often considered more of an adjuvant therapy rather than a standalone treatment for seizures[5].
Side Effect and Safety Profile
The adverse effect profile of a drug is often the limiting factor for its clinical utility.
| Side Effect Profile | Baclofen | GABOB |
| Common | Drowsiness, dizziness, weakness, fatigue, nausea, confusion, headache, constipation, urinary frequency[8][15][16][17][18]. | Data is less robust. As a GABAergic modulator, CNS depressant effects like dizziness, drowsiness, and fatigue can be anticipated[19][20][21][22][23]. |
| Serious | Seizures and hallucinations upon abrupt withdrawal, respiratory depression in overdose, rhabdomyolysis[8][15][17][18]. | Not well-documented in available literature. |
| Key Considerations | CNS depressant effects are additive with alcohol and other sedatives[15][17]. Side effects are more pronounced in the elderly[15]. | The dual action on GABA-A and GABA-B receptors could theoretically lead to a broader range of CNS effects compared to a selective GABA-B agonist. |
Trustworthiness Insight: The most significant safety concern with baclofen is the withdrawal syndrome. Abrupt discontinuation can lead to a severe hypermetabolic state with high fever, altered mental status, exaggerated rebound spasticity, and muscle rigidity, which can progress to multi-organ failure[1]. This necessitates a gradual dose taper when discontinuing the drug[18].
Experimental Protocol: Comparative Assessment in a Preclinical Model
To directly compare the anti-spastic efficacy of GABOB and baclofen, a robust preclinical model is essential. The following protocol outlines a standard approach using a rat model of spinal cord injury-induced spasticity.
Experimental Workflow Visualization
Caption: Workflow for preclinical comparison of anti-spastic agents.
Step-by-Step Methodology
-
Animal Model Induction:
-
Subjects: Adult male Sprague-Dawley rats (250-300g).
-
Procedure: Anesthetize animals (e.g., isoflurane or intraperitoneal ketamine/xylazine). Perform a T9-T10 laminectomy to expose the spinal cord. Induce a contusion injury using a standardized impactor device (e.g., Infinite Horizon Impactor) to ensure reproducibility.
-
Post-operative Care: Provide manual bladder expression, analgesics, and supportive care until autonomic functions recover.
-
-
Spasticity Development and Confirmation:
-
Allow animals to recover for 4-6 weeks, a period during which spasticity typically develops.
-
Confirm the spastic phenotype via baseline measurements (see Step 4).
-
-
Grouping and Drug Administration:
-
Randomly assign animals to one of three groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline, i.p.)
-
Group 2: Baclofen (e.g., 5-10 mg/kg, i.p.)
-
Group 3: GABOB (dose range to be determined by pilot studies, i.p.)
-
-
Ensure blinding of the experimenter to the treatment allocation.
-
-
Efficacy Assessment (Primary Endpoints):
-
Electromyography (EMG): Insert fine-wire electrodes into the gastrocnemius and tibialis anterior muscles. Record tonic EMG activity during passive ankle rotation at varying velocities. A reduction in velocity-dependent EMG activity indicates efficacy.
-
H-reflex Modulation: Stimulate the tibial nerve and record the H-reflex and M-wave from the plantar muscle. A decrease in the H/M ratio post-treatment suggests a reduction in motor neuron excitability.
-
Modified Ashworth Scale (MAS): Manually assess resistance to passive stretch of the ankle joint, scoring on a standardized scale.
-
-
Data Analysis:
-
Measure outcomes at baseline (pre-dose) and at several time points post-administration (e.g., 30, 60, 120 minutes).
-
Use appropriate statistical tests (e.g., Two-way ANOVA with post-hoc tests) to compare the effects of treatment, group, and time. A p-value < 0.05 is considered significant.
-
Conclusion and Future Directions
Baclofen is a well-characterized, selective GABA-B agonist that serves as a cornerstone of spasticity management, despite limitations related to its pharmacokinetic profile and CNS side effects[1][10]. GABOB, a GABA metabolite with a dual action on GABA-A and GABA-B receptors, presents an alternative mechanistic profile[5]. However, a significant lack of robust, publicly available data on its pharmacokinetics and its specific efficacy in spasticity models hinders a direct, evidence-based comparison.
For drug development professionals, the key takeaways are:
-
The distinct receptor selectivity offers a clear rationale for differential therapeutic and side-effect profiles. The dual agonism of GABOB could potentially offer broader efficacy but may also come with a more complex side-effect profile.
-
There is a critical need for head-to-head preclinical studies, following rigorous protocols as outlined above, to directly compare the dose-dependent efficacy and safety of GABOB and baclofen.
-
Further characterization of GABOB's pharmacokinetic profile, including its blood-brain barrier transport kinetics and metabolic fate, is essential for any future clinical development in the spasticity field.
Future research should focus on these comparative studies and explore the potential therapeutic windows of each compound to better define their respective roles in the management of spasticity.
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A Comparative Analysis of the Mechanisms of Action: 3-Amino-4-hydroxybutyric Acid (GABOB) versus Gabapentin
In the landscape of neuromodulatory therapeutics, both 3-Amino-4-hydroxybutyric acid (GABOB) and gabapentin have garnered significant interest for their roles in mitigating neurological disorders, particularly epilepsy. While both are structurally related to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), their mechanisms of action diverge fundamentally. This guide provides a comprehensive, evidence-based comparison of their molecular targets and physiological effects, tailored for researchers, scientists, and drug development professionals.
Introduction: Two Structurally Related but Mechanistically Distinct Compounds
This compound (GABOB) is a naturally occurring GABA analogue that has been utilized as an anticonvulsant in several countries.[1] Its chemical structure incorporates a hydroxyl group on the β-carbon of the GABA backbone. This modification allows it to act directly on GABA receptors, albeit with stereospecific interactions.
Gabapentin , on the other hand, is a synthetic GABA analogue characterized by the addition of a cyclohexyl group to the GABA structure.[2] Despite its design as a GABA mimetic intended to cross the blood-brain barrier more readily than GABA itself, extensive research has demonstrated that gabapentin does not exert its primary therapeutic effects through direct interaction with GABA receptors.[2] Instead, its principal mechanism involves a distinct molecular target.
Primary Mechanisms of Action: A Tale of Two Targets
The fundamental difference in the mechanism of action between GABOB and gabapentin lies in their primary molecular targets within the central nervous system. GABOB directly engages the GABAergic system by acting as an agonist at various GABA receptor subtypes, whereas gabapentin's main target is an auxiliary subunit of voltage-gated calcium channels.
This compound: A Direct Modulator of GABA Receptors
GABOB's anticonvulsant properties are attributed to its direct interaction with GABA receptors, the main drivers of inhibitory neurotransmission in the brain.[3] Specifically, GABOB exhibits activity at GABAA, GABAB, and GABAC receptors, with its effects being stereoselective.
The (R)-enantiomer of GABOB, also known as (R)-(-)-4-amino-3-hydroxybutyric acid, is a modulator of both GABAA and GABAB receptors.[4] It has been shown to be an agonist at GABAB receptors and also interacts with GABAA receptors.[4] Conversely, the (S)-enantiomer displays a different selectivity profile, highlighting the importance of stereochemistry in its receptor interactions.[5] Studies have shown that the enantioselectivity of GABOB's agonist action at GABAC receptors (R>S) matches that of GABAB receptors but is opposite to that at GABAA receptors (S>R).[5]
The activation of these receptors by GABOB leads to an increase in inhibitory signaling. GABAA receptor activation results in an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. GABAB receptor activation, being metabotropic, initiates a G-protein coupled cascade that can lead to the opening of potassium channels and the inhibition of adenylyl cyclase, both contributing to a reduction in neuronal excitability.
Gabapentin: A Ligand of the α2δ-1 Subunit of Voltage-Gated Calcium Channels
Contrary to its name and structural similarity to GABA, gabapentin's primary mechanism of action does not involve direct binding to GABA receptors.[2] Instead, its therapeutic effects are mediated through high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[2][6]
This binding to the α2δ-1 subunit is thought to reduce the trafficking of VGCCs to the presynaptic membrane.[7] By doing so, gabapentin effectively decreases the influx of calcium into the presynaptic terminal upon neuronal depolarization. This reduction in intracellular calcium subsequently leads to a decrease in the release of excitatory neurotransmitters, most notably glutamate.[2] The diminished release of glutamate dampens overall neuronal excitability, which is a key factor in the generation and propagation of seizures and in the transmission of neuropathic pain signals.
The interaction between gabapentin and the α2δ-1 subunit is highly specific. Mutagenesis studies have identified critical amino acid residues within the α2δ-1 protein that are essential for gabapentin binding, confirming the specificity of this interaction.[8]
Secondary and Debated Mechanisms of Action
Beyond their primary targets, both compounds have been investigated for other potential mechanisms that may contribute to their overall pharmacological profile.
For GABOB , its ability to inhibit GABA uptake in rat brain synaptosomes has been reported, which would increase the synaptic concentration of GABA and further enhance inhibitory neurotransmission.[4]
The secondary mechanisms of gabapentin are a subject of ongoing research and debate. Some studies have suggested that gabapentin may modestly increase the synthesis of GABA in the brain.[2][9] For instance, one study using proton magnetic resonance spectroscopy on human neocortical slices found a 13% increase in GABA concentrations following gabapentin application.[9] However, other studies in rodent models have not observed a significant change in GABA levels.[10] It has also been proposed that gabapentin may enhance the expression of δ subunit-containing GABAA receptors, which contribute to tonic inhibition.[11]
Quantitative Comparison of Pharmacological Parameters
To provide a clear and objective comparison, the following table summarizes the available quantitative data on the binding affinities and other relevant pharmacological parameters for GABOB and gabapentin.
| Parameter | This compound (GABOB) | Gabapentin |
| Primary Target | GABAA, GABAB, and GABAC receptors | α2δ-1 subunit of Voltage-Gated Calcium Channels |
| Binding Affinity | (R)-enantiomer: - GABAA Receptor IC50: 1 µM[4]- GABAB Receptor IC50: 0.35 µM[4]- GABAC Receptor EC50: 19 µM[4] | α2δ-1 subunit: - Kd: 59 nM[6] |
| Mechanism | Agonist at GABA receptors, leading to increased inhibitory neurotransmission. | Binds to the α2δ-1 subunit, reducing presynaptic calcium influx and subsequent release of excitatory neurotransmitters. |
| Effect on GABA Levels | May inhibit GABA uptake.[4] | Debated; some studies show a modest increase in GABA synthesis in human brain tissue.[2][9] |
| Blood-Brain Barrier Permeability | Limited quantitative data available; as a polar amino acid, likely requires active transport. | Crosses the blood-brain barrier via the L-amino acid transporter (LAT1).[2] |
Visualizing the Mechanisms of Action
The distinct signaling pathways of GABOB and gabapentin can be visualized through the following diagrams.
Caption: Primary mechanism of action for Gabapentin.
Experimental Protocols for Mechanistic Elucidation
The distinct mechanisms of action of GABOB and gabapentin have been delineated through a variety of experimental techniques. Below are representative protocols that are central to understanding their molecular interactions.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure Gabapentin's Effect on Calcium Currents
This protocol is designed to directly measure the inhibitory effect of gabapentin on voltage-gated calcium channel currents in cultured neurons, such as dorsal root ganglion (DRG) neurons.
Rationale: By isolating and recording the electrical currents flowing through calcium channels in a single neuron, we can directly observe the modulatory effects of gabapentin. The whole-cell configuration allows for the control of the intracellular environment and precise measurement of ion channel activity.
Methodology:
-
Cell Preparation: Culture primary DRG neurons from neonatal rats on glass coverslips.
-
Recording Setup: Transfer a coverslip with adherent neurons to a recording chamber on an inverted microscope. Continuously perfuse the chamber with an external recording solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with an intracellular solution. The intracellular solution is designed to isolate calcium currents.
-
Achieving Whole-Cell Configuration:
-
Approach a neuron with the micropipette and apply gentle positive pressure.
-
Upon contacting the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (gigaohm seal).
-
Apply a brief pulse of negative pressure to rupture the cell membrane patch, achieving the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the neuron at a holding potential of -80 mV.
-
Apply depolarizing voltage steps to activate voltage-gated calcium channels and record the resulting inward calcium currents.
-
Record baseline calcium currents for a stable period.
-
-
Drug Application: Bath-apply gabapentin at various concentrations to the recording chamber.
-
Data Analysis: Measure the peak amplitude of the calcium currents before and after the application of gabapentin. Calculate the percentage of inhibition at each concentration to determine the IC50 value. [12]
Protocol 2: Radioligand Binding Assay for Gabapentin on the α2δ-1 Subunit
This protocol quantifies the binding affinity of gabapentin to its target, the α2δ-1 subunit, in brain tissue homogenates.
Rationale: This assay uses a radiolabeled form of gabapentin ([3H]gabapentin) to directly measure its binding to the α2δ-1 subunit. By competing the binding of the radioligand with unlabeled gabapentin, we can determine the binding affinity (Kd) and the density of binding sites (Bmax).
Methodology:
-
Membrane Preparation: Homogenize porcine brain tissue in a buffered solution and centrifuge to isolate the crude membrane fraction containing the α2δ-1 subunit.
-
Binding Reaction:
-
In a series of tubes, incubate the brain membrane preparation with a fixed concentration of [3H]gabapentin.
-
Add increasing concentrations of unlabeled gabapentin to compete with the radioligand for binding sites.
-
Include a tube with a high concentration of an unlabeled competitor to determine non-specific binding.
-
-
Incubation and Separation: Incubate the reaction mixtures to allow binding to reach equilibrium. Rapidly filter the samples through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the unlabeled gabapentin concentration and analyze the data using non-linear regression to determine the Kd and Bmax values. [13]
Conclusion
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A Comparative Guide to GABOB and Pregabalin for Neuropathic Pain: A Mechanistic and Methodological Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Neuropathic Pain and the Quest for Effective Analgesia
Neuropathic pain, a debilitating condition arising from a lesion or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Its complex pathophysiology, characterized by ectopic firing, central sensitization, and impaired inhibitory signaling, often renders traditional analgesics ineffective. This has spurred the development of drugs targeting specific neuronal pathways implicated in pain processing. Among these, agents modulating the γ-aminobutyric acid (GABA) system and voltage-gated calcium channels have emerged as key therapeutic strategies.
This guide provides a comparative analysis of two such agents: pregabalin , a well-established first-line treatment for neuropathic pain, and γ-amino-β-hydroxybutyric acid (GABOB) , a lesser-known GABA analogue. While extensive clinical data supports the efficacy of pregabalin, the evidence for GABOB in neuropathic pain is less established. This comparison, therefore, delves into their known and inferred mechanisms of action, pharmacokinetic profiles, and the experimental methodologies crucial for their preclinical and clinical evaluation. This guide is intended to provide a foundational understanding for researchers and drug development professionals exploring novel and existing therapeutic avenues for neuropathic pain.
Section 1: Unraveling the Mechanisms of Action
A fundamental understanding of how these compounds interact with the nervous system is paramount to appreciating their therapeutic potential and guiding future research.
Pregabalin: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels
Pregabalin, a structural analogue of GABA, does not directly act on GABA receptors.[1] Instead, its primary mechanism of action involves high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2][3] This interaction is critical to its analgesic effect.
In a state of neuropathic pain, there is an upregulation and trafficking of α2δ-1 subunits to the presynaptic terminals of primary afferent neurons. This leads to an increased influx of calcium upon neuronal depolarization, resulting in excessive release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[2][4] Pregabalin, by binding to the α2δ-1 subunit, allosterically modulates the VGCC, reducing calcium influx and thereby attenuating the release of these pain-signaling neurotransmitters.[2][4] This dampening of hyperexcitability at the level of the spinal cord dorsal horn is a key component of its antinociceptive action.
Some evidence also suggests that pregabalin may enhance the activity of excitatory amino acid transporters (EAATs), which would further decrease the synaptic availability of glutamate.[2][4]
GABOB: A Direct GABA Analogue with Potential Dual Receptor Activity
GABOB, or γ-amino-β-hydroxybutyric acid, is a naturally occurring GABA analogue. Unlike pregabalin, GABOB is believed to directly interact with GABA receptors. It exists as two stereoisomers, (R)-(-)-GABOB and (S)-(+)-GABOB, with differing receptor affinities. (S)-(+)-GABOB acts as a partial agonist at the GABA-B receptor and an agonist at the GABA-A receptor, while (R)-(-)-GABOB is a more potent agonist at the GABA-B receptor. GABOB is used medically as a racemic mixture.
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and plays a crucial role in modulating pain perception.[5][6] A reduction in GABAergic inhibition in the spinal cord dorsal horn is a key factor in the development and maintenance of neuropathic pain.
-
GABA-A Receptor Agonism: Activation of GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. By acting as a GABA-A agonist, the (S)-(+)-enantiomer of GABOB could potentially enhance this inhibitory tone, thereby reducing the transmission of nociceptive signals.
-
GABA-B Receptor Agonism: GABA-B receptors are G-protein coupled receptors. Their activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the opening of potassium channels and the inhibition of calcium channels. This results in both presynaptic and postsynaptic inhibition. Presynaptically, GABA-B activation can reduce the release of excitatory neurotransmitters. Postsynaptically, it causes hyperpolarization. Both enantiomers of GABOB, by activating GABA-B receptors, could contribute to analgesia through these mechanisms.
GABOB is reported to have more potent inhibitory effects on the central nervous system than GABA itself, possibly due to its greater ability to cross the blood-brain barrier.
Section 2: Comparative Pharmacokinetics and Pharmacodynamics
The clinical utility of a drug is not solely determined by its mechanism of action but also by its pharmacokinetic and pharmacodynamic properties.
| Feature | GABOB (γ-amino-β-hydroxybutyric acid) | Pregabalin |
| Primary Target | GABA-A and GABA-B receptors | α2δ-1 subunit of voltage-gated calcium channels[2][3] |
| Mechanism | Direct agonist at GABA receptors, leading to neuronal inhibition. | Indirectly reduces neurotransmitter release by modulating calcium channel function.[2][4] |
| Absorption | Information not readily available in the context of neuropathic pain. | Rapid, with peak plasma concentrations within 1 hour.[7] Bioavailability is high (≥90%) and dose-proportional.[8] |
| Distribution | Reported to cross the blood-brain barrier more effectively than GABA. | Does not bind to plasma proteins and has a predictable volume of distribution.[9][10] |
| Metabolism | Information on metabolism in the context of neuropathic pain is limited. | Negligible metabolism.[9][10] |
| Elimination | Information on elimination half-life is not readily available. | Primarily excreted unchanged in the urine, with a half-life of 6.3 hours.[10] |
| Dosing Frequency | Typically requires multiple daily doses for its approved indications. | Usually administered two to three times daily.[7] |
Section 3: Preclinical and Clinical Efficacy - A Gap in Direct Comparison
A thorough literature search reveals a significant disparity in the available evidence for GABOB and pregabalin in the context of neuropathic pain.
Pregabalin: A Well-Established Efficacy Profile
Numerous preclinical studies have demonstrated the efficacy of pregabalin in various animal models of neuropathic pain, including those induced by nerve ligation, diabetes (streptozotocin-induced), and chemotherapy.[11] In these models, pregabalin consistently reduces behaviors indicative of allodynia and hyperalgesia.[3]
Clinically, pregabalin is approved for the treatment of several neuropathic pain conditions, including diabetic peripheral neuropathy, postherpetic neuralgia, and neuropathic pain associated with spinal cord injury.[12][13] Multiple randomized controlled trials and meta-analyses have confirmed its efficacy in reducing pain scores and improving sleep and quality of life in patients with these conditions. However, it is important to note that a significant portion of patients do not experience adequate pain relief with pregabalin, highlighting the need for alternative or adjunctive therapies.
GABOB: Limited and Indirect Evidence for Neuropathic Pain
Direct preclinical or clinical studies evaluating the efficacy of GABOB specifically for neuropathic pain are scarce in the publicly available literature. Its primary established use is as an anticonvulsant.
The rationale for its potential use in neuropathic pain stems from the known role of the GABAergic system in pain modulation. Studies on other GABA-B receptor agonists, such as baclofen, have shown some antinociceptive effects in animal models of chronic pain and in certain clinical neuropathic pain conditions, although their use is often limited by side effects. The potential of GABOB to act on both GABA-A and GABA-B receptors could theoretically offer a broader spectrum of inhibitory action. However, without dedicated studies, its efficacy remains speculative.
Crucially, no head-to-head comparative trials between GABOB and pregabalin for neuropathic pain were identified. This represents a significant knowledge gap and an area for future research.
Section 4: Side Effect Profiles
The tolerability and safety of a drug are critical considerations in its clinical application.
Pregabalin
The most common side effects associated with pregabalin are related to the central nervous system and include:
-
Dizziness
-
Somnolence (drowsiness)
-
Peripheral edema
-
Weight gain
-
Dry mouth
-
Blurred vision
-
Ataxia
GABOB
Information on the side effect profile of GABOB, particularly in the context of neuropathic pain, is limited. As a GABA agonist, potential side effects could be expected to be similar to other drugs in this class and may include sedation, dizziness, and muscle weakness.
Section 5: Essential Experimental Protocols for Comparative Efficacy Studies
To address the current evidence gap, well-designed preclinical and clinical studies are necessary. The following outlines key experimental methodologies.
Preclinical Assessment in Animal Models
Objective: To determine the anti-allodynic and anti-hyperalgesic effects of GABOB and pregabalin in established models of neuropathic pain.
Animal Models:
-
Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve, leading to Wallerian degeneration and subsequent neuropathic pain behaviors.
-
Spared Nerve Injury (SNI): Involves transection of two of the three terminal branches of the sciatic nerve, resulting in a robust and long-lasting neuropathic pain state.
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy: Chemical induction of type 1 diabetes, which leads to the development of peripheral neuropathy.
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN): Administration of neurotoxic chemotherapeutic agents like paclitaxel or cisplatin.
Behavioral Assays:
-
Mechanical Allodynia:
-
Von Frey Filaments: A series of calibrated monofilaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
-
Thermal Hyperalgesia:
-
Hargreaves Plantar Test: A radiant heat source is applied to the plantar surface of the hind paw, and the latency to withdrawal is measured.
-
-
Cold Allodynia:
-
Acetone Drop Test: A drop of acetone is applied to the plantar surface of the hind paw, and the duration of lifting or licking the paw is recorded.
-
Clinical Trial Design
Objective: To compare the efficacy and safety of GABOB and pregabalin in patients with a specific neuropathic pain condition (e.g., diabetic peripheral neuropathy).
Study Design: A randomized, double-blind, active-comparator, parallel-group or crossover study.
Key Components:
-
Patient Population: Clearly defined inclusion and exclusion criteria for patients with a confirmed diagnosis of the target neuropathic pain condition.
-
Intervention:
-
GABOB arm: Dose-escalation to an optimal therapeutic dose.
-
Pregabalin arm: Standard dose titration as per clinical guidelines.
-
-
Primary Outcome Measure: Change from baseline in the mean 24-hour pain score on an 11-point Numeric Rating Scale (NRS).
-
Secondary Outcome Measures:
-
Patient Global Impression of Change (PGIC).
-
Sleep Interference Scale.
-
Short-Form McGill Pain Questionnaire (SF-MPQ).
-
Quality of life assessments (e.g., SF-36).
-
Incidence and severity of adverse events.
-
Conclusion and Future Directions
Pregabalin is a cornerstone in the management of neuropathic pain, with a well-defined mechanism of action targeting the α2δ-1 subunit of voltage-gated calcium channels and a robust body of evidence supporting its clinical efficacy. In contrast, GABOB, a direct GABA analogue, presents a theoretically sound but clinically unproven alternative for neuropathic pain. Its potential to modulate both GABA-A and GABA-B receptors is intriguing and warrants further investigation.
The significant gap in the literature regarding the efficacy of GABOB in neuropathic pain, and particularly the absence of direct comparative studies against pregabalin, underscores a critical area for future research. Rigorous preclinical studies using established animal models are the essential first step to validate the therapeutic potential of GABOB. Should these studies yield promising results, well-designed clinical trials would be necessary to establish its efficacy and safety profile in human populations and to determine its place, if any, in the therapeutic arsenal for neuropathic pain. For drug development professionals, the exploration of GABOB and its derivatives could represent a valuable opportunity to develop novel analgesics with a distinct mechanism of action from the currently available gabapentinoids.
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A Comparative Guide to the Receptor Binding Affinities of GABOB and GHB
For researchers in neuropharmacology and drug development, understanding the nuanced interactions of GABAergic compounds with their respective receptors is paramount. This guide provides an in-depth comparison of the receptor binding affinity and selectivity of two structurally related analogs of γ-aminobutyric acid (GABA): γ-amino-β-hydroxybutyric acid (GABOB) and γ-hydroxybutyric acid (GHB). While both molecules influence central nervous system activity, their distinct pharmacological profiles, dictated by their receptor interactions, lead to vastly different physiological effects and therapeutic applications.
Introduction to GABOB and GHB
GABOB is an endogenous chiral analog of GABA, existing as two enantiomers: (R)-(-)-GABOB and (S)-(+)-GABOB.[1] These enantiomers exhibit distinct pharmacological properties, a phenomenon known as enantioselectivity, which is critical to their overall effect.[1] GABOB is primarily recognized for its anticonvulsant properties.[2]
GHB, also a naturally occurring metabolite of GABA, functions as a neurotransmitter or neuromodulator.[2] It is known for its complex pharmacology, acting as a central nervous system depressant with therapeutic uses in narcolepsy.[2] However, its dose-dependent effects, ranging from euphoria to severe respiratory depression, have also led to its recreational abuse.[2]
Comparative Receptor Binding Profiles
The fundamental difference in the biological activities of GABOB and GHB stems from their distinct receptor binding profiles. GABOB's effects are primarily mediated through GABA receptors, whereas GHB interacts with both GABA_B receptors and a specific high-affinity GHB binding site.[2]
Quantitative Analysis of Receptor Binding Affinity
The following table summarizes the available quantitative and qualitative data on the binding affinities of GABOB and GHB for their primary receptor targets. It is important to note that a comprehensive set of quantitative binding data (Kᵢ or IC₅₀ values) for both GABOB enantiomers across all major GABA receptor subtypes is not consistently available in published literature.[1]
| Compound | Receptor Subtype | Binding Affinity (Kᵢ or IC₅₀) / Functional Activity (EC₅₀) | Potency Comparison & Notes |
| (S)-(+)-GABOB | GABA_A | Data not consistently available | More potent inhibitor of binding than (R)-(-)-GABOB.[1] |
| GABA_B | Data not consistently available | Acts as a partial agonist.[2] | |
| (R)-(-)-GABOB | GABA_A | Data not consistently available | Less potent than (S)-(+)-GABOB.[1] |
| GABA_B | Data not consistently available | A moderate-potency agonist.[2] | |
| GABA_C (ρ1) | EC₅₀: 19 µM | More potent than the (S)-isomer.[1] | |
| GHB | GABA_A (α4β1δ) | EC₅₀: 140 nM | High-affinity partial agonist at this specific extrasynaptic subtype. |
| GABA_B | Weak agonist (EC₅₀ ≈ 5 mM) | Significantly lower affinity compared to its high-affinity site. | |
| High-Affinity GHB Site (CaMKIIα) | Kᵢ: 66 nM (for a photolabile analog) | High-affinity binding to the hub domain of CaMKIIα.[1][3] |
Signaling Pathways: Divergent Mechanisms of Action
The activation of their respective primary receptors by GABOB and GHB initiates distinct downstream signaling cascades.
GABOB and GABA Receptor Signaling
The enantiomers of GABOB exhibit selectivity for different GABA receptors, thereby triggering different downstream effects. (S)-(+)-GABOB preferentially targets GABA_A receptors, which are ligand-gated ion channels.[1] Upon activation, these channels open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a rapid inhibitory effect.[2][3]
In contrast, (R)-(-)-GABOB is more potent at GABA_B receptors, which are G-protein coupled receptors (GPCRs).[1][2] Activation of GABA_B receptors leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gαᵢ/ₒ subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels.[4][5] The Gβγ dimer can activate G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, resulting in a slower, more prolonged inhibitory postsynaptic potential.[4][5]
Figure 1: Differential Receptor Selectivity of GABOB and GHB.
GHB's Dual Receptor Interaction
GHB's pharmacology is more complex due to its interaction with two distinct receptor populations. At higher, pharmacological concentrations, GHB acts as a weak partial agonist at GABA_B receptors, contributing to its sedative and depressant effects.[6]
At lower, more physiologically relevant concentrations, GHB binds with high affinity to a site that has been recently identified as the α-subunit of calcium/calmodulin-dependent protein kinase II (CaMKIIα).[1][3] This interaction does not follow a typical GPCR signaling cascade. Instead, GHB binding to the central hub domain of CaMKIIα stabilizes the hub oligomer complex.[3][6] This modulation of CaMKIIα, a crucial neuronal kinase, is thought to underlie some of GHB's neuroprotective and more subtle neuromodulatory effects.[6]
Experimental Protocol: Competitive Radioligand Binding Assay
To quantitatively determine and compare the binding affinities (expressed as the inhibition constant, Kᵢ) of GABOB and GHB for their respective receptors, a competitive radioligand binding assay is a standard and robust method. The causality behind this experimental choice is its ability to directly measure the interaction between an unlabeled ligand (the "competitor," e.g., GABOB or GHB) and a receptor by quantifying its ability to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.
Step-by-Step Methodology
-
Membrane Preparation:
-
Rationale: To isolate the receptors of interest, which are embedded in cell membranes, from other cellular components.
-
Procedure:
-
Homogenize brain tissue (e.g., rat cortex for GABA_A/B receptors, hippocampus for high-affinity GHB sites) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. This step is crucial to remove endogenous ligands that could interfere with the assay.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
-
Binding Assay Setup:
-
Rationale: To measure total binding, non-specific binding, and the competitive displacement of the radioligand by the test compound.
-
Procedure: Set up three sets of assay tubes or a 96-well plate:
-
Total Binding: Add membrane preparation, a specific radioligand (e.g., [³H]Muscimol for GABA_A, [³H]CGP54626A for GABA_B, or [³H]GHB for the GHB site), and assay buffer.
-
Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of an unlabeled specific ligand (e.g., unlabeled GABA or GHB) to saturate the target receptors. This measures the amount of radioligand that binds to non-receptor components.
-
Competition: Add membrane preparation, radioligand, and varying concentrations of the unlabeled test compound (GABOB or GHB).
-
-
-
Incubation:
-
Rationale: To allow the binding reaction to reach equilibrium.
-
Procedure: Incubate the tubes/plate at a specific temperature (e.g., 4°C) for a predetermined duration (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rationale: To separate the receptor-bound radioligand from the unbound radioligand.
-
Procedure:
-
Rapidly filter the contents of each tube/well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
-
Quantification of Radioactivity:
-
Rationale: To measure the amount of bound radioligand.
-
Procedure: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Rationale: To determine the IC₅₀ and Kᵢ values of the test compound.
-
Procedure:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
-
Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.
Conclusion
References
- GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain. Proceedings of the National Academy of Sciences.
- GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain - PMC. NCBI.
- α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB) - PMC. NCBI.
- GABA B receptors: Structure, functions, and clinical implications. Neurology.org.
- GABAB receptor. Wikipedia.
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A Comparative Guide to the Cross-Reactivity of GABOB with Neurotransmitter Receptors
For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. This guide provides an in-depth analysis of γ-amino-β-hydroxybutyric acid (GABOB), a structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] While GABOB's primary activity is at GABA receptors, its potential for cross-reactivity with other neurotransmitter receptors is a critical consideration for predicting its therapeutic efficacy and off-target effects.
This document moves beyond a simple data sheet, offering a comparative analysis grounded in established experimental methodologies. We will explore the known binding affinities of GABOB, delve into the functional interplay between the GABAergic system and other key neurotransmitter systems, and provide detailed protocols for researchers to conduct their own comprehensive cross-reactivity studies.
GABOB: Primary Target Engagement
GABOB, also known as β-hydroxy-GABA, is an endogenous metabolite of GABA and is utilized as an anticonvulsant in several countries.[1] It exists as two stereoisomers, (R)-(-)-GABOB and (S)-(+)-GABOB, which exhibit distinct pharmacological profiles.[1] The primary targets of GABOB are the GABA receptors, which are broadly classified into ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors.
The stereoselectivity of GABOB is a key determinant of its action. (S)-(+)-GABOB is an agonist at GABA-A receptors and a partial agonist at GABA-B receptors. In contrast, (R)-(-)-GABOB demonstrates more potent agonism at GABA-B receptors.[1] Both enantiomers act as agonists at GABA-C receptors. The anticonvulsant effects of the racemic mixture are believed to be mediated through these primary targets.
Assessing Direct Cross-Reactivity: A Data Gap
A comprehensive search of the scientific literature and pharmacological databases reveals a notable gap in publicly available data regarding the direct binding affinity of GABOB for a wide panel of non-GABAergic neurotransmitter receptors. Standard industry practice for drug development involves screening compounds against a "safety pharmacology" panel of receptors, ion channels, and enzymes to identify potential off-target interactions.[2][3][4] Such comprehensive screening data for GABOB is not readily found in the public domain.
This lack of data necessitates a cautious approach when evaluating the potential for GABOB to directly interact with receptors such as adrenergic, dopamine, and serotonin subtypes. However, we can infer a likely low potential for direct, high-affinity cross-reactivity based on the pharmacology of structurally related GABA analogs like baclofen and γ-hydroxybutyrate (GHB). These compounds, while potent at their primary targets, generally exhibit limited direct binding to other neurotransmitter receptors.[5][6]
To empower researchers to fill this data gap, detailed experimental protocols for assessing receptor cross-reactivity are provided in Section 4.
Functional Cross-Talk: The Indirect Interactions of GABOB
While direct binding of GABOB to other neurotransmitter receptors may be limited, it is crucial to consider the well-documented functional cross-talk between the GABAergic system and other major neurotransmitter systems. Activation of GABA receptors by an agonist like GABOB can indirectly modulate the release and signaling of other neurotransmitters.
GABAergic-Dopaminergic Interactions
The relationship between GABA and dopamine is complex and region-specific. Activation of GABA-B receptors, the primary target of (R)-GABOB, has been shown to inhibit dopamine release in brain regions like the nucleus accumbens.[7] This inhibitory effect is a key mechanism being explored for the therapeutic potential of GABA-B agonists in addiction. Conversely, in some contexts, GABAergic neurons can also influence dopaminergic neuron activity through various pathways.[8][9] Therefore, the effects of GABOB on dopamine-mediated functions are likely to be indirect, resulting from the modulation of GABAergic control over dopaminergic pathways.
GABAergic-Serotonergic Interactions
The GABAergic system also exerts significant control over serotonergic neurons. GABA-A receptor agonists have been shown to decrease the firing of serotonergic neurons, thereby reducing serotonin turnover.[10] Furthermore, GABA-B receptor antagonists have demonstrated antidepressant-like effects that are dependent on an intact serotonergic system, highlighting a functional link.[11] GABOB, by acting on these GABA receptors, could indirectly influence serotonin levels and signaling, which may contribute to its overall pharmacological profile.
GABAergic-Adrenergic Interactions
Interactions between GABA and adrenergic systems are also evident. For instance, activation of GABA-B receptors can modify the binding characteristics of beta-adrenergic receptors.[12] This suggests that GABOB could indirectly influence cellular responses to adrenergic agonists.
The following diagram illustrates the concept of functional cross-talk, where GABOB's primary action on GABA receptors leads to downstream modulation of other neurotransmitter systems.
Caption: Functional cross-talk of GABOB.
Experimental Protocols for Assessing Cross-Reactivity
To address the absence of public cross-reactivity data for GABOB, this section provides detailed, validated protocols for radioligand binding assays and functional assays. These methods are the gold standard for determining the binding affinity and functional activity of a compound at a wide range of targets.
Radioligand Binding Assay: Quantifying Affinity
This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (Ki) of GABOB for a panel of neurotransmitter receptors.
Objective: To determine the binding affinity (Ki) of (R)-GABOB and (S)-GABOB at a panel of selected non-GABAergic receptors (e.g., adrenergic, dopaminergic, serotonergic subtypes).
Principle: This assay measures the ability of a test compound (GABOB) to compete with a high-affinity radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.
Materials:
-
Membrane preparations from cells expressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor of interest (e.g., [3H]-Prazosin for α1-adrenergic receptors, [3H]-Spiperone for D2 dopamine receptors, [3H]-Ketanserin for 5-HT2A serotonin receptors).
-
Test compounds: (R)-GABOB and (S)-GABOB.
-
Assay buffer (specific to each receptor).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Workflow Diagram:
Caption: Radioligand binding assay workflow.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize commercially available membrane preparations or prepare them from cultured cells overexpressing the target receptor.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and a range of concentrations of GABOB (e.g., from 1 nM to 100 µM). Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled ligand for that receptor).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature and for a duration sufficient to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding for each concentration of GABOB. Plot the percent inhibition against the log concentration of GABOB and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Assessing Biological Response
Functional assays are essential to determine if binding to a receptor results in a biological response (agonism, antagonism, or inverse agonism).
Objective: To determine if GABOB can directly gate or modulate ion channels associated with non-GABAergic receptors (e.g., serotonin 5-HT3 receptor, a ligand-gated ion channel).
Principle: This technique measures the flow of ions through ion channels in the membrane of a single cell. It provides real-time information about channel opening, closing, and modulation by a test compound.
Workflow Diagram:
Caption: Patch-clamp electrophysiology workflow.
Step-by-Step Methodology:
-
Cell Preparation: Use a cell line stably expressing the ion channel of interest.
-
Recording Setup: Place a cultured cell on the stage of an inverted microscope. A glass micropipette with a very fine tip, filled with an appropriate intracellular solution, is brought into contact with the cell membrane.
-
Seal Formation: Gentle suction is applied to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette, allowing electrical access to the entire cell.
-
Data Acquisition: The cell is voltage-clamped at a holding potential. A baseline current is recorded.
-
Compound Application: GABOB is applied to the cell via a perfusion system.
-
Response Measurement: Changes in the membrane current in response to GABOB are recorded. To test for modulation, GABOB can be co-applied with the natural ligand for the channel.
-
Data Analysis: The amplitude and kinetics of the current response are analyzed to determine if GABOB acts as an agonist, antagonist, or modulator.
Comparative Analysis with Structurally Related Compounds
To provide context for the potential cross-reactivity of GABOB, it is useful to compare its pharmacology with that of its structural analogs, baclofen and GHB.
| Compound | Primary Target(s) | Known Cross-Reactivity |
| GABOB | GABA-A, GABA-B, GABA-C Receptors | Direct cross-reactivity data is limited. Functional cross-talk with dopaminergic, serotonergic, and adrenergic systems is established. |
| Baclofen | Selective GABA-B Receptor Agonist | Primarily selective for GABA-B receptors. Indirectly modulates dopamine and serotonin release.[6][13] |
| GHB | GABA-B Receptor (weak agonist), GHB Receptor (agonist) | Primarily acts on GABA-B and its own GHB receptor.[5][14] Indirectly affects dopamine, glutamate, and other systems.[5][15] |
This table highlights that while these GABA analogs have profound effects on the central nervous system, their primary actions are largely confined to the GABAergic and, in the case of GHB, the GHBergic systems. Significant direct binding to other major neurotransmitter receptors is not a prominent feature of their pharmacological profiles.
Conclusion and Future Directions
As a Senior Application Scientist, it is my assessment that while GABOB is a valuable pharmacological tool and therapeutic agent, a comprehensive understanding of its potential for direct off-target interactions is currently limited by the lack of publicly available cross-reactivity screening data. The information presented in this guide strongly suggests that the predominant pharmacological effects of GABOB are mediated through its agonist activity at GABA receptors, with its influence on other neurotransmitter systems being largely a consequence of functional cross-talk.
For researchers in drug development, the key takeaway is the necessity of performing comprehensive in-house safety pharmacology profiling for GABOB and its derivatives. The provided experimental protocols offer a robust framework for such investigations. Future research should focus on generating and publishing a broad receptor binding profile for both enantiomers of GABOB to definitively characterize its selectivity and de-risk its therapeutic development.
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A Head-to-Head Comparison of GABOB and Other GABA Analogues: A Technical Guide for Researchers
This guide provides an in-depth, head-to-head comparison of γ-Amino-β-hydroxybutyric acid (GABOB) and other prominent γ-aminobutyric acid (GABA) analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced mechanistic differences, receptor binding affinities, pharmacokinetic profiles, and functional outcomes of these compounds. By synthesizing experimental data and established scientific principles, this guide aims to provide a clear, objective resource for informed decision-making in research and development.
Introduction: The GABAergic System and the Rationale for GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability. However, its therapeutic potential is limited by its poor ability to cross the blood-brain barrier (BBB). This has driven the development of GABA analogues, synthetic derivatives designed to overcome this limitation and modulate the GABAergic system for therapeutic benefit in conditions such as epilepsy, neuropathic pain, and spasticity.
This guide focuses on a head-to-head comparison of GABOB with four other key GABA analogues: Baclofen , Gabapentin , Pregabalin , and Phenibut . While all are structurally related to GABA, their mechanisms of action and clinical profiles are remarkably diverse.
Mechanisms of Action: A Divergence in Molecular Targets
A fundamental differentiator among these analogues is their primary molecular target. Unlike what their name might suggest, not all GABA analogues directly interact with GABA receptors.
GABOB (γ-Amino-β-hydroxybutyric acid) is a direct agonist at both GABAA and GABAB receptors. Notably, its action is stereoselective. The (R)-(-)-enantiomer of GABOB is a more potent agonist at the GABAB receptor, while the (S)-(+)-enantiomer displays a higher affinity for the GABAA receptor[1][2]. This dual action on both major GABA receptor subtypes is a distinguishing feature of GABOB.
Baclofen is a selective and potent agonist for the GABAB receptor[3][4]. Its mechanism is primarily mediated through the activation of these G protein-coupled receptors, which leads to the inhibition of adenylyl cyclase, activation of potassium channels, and inhibition of calcium influx, ultimately reducing neuronal excitability and neurotransmitter release[3].
Gabapentin and Pregabalin , collectively known as gabapentinoids, do not act directly on GABA receptors[5][6]. Instead, their primary mechanism involves binding to the α2δ subunit of voltage-gated calcium channels (VGCCs)[7][8][9]. This interaction is thought to reduce the release of excitatory neurotransmitters like glutamate. Pregabalin exhibits a higher binding affinity for the α2δ subunit compared to gabapentin[10].
Phenibut exhibits a dual mechanism of action. It functions as a GABAB receptor agonist, similar to baclofen, although with lower affinity[11]. Additionally, it binds to the α2δ subunit of VGCCs, sharing a mechanism with gabapentin and pregabalin[2][12][13].
The following diagram illustrates the distinct primary molecular targets of these GABA analogues.
Caption: Primary molecular targets of GABOB and other GABA analogues.
Quantitative Comparison: Receptor Binding Affinity and Pharmacokinetics
The efficacy and side-effect profiles of these drugs are intrinsically linked to their binding affinities for their respective targets and their pharmacokinetic properties.
Receptor Binding Affinity
The following table summarizes the available quantitative data on the binding affinities of these analogues. It is important to note that direct comparative studies for all compounds under identical experimental conditions are limited.
| Compound | Target | Parameter | Value (µM) | Species/Tissue | Reference |
| (R)-GABOB | GABAB Receptor | IC50 | ~25 | Rat Brain | [1] |
| (S)-GABOB | GABAA Receptor | IC50 | ~10 | Rat Brain | [1] |
| Baclofen | GABAB Receptor | IC50 | 0.04 | Rat Brain | [4] |
| Gabapentin | α2δ-1 Subunit | Kd | 0.059 | Porcine Brain | [8] |
| Pregabalin | α2δ-1 Subunit | IC50 | 0.09 | Recombinant Human | [14] |
| (R)-Phenibut | GABAB Receptor | Ki | 92 | Rat Brain | [11] |
| (R)-Phenibut | α2δ Subunit | Ki | 23 | Rat Brain | [12] |
| (S)-Phenibut | α2δ Subunit | Ki | 39 | Rat Brain | [12] |
Lower values indicate higher binding affinity.
Pharmacokinetic Profile
The pharmacokinetic parameters significantly influence the dosing regimens and clinical utility of these compounds.
| Compound | Bioavailability (%) | Half-life (t1/2) (hours) | Protein Binding (%) | Metabolism | Excretion | Reference |
| GABOB | Well absorbed | - | - | Minimal | Renal | [1] |
| Baclofen | Dose-dependent | 2-6 | ~30% | ~15% Hepatic | Primarily Renal (unchanged) | |
| Gabapentin | Dose-dependent (saturable absorption) | 5-7 | <3% | None | Renal (unchanged) | [14] |
| Pregabalin | >90% | 6.3 | 0% | Negligible | Renal (unchanged) | [10] |
| Phenibut | - | 5.3 | - | - | Renal |
Data for GABOB and Phenibut pharmacokinetics in humans is limited in the readily available literature.
Experimental Protocols for Comparative Analysis
To facilitate further research, this section outlines standardized experimental protocols for the head-to-head comparison of GABOB and other GABA analogues.
Radioligand Binding Assay for GABAA and GABAB Receptors
This protocol is essential for determining the binding affinity of GABOB, baclofen, and phenibut to their respective receptor targets.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of test compounds at GABAA and GABAB receptors.
Principle: This is a competitive binding assay where the test compound's ability to displace a specific radiolabeled ligand from the receptor is measured.
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Binding buffer (e.g., 50 mM Tris-HCl)
-
Radioligands: [3H]Muscimol (for GABAA), [3H]GABA or [3H]Baclofen (for GABAB)
-
Non-specific binding control (e.g., high concentration of unlabeled GABA)
-
Test compounds (GABOB, baclofen, phenibut) at various concentrations
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the crude synaptic membranes.
-
Wash the pellet multiple times with binding buffer through repeated resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Include tubes for total binding (no competitor) and non-specific binding (high concentration of unlabeled GABA).
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram illustrates the workflow for the radioligand binding assay.
Caption: Workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the functional characterization of the effects of GABOB and other direct GABA receptor agonists on neuronal activity.
Objective: To measure changes in ion channel currents in response to the application of GABA analogues.
Principle: A glass micropipette forms a high-resistance seal with the membrane of a single neuron, allowing for the control of the membrane potential and the recording of ionic currents flowing through the channels.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Glass micropipettes
-
Intracellular and extracellular solutions
-
Test compounds (GABOB, baclofen)
Procedure:
-
Preparation:
-
Prepare cultured neurons or acute brain slices.
-
Pull glass micropipettes to a fine tip (resistance of 3-7 MΩ).
-
Fill the pipette with intracellular solution and mount it on the micromanipulator.
-
-
Seal Formation and Whole-Cell Configuration:
-
Under microscopic guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance "giga-seal" (>1 GΩ).
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Recording:
-
Clamp the neuron at a specific holding potential (e.g., -60 mV).
-
Apply the test compound to the neuron via a perfusion system.
-
Record the resulting changes in membrane current.
-
-
Data Analysis:
-
Measure the amplitude, kinetics, and other properties of the evoked currents.
-
Construct dose-response curves to determine the EC50 (half-maximal effective concentration) of the agonists.
-
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters in the brain of a freely moving animal, providing insights into how GABA analogues modulate neurotransmitter release.
Objective: To assess the effects of systemically administered GABA analogues on the extracellular concentrations of GABA and glutamate in specific brain regions.
Principle: A microdialysis probe with a semi-permeable membrane is implanted into a target brain region. A physiological solution is perfused through the probe, and molecules from the extracellular fluid diffuse into the perfusate, which is then collected and analyzed.
Materials:
-
Laboratory animals (e.g., rats, mice)
-
Stereotaxic apparatus for probe implantation
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with fluorescence or mass spectrometry detection
-
Test compounds
Procedure:
-
Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant the microdialysis probe into the desired brain region (e.g., hippocampus, cortex).
-
Allow the animal to recover from surgery.
-
-
Microdialysis:
-
Connect the probe to a perfusion pump and a fraction collector.
-
Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Collect dialysate samples at regular intervals.
-
Administer the test compound (e.g., via intraperitoneal injection) and continue collecting samples.
-
-
Sample Analysis:
-
Analyze the dialysate samples for GABA and glutamate concentrations using a sensitive analytical technique like HPLC.
-
-
Data Analysis:
-
Calculate the baseline neurotransmitter concentrations.
-
Determine the percentage change in neurotransmitter levels following drug administration.
-
In Vivo Efficacy: A Comparative Overview
The distinct mechanisms of action of these analogues translate to differences in their in vivo efficacy for various conditions.
-
Epilepsy: GABOB has demonstrated anticonvulsant properties[15]. Gabapentin and pregabalin are established antiepileptic drugs, particularly for partial seizures[16][17]. Baclofen, a selective GABAB agonist, has shown limited anticonvulsant effects in some models of epilepsy[15].
-
Spasticity: Baclofen is a first-line treatment for spasticity, particularly of spinal origin, due to its potent muscle relaxant properties mediated by GABAB agonism. GABOB's potential in this area warrants further investigation. Gabapentin has also been explored for spasticity management[18].
-
Neuropathic Pain: Gabapentin and pregabalin are widely used for the treatment of neuropathic pain[7][10][19][20][21]. Their efficacy is attributed to the modulation of the α2δ subunit of VGCCs. Baclofen has also shown some efficacy in certain types of neuropathic pain[22]. The analgesic potential of GABOB in neuropathic pain models is an area for further research.
Conclusion and Future Directions
This guide provides a comprehensive head-to-head comparison of GABOB with other key GABA analogues. The primary differentiating factor is their distinct molecular targets, which lead to varied pharmacological and clinical profiles. GABOB's unique dual agonism at both GABAA and GABAB receptors sets it apart from the more selective baclofen and the VGCC-targeting gabapentinoids. Phenibut's combined action on both GABAB receptors and VGCCs presents another interesting pharmacological profile.
Future research should focus on conducting direct, head-to-head comparative studies of these compounds under standardized experimental conditions to obtain more precise quantitative data on their binding affinities and pharmacokinetic profiles. Furthermore, exploring the therapeutic potential of GABOB in a wider range of in vivo models, particularly for neuropathic pain and spasticity, could unveil new clinical applications for this intriguing GABA analogue. The detailed experimental protocols provided herein offer a framework for such future investigations, which will be crucial for advancing our understanding of the GABAergic system and developing novel therapeutics for a range of neurological disorders.
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A Comparative Guide to Evaluating the Therapeutic Index of 3-Amino-4-hydroxybutyric Acid (GABOB)
Authored for Researchers, Scientists, and Drug Development Professionals
The Imperative of the Therapeutic Index in Neuropharmacology
In the development of centrally acting agents, particularly antiepileptics, the Therapeutic Index (TI) is a paramount measure of a drug's safety and utility. It provides a quantitative measure of the margin between the doses that produce a therapeutic effect and those that cause toxicity.[1] A narrow therapeutic index indicates that small fluctuations in dose or blood concentration can lead to either therapeutic failure or adverse, potentially severe, toxic reactions.[2] Conversely, a wide TI affords a greater margin of safety, simplifying clinical use and reducing the need for intensive therapeutic drug monitoring.[3]
The TI is classically defined as the ratio of the dose that produces toxicity in 50% of the population (TD₅₀) to the dose that produces a clinically desired or effective response in 50% of the population (ED₅₀).
-
ED₅₀ (Median Effective Dose): The dose required to achieve the desired therapeutic effect—such as seizure suppression—in 50% of the subjects.[4][5]
-
TD₅₀ (Median Toxic Dose): The dose at which 50% of subjects experience a specific toxic effect, such as neurotoxicity (e.g., ataxia, sedation).
-
LD₅₀ (Median Lethal Dose): A related but more severe measure, representing the dose that is lethal to 50% of the test animal population.[6][7]
For neuropharmacological agents, the TD₅₀ is often a more clinically relevant numerator than the LD₅₀ for calculating the TI, as non-lethal, dose-limiting side effects are a primary concern. This guide will detail a comprehensive framework for experimentally determining the TI of 3-Amino-4-hydroxybutyric acid (GABOB) and compare its potential profile against established antiepileptic drugs (AEDs).
This compound (GABOB): A GABAergic Modulator
This compound, also known as GABOB or β-hydroxy-γ-aminobutyric acid, is an analogue of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[8][9] Its structure features a hydroxyl group at the β-position, which may enhance its ability to cross the blood-brain barrier compared to GABA itself.[8] GABOB is used as an anticonvulsant for the treatment of epilepsy in several countries, including Japan, Mexico, and parts of Europe.[8]
Mechanism of Action: GABOB functions as a GABA receptor agonist.[8] It exists as two stereoisomers with distinct pharmacological profiles:
-
(R)-(–)-GABOB: Acts as a moderate-potency agonist at GABA-B receptors.[10]
-
(S)-(+)-GABOB: Is an agonist at GABA-A receptors and a partial agonist at GABA-B receptors.[8][10]
The racemic mixture is used medically.[8] Despite its direct action on GABAergic systems, GABOB is often characterized as having relatively low potency when used as a monotherapy and is frequently employed as an adjunctive treatment.[8][11] This profile underscores the critical need for a rigorous evaluation of its therapeutic index to understand its optimal clinical positioning.
A Comparative Landscape of Antiepileptic Drug Therapeutic Indices
To establish a benchmark for evaluating GABOB, it is essential to consider the therapeutic indices of widely used AEDs. These drugs span a spectrum from narrow to wide safety margins, directly influencing their clinical application.
| Drug | Therapeutic Index (TI) | Typical Therapeutic Serum Range | Key Clinical Considerations |
| Phenytoin | Narrow (approx. 2) [2][12] | 10-20 µg/mL[3][13][14] | Requires routine therapeutic drug monitoring due to non-linear pharmacokinetics and risk of toxicity.[3][13] |
| Carbamazepine | Moderate (approx. 3) [12] | 4-12 µg/mL[3][12] | Subject to drug interactions and auto-induction of metabolism, often requiring monitoring.[3] |
| Valproic Acid | Wide [12] | 50-100 µg/mL[15][16][17] | Wider safety margin than phenytoin, but monitoring is still used to manage potential hepatotoxicity and interactions.[3][15] |
| Levetiracetam | High / Wide [3] | 10-40 mg/L (or 5-30 µg/mL)[3][18][19][20] | Generally does not require routine serum monitoring due to its high TI and predictable pharmacokinetics.[3] |
| Lamotrigine | Relatively Wide [3] | 3-15 µg/mL[3] | Offers a good safety profile, but dose titration must be slow to minimize the risk of serious skin reactions.[3] |
Experimental Framework for Determining the Therapeutic Index of GABOB
This section provides a detailed, two-part experimental workflow to determine the ED₅₀ (efficacy) and TD₅₀ (neurotoxicity) of GABOB in a rodent model, which are the core components for calculating its therapeutic index.
Part 4.1: Assessing Efficacy (ED₅₀) - The Pentylenetetrazol (PTZ)-Induced Seizure Model
Causality and Rationale: The PTZ model is a well-established method for screening potential anticonvulsant drugs.[21] Pentylenetetrazole is a GABA-A receptor antagonist; by blocking inhibitory neurotransmission, it reliably induces generalized seizures.[22][23] Since GABOB is a GABA receptor agonist, its ability to counteract the effects of PTZ provides a direct and relevant measure of its anticonvulsant efficacy.
Experimental Workflow for ED₅₀ Determination
Caption: Workflow for determining the anticonvulsant ED₅₀ of GABOB.
Detailed Protocol:
-
Animal Preparation: Acclimate male CD1 mice (20-25g) for at least one week under standard laboratory conditions.
-
Dosing Solutions: Prepare fresh solutions of GABOB in sterile 0.9% saline on the day of the experiment. Prepare a PTZ solution (e.g., 5 mg/mL) in saline.[24]
-
Grouping: Randomly assign animals to at least six groups (n=8-12 per group): one vehicle control group and at least five GABOB dose groups.[21] Doses should be selected to span a range from no effect to full protection.
-
Drug Administration: Administer the assigned dose of GABOB or vehicle via intraperitoneal (i.p.) injection.
-
Pre-treatment Time: Allow for a 30-minute pre-treatment period for drug absorption and distribution.[23]
-
Seizure Induction: Administer a predetermined convulsive dose of PTZ (e.g., 40-50 mg/kg, i.p.), which should reliably induce tonic-clonic seizures in >95% of vehicle-treated animals.[22][24]
-
Observation: Immediately after PTZ injection, place each animal in an individual observation chamber and observe for 30 minutes.[23] Record the latency to the first seizure and the maximal seizure severity using a standardized scale (e.g., Racine scale).
-
Endpoint Definition: A positive outcome (protection) is defined as the complete absence of a generalized tonic-clonic seizure (Racine stage 5) within the 30-minute observation window.
-
Data Analysis: Calculate the percentage of protected animals in each dose group. Determine the ED₅₀ value and its 95% confidence intervals using probit analysis by plotting the percentage of protected animals against the logarithm of the dose.[25]
Part 4.2: Assessing Neurotoxicity (TD₅₀) - The Rotarod Performance Test
Causality and Rationale: The rotarod test is a gold-standard method for assessing motor coordination, balance, and neurological deficits in rodents.[26][27] Many anticonvulsants cause dose-dependent motor impairment (ataxia), which is a common and clinically significant neurotoxic side effect.[14] Therefore, determining the dose of GABOB that causes motor impairment in 50% of animals provides a robust TD₅₀ value for neurotoxicity.
Experimental Workflow for TD₅₀ Determination
Caption: Workflow for determining the neurotoxicity TD₅₀ of GABOB.
Detailed Protocol:
-
Apparatus: Use an accelerating rotarod apparatus (e.g., Ugo Basile or similar).
-
Acclimation and Training: Acclimate mice to the testing room for at least 30 minutes before the first session.[28] Train the animals on the rotarod for 2-3 consecutive days. In each training session, give the mouse three trials with a 15-minute inter-trial interval.[26][28] A trial consists of placing the mouse on the rod as it accelerates from 4 to 40 rpm over 300 seconds.[26]
-
Baseline Performance: On the test day, establish a stable baseline performance for each animal. Animals that cannot remain on the rod for a predetermined minimum time (e.g., 60 seconds) should be excluded.
-
Grouping and Dosing: Randomly assign the trained animals to a vehicle control group and at least five GABOB dose groups (n=8-12 per group). Administer the assigned dose (i.p.).
-
Testing: At the time of expected peak effect (e.g., 30 minutes post-injection), test each animal on the rotarod for three trials. Record the latency to fall for each trial.
-
Endpoint Definition: Define motor impairment as the inability of an animal to remain on the rotating rod for a pre-specified cutoff time (e.g., 60 seconds) in at least two out of the three trials.
-
Data Analysis: For each dose group, calculate the percentage of animals exhibiting motor impairment. Use probit analysis to determine the TD₅₀, the dose at which 50% of the animals fail the test.
Part 4.3: Calculating and Interpreting the Therapeutic Index
Once the ED₅₀ and TD₅₀ values are experimentally determined, the therapeutic index is calculated as a simple ratio.
Caption: Conceptual diagram of Therapeutic Index (TI) calculation.
Interpretation:
-
A High TI (>>1): Suggests a wide margin of safety. The dose required for a therapeutic effect is much lower than the dose that causes significant neurotoxicity. This profile is highly desirable, similar to that of levetiracetam.[3]
-
A Low TI (close to 1): Indicates a narrow safety margin. The effective dose is very close to the toxic dose, suggesting a high potential for adverse effects at therapeutic concentrations. This would place GABOB in a similar category to phenytoin, likely requiring careful dose titration and monitoring.[3][12]
Synthesis and Forward Outlook
The systematic evaluation of the therapeutic index is a non-negotiable step in the preclinical assessment of any novel or existing neuropharmacological agent. For this compound (GABOB), a compound with a known, direct GABAergic mechanism but a clinical profile suggesting modest potency, quantifying its TI is essential. The experimental framework detailed herein—combining the PTZ-induced seizure model for efficacy (ED₅₀) and the rotarod test for neurotoxicity (TD₅₀)—provides a robust, self-validating system for generating this critical data.
The resulting TI value will authoritatively position GABOB within the existing landscape of antiepileptic drugs. A favorable, wide therapeutic index could reignite interest in its development as a standalone therapy with a superior safety profile. Conversely, a narrow index would scientifically validate its current use primarily as an adjunctive agent and guide future research toward derivatives with an improved safety margin. This rigorous, data-driven approach is fundamental to translating promising compounds into safe and effective clinical therapies.
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GABOB (γ-Amino-β-hydroxybutyric Acid): A Comparative Analysis of its Efficacy in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the available efficacy studies on γ-Amino-β-hydroxybutyric acid (GABOB), a centrally active GABA analogue. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the existing clinical and preclinical data to offer an objective comparison of GABOB's performance against other therapeutic alternatives, supported by experimental evidence. We will delve into its mechanism of action, clinical applications, and the current landscape of research, highlighting both its potential and the existing gaps in knowledge.
Introduction to GABOB: A Hydroxylated GABA Analogue
GABOB, also known as β-hydroxy-γ-aminobutyric acid, is a derivative of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] Its structural modification, the presence of a hydroxyl group at the β-position, is believed to facilitate its passage across the blood-brain barrier, a significant limitation for direct GABA administration.[1] This characteristic has positioned GABOB as a compound of interest for conditions associated with GABAergic dysfunction.
Historically, GABOB has been explored for its therapeutic potential in a variety of neurological conditions, most notably epilepsy.[2] It is available in some countries for the treatment of epilepsy and has been investigated for other applications, including anxiety disorders.[1][2] This guide will critically evaluate the scientific evidence supporting these uses.
Mechanism of Action: Interacting with the GABAergic System
GABOB exerts its effects primarily by acting as a GABA receptor agonist.[1] The GABAergic system is the main inhibitory network in the brain, and its modulation is a key strategy for treating conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety.[3][4]
GABOB is a racemic mixture of two stereoisomers, (R)-(-)-GABOB and (S)-(+)-GABOB, each with a distinct pharmacological profile:
-
(R)-(-)-GABOB: Acts as a moderate-potency agonist at the GABAB receptor.[1]
-
(S)-(+)-GABOB: Functions as a partial agonist at the GABAB receptor and an agonist at the GABAA receptor.[1]
The anticonvulsant activity of GABOB is attributed to the synergistic action of both isomers, with (S)-(+)-GABOB being approximately twice as potent as (R)-(-)-GABOB.[1] The interaction with both GABAA and GABAB receptors suggests a broad modulatory effect on GABAergic neurotransmission.
Caption: Proposed mechanism of GABOB at GABA receptors.
Clinical Efficacy of GABOB: A Focus on Epilepsy
The primary clinical application of GABOB has been in the management of epilepsy. However, the available evidence largely consists of older and smaller-scale studies. A comprehensive meta-analysis is challenging due to the heterogeneity and limited number of modern, large-scale randomized controlled trials.
Adjunctive Therapy in Focal Epilepsy
A notable clinical trial investigated the efficacy of GABOB as an add-on therapy in 25 adult patients with severe focal epilepsy refractory to other treatments.[5][6] The study demonstrated a clinically significant response in a subset of patients.
Experimental Protocol: Add-on Therapy for Severe Focal Epilepsy [5][6]
-
Patient Population: 25 adult patients with temporal and frontal lobe epilepsy, refractory to existing medical treatment.
-
Study Design: Open-label, pre-post comparison.
-
Intervention: GABOB administered at a dose of 250 mg twice daily for a 26-week period.
-
Concomitant Medication: Concentrations of existing antiepileptic medications were kept constant throughout the trial.
-
Primary Outcome: Reduction in total seizure frequency.
-
Safety Assessment: Monitoring for adverse effects.
Results Summary:
| Outcome Metric | Result |
| Responder Rate | 25% of patients experienced a 50% reduction in total seizure frequency. |
| Adverse Effects | No serious adverse effects related to the medication were reported. |
Table 1: Summary of a clinical trial of GABOB as adjunctive therapy in severe focal epilepsy.[5][6]
Early Clinical Investigations
An earlier, larger study from 1960 involving 150 epileptic patients of various seizure types reported positive outcomes with GABOB treatment.[7] This study suggested that GABOB was particularly effective for convulsive-type seizures and in children.[7] The optimal dose was estimated to be between 1.0 and 1.5 grams daily.[7] Notably, this study found that in 26 new cases treated with GABOB monotherapy, 50% were completely controlled, and another 25% showed some improvement.[7] However, the study also indicated a lack of significant synergistic effect when combined with other antiepileptic drugs.[7] The methodological limitations of this older study, including the lack of a control group, should be considered when interpreting these findings.
Preclinical Evidence
Preclinical studies in animal models of epilepsy lend support to the anticonvulsant properties of GABOB. Research in cats with penicillin-induced epilepsy demonstrated that GABOB could suppress epileptiform activity.[8] However, these studies also noted that relatively high doses were necessary to achieve this effect, a factor that could have implications for its therapeutic index in humans.[8]
GABOB in Other Indications: A Scarcity of Evidence
While the GABAergic system is a key target for anxiolytic drugs, there is a notable lack of robust clinical evidence supporting the efficacy of GABOB for anxiety disorders.[9][10][11][12] Systematic reviews on GABA-modulating treatments for anxiety often focus on other compounds and do not include GABOB due to the absence of dedicated clinical trials.[9][10][11][12]
Pharmacokinetics and Bioavailability: An Unanswered Question
Caption: GABOB research and development workflow.
Comparison with Other GABAergic Agents
The therapeutic landscape for epilepsy and anxiety includes a wide array of GABAergic modulators. While GABOB directly agonizes GABA receptors, other drugs employ different mechanisms:
-
Benzodiazepines (e.g., Diazepam, Lorazepam): Positive allosteric modulators of the GABAA receptor, increasing the frequency of channel opening.
-
Barbiturates (e.g., Phenobarbital): Increase the duration of GABAA receptor channel opening.
-
Gabapentin and Pregabalin: α2δ ligands that indirectly enhance GABAergic transmission.
-
Tiagabine: Inhibits GABA reuptake.
-
Vigabatrin: Irreversibly inhibits GABA transaminase, the enzyme that degrades GABA.
Compared to these well-established drugs, GABOB's clinical evidence base is significantly less developed. The lack of large, modern, placebo-controlled trials makes it difficult to definitively position GABOB's efficacy and safety relative to these alternatives.
Future Directions and Conclusion
The existing body of evidence, while suggestive of anticonvulsant activity, is insufficient to establish GABOB as a first-line or even a well-supported second-line treatment for epilepsy by modern standards. For drug development professionals and researchers, GABOB represents a compound with a plausible mechanism of action but a clear need for further investigation.
Key areas for future research include:
-
Pharmacokinetic and Pharmacodynamic Studies: Elucidating the ADME properties and dose-response relationship of GABOB is paramount.
-
Large-Scale, Randomized Controlled Trials: Well-designed trials are needed to definitively assess the efficacy and safety of GABOB in epilepsy, both as monotherapy and adjunctive therapy.
-
Exploration in Other Indications: Should further evidence support its central activity and safety, well-controlled studies in anxiety disorders could be warranted.
-
Stereoisomer-Specific Research: Investigating the individual contributions of the (R) and (S) isomers could lead to the development of more targeted and potent therapeutics.
References
- García-Flores, E., & Farías, R. (1997). gamma-Amino-beta-hydroxybutyric acid as add-on therapy in adult patients with severe focal epilepsy. Stereotactic and Functional Neurosurgery, 69(1-4 Pt 2), 243–246. [Link]
- Wikipedia. (2023). γ-Amino-β-hydroxybutyric acid. [Link]
- García-Flores, E., & Farías, R. (1997). gamma-Amino-beta-hydroxybutyric acid as add-on therapy in adult patients with severe focal epilepsy. Stereotactic and Functional Neurosurgery, 69(1-4 Pt 2), 243–246. [Link]
- Not applicable.
- Not applicable.
- Not applicable.
- Savage, K., Firth, J., Stough, C., & Sarris, J. (2018). GABA-modulating phytomedicines for anxiety: A systematic review of preclinical and clinical evidence. Phytotherapy Research, 32(1), 3–18. [Link]
- Savage, K., Firth, J., Stough, C., & Sarris, J. (2018). GABA-modulating phytomedicines for anxiety: A systematic review of preclinical and clinical evidence. Western Sydney University. [Link]
- Takahashi, R., Utena, H., & Machiyama, Y. (1960). GABOB (γ‐AMINO‐β‐HYDROXYBUTYRIC ACID) TREATMENT IN EPILEPSY. Acta Neurologica Scandinavica, 35(S14), 116-126. [Link]
- Chemello, R., Giaretta, D., Pellegrini, A., & Testa, G. (1980). [Effect of gamma-amino-beta-hydroxybutyric acid (GABHB) on experimentally-induced epileptic activity]. Rivista di Neurologia, 50(4), 253–268. [Link]
- Savage, K., Firth, J., Stough, C., & Sarris, J. (2018). GABA-modulating phytomedicines for anxiety: A systematic review of preclinical and clinical evidence. The University of Manchester. [Link]
- Savage, K., Firth, J., Stough, C., & Sarris, J. (2018). GABA-modulating phytomedicines for anxiety: A systematic review of preclinical and clinical evidence. The University of Melbourne. [Link]
- Zaccara, G., & Schmidt, D. (2022). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. CNS Drugs, 36(10), 1055–1071. [Link]
- Lydiard, R. B. (2003). The role of GABA in anxiety disorders.
- Not applicable.
- Not applicable.
- Caring Sunshine. (n.d.). Ingredient: Gamma amino beta-hydroxybutyric acid. [Link]
Sources
- 1. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can GABA Reduce Your Anxiety? [verywellhealth.com]
- 3. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of GABA in anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gamma-Amino-beta-hydroxybutyric acid as add-on therapy in adult patients with severe focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Dose-response trial of pregabalin adjunctive therapy in patients with partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA and epilepsy: basic concepts from preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pregabalin monotherapy in patients with partial-onset seizures: a historical-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Amino-4-hydroxybutyric Acid (GABOB)
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 3-Amino-4-hydroxybutyric acid (also known as GABOB or 4-Amino-3-hydroxybutanoic acid), a compound frequently utilized in neuropharmacological research[1][2]. The procedures outlined herein are synthesized from authoritative safety data sheets and general chemical waste management principles to empower researchers, scientists, and drug development professionals with the knowledge to handle this substance responsibly.
Immediate Safety & Hazard Assessment: The "Why" Behind the Protocol
Before any disposal process begins, a thorough understanding of the compound's hazards is essential. This foundational knowledge dictates the necessary precautions. This compound is classified as a substance that can cause significant irritation and damage upon contact.
Primary Hazards:
-
Skin Corrosion/Irritation: Causes skin irritation, with some classifications indicating it can cause severe skin burns.[1][3][4]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation and damage.[1][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled, particularly in powdered form.[1][3][4]
This hazard profile necessitates the stringent use of Personal Protective Equipment (PPE) at all times. The causality is clear: direct contact must be prevented to avoid injury.
| Parameter | Guideline & Rationale | Citations |
| Waste Classification | Must be handled as chemical waste and disposed of via an approved waste disposal facility. This prevents environmental contamination and ensures compliance with regulations. | [4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or a face shield, and a lab coat. This creates a necessary barrier to prevent skin and eye contact. | [3][4][5] |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols. | [3][4] |
| Container Management | Keep waste in suitable, closed, and clearly labeled containers. Do not mix with other waste streams to prevent unknown and potentially hazardous reactions. | [3][6][7] |
| Environmental Precautions | Do not allow the product to enter drains, sewers, or waterways. Chemical contamination of aquatic systems can have far-reaching ecological consequences. | [3][4][6] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The appropriate disposal pathway for this compound is contingent on its form and whether it has been contaminated. The following decision workflow provides a systematic approach to ensure safety and compliance.
Caption: Decision workflow for the proper disposal of this compound waste streams.
Detailed Protocols for Each Waste Stream
This procedure applies to expired product, surplus materials, or uncontaminated solutions.
-
Segregation and Containment :
-
Keep the chemical in its original container whenever possible.[7] If transfer is necessary, use a container made of a compatible material that is in good condition with a secure, screw-on cap.[8]
-
Ensure the container is clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard warnings (e.g., "Corrosive," "Irritant").[8]
-
-
Storage :
-
Final Disposal :
This protocol covers the cleanup of spills and the disposal of items contaminated during routine laboratory work (e.g., gloves, weigh boats, absorbent paper).
-
Immediate Spill Response :
-
Cleanup :
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[3][4] Avoid creating dust.[3][7]
-
For liquid spills, use an inert, liquid-absorbent material (e.g., Chemizorb®) to bind the spill.
-
Collect the contaminated absorbent material and place it into a sealable, labeled hazardous waste container.[9]
-
-
Decontamination :
-
Clean the affected area thoroughly.
-
All contaminated items, including gloves and disposable lab coats, must be placed in a sealed bag and disposed of as solid chemical waste.[9]
-
-
Final Disposal :
-
Arrange for the disposal of the collected spill waste through your institution's EHS-approved waste vendor.
-
Empty containers that once held this compound must be treated as hazardous waste until properly decontaminated.
-
Decontamination :
-
The standard procedure is to triple-rinse the empty container with a suitable solvent (water is generally appropriate for this compound).[9]
-
-
Rinsate Collection :
-
Crucially, all rinsate from the cleaning process must be collected and treated as liquid hazardous waste.[9] The rinsate should be added to a designated aqueous hazardous waste container.
-
-
Final Container Disposal :
-
Once triple-rinsed, the container may be disposed of as non-hazardous solid waste, provided this is permitted by your institutional and local regulations.[9] Puncture or otherwise render the container unusable to prevent reuse.
-
Authoritative Grounding and Regulatory Compliance
This guide provides a framework based on widely accepted safety protocols. However, it is not a substitute for local, state, or federal regulations. All disposal activities must be conducted in strict accordance with the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and as mandated by your institution's EHS department.[8][9][10] Always consult your EHS officer for specific procedures and to resolve any uncertainties.
References
- Safety Data Sheet ((S)-N-Cbz-4-Amino-2-hydroxybutyric acid). Angene Chemical. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
- 4-Amino-3-hydroxybutanoic acid | C4H9NO3.
- Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. 4-Amino-3-hydroxybutanoic acid | C4H9NO3 | CID 2149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. angenechemical.com [angenechemical.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 3-Amino-4-hydroxybutyric Acid (GABOB)
This guide provides an in-depth operational plan for the safe handling and disposal of 3-Amino-4-hydroxybutyric acid (also known as GABOB). As a compound of interest in neuroscience and drug development, its proper management in the laboratory is paramount to ensuring personnel safety and data integrity. This document moves beyond a simple checklist, offering a procedural and causal framework to empower researchers with the knowledge to work safely and effectively.
Hazard Assessment: Understanding the Risks of GABOB
Before any laboratory work commences, a thorough understanding of the potential hazards is essential. This compound is typically supplied as a white crystalline powder.[1] The primary risks are associated with the inhalation of dust and direct contact with the skin and eyes.
A review of Safety Data Sheets (SDS) reveals some variability in hazard classification depending on the specific isomer and supplier. For instance, the (R)-isomer is often classified as an irritant, while the racemic DL-mixture may be listed as non-hazardous.[1][2] In alignment with best laboratory practices, we will adopt the more stringent hazard classification. This conservative approach ensures the highest level of safety, regardless of the specific form of the compound being used.
The key GHS Hazard Statements to consider are:
These classifications dictate the necessity of a multi-faceted personal protective equipment (PPE) strategy focused on preventing contact and inhalation.
The Core Protocol: Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not merely a procedural step but a direct response to the identified hazards of GABOB. The following table summarizes the required PPE, which will be discussed in detail below.
| Protection Type | Required Equipment | Rationale & Key Considerations |
| Eye & Face | Chemical safety goggles or safety glasses with side-shields.[1][2] | Protects against airborne dust particles and accidental splashes causing serious eye irritation. Goggles offer superior protection where significant dust may be generated. |
| Hand | Chemically compatible gloves (e.g., Nitrile). | Prevents skin irritation from direct contact.[5] Gloves must be inspected before use and removed properly to avoid skin contamination.[5] |
| Body | Standard laboratory coat. | Protects skin on the arms and body from contact with the powder.[1] |
| Respiratory | Use within a chemical fume hood or well-ventilated area. | Primary engineering control. Prevents inhalation of dust which can cause respiratory tract irritation.[1] An N95 dust mask may be used as a secondary precaution for weighing operations. |
Step-by-Step PPE Protocol:
-
Donning Sequence: Before entering the designated handling area, don your lab coat, followed by safety glasses or goggles. Finally, put on your gloves, ensuring the cuffs of the gloves overlap with the sleeves of your lab coat.
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[2] However, for procedures with a higher risk of dust generation, such as weighing or aliquoting large quantities, chemical safety goggles are strongly recommended as they provide a complete seal around the eyes.
-
Hand Protection: Standard nitrile laboratory gloves provide adequate protection against incidental contact. Always inspect gloves for tears or holes before use. If direct contact with the compound occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.[5]
-
Respiratory Protection as an Engineering Control: The most effective way to prevent respiratory irritation is to control the hazard at its source. All handling of solid this compound that may generate dust must be performed within a certified chemical fume hood. [6] This engineering control is non-negotiable as it removes airborne particles from the user's breathing zone.
Operational Blueprint: Safe Handling and Engineering Controls
Effective safety is a combination of appropriate PPE and robust operational procedures. The following workflow is designed to minimize exposure during routine handling of GABOB.
Caption: Workflow for the safe handling of this compound.
Key Procedural Insights:
-
Minimize Dust: When transferring the solid, use smooth, deliberate motions. Avoid scooping in a way that creates a plume of dust.
-
Work in a Clean Area: Ensure the workspace within the fume hood is clean before and after use to prevent cross-contamination and unintentional exposure.
-
Immediate Storage: Tightly close the container immediately after use and store it in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[2][7]
Contingency Planning: Spills, Exposure, and Disposal
Accidents can happen. A clear, pre-defined plan for emergencies and waste disposal is critical.
Emergency Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water.[1] If irritation persists, seek medical advice.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical assistance.[2]
Spill Management:
In the event of a spill, follow these steps:
-
Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Wearing your full PPE, carefully sweep up the solid material. Do not use a method that generates dust. [1]
-
Place the spilled material and any contaminated cleaning supplies into a clearly labeled, sealable container for chemical waste.[1][2]
-
Wash the spill site thoroughly after material pickup is complete.
Waste Disposal Protocol:
This compound and any materials contaminated with it are classified as chemical waste. They must not be disposed of in standard trash or down the sanitary sewer.[1]
Caption: Workflow for the safe disposal of GABOB chemical waste.
It is the responsibility of the researcher to comply with all local, state, and federal environmental regulations for chemical waste disposal.[8] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
References
- Material Safety Data Sheet - gamma amino butyric acid. ScienceLab.com.
- This compound, (-)-. precisionFDA.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
